Diisodecyl phthalate
Description
This compound is a phthalate ester and a diester.
Properties
IUPAC Name |
bis(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4, Array | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
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| Record name | DIISODECYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID50274032 | |
| Record name | Bis(8-methylnonyl) phthalate | |
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Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |
| Record name | DIISODECYL PHTHALATE | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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| Record name | Diisodecyl phthalate | |
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Boiling Point |
482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |
| Record name | DIISODECYL PHTHALATE | |
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Flash Point |
450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |
| Record name | DIISODECYL PHTHALATE | |
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Solubility |
Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |
| Record name | DIISODECYL PHTHALATE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |
| Record name | DIISODECYL PHTHALATE | |
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Vapor Density |
15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | DIISODECYL PHTHALATE | |
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Vapor Pressure |
0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |
| Record name | Diisodecyl phthalate | |
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Impurities |
Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |
| Record name | DIISODECYL PHTHALATE | |
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Color/Form |
Clear liquid | |
CAS No. |
26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |
| Record name | DIISODECYL PHTHALATE | |
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| Record name | Diisodecyl phthalate | |
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| Record name | Bis(8-methylnonyl) phthalate | |
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| Record name | Diisodecyl phthalate | |
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| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
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| Record name | Bis(8-methylnonyl) phthalate | |
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| Record name | Di-''isodecyl'' phthalate | |
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| Record name | DIISODECYL PHTHALATE | |
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Melting Point |
-58 °F (NTP, 1992), -50 °C | |
| Record name | DIISODECYL PHTHALATE | |
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| Record name | DIISODECYL PHTHALATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
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Foundational & Exploratory
The Molecular Architecture of Diisodecyl Phthalate: More Than a Single Structure
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Diisodecyl Phthalate (DIDP)
This guide provides an in-depth exploration of this compound (DIDP), a high molecular weight phthalate plasticizer essential in the polymer industry. We will dissect its complex isomeric structure, which is fundamental to its performance, and detail the chemical processes for its synthesis, from fundamental reaction mechanisms to industrial-scale purification. This document is intended for researchers, chemists, and professionals in drug development and material science who require a deep technical understanding of this compound.
This compound (DIDP) is a diester of phthalic acid, bearing the general chemical formula C₂₈H₄₆O₄.[1][2][3] It is produced through the esterification of phthalic anhydride with isodecyl alcohol.[1][2][4][5] However, a critical point of understanding is that commercial DIDP is not a single, discrete chemical compound. Instead, it is a complex mixture of structural isomers.[3][6][7][8]
The Foundation of Isomerism: Isodecyl Alcohol
The isomeric complexity of DIDP originates from its alcohol precursor, isodecanol. "Isodecanol" is a generic term for a mixture of branched, ten-carbon (C10) alcohols.[9] Consequently, the "isodecyl" groups attached to the phthalate core are not linear chains. They are a collection of various branched C10 alkyl groups. The primary isomeric structures found in the alkyl chains of DIDP include trimethylheptyl, dimethyloctyl, and methylnonyl groups.[7]
This isomeric variety is not a flaw but a defining feature. The mixture of branched chains disrupts molecular packing, contributing to DIDP's extremely low melting point (approx. -50°C) and its efficacy as a plasticizer.[1][2] This complexity means that different commercial grades of DIDP can be identified by distinct CAS numbers, such as 26761-40-0 and 68515-49-1, which reflect different isomeric distributions.[7][10]
Structure-Property Causality
The unique molecular structure of DIDP directly dictates its valuable physical and chemical properties:
-
High Thermal Stability and Low Volatility: With an average molecular weight of approximately 446.7 g/mol and a boiling point exceeding 350°C, DIDP is significantly less volatile than lower molecular weight phthalates like DEHP.[1][2][3] This is a direct consequence of the long C10 alkyl chains, which increase intermolecular van der Waals forces. This property is crucial for applications requiring durability at high temperatures, such as automotive interiors and wire insulation.[2][10]
-
Excellent Plasticizing Efficiency: The bulky, branched alkyl chains effectively separate the rigid polymer chains of materials like polyvinyl chloride (PVC). This separation reduces the polymer's internal intermolecular forces, increasing its flexibility, softness, and ductility.
-
Low Migration and High Permanence: The high molecular weight and branched structure physically hinder the DIDP molecules from migrating out of the polymer matrix.[1][2] This results in a longer service life for the plasticized product and reduces the potential for extraction into contacting substances.[2]
Caption: General chemical structure of this compound (DIDP).
The Synthesis of this compound: A Stepwise Approach
The industrial production of DIDP is a well-established process centered on the Fischer-Speier esterification of phthalic anhydride with isodecyl alcohol.[3][4] The synthesis is not a single-step reaction but a sequential process designed to maximize yield and purity.
The Core Reaction Mechanism
The overall transformation involves two distinct stages:
-
Monoesterification (Ring Opening): The first equivalent of isodecanol rapidly attacks one of the carbonyl carbons of the phthalic anhydride ring. This nucleophilic acyl substitution is an exothermic and essentially irreversible reaction that opens the anhydride ring to form mono-isodecyl phthalate (MIDP), a molecule containing both an ester and a carboxylic acid group.[9][11][12] This step typically does not require a catalyst and proceeds readily at moderate temperatures (140-150°C).[9]
-
Diesterification: The second, more challenging step involves the esterification of the remaining carboxylic acid group on the MIDP with a second molecule of isodecanol. This reaction is reversible and endothermic.[9] To drive the reaction to completion, two conditions are essential:
-
Catalysis: An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
-
Water Removal: Water is a byproduct of this step. According to Le Châtelier's principle, the continuous removal of water from the reaction mixture is necessary to shift the equilibrium towards the formation of the di-ester product.[13][14]
-
Caption: The two-step reaction pathway for DIDP synthesis.
Experimental Protocol: From Reactants to Refined Product
The following protocol outlines a representative industrial process for synthesizing high-purity DIDP. The causality behind each step is explained to provide a complete operational logic.
Materials & Equipment:
-
Reactants: Phthalic Anhydride (PA), Isodecyl Alcohol (IDA). A molar excess of IDA (e.g., 2.5:1 to 2.7:1 IDA:PA) is used to ensure complete conversion of the PA and to act as a solvent.[9]
-
Catalyst: Isopropyl titanate is a common choice due to its high activity and lower corrosivity compared to traditional mineral acids.[9][13] Other options include solid acid catalysts, which are considered a greener alternative.[1][2]
-
Neutralizing Agent: 5-10% aqueous sodium hydroxide or sodium carbonate solution.
-
Equipment: Jacketed glass or stainless-steel reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column connected to a condenser and vacuum system for water removal.
Step-by-Step Methodology:
-
Reactor Charging & Inerting:
-
Action: Charge the reactor with phthalic anhydride and the specified molar excess of isodecyl alcohol.
-
Rationale: The excess alcohol ensures the reaction equilibrium favors product formation. The system is then purged with nitrogen. This inert atmosphere is maintained throughout the process to prevent oxidation of the alcohols and other reactants at high temperatures, which would otherwise lead to colored impurities and byproducts.[9]
-
-
Monoesterification:
-
Action: Begin agitation and heat the mixture to 140-150°C. Hold at this temperature for approximately 10-30 minutes.[9]
-
Rationale: This temperature range is optimal for the rapid and complete conversion of phthalic anhydride to the monoester without significant side reactions. The reaction is exothermic, so careful temperature control is necessary.
-
-
Diesterification:
-
Action: Add the catalyst (e.g., isopropyl titanate, typically 0.05-0.3% by weight of total reactants).[9] Increase the temperature to 210-230°C.[9]
-
Rationale: Higher temperatures are required to overcome the activation energy of the second, slower esterification step. The catalyst significantly increases the reaction rate. Water begins to distill from the mixture as it is formed. Applying a gradual vacuum can aid in its removal, further driving the reaction forward.
-
-
Reaction Monitoring & Completion:
-
Action: Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples and measuring the acid number. The reaction is considered complete when the acid number drops to a pre-determined low value (e.g., < 0.1 mg KOH/g). The reaction time is typically 3-4 hours.[9]
-
Rationale: The acid number directly correlates to the concentration of unreacted mono-isodecyl phthalate (a carboxylic acid). A low and stable acid number indicates that the conversion to the neutral diester is maximized.
-
-
Purification - The Self-Validating System:
-
Rationale: This multi-step purification is a self-validating system. Each step is designed to remove a specific class of impurity, and the success of the entire sequence is confirmed by the final product's quality parameters (purity, color, acid number).
-
Step 5a: Excess Alcohol Removal (Stripping): The crude ester is subjected to steam or vacuum stripping at elevated temperatures (e.g., 180°C) to distill off the excess unreacted isodecyl alcohol for recycling.[9]
-
Step 5b: Neutralization: The crude product is cooled (e.g., to 90-95°C) and washed with a dilute alkaline solution (e.g., NaOH).[9] This step neutralizes and removes the acidic catalyst and any remaining traces of the acidic monoester, forming water-soluble salts.
-
Step 5c: Water Washing: The organic layer is then washed with hot deionized water one or more times until the aqueous layer is neutral (pH 7-8).[9] This removes the salts formed during neutralization and any residual alkali.
-
Step 5d: Final Filtration: The final product is often passed through a filter press with filter aids (like activated carbon or diatomaceous earth) to remove any fine particulate matter and trace color bodies, yielding a clear, bright final product.[9]
-
Caption: A comprehensive workflow for the synthesis and purification of DIDP.
Analytical Characterization and Data Presentation
Ensuring the final DIDP product meets specifications requires rigorous analytical testing. The complex isomeric nature of DIDP presents unique analytical challenges.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for confirming identity and determining purity. Due to the large number of closely related isomers, GC analysis of DIDP does not yield sharp, individual peaks. Instead, it produces a characteristic unresolved "hump" or cluster of co-eluting peaks.[15][16] While individual isomer quantification is difficult, the total area of this cluster is used to determine overall purity. The mass spectrometer is crucial for identification, as all isomers fragment to produce a characteristic base peak at an m/z of 149, corresponding to the protonated phthalic anhydride ion.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also a robust method for quantifying DIDP. It can be used as an alternative or complementary technique to GC for assay determination.[17][18]
-
Acid-Base Titration: Used to determine the Acid Number, a critical quality control parameter that quantifies residual acidity.[9]
-
Karl Fischer Titration: The standard method for accurately determining water content.
Quantitative Data Summary:
The table below summarizes the key physical and chemical properties of a typical technical grade this compound.
| Property | Typical Value | Source(s) |
| Chemical Formula | C₂₈H₄₆O₄ (Average) | [1][10] |
| Molecular Weight | ~446.7 g/mol (Average) | [3][8] |
| Appearance | Clear, Colorless, Viscous Liquid | [7][19] |
| Assay / Purity | ≥ 99.5% | [10] |
| Density @ 20°C | 0.96 - 0.97 g/cm³ | [8][19] |
| Boiling Point | 250-257°C @ 0.5 kPa (7 hPa) | [8] |
| Melting Point | Approx. -50°C | [1][8] |
| Flash Point | 225 - 240°C (Closed Cup) | [19][20] |
| Water Solubility | Insoluble / Negligible | [19][21] |
| Acid Number | < 0.1 mg KOH/g | [9] |
Conclusion
This compound is a cornerstone high-performance plasticizer whose value is derived directly from its complex, isomeric chemical structure. Its synthesis via a two-stage esterification of phthalic anhydride and isodecanol is a mature industrial process, where precise control over reaction conditions and a thorough, multi-step purification protocol are paramount to achieving the high purity required for demanding applications. A comprehensive understanding of its isomeric nature is essential for its correct analytical characterization and for appreciating the structure-property relationships that make it a durable and permanent plasticizer for a wide range of polymer systems.
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An In-depth Technical Guide to the Physicochemical Properties of Diisodecyl Phthalate (DIDP)
Introduction
Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester that serves as a primary plasticizer in a multitude of polymer applications, most notably in flexible polyvinyl chloride (PVC). Its principal function is to impart flexibility, durability, and longevity to otherwise rigid materials. This technical guide provides an in-depth exploration of the core physicochemical properties of DIDP, offering a critical resource for researchers, scientists, and professionals in drug development and material science. Understanding these fundamental properties is paramount for predicting the behavior, fate, and potential impact of DIDP in various environmental and biological systems, as well as for optimizing its application in industrial formulations.
Unlike lower molecular weight phthalates, DIDP is not a single chemical entity but rather a complex mixture of isomers, a crucial factor that influences its physical and chemical characteristics and contributes to the variability observed in reported data. This guide will delve into the nuances of its isomeric composition and the resulting implications for its physicochemical profile.
Chemical Identity and Composition
This compound is the diester of phthalic acid and isodecyl alcohol. The "isodecyl" designation refers to a branched ten-carbon alkyl group. Commercial DIDP is synthesized from phthalic anhydride and a mixture of isomeric C10 alcohols, leading to a product that is a complex blend of various branched-chain isomers.[1][2]
-
Chemical Formula: C₂₈H₄₆O₄[1]
-
Molecular Weight (average): Approximately 446.7 g/mol [3]
-
CAS Numbers: 26761-40-0 and 68515-49-1 (representing different isomer mixtures)
The specific isomeric composition of commercial DIDP can vary depending on the manufacturing process of the isodecyl alcohol precursor. Isodecyl alcohol is typically produced through the oligomerization of propylene followed by hydroformylation. This process results in a variety of branched C10 alcohol isomers. Consequently, the final DIDP product is a mixture of these different phthalate diesters. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to characterize the isomer distribution in commercial DIDP.[4][5] The analysis often reveals a complex chromatogram with multiple peaks, each corresponding to a different isomer.
Caption: Synthesis of this compound from Phthalic Anhydride and a mixture of Isodecyl Alcohol isomers.
Core Physicochemical Properties
The physicochemical properties of DIDP are a direct consequence of its molecular structure and isomeric complexity. These properties dictate its behavior in various matrices and are essential for risk assessment and application design.
Table 1: Summary of Key Physicochemical Properties of this compound
| Property | Value | Test Conditions | Reference(s) |
| Appearance | Clear, colorless to pale yellow, viscous, oily liquid | Ambient | [6] |
| Odor | Mild | Ambient | [6] |
| Boiling Point | 250-257 °C | at 0.5 kPa | [1] |
| Melting Point | Approximately -50 °C | - | [1] |
| Density | 0.96-0.97 g/cm³ | at 20 °C | [1] |
| Vapor Pressure | < 5.0 x 10⁻⁷ mmHg (approximately 6.6 x 10⁻⁵ Pa) | at 25 °C | [3] |
| Water Solubility | < 0.001 mg/L | at 20 °C | [7] |
| Octanol-Water Partition Coefficient (log Kow) | > 8 | - | [8] |
In-Depth Analysis and Experimental Methodologies
For a substance like DIDP, which is characterized by high molecular weight, low volatility, and extremely low water solubility, the choice of experimental methodology for determining its physicochemical properties is critical. Standard methods often require adaptation to overcome challenges such as the formation of microemulsions and slow equilibration times. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals, which are the gold standard for generating reliable data.
Water Solubility
The aqueous solubility of DIDP is exceedingly low, a characteristic that significantly influences its environmental fate and bioavailability. The determination of such low solubilities is challenging and prone to error if not conducted with appropriate methodology.
Causality Behind Experimental Choice: For poorly soluble substances like DIDP, the traditional shake-flask method can lead to the formation of micro-emulsions or colloidal suspensions, resulting in an overestimation of the true solubility. The OECD Guideline 105: Water Solubility , specifically the Column Elution Method , is the preferred approach for substances with solubilities below 10⁻² g/L.[7][9][10] This method minimizes mechanical agitation and allows for a gradual saturation of water with the test substance.
-
Preparation of the Column: A column is packed with an inert support material (e.g., glass beads or silica gel) coated with an excess of DIDP. This is achieved by dissolving DIDP in a volatile solvent, mixing it with the support material, and then evaporating the solvent completely.
-
Elution: Water is pumped through the column at a slow, constant flow rate. The temperature of the system is maintained at a constant value, typically 20 ± 0.5 °C.
-
Equilibration and Sampling: The eluate is collected in fractions over time. The concentration of DIDP in each fraction is determined using a sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS).
-
Determination of Solubility: The concentration of DIDP in the eluate will initially increase and then plateau as the water becomes saturated. The water solubility is determined from the mean concentration of the plateau fractions.
Caption: Experimental workflow for determining the water solubility of DIDP using the OECD 105 Column Elution Method.
Vapor Pressure
DIDP is a low-volatility compound, and its vapor pressure is correspondingly very low. Accurate measurement of such low vapor pressures requires specialized techniques.
Causality Behind Experimental Choice: For substances with low vapor pressures, methods that rely on direct pressure measurement can be inaccurate. The OECD Guideline 104: Vapour Pressure describes several methods suitable for different vapor pressure ranges. For a compound like DIDP, the Static Method is a viable option.[11][12][13][14][15] This method involves introducing the substance into a vacuum and measuring the equilibrium pressure at a given temperature.
-
Apparatus: A thermostatically controlled vacuum-tight apparatus equipped with a pressure measuring device (e.g., a capacitance manometer) is used.
-
Sample Introduction: A small, degassed sample of DIDP is introduced into the apparatus.
-
Evacuation and Equilibration: The apparatus is evacuated to a high vacuum to remove any residual air. The temperature is then set and allowed to stabilize. The system is left to equilibrate until the vapor pressure of the DIDP reaches a constant value.
-
Measurement: The equilibrium vapor pressure is recorded at a specific temperature. The measurement is repeated at several different temperatures to establish the vapor pressure curve.
Caption: Logical flow for vapor pressure determination of DIDP via the OECD 104 Static Method.
Octanol-Water Partition Coefficient (log Kow)
The octanol-water partition coefficient (Kow) is a critical parameter for predicting the environmental partitioning and bioaccumulation potential of a chemical. For highly hydrophobic substances like DIDP, with a high log Kow, the standard shake-flask method (OECD 107) is not suitable.
Causality Behind Experimental Choice: The high log Kow of DIDP means that it has a very strong preference for the octanol phase over the water phase. In a shake-flask experiment, this leads to extremely low concentrations in the aqueous phase, which are difficult to measure accurately. Furthermore, vigorous shaking can create micro-emulsions of octanol in water, leading to an overestimation of the concentration in the aqueous phase and a significant underestimation of the Kow value.[8] The OECD Guideline 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method is designed to overcome these challenges for highly lipophilic substances (log Kow > 5).[16][17][18][19] This method uses gentle, continuous stirring to achieve equilibrium without the formation of emulsions.
-
Apparatus: A thermostatically controlled, stirred reactor vessel is used. The stirring is gentle and continuous to ensure mixing without creating a vortex or dispersing one phase into the other.
-
Phase Preparation: n-Octanol and water are mutually saturated before the experiment.
-
Equilibration: A known amount of DIDP is added to the two-phase system. The mixture is stirred at a constant temperature (e.g., 25 °C) for an extended period to allow for equilibrium to be reached.
-
Sampling and Analysis: At various time intervals, samples are taken from both the octanol and water phases. The phases are separated by centrifugation to ensure complete separation. The concentration of DIDP in each phase is determined by a suitable analytical method (e.g., GC-MS).
-
Calculation of Kow: The Kow is calculated as the ratio of the concentration of DIDP in the octanol phase to its concentration in the water phase at equilibrium.
Caption: Workflow for determining the octanol-water partition coefficient of DIDP using the OECD 123 Slow-Stirring Method.
Stability and Degradation
The persistence of DIDP in the environment is governed by its stability and its susceptibility to various degradation processes.
-
Hydrolysis: Phthalate esters can undergo hydrolysis, breaking down into phthalic acid and the corresponding alcohol. However, for high molecular weight phthalates like DIDP, this process is generally slow under environmental pH and temperature conditions.
-
Biodegradation: Microbial degradation is a significant pathway for the removal of DIDP from the environment. Studies have shown that certain bacteria can efficiently degrade DIDP, initially breaking it down into monoisodecyl phthalate and then further to phthalic acid.[20]
-
Photodegradation: DIDP can undergo photodegradation when exposed to sunlight, particularly in the atmosphere. The process involves the reaction of DIDP with photochemically produced hydroxyl radicals. The degradation byproducts of other phthalates, such as diethyl phthalate and dibutyl phthalate, have been studied and can include smaller esters, benzoic acid, and ring-opening products.[21][22][23][24] While specific quantitative data for DIDP is limited, its UV absorption spectrum, which shows an absorption band around 275 nm with a tail extending beyond 290 nm, indicates its potential for direct photolysis.[9]
Conclusion
The physicochemical properties of this compound are complex, largely due to its nature as an isomeric mixture. Its high molecular weight, low water solubility, low vapor pressure, and high octanol-water partition coefficient are defining features that dictate its behavior in both industrial applications and the environment. Accurate determination of these properties requires specialized experimental methodologies, such as those outlined in the OECD guidelines, to account for the challenges posed by its hydrophobicity and low volatility. For researchers and professionals working with DIDP, a thorough understanding of these properties and the methods used to measure them is essential for informed decision-making, from product formulation to environmental risk assessment.
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The Toxicological Profile of Diisodecyl Phthalate (DIDP) in Animal Models: An In-Depth Technical Guide
Introduction
Diisodecyl phthalate (DIDP) is a high-production-volume chemical primarily used as a plasticizer in a wide variety of polymer products to enhance their flexibility and durability. Its widespread use has prompted comprehensive toxicological evaluation to understand its potential impact on biological systems. This technical guide provides an in-depth analysis of the toxicological profile of DIDP in various animal models, synthesizing key findings from acute, subchronic, chronic, reproductive, and developmental toxicity studies. We will delve into the toxicokinetics of DIDP, explore its primary mechanisms of action, and present detailed experimental protocols for key toxicological assessments. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preclinical safety profile of DIDP.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The biological fate of DIDP has been characterized in animal models, primarily in rats. Understanding its toxicokinetics is crucial for interpreting toxicity data and extrapolating findings to potential human exposure scenarios.
Absorption
The absorption of DIDP is dependent on the route of exposure and the administered dose.
-
Oral Administration: Gastrointestinal absorption of DIDP is inversely related to the dose, suggesting a saturable absorption mechanism. In rats, at a low dose of 0.1 mg/kg, absorption is approximately 56%, decreasing to 46% at 11.2 mg/kg, and further to 17% at a high dose of 1,000 mg/kg.[1][2] As the dose increases, a larger proportion of the unabsorbed compound is eliminated in the feces.[1]
-
Dermal Exposure: Dermal absorption of DIDP is very low in rats, estimated to be a maximum of 4% of the applied dose over 7 days.[1] In vitro studies suggest that human skin is even less permeable to DIDP than rat skin.[1]
-
Inhalation: Inhaled DIDP aerosol appears to be readily absorbed, with an estimated bioavailability of around 75%.[1][3]
Distribution
Following absorption, DIDP and its metabolites are distributed to various tissues. The highest concentrations are typically found in the gastrointestinal tract, liver, and kidneys following oral or inhalation exposure.[1][2] After dermal exposure, the majority of the absorbed dose is found in muscle and adipose tissues.[1] DIDP is not significantly accumulated in tissues and is rapidly eliminated.[1][3] A two-generation study in rats suggested the potential for transfer of DIDP to offspring through maternal milk.[1][3]
Metabolism
DIDP is rapidly and extensively metabolized.[4] The initial step involves hydrolysis to its monoester, monoisodecyl phthalate (MIDP).[1] MIDP is then further oxidized to various secondary metabolites, including mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP).[4] The oxidative monoester derivatives and phthalic acid are the primary metabolites excreted in the urine.[1]
Excretion
The excretion of DIDP and its metabolites occurs through both urine and feces.[1][3] The proportion of excretion via each route depends on the route of administration and the dose. Following oral and inhalation exposure, excretion is shared between urine and feces.[1] With increasing oral doses in rats, fecal excretion becomes the predominant route.[2] After dermal exposure, fecal elimination is the primary route of excretion.[1] The major metabolite found in urine is MCiNP, which has been suggested as a potential biomarker for DIDP exposure.[4]
Toxicological Endpoints in Animal Models
A comprehensive battery of toxicological studies has been conducted to evaluate the potential adverse effects of DIDP in various animal models.
Acute and Subchronic Toxicity
DIDP exhibits low acute toxicity by oral, dermal, and inhalation routes of administration.[1] It is not considered to be an irritant to the skin, eyes, or respiratory system, nor is it a skin or respiratory sensitizer.[1]
Repeated dose subchronic studies have identified the liver and kidneys as the primary target organs for DIDP toxicity.[1][3]
Table 1: Summary of Subchronic Oral Toxicity Studies of DIDP in Rats
| Duration | Species | Dose Levels (% in diet or mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| 21-day | Fischer 344 Rats | 0, 0.3, 1.2, 2.5% (approx. 300, 1000, 2000 mg/kg/day) | Increased liver and kidney weights at ≥1.2%. Hepatocyte peroxisome proliferation at 2.5%. | 300 (females) | 300 (males, based on increased liver weight at 1000 mg/kg/day) | [2] |
| 13-week | Sprague-Dawley Rats | 0, 0.05, 0.15, 0.5, 1.5% (approx. 0, 35, 105, 350, 1050 mg/kg/day) | Increased liver weights in both sexes at ≥0.5%. Increased kidney weights in males at ≥0.5%. | 105 | 350 | [2] |
| 13-week | Beagle Dogs | 0, 0.3, 0.5, 1% (approx. 0, 15, 75, 300 mg/kg/day) | Increased liver weight. No histological changes in liver, kidney, or testes. | 15 (based on liver effects) | 75 | [2][3] |
Chronic Toxicity and Carcinogenicity
While long-term carcinogenicity studies specifically for DIDP are not available, its potential to induce tumors has been inferred from studies on structurally related phthalates like di(2-ethylhexyl) phthalate (DEHP) and di-isononyl phthalate (DINP), and from its known mechanism of action.[1] In rodents, particularly rats and mice, high doses of these phthalates have been shown to cause liver tumors.[3][5] This effect is widely attributed to peroxisome proliferation, a process that is specific to rodents and is not considered relevant to humans due to significantly lower expression of the peroxisome proliferator-activated receptor alpha (PPARα).[1][3][6] Therefore, the liver tumors observed in rodents are not indicative of a carcinogenic risk to humans.[1][3]
Genotoxicity
Reproductive and Developmental Toxicity
The reproductive and developmental effects of DIDP have been investigated in multi-generational studies in rats.
-
Fertility and Reproduction: In a two-generation reproductive toxicity study in Sprague-Dawley rats, dietary administration of DIDP at levels up to 0.8% (approximately 600 mg/kg/day) had no effects on fertility.[9] While a decrease in the percentage of normal sperm was observed in the P1 generation, the incidence was low.[1] In adult rats, repeated dose toxicity studies did not show any histological effects on reproductive organs.[1]
-
Developmental Toxicity: The primary developmental effect observed in the two-generation rat study was a decrease in offspring survival during the early postnatal period (days 1 to 4), particularly in the F2 generation.[9] This led to the establishment of a No-Observed-Adverse-Effect Level (NOAEL) of 0.06% (approximately 33-50 mg/kg/day) for F2 offspring survival.[1][9] Transient decreases in offspring body weight were also noted before weaning.[9] No significant alterations in developmental landmarks were observed.[9] High doses of DIDP (1000 mg/kg body weight/day) in pregnant rats caused slight fetal malformations, but no effects were seen at 500 mg/kg body weight/day.[3]
Table 2: Summary of Two-Generation Reproductive and Developmental Toxicity Study of DIDP in Rats
| Parameter | F0 Generation | F1 Generation | F2 Generation | NOAEL | Reference |
| Fertility | No effect | No effect | - | 0.8% (approx. 600 mg/kg/day) | [9] |
| Offspring Survival (Postnatal Days 1-4) | - | Reduced at ≥0.2% | Reduced at ≥0.2% (statistically significant) | 0.06% (approx. 50 mg/kg/day) | [9] |
| Offspring Body Weight | - | Transient decrease | Transient decrease | - | [9] |
| Developmental Landmarks | - | No notable alterations | No notable alterations | 0.8% (approx. 600 mg/kg/day) | [9] |
Endocrine Disruption Potential
A comprehensive weight-of-evidence assessment concluded that DIDP is not an endocrine disruptor.[10][11] In vitro studies show that DIDP does not bind to estrogen receptors or induce estrogen receptor-mediated gene expression.[1] In vivo studies in rodents did not demonstrate adverse outcomes related to the disruption of estrogen, androgen, or thyroid pathways.[10][11] While some low molecular weight phthalates are known to have anti-androgenic effects, DIDP, a high molecular weight phthalate, did not produce such effects in adult male rodents or in offspring after in utero exposure.[10][11]
Mechanistic Insights: The Role of PPARα
The primary mechanism underlying the hepatotoxic and carcinogenic effects of DIDP and other phthalates in rodents is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][12]
dot
Caption: Proposed mechanism of DIDP-induced hepatotoxicity in rodents.
PPARα is a ligand-activated transcription factor that regulates the expression of genes involved in lipid metabolism and peroxisome proliferation.[12] The monoester metabolite of DIDP, MIDP, acts as a ligand for PPARα.[5] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of genes encoding for peroxisomal and microsomal fatty acid-oxidizing enzymes. The subsequent proliferation of peroxisomes and imbalance in lipid metabolism can lead to oxidative stress and increased cell proliferation, which, over a prolonged period, can contribute to the development of liver tumors in rodents.[6][12]
It is critical to emphasize the species specificity of this mechanism. Humans express significantly lower levels of PPARα in the liver compared to rodents, making them much less responsive to peroxisome proliferators.[1][6] This is the primary reason why the liver tumors observed in rodents are not considered a relevant endpoint for human health risk assessment.[1][3]
Experimental Protocols for Key Toxicological Studies
The toxicological evaluation of DIDP in animal models generally follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).[13] Below are outlines of key experimental protocols.
Subchronic Oral Toxicity Study (OECD TG 408)
-
Objective: To determine the adverse effects of repeated oral exposure to a substance for a period of 90 days.
-
Test Animals: Typically rodents, such as Sprague-Dawley rats. Groups of at least 10 males and 10 females are used for each dose level and a control group.
-
Dose Administration: The test substance is administered orally, usually mixed in the diet or via gavage, daily for 90 days. At least three dose levels and a concurrent control group are used.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination (and optionally at interim time points) for analysis of a standard panel of parameters.
-
Ophthalmological Examination: Conducted prior to the study and at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs from all dose groups are also examined.
-
Two-Generation Reproductive Toxicity Study (OECD TG 416)
-
Objective: To assess the effects of a substance on reproductive performance and the development of offspring over two generations.
-
Test Animals: Typically rats. The study starts with the parental (P) generation.
-
Dose Administration: The test substance is administered continuously to the P generation males and females, starting before mating and continuing through gestation and lactation. The F1 generation is exposed from conception through adulthood and mating to produce the F2 generation.
-
Endpoints Evaluated:
-
P and F1 Generation:
-
Reproductive performance (e.g., mating, fertility, gestation length).
-
General toxicity (clinical signs, body weight, food consumption).
-
Gross necropsy and histopathology of reproductive organs.
-
-
F1 and F2 Offspring:
-
Viability and survival indices.
-
Body weight from birth to weaning.
-
Developmental landmarks (e.g., anogenital distance, nipple retention in males, vaginal opening, preputial separation).
-
Gross necropsy of all pups.
-
-
dot
Caption: Workflow for a two-generation reproductive toxicity study.
Conclusion
The toxicological profile of this compound in animal models is well-characterized. It exhibits low acute toxicity and is not genotoxic. The primary target organs upon repeated exposure are the liver and kidneys, with effects such as increased organ weight and, at higher doses, histopathological changes. The liver effects in rodents are mediated by PPARα activation, a mechanism with low relevance to humans. In reproductive and developmental toxicity studies, the most sensitive endpoint is a decrease in postnatal survival of offspring at doses significantly higher than typical human exposure levels. DIDP is not considered an endocrine disruptor. This comprehensive body of evidence from animal studies provides a robust basis for the safety assessment of DIDP.
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environmental fate and degradation pathways of Diisodecyl phthalate
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Diisodecyl Phthalate (DIDP)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DIDP) is a high molecular weight phthalate ester predominantly used as a plasticizer to impart flexibility in a wide array of polymer products, most notably polyvinyl chloride (PVC).[1][2] It is not a single compound but a complex mixture of isomers of 1,2-benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich (CASRN 68515-49-1) and 1,2-benzenedicarboxylic acid, 1,2-diisodecyl ester (CASRN 26761-40-0).[3] Given its high production volume and extensive use in consumer and industrial products—from wire and cable insulation to food packaging and toys—its potential for release into the environment is significant.[1][2][4] Understanding the environmental fate and degradation pathways of DIDP is therefore critical for assessing its ecological risk and persistence. This guide provides a detailed examination of the physicochemical properties, transport mechanisms, and abiotic and biotic degradation processes that govern the lifecycle of DIDP in the environment.
Physicochemical Properties and Environmental Partitioning
The environmental behavior of a chemical is fundamentally dictated by its physicochemical properties. For DIDP, its large molecular size, low water solubility, and high lipophilicity are the primary determinants of its distribution across environmental compartments.
These properties, particularly the very low water solubility and high octanol-water partition coefficient (Log Kow), strongly indicate that DIDP will preferentially adsorb to organic matter.[5] Consequently, when released into the environment, DIDP is expected to partition primarily to soil and sediment rather than remaining in the aqueous phase.[3] This behavior is corroborated by Level III Fugacity modeling, which predicts that regardless of the initial compartment of release, soil and sediment will be the ultimate sinks for DIDP.[3][4] Its low vapor pressure also suggests that volatilization from water or soil surfaces is not a significant transport process.
Table 1: Key Physicochemical Properties of this compound (DIDP)
| Property | Value | Source |
| CAS Registry Number | 26761-40-0; 68515-49-1 | [5] |
| Molecular Formula | C28H46O4 | [2][5] |
| Molecular Weight | 446.7 g/mol | [2][5] |
| Physical State | Viscous, oily liquid | [1][6] |
| Water Solubility | <0.001 mg/L at 25°C | [5] |
| Vapor Pressure | <5.0 x 10-7 mmHg at 25°C | [5] |
| Log Kow (Octanol-Water) | 10.0 - 10.36 (Calculated) | [5] |
Abiotic Degradation Pathways
Abiotic processes, driven by physical and chemical factors, contribute to the transformation of DIDP in the environment. The most relevant of these are photodegradation and hydrolysis.
Photodegradation (Photolysis)
Photodegradation, the breakdown of molecules by light, is a significant degradation route for DIDP, particularly in the atmosphere.[3] DIDP can undergo both direct photolysis (absorption of light) and indirect photolysis, primarily through reactions with hydroxyl radicals (·OH).[3][4] The estimated half-life for photodegradation in the atmosphere is very short, around 0.2 days.[5] In aquatic systems, while possible, photolysis is considered an insignificant degradation route due to the limited light penetration in water columns where DIDP would be adsorbed to suspended particles.[5] The primary products of photolysis are the monoester, monoisodecyl phthalate (MIDP), and isodecanol, formed through the hydrolysis of the carboxylic acid ester bond.[3][4]
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phthalate esters like DIDP, this involves the cleavage of the ester bonds. However, under typical environmental conditions (neutral pH and 25°C), hydrolysis is not a significant degradation pathway for DIDP.[5] The estimated hydrolysis half-life at neutral pH is approximately 3.4 years.[5] While this process is slow in surface waters and soils, the chemical conditions within the lower layers of landfills may be more conducive to hydrolysis.[7] Similar to photolysis, the initial products of hydrolysis are the monoester (MIDP) and the corresponding alcohol (isodecanol).[3][7]
Biotic Degradation Pathways
Biodegradation is the primary and most efficient mechanism for the removal of DIDP from the environment.[3][8] It is generally considered to be readily biodegradable under most aerobic conditions. The overarching pathway for phthalate biodegradation involves a two-step hydrolysis of the diester to the monoester and then to phthalic acid, which is subsequently mineralized to carbon dioxide (CO2) and/or methane (CH4).[3][7][8]
Aerobic Biodegradation
Under aerobic (oxygen-present) conditions, numerous microorganisms can utilize DIDP as a carbon source. Studies have demonstrated efficient degradation by bacteria such as Bacillus sp.[9][10] The process begins with the enzymatic hydrolysis of one ester linkage, forming monoisodecyl phthalate (MIDP) and isodecanol.[3][9] MIDP is then further hydrolyzed to phthalic acid. Phthalic acid serves as a central intermediate that is channeled into bacterial metabolism and ultimately mineralized.[3][8][9]
The rate of aerobic biodegradation is relatively rapid. In water, DIDP can achieve greater than 99% primary biodegradation.[8] In activated sludge, reported half-lives are as short as 0.77 days, with degradation reaching 97% in 12 days.[8] The monoester metabolite, MIDP, is more water-soluble and bioavailable than the parent DIDP, and it is expected to biodegrade more rapidly.[3][8]
Caption: Aerobic biodegradation pathway of DIDP.
Anaerobic Biodegradation
In the absence of oxygen, the biodegradation of DIDP is significantly slower.[11] DIDP is expected to have a very low biodegradation potential under anoxic conditions, which can lead to its persistence in deep, subsurface environments like buried sediments and soils.[3] While slower, anaerobic degradation does occur and is carried out by consortia of microorganisms, including sulfate-reducing bacteria and methanogens.[11][12]
The anaerobic pathway also proceeds through the formation of phthalic acid. However, the subsequent breakdown of the aromatic ring occurs via a different mechanism involving thioesterification with coenzyme A (CoA), followed by decarboxylation and reductive ring cleavage.[13]
Caption: General anaerobic degradation pathway for phthalates.
Environmental Fate Summary
Integrating the data on partitioning and degradation, a clear picture of DIDP's environmental fate emerges. It is not expected to be a persistent or mobile contaminant in most environmental compartments.
-
Partitioning: Overwhelmingly partitions to soil and sediment.
-
Atmosphere: Rapidly degraded by photolysis. Not subject to long-range transport.[3]
-
Water: Low concentrations are expected in the water column due to strong adsorption to sediment. Biodegradation is the main removal process.
-
Soil & Sediment: This is the primary environmental sink. Aerobic biodegradation is a significant degradation process in surface soils and sediments. Persistence increases with depth and under anaerobic conditions.
Table 2: Summary of Environmental Half-Lives for DIDP
| Compartment | Process | Half-Life | Source(s) |
| Atmosphere | Photodegradation | ~0.2 - 0.7 days | [5][6] |
| Surface Water | Biodegradation | Days to weeks | [3][6] |
| Activated Sludge | Biodegradation | ~0.77 days | |
| Soil | Biodegradation | ~300 days (estimated) | |
| Sediment | Biodegradation | ~3,000 days (anaerobic, estimated) | [6] |
Note: Estimated half-lives can vary significantly based on environmental conditions (temperature, pH, microbial population, etc.).
Experimental Methodologies for Degradation Studies
Investigating the degradation of DIDP requires robust experimental design and sensitive analytical techniques. The causality behind these protocols is to simulate environmental conditions while isolating the specific degradation mechanism of interest.
Protocol 1: Aerobic Biodegradation in an Aqueous Medium (OECD 301B Model)
This protocol is designed to assess ready biodegradability by measuring the CO2 produced from the mineralization of the test substance.
-
Preparation: A mineral salts medium is prepared and inoculated with microorganisms from a source like activated sludge.
-
Test Setup: Known concentrations of DIDP (as the sole carbon source), the inoculum, and the mineral medium are added to sealed test flasks. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.
-
Incubation: Flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.
-
CO2 Measurement: The CO2 evolved in the headspace of each flask is trapped in an absorbent solution (e.g., Ba(OH)2 or NaOH) and quantified periodically by titration or with a TOC analyzer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the DIDP flasks to the theoretical maximum amount of CO2 (ThCO2) based on the chemical's formula. A substance is considered "readily biodegradable" if it reaches >60% mineralization within a 10-day window during the 28-day test.
Protocol 2: Aqueous Photodegradation Study
This workflow aims to determine the rate of direct photolysis in water.
-
Solution Preparation: A solution of DIDP is prepared in purified, sterile water. Due to DIDP's low solubility, a co-solvent may be necessary, or a saturated solution can be used.
-
Irradiation: The solution is placed in quartz tubes (which are transparent to UV light) and exposed to a light source that simulates the solar spectrum (e.g., a xenon arc lamp). Control samples are wrapped in foil and kept under the same conditions to account for any non-photolytic degradation.
-
Sampling: Aliquots are taken from both light-exposed and dark control tubes at specified time intervals.
-
Analysis: The concentration of DIDP in each sample is determined using an appropriate analytical method, such as HPLC-UV or GC-MS.
-
Kinetics: The degradation rate constant and half-life are calculated by plotting the concentration of DIDP versus time.
Caption: General workflow for a DIDP degradation study.
Analytical Techniques
The accurate quantification of high molecular weight, lipophilic compounds like DIDP and its metabolites requires sensitive and specific analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying and quantifying DIDP and its degradation products due to its high selectivity and sensitivity.[14]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or MS detectors, HPLC is used for separating and quantifying DIDP and its more polar metabolites from environmental matrices.[14][15]
Conclusion
The environmental fate of this compound is characterized by strong partitioning to soil and sediment and moderately rapid degradation under most environmental conditions. While abiotic processes like hydrolysis are slow, photodegradation in the atmosphere and, most importantly, aerobic biodegradation in soil and water are effective removal pathways.[3][5] The primary degradation sequence transforms DIDP into its monoester, then to phthalic acid, and ultimately to CO2, water, and biomass. Its potential for persistence is elevated only in anoxic environments where biodegradation rates are substantially reduced.[3] Overall, DIDP is not expected to persist in the environment or undergo long-range transport.
References
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- Danish Environmental Protection Agency. (n.d.). Review of Environmental Fate and Effects of Selected Phthalate Esters: 9 this compound (DIDP).
- GreenFacts. (n.d.). Scientific Facts on Phthalate Di-isodecyl & Di-isononyl phthalates.
- U.S. Environmental Protection Agency. (n.d.). Risk Evaluation for this compound (DIDP).
- Australian Industrial Chemicals Introduction Scheme. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2024). Environmental Hazard Assessment for this compound (DIDP).
- Consumer Product Safety Commission. (n.d.). Toxicity Review for this compound (DIDP).
- Park, J. M., et al. (2009). Biodegradation of this compound (DIDP) by Bacillus sp. SB-007. PubMed.
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The Metabolic Odyssey of Diisodecyl Phthalate: A Technical Guide to its Metabolism and Excretion in Mammals
Introduction: The Ubiquity and Biological Significance of Diisodecyl Phthalate (DIDP)
This compound (DIDP) is a high molecular weight phthalate ester extensively used as a plasticizer to impart flexibility and durability to a wide array of polyvinyl chloride (PVC) products. Its presence is pervasive in modern life, from building materials and automotive interiors to consumer goods.[1] As DIDP is not chemically bound to the polymer matrix, it can leach into the environment, leading to widespread, low-level human exposure.[2] Understanding the metabolic fate of DIDP in mammals is paramount for researchers, scientists, and drug development professionals to accurately assess exposure, conduct meaningful toxicological studies, and develop robust risk assessment models. The U.S. Environmental Protection Agency (EPA) has identified developmental toxicity and potential liver effects as health concerns associated with DIDP exposure, particularly in occupational settings.[3] This guide provides an in-depth technical exploration of the core principles governing the metabolism and excretion of DIDP in mammalian systems, synthesizing current scientific knowledge with practical insights for the research community.
The Journey of DIDP Through the Body: A Multi-Stage Process
The toxicokinetics of DIDP, like other high molecular weight phthalates, is a dynamic process involving absorption, distribution, extensive metabolism, and ultimately, excretion. The parent compound, DIDP, is rapidly and extensively metabolized, and it is the resulting metabolites that are the key analytes for assessing internal exposure.[4][5]
Absorption and Distribution
Following oral exposure, DIDP is readily absorbed from the gastrointestinal tract.[6] However, a significant portion of the initial metabolism occurs pre-systemically in the gut.[7] Due to its lipophilic nature, DIDP and its metabolites can distribute to various tissues. Studies in rats have shown that the highest concentrations of DIDP-derived radioactivity are found in the gastrointestinal tract, liver, and kidneys following oral administration.[6] Importantly, DIDP does not appear to bioaccumulate significantly, with the majority of the administered dose being eliminated from the body.[4]
Phase I Metabolism: The Initial Hydrolysis
The first and critical step in the metabolism of DIDP is the hydrolysis of one of its ester linkages. This reaction is primarily catalyzed by carboxylesterases, a superfamily of enzymes abundant in the liver, intestines, and other tissues.[8][9] This enzymatic action cleaves the diester into its corresponding monoester, monoisodecyl phthalate (MiDP), and an isodecanol molecule.[10][11]
It is a crucial point of understanding that MiDP is not the final story. In fact, in both rats and humans, MiDP is a relatively minor metabolite found in urine.[10][12] This underscores a critical concept in assessing DIDP exposure: focusing solely on the hydrolytic monoester will lead to a significant underestimation of exposure.[12]
Phase II Metabolism: The Oxidative Cascade
Following the initial hydrolysis, the monoester MiDP undergoes a series of oxidative transformations, primarily through omega (ω) and omega-1 (ω-1) oxidation of its alkyl side chain. This metabolic cascade generates more polar, water-soluble metabolites that are more readily excreted. The principal oxidative metabolites of DIDP that have been consistently identified in both rat and human urine are:
-
Mono(carboxy-isononyl) phthalate (MCiNP): This is the most abundant urinary metabolite of DIDP in rats and is considered a key biomarker of exposure.[4][10]
-
Mono(hydroxy-isodecyl) phthalate (MHiDP): A hydroxylated metabolite.[4][10]
-
Mono(oxo-isodecyl) phthalate (MOiDP): A keto metabolite.[4][10]
The predominance of these oxidative metabolites in urine makes them far more sensitive and reliable biomarkers for human biomonitoring studies compared to MiDP.[10][12]
Caption: Metabolic pathway of this compound (DIDP) in mammals.
Conjugation and Excretion: The Final Elimination
To further increase their water solubility and facilitate elimination, the oxidative metabolites, as well as a small fraction of MiDP, can undergo Phase II conjugation. The most common conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[2] These glucuronide conjugates are then efficiently excreted from the body.
The primary route of excretion for DIDP metabolites is through the urine.[6] However, a notable portion of the administered dose, particularly at higher exposure levels, is excreted in the feces.[6] Studies in rats have shown that fecal excretion can range from 58% to 82% of an oral dose, with the proportion increasing with the dose.[6] This suggests that biliary excretion and subsequent elimination in feces is a significant pathway for DIDP and its metabolites.
Quantitative Data on DIDP Metabolism and Excretion
A comprehensive understanding of DIDP's fate requires quantitative data. The following tables summarize key findings from toxicokinetic studies in rats and biomonitoring data in humans.
Table 1: Pharmacokinetic Parameters of DIDP and its Metabolites in Male Sprague-Dawley Rats Following a Single Intravenous (100 mg/kg) or Oral (100 mg/kg) Dose
| Parameter | DIDP (IV) | MiDP (IV) | MHiDP (IV) | MCiNP (IV) | MOiDP (IV) | DIDP (Oral) | MiDP (Oral) | MHiDP (Oral) | MCiNP (Oral) | MOiDP (Oral) |
| Tmax (h) | - | 0.08 | 0.25 | 0.25 | 0.25 | 0.5 | 4 | 4 | 8 | 4 |
| Cmax (ng/mL) | 102,833 | 1,173 | 1,030 | 1,673 | 1,327 | 1,103 | 1,173 | 1,030 | 1,673 | 1,327 |
| AUC (ng·h/mL) | 2,752 | 1,942 | 3,116 | 13,001 | 4,244 | 2,752 | 1,942 | 3,116 | 13,001 | 4,244 |
| t1/2 (h) | 0.1 | 1.8 | 2.5 | 6.5 | 2.6 | 0.1 | 1.8 | 2.5 | 6.5 | 2.6 |
| CL (L/h/kg) | 36.3 | 51.5 | 32.1 | 7.7 | 23.6 | - | - | - | - | - |
| Vss (L/kg) | 5.3 | 134.1 | 114.7 | 71.9 | 88.0 | - | - | - | - | - |
Data adapted from Jeong et al., 2021.[4] Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state.
Table 2: Cumulative Excretion of DIDP and its Metabolites in Rats within 48 hours (% of Administered Dose)
| Route | DIDP | MiDP | MHiDP | MCiNP | MOiDP | Total |
| Urine (IV) | 0.0 | 0.1 | 0.8 | 11.2 | 1.0 | 13.1 |
| Feces (IV) | 0.1 | 0.2 | 0.4 | 1.4 | 0.4 | 2.5 |
| Urine (Oral) | 0.0 | 0.1 | 1.2 | 21.2 | 1.5 | 24.0 |
| Feces (Oral) | 1.8 | 0.5 | 1.0 | 3.5 | 1.0 | 7.8 |
Data adapted from Jeong et al., 2021.[4]
Table 3: Urinary Concentrations of DIDP Oxidative Metabolites in the U.S. Population (NHANES 2005-2006)
| Metabolite | Detection Frequency (%) | Geometric Mean (µg/L) | 95th Percentile (µg/L) |
| MCiNP | 89.9 | - | 4.8 |
| MHiDP | 96.0 | - | - |
| MOiDP | 85.0 | - | - |
Data from Silva et al., 2007 and Koch et al., 2011.[6][13]Geometric mean was not reported for all metabolites.
Experimental Protocols: A Guide to Studying DIDP Metabolism
Rigorous and validated experimental protocols are the bedrock of reliable toxicokinetic data. Below are detailed methodologies for key experiments in the study of DIDP metabolism.
Protocol 1: In Vivo Toxicokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of DIDP and its metabolites.
1. Animal Model and Dosing:
- Species: Male Sprague-Dawley rats (8-10 weeks old).
- Acclimation: Acclimate animals for at least one week with free access to standard chow and water.
- Dosing:
- Oral: Administer DIDP (e.g., 100 mg/kg) in a suitable vehicle (e.g., corn oil) by oral gavage.
- Intravenous: Administer DIDP (e.g., 100 mg/kg) via a cannulated jugular vein.
- Groups: Include a vehicle control group for each route of administration.
2. Sample Collection:
- Blood: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., heparin) and centrifuge to obtain plasma.
- Urine and Feces: House animals in individual metabolism cages to allow for separate collection of urine and feces at timed intervals (e.g., 0-24 h and 24-48 h).
- Tissues: At the end of the study (e.g., 48 hours), euthanize the animals and collect relevant tissues (liver, kidneys, fat, etc.).
3. Sample Processing and Analysis:
- Plasma, Urine, and Tissue Homogenates: Store all samples at -80°C until analysis.
- Analysis: Quantify DIDP and its metabolites (MiDP, MHiDP, MCiNP, MOiDP) using a validated LC-MS/MS method (see Protocol 2).
4. Pharmacokinetic Analysis:
- Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vss.
start [label="Start: In Vivo Study", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
dosing [label="Dosing (Oral/IV)"];
collection [label="Sample Collection\n(Blood, Urine, Feces, Tissues)"];
processing [label="Sample Processing & Storage"];
analysis [label="LC-MS/MS Analysis"];
pk_analysis [label="Pharmacokinetic Analysis"];
end [label="End: Toxicokinetic Profile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dosing;
dosing -> collection;
collection -> processing;
processing -> analysis;
analysis -> pk_analysis;
pk_analysis -> end;
}
Caption: Workflow for an in vivo toxicokinetic study of DIDP.
Protocol 2: Analysis of DIDP Metabolites in Urine by HPLC-MS/MS
This protocol details a robust method for the quantification of DIDP metabolites in urine, a cornerstone of human biomonitoring.
1. Sample Preparation:
- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- Aliquot 100 µL of urine into a clean tube.
- Add an internal standard solution containing isotopically labeled analogs of the target metabolites (e.g., 13C-labeled MCiNP, MHiDP, MOiDP).
2. Enzymatic Deconjugation:
- Rationale: To measure the total concentration of metabolites (free and glucuronidated), the glucuronide conjugates must be cleaved.
- Add β-glucuronidase enzyme (from E. coli) and a suitable buffer (e.g., ammonium acetate, pH 6.5).
- Incubate the mixture at 37°C for a sufficient time (e.g., 90 minutes) to ensure complete hydrolysis.
3. Solid-Phase Extraction (SPE):
- Purpose: To clean up the sample and concentrate the analytes.
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the hydrolyzed urine sample onto the cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute the metabolites with an organic solvent (e.g., acetonitrile or methanol).
4. LC-MS/MS Analysis:
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
- Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
- Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol (often with an additive like formic acid or acetic acid) to separate the metabolites.
- Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for sensitive and specific detection and quantification of each metabolite and its corresponding internal standard.
Species-Specific Differences and Considerations
While the overall metabolic pathway of DIDP is qualitatively similar between rats and humans, quantitative differences in metabolism and excretion likely exist.[7] Rodent models are invaluable for mechanistic studies and hazard identification; however, direct extrapolation of quantitative pharmacokinetic data to humans should be done with caution. Human biomonitoring data remains the gold standard for assessing human exposure levels.
Conclusion: An Integrated Approach to Understanding DIDP's Fate
The metabolism and excretion of this compound is a complex, multi-step process that transforms the parent lipophilic compound into a series of more polar, excretable metabolites. A thorough understanding of this metabolic journey is essential for the scientific community. Key takeaways for researchers include:
-
Focus on Oxidative Metabolites: For accurate exposure assessment, the analysis of oxidative metabolites (MCiNP, MHiDP, MOiDP) in urine is critical, as the parent compound and its initial hydrolytic monoester are present at very low levels.
-
Validated Analytical Methods are Paramount: The use of robust and sensitive analytical techniques, such as HPLC-MS/MS with enzymatic deconjugation and isotope dilution, is necessary for reliable quantification of these biomarkers.
-
Integrated Toxicokinetic Data is Crucial: Combining in vivo animal studies with human biomonitoring data provides a comprehensive picture of DIDP's fate in mammals, enabling more accurate risk assessments.
This guide provides a foundational framework for professionals in toxicology, pharmacology, and drug development to design, execute, and interpret studies on the metabolism and excretion of DIDP, ultimately contributing to a better understanding of its potential impact on human health.
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Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Archives of toxicology, 95(11), 3515–3537. [Link]
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Consumer Product Safety Commission. (2010). Toxicity Review for this compound (DIDP). [Link]
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López-García, E., Domínguez-Romero, E., & Arrebola, J. P. (2019). A review of phthalate pharmacokinetics in human and rat: what factors drive phthalate distribution and partitioning?. Critical reviews in toxicology, 49(6), 461–490. [Link]
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Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Request PDF. [Link]
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Wang, Y., Qian, H., & Ji, X. (2021). Phthalates and Their Impacts on Human Health. International journal of environmental research and public health, 18(10), 5365. [Link]
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Fukami, T., Kariya, M., Kurokawa, T., Imai, T., & Nakajima, M. (2023). Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases. Chemico-biological interactions, 372, 110353. [Link]
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Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. springermedizin.de. [Link]
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U.S. Environmental Protection Agency. (2024). Human Health Hazard Assessment for this compound (DIDP). [Link]
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Kato, K., Silva, M. J., Reidy, J. A., He, C., Malek, N. A., Needham, L. L., & Calafat, A. M. (2007). Urinary metabolites of this compound in rats. Toxicology, 236(1-2), 114–122. [Link]
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U.S. Environmental Protection Agency. (2024). Fate and Transport Assessment for this compound (DIDP). [Link]
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Domínguez-Romero, E., & Arrebola, J. P. (2019). A review of phthalate pharmacokinetics in human and rat: what factors drive phthalate distribution and partitioning?. ResearchGate. [Link]
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Genuis, S. J., Beesoon, S., Lobo, R. A., & Birkholz, D. (2012). Human Elimination of Phthalate Compounds: Blood, Urine, and Sweat (BUS) Study. The Scientific World Journal, 2012, 615068. [Link]
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Saravanabhavan, G., & Murray, J. (2012). Human Biological Monitoring of Diisononyl Phthalate and this compound: A Review. Request PDF. [Link]
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Zare, F., Yunesian, M., & Rastkari, N. (2020). Human health impacts of exposure to phthalate plasticizers: An overview of reviews. Environment international, 142, 105821. [Link]
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Silva, M. J., Reidy, J. A., Samandar, E., Herbert, A. R., Needham, L. L., & Calafat, A. M. (2007). Urinary and serum metabolites of di-n-pentyl phthalate in rats. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 860(1), 78–84. [Link]
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Silva, M. J., Barr, D. B., Reidy, J. A., Malek, N. A., Hodge, C. C., Caudill, S. P., ... & Needham, L. L. (2007). Selecting adequate exposure biomarkers of diisononyl and diisodecyl phthalates: data from the 2005-2006 National Health and Nutrition Examination Survey. Environmental health perspectives, 119(1), 50-55. [Link]
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Fukami, T., Kariya, M., Kurokawa, T., Imai, T., & Nakajima, M. (2023). Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases. Request PDF. [Link]
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Jeong, S. H., Jang, J. H., Cho, H. Y., & Lee, Y. B. (2021). Chemical structures of DiDP and its major in vivo metabolites and the internal standard. ResearchGate. [Link]
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An In-depth Technical Guide to the Endocrine-Disrupting Effects of Diisodecyl Phthalate (DIDP)
Introduction: The Evolving Profile of a High Molecular Weight Phthalate
Diisodecyl phthalate (DIDP) is a high-production-volume, high molecular weight phthalate ester used primarily as a plasticizer to impart flexibility in a wide range of polymer products, including wiring, coatings, and sealants.[1] Its use has grown, in part, as a replacement for lower molecular weight phthalates like Di(2-ethylhexyl) phthalate (DEHP), which are more conclusively recognized as endocrine disruptors.[2][3] This position as a substitute has placed the toxicological profile of DIDP under intense scrutiny.
This technical guide is designed for researchers, scientists, and drug development professionals. It will not present a simple verdict but will instead synthesize the available evidence, explore the mechanistic underpinnings of the observed effects, detail key experimental protocols, and provide a nuanced understanding of the ongoing scientific discourse on DIDP's interaction with the endocrine system.
Part 1: Assessment of Core Endocrine (EATS) Pathways
A weight-of-evidence approach is crucial for evaluating a chemical's potential to disrupt the endocrine system. This involves integrating data from in silico, in vitro, and in vivo studies. Recent comprehensive reviews have applied this methodology to DIDP, with a general consensus of minimal activity on the core EATS axes.[1][4][8]
Androgen and Estrogen Pathways
The "phthalate syndrome" observed in rats exposed to certain low molecular weight phthalates (e.g., DEHP, DBP) is characterized by anti-androgenic effects, including reduced fetal testosterone production and malformations of the male reproductive tract.[1][9] The primary mechanism involves the downregulation of key genes in the steroidogenic pathway.[9]
In contrast, DIDP has not demonstrated consistent or potent anti-androgenic activity.
-
In Vivo Evidence: Multi-generational reproductive toxicity studies in rodents did not find adverse outcomes stemming from the disruption of the androgen pathway.[4] Key indicators, such as changes in anogenital distance (AGD) in offspring and consistent alterations in fetal testosterone biosynthesis, were not observed following in utero DIDP exposure.[4]
-
In Vitro Evidence: High-throughput screening assays, such as those in the ToxCast program, have shown a lack of endocrine activity for DIDP on the androgen receptor.[4] Similarly, in vitro assays for the estrogen pathway, including estrogen receptor (ER) binding, ER transactivation, and ER-mediated cell proliferation assays, have shown no DIDP-related effects.[1]
Thyroid Pathway
The evidence regarding DIDP's effect on the thyroid system is less definitive and highlights a key data gap.
-
In Vivo Findings: To date, studies have not demonstrated adverse thyroid outcomes in animals exposed to DIDP.[1][8]
-
Mechanistic Data: Despite the lack of overt toxicity, some mechanistic data suggest potential interactions. There is evidence that DIDP can induce the liver pregnane X receptor (PXR) and may increase iodide uptake in the thyroid.[1][8] PXR activation can influence thyroid hormone metabolism.
-
Identified Data Gap: A critical limitation noted in regulatory evaluations is the absence of studies measuring in vivo thyroid hormone levels following DIDP exposure.[8] This prevents a conclusive determination on the thyroid pathway. The known association between other high molecular weight phthalates like Di-isononyl phthalate (DINP) and altered thyroid hormones underscores the need for further investigation into DIDP.[2][11]
Steroidogenesis Pathway
The process of steroidogenesis, particularly the synthesis of testosterone, is a known target for some phthalates.[9] However, comprehensive assessments conclude that DIDP does not disrupt this pathway.[1][4] The lack of consistent changes in fetal testosterone levels in vivo supports this finding, suggesting that DIDP does not significantly inhibit the key enzymes and transport proteins involved in hormone production.[4]
Part 2: Metabolic Disruption via Peroxisome Proliferator-Activated Receptors (PPARs)
Beyond the classical EATS pathways, a compelling body of evidence suggests that DIDP may act as a metabolic disruptor by activating PPARs. This mechanism positions DIDP within the "obesogen" class of EDCs, which interfere with lipid homeostasis.[6][7]
Introduction to PPARs
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors (isoforms α, β/δ, and γ) that function as critical regulators of lipid and glucose metabolism.[12] PPARγ is a master regulator of adipogenesis (fat cell differentiation), while PPARα is predominantly involved in fatty acid oxidation in the liver.[12] Phthalates are believed to exert their effects on PPARs primarily through their hydrolytic monoester metabolites.[12]
Mechanism of DIDP-Mediated PPAR Activation
In vitro studies have begun to elucidate the direct interaction between DIDP and the PPAR signaling cascade.
-
Receptor Binding and Activation: A study using sea bream hepatocytes demonstrated that DIDP exhibits a high binding efficiency with piscine PPARs and their heterodimer partner, the Retinoid-X-Receptor (RXRα).[6][7]
-
Downstream Gene Expression: This binding event leads to a coordinated increase in the expression of PPARs, RXRα, and their downstream target genes. A key target, fatty acid binding protein (FABP), which is crucial for intracellular fatty acid transport, was found to be highly correlated with all PPARs.[6] The activation of this pathway by low concentrations of DIDP suggests a potential to promote long-term changes in lipid metabolism.[6]
The diagram below illustrates this proposed signaling pathway.
Caption: Experimental workflow for a PPARγ dual-luciferase reporter gene assay.
Protocol: Biomarker Analysis for Human Exposure Assessment
Assessing human exposure to DIDP is challenging because the parent compound and its primary hydrolytic monoester (monoisodecyl phthalate, MiDP) are rapidly metabolized and often undetectable in urine. [13]Therefore, analysis must target the more persistent secondary oxidative metabolites.
Objective: To accurately quantify human exposure to DIDP by measuring its oxidative metabolites in urine.
Key Biomarkers:
-
Monocarboxyisononyl phthalate (MCiNP)
-
Monooxoisodecyl phthalate (MOiDP)
-
Monohydroxyisodecyl phthalate (MHiDP)
Methodology (summarized from HPLC-MS/MS methods): [13][14]
-
Sample Collection & Storage:
-
Collect spot or 24-hour urine samples in phthalate-free containers (e.g., polypropylene).
-
Store samples at -20°C or lower until analysis to ensure analyte stability.
-
-
Enzymatic Deconjugation:
-
Causality Insight: In the body, metabolites are often conjugated with glucuronic acid to increase water solubility for excretion. To measure the total metabolite concentration, this bond must be cleaved.
-
Incubate a urine aliquot with β-glucuronidase enzyme (from E. coli or Helix pomatia) in an appropriate buffer (e.g., ammonium acetate) at 37°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent).
-
Load the deconjugated urine sample onto the cartridge. The metabolites will bind to the sorbent.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences like salts and urea.
-
Elute the target metabolites with a strong organic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Analysis by HPLC-MS/MS:
-
Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS).
-
HPLC: Use a C18 reversed-phase column to separate the metabolites based on their polarity.
-
MS/MS: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each metabolite and its corresponding stable isotope-labeled internal standard. This provides high selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using authentic standards (or suitable surrogates if standards are unavailable). [13] * Quantify the concentration of each metabolite by comparing its peak area ratio to the internal standard against the calibration curve.
-
Synthesis and Future Directions
The toxicological profile of this compound is a study in nuance. While comprehensive reviews conclude that DIDP is not an endocrine disruptor in the classical sense of interacting with androgen, estrogen, or steroidogenic pathways, this conclusion requires careful qualification. [4]
-
Reconciling the Evidence: The term "endocrine disruptor" itself is evolving. The lack of EATS pathway activity does not preclude other forms of endocrine-related disruption. The evidence for DIDP acting as a metabolic disruptor via PPAR activation is compelling and aligns with its known effect of causing peroxisomal proliferation in rodents. [6][12]This mechanism may underlie some of the observed toxicities. The developmental toxicity leading to reduced postnatal survival, which forms the basis of the Proposition 65 listing, represents a clear adverse outcome in a sensitive life stage, even if the precise endocrine mechanism is not fully elucidated. [5][15]
-
Future Research Priorities:
-
Closing the Thyroid Data Gap: In vivo studies measuring circulating thyroid hormone levels (T3, T4, TSH) after DIDP exposure are essential to definitively clear or implicate DIDP in thyroid disruption. [1][8] * Mammalian PPAR Studies: While in vitro and fish model data are informative, further research is needed to confirm the PPAR-activating potential of DIDP metabolites in mammalian models and at human-relevant exposure levels.
-
Elucidating Developmental Toxicity: The mechanism behind the reduced postnatal survival in rats needs to be investigated. Research should focus on whether this effect is linked to metabolic disruption in the dam or direct effects on the developing pup.
-
Metabolite-Specific Assays: Given the importance of metabolites, future in vitro work should prioritize testing the specific oxidative metabolites (MCiNP, MOiDP, MHiDP) rather than just the parent DIDP compound.
-
References
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Part 1: A Historical Overview of Diisodecyl Phthalate (DIDP) in Industrial Applications: A Technical Guide
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester that has served as a cornerstone in the chemical industry for many years.[1] Its primary role is that of a plasticizer, an additive that imparts flexibility, durability, and workability to polymers. This guide offers an in-depth exploration of the historical use of DIDP in various industrial sectors, examining the scientific principles that led to its widespread adoption, its key performance attributes, and the evolving landscape of its application in response to regulatory and environmental considerations.
The Emergence of a Versatile Plasticizer: Synthesis and Core Properties
The history of DIDP is closely intertwined with the surge in polymer production, particularly polyvinyl chloride (PVC), following World War II. The commercial synthesis of DIDP is achieved through a two-step esterification of phthalic anhydride with isodecyl alcohol.[1][2] This process results in a complex mixture of isomers, a crucial factor contributing to its desirable performance characteristics.
Several inherent properties made DIDP a highly sought-after plasticizer for a diverse range of industrial uses:
-
Low Volatility: DIDP possesses significantly lower volatility compared to its lower-molecular-weight counterparts. This translates to greater permanence within the polymer, extending the product's lifespan and minimizing environmental emissions.[3]
-
Exceptional Thermal Stability: The chemical structure of DIDP provides high thermal stability, making it well-suited for the high-temperature processing of PVC compounds. This is a critical feature for applications like wire and cable insulation that demand heat resistance.[3][4]
-
Superior Electrical Resistivity: This characteristic established DIDP as a preferred choice for electrical applications, especially in the insulation and jacketing of wires and cables, where it helps to prevent electrical leakage.[2][5]
-
Enhanced Durability and Weatherability: Products plasticized with DIDP exhibit strong resistance to degradation from weathering and aging, which contributes to the longevity of items used in demanding or outdoor environments.[4][5]
-
Low-Temperature Flexibility: DIDP maintains good flexibility in polymers even at reduced temperatures, a vital attribute for products such as automotive interiors and roofing membranes.[3][5]
A Timeline of Industrial Integration: From Wiring to Wall Coverings
The unique combination of properties offered by DIDP facilitated its extensive use across numerous industrial sectors.
The Foundation of Wire and Cable Insulation
One of the earliest and most prominent applications of DIDP was in the wire and cable industry.[6] The need for dependable, long-lasting insulation for electrical wiring in construction, automotive manufacturing, and appliances drove the demand for DIDP-plasticized PVC.[7] Its low volatility and high thermal stability ensured that the insulation remained flexible and effective over long periods, even in fluctuating temperature conditions.[6]
Advancements in Automotive Interiors
In the automotive sector, DIDP became a key component in the production of interior parts such as dashboards, door panels, and upholstery.[2][5] Its low volatility was particularly valued for minimizing "fogging," the condensation of plasticizer vapors on the inside of car windows. Furthermore, its ability to maintain flexibility in cold weather was crucial for ensuring the comfort and durability of interior components.
Broadening Horizons in Consumer and Building Products
The application of DIDP expanded into a wide array of consumer and construction goods. It was utilized in the manufacturing of:
-
Flooring and Wall Coverings: Providing flexibility and durability to vinyl flooring and wall coverings.[4]
-
Roofing Membranes and Tarpaulins: Offering excellent weather resistance for outdoor applications.[5]
-
Hoses and Tubing: Imparting the necessary flexibility and durability for various fluid transfer applications.
-
Coated Fabrics and Artificial Leather: Creating a soft and durable finish for clothing, footwear, and upholstery.[5]
The following diagram illustrates the historical progression of DIDP's primary industrial applications:
Caption: Historical Timeline of DIDP Industrial Applications.
The Scientific and Regulatory Landscape: A Shift in Perspective
In recent decades, the use of phthalates, including DIDP, has come under increased scrutiny due to potential health and environmental concerns. While high-molecular-weight phthalates like DIDP are generally considered to have a better safety profile than their low-molecular-weight counterparts, regulatory bodies worldwide have conducted extensive risk assessments.[8]
For instance, the European Union has established a specific migration limit for the sum of diisodecyl phthalates and diisononyl phthalates from food contact materials.[9] In the United States, DIDP is listed under California's Proposition 65 as a substance known to cause reproductive toxicity.[9][10] However, in 2013, the Risk Assessment Committee of the European Chemicals Agency (ECHA) concluded that DIDP does not warrant classification for reprotoxic effects under the EU's regulations.[9] More recently, in January 2025, the U.S. Environmental Protection Agency (EPA) released a final risk evaluation for DIDP under the Toxic Substances Control Act (TSCA), determining that it presents an unreasonable risk of injury to the health of unprotected female workers of reproductive age under specific conditions of use.[11][12]
This evolving regulatory landscape has spurred research and development into alternative plasticizers. The industry has seen a gradual shift towards non-phthalate plasticizers and other high-molecular-weight phthalates with more favorable toxicological profiles.
Experimental Protocols: Assessing Plasticizer Performance
The selection and validation of a plasticizer for a specific application involve a series of rigorous experimental protocols. Below are representative methodologies for evaluating key performance characteristics.
Protocol 1: Determination of Plasticizer Volatility (Thermogravimetric Analysis - TGA)
-
Objective: To quantify the weight loss of a plasticized polymer as a function of temperature, indicating the volatility of the plasticizer.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small, precisely weighed sample of the plasticized PVC compound (typically 5-10 mg) is placed in the TGA furnace.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The temperature at which a significant weight loss occurs is indicative of the plasticizer's volatility.
-
Protocol 2: Evaluation of Low-Temperature Flexibility (Clash-Berg Test)
-
Objective: To determine the temperature at which a plasticized material becomes brittle.
-
Apparatus: Torsional stiffness tester (Clash-Berg apparatus).
-
Procedure:
-
A standardized rectangular specimen of the plasticized PVC is clamped in the apparatus.
-
The specimen is immersed in a temperature-controlled bath and cooled.
-
At regular temperature intervals, a torsional force is applied to the specimen, and the angular deflection is measured.
-
The temperature at which the material fractures or reaches a specific stiffness modulus is recorded as the low-temperature flexibility limit.
-
The following diagram outlines the general workflow for plasticizer performance evaluation:
Caption: Plasticizer Performance Evaluation Workflow.
Data Presentation: Comparative Properties of Common Plasticizers
The table below summarizes key properties of DIDP in comparison to other commonly used phthalate plasticizers.
| Property | DIDP (this compound) | DINP (Diisononyl Phthalate) | DEHP (Di(2-ethylhexyl) Phthalate) |
| Molecular Weight ( g/mol ) | 446.7 | 418.6 | 390.5 |
| Volatility (Weight Loss %) | Low | Low | Moderate |
| Low-Temperature Flexibility | Good | Good | Excellent |
| Thermal Stability | Excellent | Excellent | Good |
| Electrical Resistivity | High | High | Moderate |
Conclusion
This compound has played a pivotal role in the advancement of polymer technology, enabling the development of a vast range of flexible and durable products that have become integral to modern life. Its historical trajectory reflects the dynamic interplay between industrial innovation, performance requirements, and evolving scientific understanding of health and environmental impacts. As the chemical industry continues to innovate, the legacy of DIDP serves as a valuable case study in the lifecycle of a widely used industrial chemical, from its initial promise to the ongoing pursuit of safer and more sustainable alternatives.
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acute vs. chronic toxicity studies of Diisodecyl phthalate
An In-depth Technical Guide to the Toxicological Assessment of Diisodecyl Phthalate: Acute vs. Chronic Exposure Paradigms
Introduction
This compound (DIDP) is a high molecular weight phthalate ester extensively utilized as a plasticizer in a variety of polymer products, notably polyvinyl chloride (PVC). Its primary function is to impart flexibility and durability to materials found in everyday products such as wire and cable insulation, automotive interiors, and some consumer goods.[1][2] Given its widespread use, a thorough understanding of its toxicological profile is paramount for assessing potential risks to human health and the environment.
This technical guide provides a comprehensive analysis of the acute and chronic toxicity of DIDP, designed for researchers, scientists, and professionals in drug development and chemical safety assessment. The document delves into the methodologies of key toxicological studies, interprets the findings, and discusses the underlying mechanistic considerations. By synthesizing data from regulatory bodies and peer-reviewed literature, this guide aims to offer a holistic view of DIDP's safety profile, emphasizing the distinction between effects observed under acute and chronic exposure scenarios.
Physicochemical Properties and Toxicokinetics
DIDP is a complex mixture of branched C9-C11 isomers, predominantly C10 isomers. It exists as a viscous, oily liquid with low water solubility and vapor pressure.[1][3] These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Exposure to DIDP can occur through oral, dermal, and inhalation routes.[1]
-
Oral Absorption: Following oral administration in rats, the absorption of DIDP from the gastrointestinal tract is incomplete and decreases with increasing doses.[4]
-
Dermal Absorption: Dermal absorption of DIDP is low; studies in rats have shown absorption rates of 2-4%.[4]
-
Inhalation: Inhalation exposure in rats resulted in approximately 73% absorption from the lungs.[4]
Once absorbed, DIDP is rapidly metabolized and eliminated, primarily through urine and feces. The major urinary metabolites are phthalic acid and oxidized monoester derivatives.[4]
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after a single or short-term exposure to a substance. These studies are crucial for hazard classification and for determining the dose ranges for longer-term studies. The primary endpoints in acute toxicity testing are mortality (leading to the determination of an LD50 or LC50 value), as well as clinical signs of toxicity and gross pathological changes.
Acute Oral Toxicity
The acute oral toxicity of DIDP is consistently reported to be low.
Data Summary: Acute Oral Toxicity of DIDP
| Species | Guideline | LD50 (mg/kg bw) | Observations | Reference |
| Rat | Not Specified | > 29,100 | No mortality or significant clinical signs of toxicity. | [4] |
| Rat | Not Specified | 64,000 | [2][5][6] | |
| Rat | OECD 425 (Up-and-Down Procedure) | > 5,000 | No mortality or treatment-related adverse effects observed. |
Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 425)
This protocol outlines the up-and-down procedure (UDP), which is a sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals.
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are used, as they are often slightly more sensitive.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized to the laboratory environment for at least 5 days before dosing.
-
Dose Preparation: DIDP is typically administered as a solution or suspension in a suitable vehicle (e.g., corn oil).
-
Administration: A single oral dose is administered by gavage. The volume administered should be kept constant for all dose levels.
-
Sequential Dosing:
-
The first animal is dosed at a level just below the best preliminary estimate of the LD50.
-
If the animal survives, the next animal is dosed at a higher level (typically by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This process continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome).
-
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Endpoints:
-
Mortality
-
Clinical signs (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns).
-
Body weight changes.
-
Gross necropsy of all animals at the end of the study.
-
Causality Behind Experimental Choices: The use of a sequential dosing design like the UDP minimizes the number of animals required to obtain a statistically robust estimate of the LD50, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. The 14-day observation period is standard for acute toxicity studies to capture both immediate and delayed toxic effects.
Acute Dermal and Inhalation Toxicity & Irritation
DIDP exhibits low acute toxicity via the dermal and inhalation routes and is considered a mild skin and eye irritant.
Data Summary: Acute Dermal, Inhalation, and Irritation Studies of DIDP
| Study Type | Species | Guideline | Results | Reference |
| Acute Dermal Toxicity | Rabbit | Not Specified | LD50 > 3,160 mg/kg bw | |
| Rat | Not Specified | LD50 > 2,910 mg/kg bw | [4] | |
| Acute Inhalation Toxicity | Rat | Not Specified | LC50 (4h) > 12,540 mg/m³ | [4] |
| Skin Irritation | Rabbit | OECD Guideline | Mild erythema under occlusive dressing. | |
| Eye Irritation | Rabbit | OECD Guideline | Slight conjunctival redness, no corneal opacity. | [1][4] |
| Skin Sensitization | Guinea Pig | Not Specified | Not considered a skin sensitizer. | [4] |
Experimental Workflow: Skin Irritation Study (Following OECD Guideline 404)
Caption: Workflow for an acute dermal irritation study.
Chronic Toxicity Assessment
Chronic toxicity studies evaluate the potential adverse health effects of repeated, long-term exposure to a substance. These studies are essential for establishing a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL), which are critical for human health risk assessment. For DIDP, chronic studies have primarily focused on oral exposure, with key endpoints including effects on the liver, kidneys, and reproductive system.
Subchronic and Chronic Oral Toxicity
Repeated dose studies in rodents have identified the liver and kidneys as target organs for DIDP toxicity.
Data Summary: Repeated Oral Dose Toxicity of DIDP
| Duration | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |
| 28-day | Rat | 116 | 353 | Increased liver weight and palmitoyl-CoA oxidation. | [1] |
| 90-day | Rat | 170 (males), 211 (females) | 586 (males), 686 (females) | Increased liver and kidney weights. | [1] |
| 90-day | Dog | 15 | 75 | Increased liver weights and histological changes. | [4] |
| 2-year | Rat | 120 (females), 200 (males) | - | Increased relative kidney weights in males. | [1] |
Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study (Following OECD Guideline 453)
This comprehensive study design allows for the assessment of both chronic toxicity and carcinogenic potential in a single study, optimizing animal use.
-
Animal Selection: Typically, Fischer 344 rats are used, with an equal number of males and females per group.
-
Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality. Dose levels are based on data from shorter-term (e.g., 90-day) studies.[7][8]
-
Administration: DIDP is administered in the diet for a period of up to 24 months.
-
In-life Observations:
-
Daily clinical observations.
-
Weekly detailed clinical examinations.
-
Body weight and food consumption measured weekly for the first 13 weeks and monthly thereafter.
-
Ophthalmological examination at the start and end of the study.
-
Hematology and clinical chemistry assessments at 3, 6, 12, 18, and 24 months.
-
-
Terminal Procedures:
-
At the end of the study, all surviving animals are euthanized.
-
A full necropsy is performed on all animals.
-
Organ weights (e.g., liver, kidneys, testes) are recorded.
-
A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a qualified pathologist.
-
-
Endpoints:
-
Survival and clinical signs.
-
Body weight and food consumption.
-
Hematology and clinical chemistry parameters.
-
Organ weights.
-
Gross pathology and histopathology (non-neoplastic and neoplastic lesions).
-
Causality Behind Experimental Choices: The 2-year duration of the study is intended to approximate the lifespan of the rodent model, allowing for the development of chronic and late-onset effects, including cancer. The inclusion of multiple dose groups allows for the determination of a dose-response relationship and the identification of a NOAEL. Comprehensive histopathological examination is critical for identifying target organs of toxicity and characterizing the nature of any lesions.
Carcinogenicity
The carcinogenic potential of DIDP has been investigated in several studies. While some studies in transgenic mouse models have shown an increase in liver adenomas at high doses, long-term studies in rats have not demonstrated a clear carcinogenic effect.[9][10] Regulatory agencies such as the U.S. EPA, Health Canada, and the European Chemicals Agency (ECHA) have concluded that there is insufficient evidence to classify DIDP as a human carcinogen.[11][12]
Reproductive and Developmental Toxicity
The potential for DIDP to cause reproductive and developmental toxicity has been a key area of investigation.
-
Reproductive Toxicity: In two-generation reproduction studies in rats, DIDP was associated with increased liver and kidney weights in the parental generation and reduced pup survival, particularly in the second generation (F2).[4] However, there was no evidence of impaired fertility or testicular lesions at doses up to 2000 mg/kg/day.[4]
-
Developmental Toxicity: Developmental toxicity studies in rats have shown an increased incidence of fetal variations, such as rudimentary lumbar ribs, at high doses.[4] The U.S. EPA has identified developmental toxicity as a key human health hazard, particularly for female workers of reproductive age exposed to high concentrations of DIDP mists from spray applications.[11][12][13][14] It is important to note that DIDP has not been found to cause the "phthalate syndrome" of male reproductive developmental effects that is associated with some other phthalates.[11][12][13]
Logical Relationship of Toxicity Endpoints
Caption: Relationship between exposure duration and observed toxic effects of DIDP.
Mechanistic Insights: The Role of Peroxisome Proliferation
A key mechanism underlying the liver effects of DIDP in rodents is the proliferation of peroxisomes, which are cellular organelles involved in lipid metabolism. DIDP, like some other phthalates, is a ligand for the peroxisome proliferator-activated receptor-alpha (PPARα).
Signaling Pathway: PPARα-Mediated Peroxisome Proliferation
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An In-Depth Technical Guide on Diisodecyl Phthalate (DIDP): Vapor Pressure and Inhalation Exposure Potential
Abstract
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a variety of polymer applications, notably flexible polyvinyl chloride (PVC). Its primary function is to impart flexibility and durability to materials found in wire and cable insulation, automotive interiors, roofing membranes, and consumer goods. While its large molecular size and low volatility are advantageous for performance and permanency, these same properties necessitate a thorough evaluation of its potential for human exposure, particularly via inhalation. This technical guide provides a comprehensive analysis of the vapor pressure of DIDP, a critical determinant of its tendency to become airborne. It further explores the toxicokinetics of inhaled DIDP, potential health effects, and the methodologies for assessing and monitoring its presence in occupational and environmental settings. This document is intended for researchers, toxicologists, and product development professionals engaged in the safety and application of plasticizers.
Introduction: The Role and Relevance of DIDP
This compound is not a single compound but a complex mixture of isomeric C10-alkyl esters of phthalic acid.[1] Its widespread use stems from its excellent performance characteristics, including low volatility, high permanency, and good resistance to high temperatures and weathering.[2] These properties make it a preferred choice for durable goods requiring a long service life.
However, the very nature of its application in flexible materials means that DIDP is physically mixed with, rather than chemically bound to, the polymer matrix. This raises the possibility of its migration and release into the environment over the product's lifecycle. While oral and dermal routes are significant pathways of exposure, inhalation becomes particularly relevant in scenarios involving the heating of DIDP-containing materials during manufacturing or processing, or through the aerosolization of the substance.[3][4] Understanding the vapor pressure of DIDP is the foundational step in quantifying the potential for such inhalation exposure and conducting robust risk assessments.
Physicochemical Properties: A Focus on Vapor Pressure
The vapor pressure of a substance at a given temperature is the pressure exerted by its vapor when in thermodynamic equilibrium with its solid or liquid phase.[5] It is a direct measure of a substance's volatility. For a large, oily liquid like DIDP, the vapor pressure is inherently low, which contributes to its permanency as a plasticizer.
Quantitative Vapor Pressure Data
The vapor pressure of DIDP is exceptionally low at ambient temperatures, which significantly limits its potential to form a vapor. Quantitative data from various sources are summarized below.
| Temperature (°C) | Vapor Pressure (mm Hg) | Vapor Pressure (Pa) | Source |
| 20 | < 0.08 | < 10.67 | Univar Solutions[2] |
| 20 | - | 0.1 hPa (10 Pa) | Sigma-Aldrich[6] |
| 25 | 5.28 x 10⁻⁷ | 7.04 x 10⁻⁵ | PubChem[7], Haz-Map[1] |
| 200 | - | 147 | ICSC[8] |
Note: 1 mm Hg ≈ 133.322 Pa. 1 hPa = 100 Pa. Data reflects the low volatility of DIDP, though it increases significantly with temperature.
This extremely low vapor pressure at room temperature indicates that under normal conditions, DIDP does not readily evaporate to form a significant concentration of vapor in the air.[8] However, industrial processes involving heating can substantially increase the vapor pressure, thereby elevating the potential for inhalation exposure.
Methodology for Vapor Pressure Determination
The standardized method for determining the vapor pressure of chemical substances is detailed in the OECD Test Guideline 104.[9][10] Given the low volatility of DIDP, specific techniques within this guideline are required.
Key Methodologies from OECD 104:
-
Gas Saturation Method: A carrier gas (like nitrogen) is passed through or over the substance at a known flow rate, allowing it to become saturated with the substance's vapor. The amount of substance transported by the gas is then determined, often by condensing it in a cold trap and analyzing it via gas chromatography (GC) or high-performance liquid chromatography (HPLC).[11] This is a highly sensitive method suitable for low-volatility compounds.
-
Effusion Methods (Knudsen Cell or Vapor Pressure Balance): These methods measure the rate of mass loss of a substance effusing through a small orifice into a vacuum. They are particularly suited for very low vapor pressures.[5][12]
-
Isothermal Thermogravimetry: This technique also measures mass loss due to evaporation under controlled temperature conditions.[12]
For any chosen method, the guideline stipulates that measurements must be taken at a minimum of two different temperatures to establish the vapor pressure curve.[9][12] For low-volatility substances like DIDP, testing is often recommended at elevated temperatures (e.g., 120-150°C) to achieve measurable results.[9] All testing can be conducted under Good Laboratory Practice (GLP) conditions to ensure data integrity and regulatory acceptance.[9]
Inhalation Exposure Assessment
While the vapor pressure of DIDP at ambient temperature is low, inhalation exposure can still occur, primarily through two mechanisms: inhalation of aerosolized droplets or inhalation of vapor released at elevated temperatures.
Scenarios of Potential Inhalation Exposure
-
Industrial Manufacturing: During the production of PVC compounds, DIDP is mixed with PVC resin at high temperatures. This process can generate both vapor and aerosols, leading to potential occupational exposure.[7]
-
Commercial Use of Products: The U.S. Environmental Protection Agency (EPA) has identified that the commercial use of products containing DIDP, such as in spray-applied adhesives, sealants, paints, and coatings, can pose significant health risks to workers.[13] These applications create airborne mists, leading to direct inhalation of DIDP droplets.[13]
-
Consumer Environments: In indoor settings, DIDP can be released from consumer products like vinyl flooring and furnishings. It then adsorbs onto airborne particles and settled dust, which can be resuspended and inhaled.[14]
Toxicokinetics of Inhaled DIDP
Once inhaled, the absorption and distribution of DIDP are critical to understanding its potential health effects.
-
Absorption: Studies in rats have shown significant absorption of DIDP following inhalation. In one study, rats exposed to 91 mg/m³ of radiolabelled DIDP for six hours absorbed approximately 58% of the inhaled dose.[3] Another source suggests that about 75% of inhaled DIDP aerosols are absorbed.[15] Following absorption from the lungs, the substance is rapidly distributed.[16]
-
Metabolism and Excretion: Like other high-molecular-weight phthalates, DIDP is metabolized first to its monoester, mono-isodecyl phthalate (MIDP), and then further oxidized into more water-soluble metabolites that can be excreted.[3] Interestingly, studies of human urine samples often fail to detect MIDP, but readily detect its oxidative metabolites, such as monocarboxyisononyl phthalate (MCiNP).[17] This suggests that these oxidative metabolites are more reliable biomarkers for assessing human exposure to DIDP.[17] The substance does not tend to accumulate in tissues and is cleared with a half-time of approximately 14 hours.[3][15]
Health Effects Associated with DIDP Inhalation
The health effects of DIDP are a subject of ongoing research and regulatory scrutiny. The primary concerns are related to developmental and liver toxicity.
-
Acute Effects: DIDP has low acute toxicity via inhalation.[16] In acute inhalation studies, animals exposed to high concentrations showed no mortality or evidence of systemic effects.[7] It is not considered an irritant to the respiratory system.[15]
-
Developmental Toxicity: The most significant health concern identified by the EPA is developmental toxicity.[13] Unprotected female workers of reproductive age exposed to airborne mists of DIDP during spray applications are considered to be at significant risk.[13]
-
Liver Effects: Long-term or repeated exposure may have effects on the liver.[8] In animal studies, repeated dosing has been shown to cause increased liver weights with corresponding histological changes.[3]
-
Endocrine Disruption: There has been considerable debate regarding the endocrine-disrupting potential of phthalates. However, a comprehensive 2024 weight-of-evidence assessment concluded that DIDP is not an endocrine disruptor, based on a lack of evidence across estrogen, androgen, and thyroid pathways.[18]
-
Carcinogenicity: The majority of phthalates have not been adequately tested for carcinogenicity, and there are no in vivo carcinogenicity studies available for DIDP.[16] It is classified by MAK as a Category 3 carcinogen, which indicates a substance that causes concern for humans owing to possible carcinogenic effects but for which the information is not adequate for making a satisfactory assessment.[8]
Occupational Exposure Limits (OELs)
Given the potential for workplace exposure, some organizations have recommended exposure limits. The American Conference of Governmental Industrial Hygienists (ACGIH®) has a recommended value of 5 mg/m³, which has been noted by manufacturers.[3] However, it is crucial to consult the most current local and international regulatory standards for specific OELs.
Experimental Protocols
Accurate assessment of DIDP requires robust and validated methodologies for both physicochemical property measurement and environmental monitoring.
Protocol: Vapor Pressure Measurement via Gas Saturation (OECD 104)
This protocol outlines a conceptual workflow for determining the vapor pressure of DIDP.
Objective: To determine the vapor pressure of DIDP at a specified temperature.
Materials:
-
DIDP sample of known purity.
-
Inert carrier gas (e.g., high-purity nitrogen).
-
Thermostatically controlled saturation column or vessel.
-
Flow meters and controllers.
-
Cold traps (e.g., liquid nitrogen cooled) or sorbent tubes (e.g., Tenax TA).
-
Analytical balance.
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID).
Procedure:
-
System Preparation: Assemble the gas saturation apparatus. Ensure all connections are leak-proof. Calibrate flow meters.
-
Sample Loading: Accurately weigh the DIDP sample and place it in the saturation vessel, ensuring a large surface area for efficient saturation.
-
Temperature Equilibration: Bring the saturation vessel to the desired, stable test temperature (e.g., 120°C).
-
Gas Saturation: Pass the inert carrier gas through the saturation vessel at a precisely controlled, low flow rate to ensure saturation.
-
Vapor Trapping: The gas stream exiting the vessel, now saturated with DIDP vapor, is passed through a pre-weighed cold trap or sorbent tube to capture the DIDP.
-
Data Collection: Record the duration of the run, the gas flow rate, and the temperature.
-
Quantification: Determine the mass of the trapped DIDP by gravimetric analysis of the trap or by solvent extraction and subsequent analysis using a calibrated GC-MS system.
-
Calculation: The vapor pressure (P) is calculated using the ideal gas law: P = (m / M) * (R * T / V) Where:
-
m = mass of condensed DIDP
-
M = molar mass of DIDP (approx. 446.7 g/mol )[19]
-
R = ideal gas constant
-
T = absolute temperature in Kelvin
-
V = total volume of gas passed through the vessel (flow rate × time)
-
-
Validation: Repeat the measurement at least two other temperatures to verify the linearity of the vapor pressure curve.
Protocol: Air Sampling and Analysis for Airborne DIDP
This protocol describes a standard method for monitoring DIDP in a workplace environment.
Objective: To quantify the concentration of airborne DIDP.
Methodology: Active air sampling followed by GC-MS analysis.
Materials:
-
Personal air sampling pump calibrated to a known flow rate (e.g., 1-2 L/min).
-
Sampling train consisting of a filter cassette (e.g., glass fiber filter) to collect particulate-phase DIDP, followed by a sorbent tube (e.g., XAD-2) to collect vapor-phase DIDP.
-
GC-MS system.
-
High-purity solvents (e.g., isooctane, toluene).
-
Certified DIDP analytical standard.
Procedure:
-
Pump Calibration: Calibrate the personal sampling pump using a primary standard calibrator.
-
Sample Collection: Place the sampling train in the breathing zone of the worker. Draw air through the media for a measured period (e.g., 4-8 hours).
-
Sample Handling: After sampling, cap the filter cassette and sorbent tubes and transport them to the laboratory. Store refrigerated until analysis.
-
Sample Extraction:
-
Filter: Extract the filter with a suitable solvent (e.g., toluene).
-
Sorbent Tube: Desorb the front and back sections of the sorbent tube separately using a suitable solvent.
-
-
Analysis: Analyze the extracts using a GC-MS system. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Prepare a calibration curve using the certified DIDP standard. Quantify the amount of DIDP in each sample by comparing its response to the calibration curve.
-
Calculation: The airborne concentration (C) in mg/m³ is calculated as: C = (W_filter + W_sorbent) / V_air Where:
-
W_filter = mass of DIDP on the filter (in mg)
-
W_sorbent = mass of DIDP on the sorbent tube (in mg)
-
V_air = total volume of air sampled (in m³)
-
Visualizations
Logical Relationship Diagram
Caption: Relationship between DIDP properties, exposure pathways, and potential health outcomes.
Experimental Workflow Diagramdot
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An In-Depth Technical Guide to the Isomeric Complexity of Commercial Diisodecyl Phthalate (DIDP)
Abstract
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester integral to the polymer industry, prized for its role as a plasticizer that imparts flexibility and durability to materials like polyvinyl chloride (PVC).[1] However, the term "this compound" is a misnomer in the context of a single chemical entity. Commercial DIDP is, in fact, a complex isomeric mixture, a characteristic that presents significant challenges for analytical characterization, toxicological assessment, and regulatory compliance.[2][3][4][5] This guide provides an in-depth exploration of the origins of DIDP's isomeric complexity, details the analytical methodologies required for its characterization, and discusses the profound implications this complexity has for researchers, toxicologists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and contextualize the scientific data within the current regulatory landscape.
Part 1: The Genesis of Isomeric Complexity - Synthesis and Precursors
The intricate isomeric nature of DIDP is not a byproduct of its application but is inherent to its synthesis. The commercial production of DIDP involves the esterification of phthalic anhydride with isodecanol, a branched ten-carbon (C10) alcohol.[1][2][6] The crux of the complexity lies in the "isodecanol" precursor itself, which is not a single, linear C10 alcohol but a mixture of various branched-chain isomers.
The industrial synthesis of isodecanol typically involves the oligomerization of propylene to form nonene (C9), followed by hydroformylation (the oxo process). This process introduces a carbonyl group at various positions along the nonene backbone, which is then hydrogenated to produce a range of C10 primary alcohols. Consequently, the resulting isodecanol is a complex blend of isomers. The main structural motifs present in the alcohol precursors, and thus in the final DIDP product, include trimethylheptyl, dimethyloctyl, and methylnonyl chains.[5]
This inherent variability in the alcohol precursor directly translates to the final phthalate ester. When this isomeric alcohol mixture reacts with phthalic anhydride, it produces a vast array of this compound isomers. Commercial DIDP products are therefore defined by this distribution of isomers and may even contain small amounts of C9 and C11 phthalates.[4][7][8][9] This has led to the registration of multiple CAS numbers for commercial DIDP, which reflect different, albeit similar, isomeric compositions.
Table 1: Common Commercial Designations for this compound
| CAS Number | Description |
| 26761-40-0 | 1,2-Benzenedicarboxylic acid, diisodecyl ester. This is the most general and commonly cited CAS number for the DIDP isomeric mixture.[2][5] |
| 68515-49-1 | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich. This designation explicitly acknowledges the presence of C9 and C11 alkyl chains, with C10 isomers being predominant.[5][10] |
Part 2: Analytical Characterization of DIDP Isomers
The isomeric complexity of DIDP poses a significant analytical hurdle. Standard chromatographic techniques, which would typically show a single sharp peak for a pure compound, instead reveal a broad, unresolved "hump" or a cluster of co-eluting peaks for DIDP, making accurate identification and quantification challenging.[11]
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for phthalate analysis due to its high separation efficiency and the structural information provided by mass spectrometry.[12][13]
The Separation Challenge: The choice of GC capillary column (stationary phase) is critical for achieving the best possible resolution between the closely related isomers. While complete separation of every isomer is often impossible, columns with different polarities can alter the elution profile. The most commonly employed columns are of a 5% phenyl-methylpolysiloxane type (e.g., Rxi-5ms) or a more polar 35% phenyl-methylpolysiloxane phase (e.g., Rxi-35Sil MS).[12][14]
The Detection Challenge: The primary challenge in MS detection arises from the fragmentation pattern of phthalates under standard Electron Ionization (EI). Most phthalate esters, regardless of their alkyl chain structure, produce a dominant fragment ion at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride moiety.[11][12][13] If analysts rely solely on this ion, they cannot distinguish DIDP from other co-eluting phthalates, nor can they accurately quantify it in a complex mixture.
The Solution - Selective Ion Monitoring (SIM): To achieve specificity, the mass spectrometer must be set to monitor for unique, albeit less abundant, fragment ions characteristic of the C10 alkyl chain. For DIDP, the key diagnostic ion is found at m/z 307 , which corresponds to the loss of one isodecyl group.[12][14] By targeting this ion, analysts can selectively quantify the cluster of DIDP isomers even in the presence of other phthalates.
Experimental Protocol 1: GC-MS (EI-SIM) Method for DIDP Isomer Profiling
This protocol provides a robust methodology for the quantification of the total DIDP isomer content in a polymer matrix.
1. Sample Preparation (Solid-Liquid Extraction):
-
Accurately weigh approximately 0.1 g of the polymer sample into a glass vial.
-
Add 10 mL of a suitable solvent (e.g., methylene chloride or hexane).
-
Seal the vial and sonicate for 30 minutes at 40°C to facilitate the extraction of phthalates.
-
Allow the solution to cool. If necessary, filter the extract through a 0.45 µm PTFE syringe filter to remove any precipitated polymer or particulate matter.
-
Transfer the final extract to a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Restek Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, operated in splitless mode. Injector temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 280°C.
-
Ramp 2: 20°C/min to 320°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selective Ion Monitoring (SIM).
-
Ions to Monitor:
-
Quantifier Ion for DIDP: m/z 307.1
-
Qualifier Ion for DIDP: m/z 149.0 (used for confirmation, not quantification).
-
Include other ions as needed for other target phthalates.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards of a certified DIDP isomeric mixture reference material in the extraction solvent (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).
-
Analyze the standards using the same GC-MS method.
-
Generate a calibration curve by plotting the integrated peak area of the entire DIDP isomer cluster (using m/z 307) against the concentration.
-
Analyze the sample extract and quantify the total DIDP concentration by integrating the entire unresolved hump in the m/z 307 chromatogram and comparing it to the calibration curve.
Advanced Analytical Approaches
For research applications requiring deeper characterization, other techniques can be employed.
-
Gas Chromatography-Atmospheric Pressure Chemical Ionization-Time of Flight Mass Spectrometry (GC-APCI-TOF-MS): APCI is a softer ionization technique that can preserve the molecular ion ([M+H]+ at m/z 447 for DIDP), which is often absent in EI spectra.[11] This provides unambiguous confirmation of the molecular weight, aiding in the differentiation from other isomeric compounds like Diisononyl phthalate (DINP).
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique is particularly powerful for analyzing DIDP metabolites in biological matrices (e.g., urine, plasma).[15] It offers high throughput and sensitivity for polar metabolites that are not easily analyzed by GC.
Part 3: Toxicological and Regulatory Implications
The isomeric complexity of DIDP is not merely an analytical curiosity; it has significant implications for toxicology and risk assessment. The metabolism, tissue distribution, and biological activity can potentially vary between different isomers. While toxicological studies are typically conducted on the commercial isomeric mixture, understanding this inherent variability is key to interpreting results and establishing a biologically plausible mode of action.[4]
Toxicological Profile: DIDP has been evaluated by numerous regulatory bodies for potential health effects. The primary concern has been developmental and reproductive toxicity.[3][16][17] Studies have investigated effects such as reduced offspring survival and liver toxicity.[2][18] It is important to note that high-molecular-weight phthalates like DIDP are generally considered to have lower toxicity potential than some low-molecular-weight phthalates (e.g., DEHP, DBP).[4]
Regulatory Landscape: The regulatory status of DIDP varies globally, reflecting different approaches to risk assessment. The fact that DIDP is a mixture is often addressed by setting limits for the "sum of" specific phthalates.
Table 2: Summary of International Regulatory Status for DIDP
| Regulatory Body/Legislation | Status and Key Details | Reference(s) |
| U.S. EPA (TSCA) | The EPA's final risk evaluation determined that DIDP presents an unreasonable risk of injury to the health of unprotected female workers of reproductive age under specific conditions of use involving spray applications. | [10][18] |
| California Proposition 65 | DIDP is listed as a chemical "known to the State of California to cause" reproductive toxicity (specifically, developmental toxicity). | [3][16][17] |
| European Union (ECHA) | Under REACH, DIDP is registered for use. The European Food Safety Authority (EFSA) has set a specific migration limit (SML) from food contact materials of 9 mg/kg of food for the sum of DIDP and DINP. ECHA's Risk Assessment Committee concluded DIDP does not warrant classification for reprotoxic effects under the CLP regulation. | [3][16] |
Conclusion
Understanding the isomeric complexity of commercial this compound is fundamental for any scientist working with this material. This complexity, originating from the isomeric blend of isodecanol used in its synthesis, dictates the need for specialized analytical methods to ensure accurate characterization and quantification. A robust GC-MS method using selective ion monitoring is the cornerstone of reliable analysis, allowing for the specific detection of the DIDP isomer cluster. This analytical rigor is paramount, as it forms the basis for meaningful toxicological evaluation and ensures compliance with a varied and evolving global regulatory landscape. For researchers in materials science, environmental health, and drug development, a thorough appreciation of DIDP as an isomeric mixture, rather than a single compound, is essential for scientific integrity and accurate risk assessment.
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An In-Depth Technical Guide to the Bioaccumulation Potential of Diisodecyl Phthalate (DIDP) in Aquatic Organisms
Abstract
Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester used extensively as a plasticizer. Its environmental fate, particularly its potential for bioaccumulation in aquatic ecosystems, is a subject of significant scientific and regulatory interest. This technical guide provides a comprehensive analysis of DIDP's bioaccumulation potential, synthesizing physicochemical data, experimental evidence, metabolic pathways, and standardized testing protocols. We will explore the apparent contradiction between its high lipophilicity, which suggests a high bioaccumulation potential, and recent regulatory assessments that classify it as having low concern. The central thesis of this guide is that rapid metabolic transformation in many aquatic vertebrates is the critical mitigating factor that governs the realized, in-vivo bioaccumulation of DIDP, a nuance not captured by simple partitioning theory alone. This document is intended for researchers, ecotoxicologists, and regulatory scientists engaged in the environmental risk assessment of industrial chemicals.
Introduction: The Bioaccumulation Paradigm and DIDP
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all environmental sources (e.g., water, food, sediment) and accumulates to a concentration higher than that in the surrounding environment.[1] It is a key consideration in environmental risk assessment, as persistent and bioaccumulative substances can be transferred through the food web (biomagnification), potentially reaching toxic levels in higher trophic organisms.[2]
The potential for a substance to bioaccumulate is typically assessed using the bioconcentration factor (BCF), which quantifies accumulation from water alone, or the bioaccumulation factor (BAF), which includes all routes of exposure.[1]
This compound (DIDP) is not a single chemical entity but a complex mixture of branched C9-C11 isomers, predominantly C10.[3][4] It is widely used to impart flexibility to PVC and other polymers found in products ranging from wire and cable insulation to consumer goods.[5][6] Given its widespread use, release into the aquatic environment is inevitable.[6] This guide dissects the factors that determine whether DIDP will accumulate in aquatic life.
Physicochemical Properties: The Theoretical Potential for Accumulation
The inherent potential of a chemical to bioaccumulate is largely predicted by its physicochemical properties, particularly its hydrophobicity and water solubility. High hydrophobicity, indicated by a high octanol-water partition coefficient (log Kow), and low water solubility suggest a strong tendency for a chemical to partition from the aqueous phase into the lipid-rich tissues of organisms.
As a high molecular weight phthalate, DIDP exhibits properties that, on the surface, suggest a high potential for bioaccumulation.[3]
Table 1: Key Physicochemical Properties of this compound (DIDP)
| Property | Value | Implication for Bioaccumulation | Source(s) |
| CAS Numbers | 26761-40-0, 68515-49-1 | N/A | [3][4] |
| Molecular Formula | C28H46O4 (average) | High molecular weight can hinder membrane transport. | [3][4] |
| Molecular Weight | ~446.7 g/mol (average) | High molecular weight can hinder membrane transport. | [3] |
| Water Solubility | < 0.001 mg/L | Very low solubility drives partitioning into organic phases like lipids. | [3][7] |
| Log Kow | > 8.0 (often estimated) | Extremely high hydrophobicity indicates a strong affinity for lipids. | [7][8] |
| Vapor Pressure | <5.0 x 10-7 mmHg at 25°C | Low volatility; tends to remain in water/sediment rather than volatilizing. | [3] |
The very high log Kow and extremely low water solubility of DIDP strongly predict that it will partition out of the water column and into the tissues of aquatic organisms. However, as we will explore, these properties tell only part of the story.
Experimental Bioaccumulation Data: A Tale of Two Trophs
Experimental data on DIDP's bioaccumulation reveals a significant divergence between different types of aquatic organisms, primarily invertebrates and fish. This discrepancy is central to understanding the true environmental risk of DIDP.
High BCFs in Invertebrates
Studies involving molluscs, which often exhibit lower metabolic capacity for xenobiotics compared to vertebrates, have reported high BCF values for DIDP. For example, a flow-through study with the blue mussel (Mytilus edulis) found BCF values as high as 3,977 and 2,998.[3] These findings demonstrate that, in the absence of efficient metabolic breakdown, DIDP is indeed bioaccumulative, as predicted by its physicochemical properties.[3]
Table 2: Selected Experimentally Derived Bioconcentration Factors (BCFs) for DIDP
| Species | Type | BCF Value (L/kg wet-wt) | Key Finding | Source |
| Blue Mussel (Mytilus edulis) | Mollusc | up to 4,000 | Demonstrates high bioaccumulation potential in organisms with limited metabolic capacity. | [3] |
| Various Fish Species | Vertebrate | Generally low; often below regulatory concern thresholds. | Indicates that other mechanisms, like metabolism, are limiting accumulation. | [9][10] |
| Earthworm (Eisenia fetida) | Terrestrial Invertebrate | 0.01 - 0.02 | Low bioaccumulation potential observed in a terrestrial species. | [11] |
Low Bioaccumulation in Fish and Regulatory Consensus
The Decisive Role of Metabolic Transformation
The primary reason for the lower-than-expected bioaccumulation of DIDP in fish is its rapid and extensive metabolism.[12] Fish possess robust enzymatic systems that can break down lipophilic foreign compounds into more water-soluble (hydrophilic) metabolites, which can then be readily excreted.[13] This metabolic process serves as a highly efficient clearance mechanism, preventing the parent DIDP molecule from reaching high concentrations in tissues.
The metabolic pathway for phthalates generally proceeds in two phases:[12][14]
-
Phase I (Hydrolysis): The parent diester (DIDP) is hydrolyzed by esterase enzymes to its corresponding monoester, monoisodecyl phthalate (MIDP), and an alcohol.[12]
-
Phase II (Oxidation & Conjugation): The monoester (MIDP) undergoes further oxidation to produce metabolites such as mono-hydroxy-isodecyl-phthalate (MHiDP) and mono-carboxy-isononyl-phthalate (MCiNP).[15] These oxidized metabolites can then be conjugated (e.g., with glucuronic acid) to further increase their water solubility and facilitate excretion via urine or bile.[15]
The monoester metabolite (MIDP) is more water-soluble and bioavailable than the parent DIDP, but it is also the substrate for the rapid subsequent oxidative reactions, preventing its own accumulation.[12]
Figure 1: Simplified metabolic pathway of DIDP in fish, leading to hydrophilic metabolites that are readily excreted.
Figure 2: Conceptual model of DIDP kinetics in aquatic organisms. The bioconcentration factor (BCF) is determined by the balance of these rates.
Standardized Experimental Protocol: The OECD 305 Guideline
To generate reliable and comparable bioaccumulation data, standardized test protocols are essential. The OECD Test Guideline 305: Bioaccumulation in Fish is the gold standard for experimentally determining a chemical's BCF.[16][17] Describing this protocol provides a self-validating system for generating trustworthy data.
Core Principles of OECD 305
The test determines the BCF by exposing fish to a test substance at a constant concentration under flow-through conditions.[16][18] It consists of two phases:
-
Uptake Phase: Fish are exposed to the test substance for a period (e.g., 28 days) until they reach a steady-state concentration, where the concentration of the chemical in the fish remains constant over time.[18]
-
Depuration (or Elimination) Phase: The surviving fish are then transferred to a clean, substance-free medium and the decline of the chemical's concentration in their tissues is monitored over time.[18]
Step-by-Step Methodology (Aqueous Exposure)
-
Test System Preparation:
-
Select a suitable fish species (e.g., Zebrafish, Rainbow Trout, Bluegill Sunfish).[17]
-
Set up a flow-through system that ensures a constant concentration of the test substance in the water and maintains water quality parameters (temperature, oxygen, pH).[17][19]
-
Due to DIDP's low water solubility, a solvent carrier or other method may be needed to prepare the stock solution, with appropriate solvent controls.[7]
-
-
Range-Finding Test:
-
A preliminary toxicity test (e.g., following OECD 203) is required to determine a sub-lethal exposure concentration for the main study.[18]
-
-
Uptake Phase Execution (e.g., 28 days):
-
Introduce fish to the test chambers.
-
Maintain a constant flow of water containing the target concentration of DIDP.
-
Sample water frequently to verify the exposure concentration.
-
Sample a subset of fish at several time points (e.g., days 1, 3, 7, 14, 21, 28) to measure the concentration of DIDP in their tissues.
-
Fish are fed daily, and uneaten food and feces are removed to minimize alternative exposure routes.[17]
-
-
Depuration Phase Execution (e.g., 14-28 days):
-
Transfer the remaining fish to identical chambers with clean, flowing water.
-
Continue sampling fish at various time points to measure the rate of decline of DIDP concentration.
-
-
Chemical Analysis:
-
Analyze water and fish tissue samples using validated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the parent DIDP and, if necessary, its major metabolites.[15][20] Rigorous quality control is needed to avoid laboratory contamination, a common issue with phthalates.[21]
-
-
Data Analysis and BCF Calculation:
-
The kinetic BCF (BCFK) is calculated as the ratio of the uptake rate constant (k1) to the elimination rate constant (k2), which are derived by fitting the concentration data from both phases to a first-order kinetics model.[1][22]
-
The BCF should be normalized to a standard fish lipid content (e.g., 5%).[17]
-
Figure 3: Experimental workflow for the OECD 305 Bioaccumulation in Fish study.
Conclusion
The bioaccumulation potential of this compound (DIDP) in aquatic organisms is a nuanced issue that cannot be resolved by examining its physicochemical properties alone. While its high log Kow and low water solubility correctly predict a high potential for partitioning into biological tissues, this is not realized in many key aquatic species.
-
In organisms with limited metabolic capacity , such as certain molluscs, DIDP can be significantly bioaccumulative, with BCF values reaching as high as 4,000.[3]
-
In vertebrates like fish , which possess efficient metabolic systems, DIDP is rapidly transformed into more water-soluble metabolites that are readily excreted.[9][12] This metabolic clearance is the dominant factor that limits bioaccumulation, resulting in a low overall potential.
-
Regulatory assessments by agencies like the U.S. EPA have concluded that DIDP has a low potential for bioaccumulation and biomagnification, a determination heavily influenced by the evidence of rapid metabolism in fish.[9][10]
For professionals in research and drug development, the case of DIDP serves as a critical reminder that a holistic, weight-of-evidence approach is necessary for accurate environmental risk assessment. It highlights that while partitioning theory is a fundamental starting point, understanding species-specific metabolic capacities is often the decisive factor in predicting the real-world bioaccumulation of a substance. The application of standardized, self-validating protocols like OECD 305 is paramount for generating the reliable data needed to make these critical distinctions.
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Title: Review of Environmental Fate and Effects of Selected Phthalate Esters Source: Danish Environmental Protection Agency URL: [Link]
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Title: Draft Risk Evaluation for this compound (DIDP) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: Biochemical and behavior effects induced by diheptyl phthalate (DHpP) and this compound (DIDP) exposed to zebrafish Source: ResearchGate URL: [Link]
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Title: Chapter 6: Analytical Methods Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
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Title: Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the number of test animals Source: Umweltbundesamt (German Environment Agency) URL: [Link]
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Title: A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms Source: Simon Fraser University URL: [Link]
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Title: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure Source: Situ Biosciences URL: [Link]
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An In-Depth Technical Guide to the Genotoxicity and Mutagenicity Assessment of Diisodecyl Phthalate (DIDP)
Foreword: A Proactive Approach to Safety Assessment
For researchers, scientists, and drug development professionals, a thorough understanding of the genotoxic potential of any chemical compound is a cornerstone of robust safety assessment. This guide provides a comprehensive technical overview of the genotoxicity and mutagenicity studies of Diisodecyl phthalate (DIDP), a high molecular weight phthalate ester used extensively as a plasticizer. By delving into the core principles, experimental designs, and data interpretation of the standard battery of genotoxicity assays, this document aims to equip you with the field-proven insights necessary to critically evaluate the safety profile of DIDP and similar compounds. We will move beyond a mere recitation of facts to explore the causal relationships behind experimental choices, ensuring a deep and practical understanding of the subject matter.
Introduction to this compound (DIDP) and the Imperative of Genotoxicity Testing
This compound (DIDP) is a complex mixture of isomers, primarily used to impart flexibility to polyvinyl chloride (PVC) products. Its widespread use in consumer and industrial applications necessitates a rigorous evaluation of its potential to induce genetic damage.[1] Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or other forms of DNA damage.[2] Such damage, if not repaired, can lead to heritable effects and is a critical event in the multi-step process of carcinogenesis.[2][3] Therefore, a comprehensive assessment of genotoxicity is a mandatory component of the safety evaluation for any chemical intended for widespread human exposure.
The standard approach to genotoxicity testing involves a battery of in vitro and in vivo assays designed to detect different endpoints of genetic damage.[4] This tiered approach ensures a comprehensive evaluation of a compound's potential to induce gene mutations, and both structural and numerical chromosomal aberrations.[5]
Mechanistic Insights: The Non-Genotoxic Profile of DIDP
A key aspect of understanding the safety profile of DIDP is its metabolism. Following absorption, DIDP is rapidly and extensively metabolized.[6] The initial hydrolysis to its monoester, mono-isodecyl-phthalate (MiDP), is followed by further oxidation to various metabolites, including mono(hydroxy-isodecyl) phthalate (MHiDP), mono(oxo-isodecyl) phthalate (MOiDP), and mono(carboxy-isononyl) phthalate (MCiNP), the latter being a major urinary metabolite.[6][7]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
DIDP [label="this compound (DIDP)"]; MiDP [label="Mono-isodecyl-phthalate (MiDP)"]; Oxidative_Metabolites [label="Oxidative Metabolites\n(MHiDP, MOiDP, MCiNP)"]; Excretion [label="Urinary and Fecal Excretion"];
DIDP -> MiDP [label="Hydrolysis"]; MiDP -> Oxidative_Metabolites [label="Oxidation"]; Oxidative_Metabolites -> Excretion; } caption { label = "Simplified Metabolic Pathway of DIDP"; fontsize = 10; fontname = "Arial"; }
The Standard Battery of Genotoxicity Assays for DIDP
The assessment of DIDP's genotoxic potential has relied on a well-established battery of tests, consistent with international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[3][9][11]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the potential of a substance to induce gene mutations in bacteria.[8][12][13][14]
Principle: This assay utilizes strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to a mutation in the gene responsible for its synthesis.[12][15] The bacteria are exposed to the test substance and plated on a minimal medium lacking the required amino acid. Only bacteria that undergo a reverse mutation (reversion) to a prototrophic state (regaining the ability to synthesize the amino acid) will grow and form colonies. An increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15][16]
Results for DIDP: Studies on DIDP have consistently shown negative results in the Ames test, both with and without metabolic activation.[17] This indicates that DIDP does not induce point mutations in bacteria.
Experimental Protocol (Adapted from OECD Guideline 471):
-
Strain Preparation: Use appropriate auxotrophic strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).[15] Prepare fresh overnight cultures of each strain.
-
Dose Selection: Conduct a preliminary dose-range finding study to determine the appropriate concentrations of DIDP to be tested. The highest concentration should not exceed 5000 µ g/plate for non-toxic substances.
-
Plate Incorporation Method:
-
To a test tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and 0.5 mL of S9 mix or buffer (for tests without metabolic activation).
-
Briefly vortex the mixture and pour it onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[12][18]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies, with at least one concentration showing a number of revertants that is a certain fold-increase over the solvent control (typically 2-3 fold).
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA)
The Mouse Lymphoma Assay (MLA) is a forward mutation assay that detects a broad spectrum of genetic events, including point mutations and chromosomal alterations, in mammalian cells.[19][20]
Principle: The assay utilizes L5178Y mouse lymphoma cells that are heterozygous at the thymidine kinase (TK) locus (TK+/-).[21] TK is an enzyme in the nucleotide salvage pathway. Cells are treated with the test substance and then cultured in a medium containing a pyrimidine analog, such as trifluorothymidine (TFT).[22] Wild-type (TK+/-) cells will incorporate the toxic TFT and die, while mutant cells that have lost TK function (TK-/-) will survive and form colonies.[21] The size of the colonies can provide information about the type of mutation, with small colonies often associated with chromosomal damage and large colonies with gene mutations.
Results for DIDP: DIDP has been reported to be negative in the mouse lymphoma assay, indicating it does not induce gene mutations or significant clastogenic effects in these mammalian cells.[5]
Experimental Protocol (Adapted from OECD Guideline 490):
-
Cell Culture: Maintain L5178Y TK+/- cells in appropriate culture conditions.
-
Treatment: Expose the cells to at least four analyzable concentrations of DIDP, both with and without S9 metabolic activation, for a suitable duration (e.g., 3-4 hours).[22] Include negative (vehicle) and positive controls.
-
Expression Period: After treatment, wash the cells and culture them for a period (typically 48 hours) to allow for the expression of the mutant phenotype.[19]
-
Mutant Selection: Plate the cells in a selective medium containing TFT. Also, plate cells in a non-selective medium to determine cloning efficiency (cell viability).
-
Incubation: Incubate the plates until colonies are formed.
-
Colony Counting and Sizing: Count the number of colonies in both selective and non-selective media. If applicable, differentiate between large and small colonies.
-
Data Analysis: Calculate the mutant frequency for each concentration. A significant, dose-dependent increase in mutant frequency above the background level is considered a positive result.
In Vitro Mammalian Chromosomal Aberration Test
This assay is designed to identify substances that cause structural chromosomal damage in cultured mammalian cells.[10][23][24][25]
Principle: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance.[23][24] After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.[4][26][27] The cells are then harvested, fixed, and stained, and the chromosomes are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[4][27]
Results for DIDP: While specific data for DIDP in this assay is less frequently cited in the readily available literature, the overall consensus of DIDP being non-genotoxic suggests negative results in this type of assay. For a closely related compound, DINP, the in vitro cytogenetics assay was negative.[3]
Experimental Protocol (Adapted from OECD Guideline 473):
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO cells) or primary cell culture.
-
Treatment: Expose the cell cultures to at least three concentrations of DIDP, both with and without S9 metabolic activation.[10] The treatment period is typically short (3-6 hours) followed by a recovery period, or continuous for a longer duration.
-
Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures for the last few hours of incubation.[27]
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, and then fix the cells.[26] Drop the fixed cells onto microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable stain (e.g., Giemsa) to visualize the chromosomes.[4]
-
Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations.[27]
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations is considered a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test
This in vivo assay is a crucial component of the genotoxicity testing battery as it assesses the potential of a substance to cause chromosomal damage in a whole animal system, taking into account metabolic and pharmacokinetic factors.[28][29][30][31]
Principle: The test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow.[28][32][33] When an erythroblast develops into a polychromatic (immature) erythrocyte, the main nucleus is expelled. Any chromosome fragments or whole chromosomes that lag behind during cell division can form small, secondary nuclei called micronuclei in the cytoplasm of the enucleated erythrocyte.[28][34] An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls is an indication of genotoxicity.[28]
Results for DIDP: The in vivo mouse micronucleus test for DIDP has yielded negative results.[3][5] This provides strong evidence that DIDP does not induce chromosomal damage in the bone marrow of living animals.
Experimental Protocol (Adapted from OECD Guideline 474):
-
Animal Selection and Dosing: Use a suitable rodent species (typically mice or rats).[33][35] Administer DIDP, usually via oral gavage, at three dose levels. A preliminary dose-range finding study is conducted to determine the maximum tolerated dose.[28][35]
-
Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.[28][33]
-
Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.
-
Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes and allows for the visualization of micronuclei.
-
Microscopic Analysis: Score a sufficient number of polychromatic erythrocytes (typically at least 2000 per animal) for the presence of micronuclei.[28][35]
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates a positive result.
Summary of Genotoxicity Data for DIDP
The following table summarizes the findings from the standard battery of genotoxicity assays for this compound.
| Assay | Endpoint Measured | Metabolic Activation (S9) | Result for DIDP | Reference(s) |
| Bacterial Reverse Mutation (Ames) | Gene mutation (point mutations) | With and Without | Negative | [5][17] |
| Mouse Lymphoma Assay (MLA) | Gene mutation and chromosomal aberrations | With and Without | Negative | [5] |
| In Vitro Chromosomal Aberration | Structural chromosomal aberrations | With and Without | Negative* | [3] |
| In Vivo Micronucleus Test | Chromosomal damage (clastogenicity/aneugenicity) | N/A (in vivo) | Negative | [3][5] |
* Based on the overall weight of evidence and data for structurally related phthalates.
Conclusion: An Evidence-Based Assessment of DIDP's Genotoxic Profile
References
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- Australian Industrial Chemicals Introduction Scheme. (n.d.).
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Wikipedia. (2023, October 29). OECD Guidelines for the Testing of Chemicals. [Link]
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Eurofins. (2022, November 22). AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation. [Link]
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Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info.com. [Link]
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U.S. Environmental Protection Agency. (2024, May). Draft Risk Evaluation for this compound (DIDP). [Link]
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Nucro-Technics. (2025, March 30). OECD 474: In vivo Mammalian Micronucleus Test. [Link]
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RE-Place. (n.d.). The bacterial reverse mutation test. [Link]
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U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. [Link]
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OECD. (n.d.). Test No. 474: Mammalian Erythrocyte Micronucleus Test. [Link]
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Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]
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Yeditepe Üniversitesi. (n.d.). Genotoxicity (OECD 473). [Link]
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Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 18. [Link]
- Eurofins Deutschland. (n.d.).
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U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. [Link]
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National Toxicology Program. (n.d.). This compound (26761-40-0). Chemical Effects in Biological Systems. [Link]
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U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.5375 In Vitro Mammalian Chromosome Aberration Test. [Link]
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Quantification of Chromosomal Aberrations in Mammalian Cells. (2023). Bio-protocol, 13(16), e4739. [Link]
- Daikin Chemicals. (2008, March 14). Final Report. (URL not available)
- AGC Chemicals. (2002, October 23). REVERSE MUTATION ASSAY “AMES TEST” USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. (URL not available)
- Gentronix. (n.d.). OECD 474: In vivo Micronucleus Assay. (URL not available)
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Effects of this compound on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes. (2020). Chemical Research in Toxicology, 33(4), 996-1006. [Link]
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Lee, S., et al. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Archives of Toxicology, 95(11), 3537-3551. [Link]
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Nucro-Technics. (2025, July 20). OECD 490: In Vitro Mammalian Cell Gene Mutation Tests. [Link]
- ResearchGate. (n.d.). Proposed metabolic transformation of DINP and DIDP based on studies.... (URL not available)
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Creative Bioarray. (n.d.). In Vitro Mammalian Chromosomal Aberration Test OECD 473. [Link]
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Bhargavi, B. R., et al. (2020). Genotoxic Effect of Certain Pesticide Mixtures in CHO Cell Lines. Applied Ecology and Environmental Sciences, 8(4), 166-173. [Link]
- Bulldog-Bio. (n.d.). Bacterial Reverse Mutation Assay (Ames Test) GLP Report. (URL not available)
- Life Science Research. (1987, January 29). MOUSE MICRONUCLEUS TEST TO COMPLY WITH O.E.C.D GUIDELINE 474 (1983). (URL not available)
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Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. [Link]
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Scantox. (n.d.). OECD 490 GLP Mouse Lymphoma Assay (MLA). [Link]
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Silva, M. J., et al. (2007). Urinary metabolites of this compound in rats. Toxicology, 236(1-2), 107-115. [Link]
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Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate. (2025). Regulatory Toxicology and Pharmacology, 158, 105809. [Link]
- OECD. (n.d.). OECD 490: Cell gene mutation tests using the thymidine kinase gene (MLA TK, in vitro mammalian). (URL not available)
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Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials. (2018). Current Protocols in Toxicology, 78(1), e59. [Link]
- Mouse lymphoma thymidine kinase gene mutation assay: Follow-up meeting of the International Workshop on Genotoxicity Testing - Aberdeen, Scotland, 2003 - Assay acceptance criteria, positive controls, and data evaluation. (2005). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 588(1), 1-18. (URL not available)
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Methodological & Application
Application Note: High-Sensitivity Analysis of Diisodecyl Phthalate (DIDP) in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive and robust methodology for the identification and quantification of Diisodecyl phthalate (DIDP) using Gas Chromatography-Mass Spectrometry (GC-MS). DIDP, a widely used plasticizer in various consumer and medical products, presents a unique analytical challenge as it is a complex mixture of branched C10 isomers. This results in a broad, unresolved chromatographic profile, complicating its separation and accurate measurement. The protocols detailed herein address these challenges through optimized sample preparation techniques for polymer matrices, tailored GC-MS parameters for enhanced resolution and sensitivity, and a validated analytical approach using Selected Ion Monitoring (SIM). This guide provides researchers, scientists, and drug development professionals with the necessary framework to establish a reliable, self-validating system for DIDP analysis, ensuring compliance with regulatory standards and enhancing product safety assessment.
Introduction
This compound (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers[1][2]. Its applications are vast, ranging from medical devices, such as intravenous bags and tubing, to consumer goods like toys, food packaging, and building materials[1][3]. As DIDP is not chemically bound to the polymer matrix, it can leach, migrate, or abrade from products, leading to human exposure and environmental contamination[1][4].
Growing concerns over the potential endocrine-disrupting properties and other adverse health effects of phthalates have led to strict regulatory oversight by global bodies, including the U.S. Consumer Product Safety Commission (CPSC) and the European Chemicals Agency (ECHA) under REACH[5][6][7][8]. These regulations often mandate maximum allowable concentrations, typically 0.1% by weight, necessitating highly sensitive and accurate analytical methods[8][9].
The primary analytical challenge in DIDP determination lies in its chemical nature. Commercial DIDP is not a single chemical entity but a complex mixture of isomers, which co-elute on most standard gas chromatography columns, producing a characteristic unresolved peak cluster or "hump"[10][11]. This makes chromatographic separation from other structurally similar phthalates, particularly Diisononyl phthalate (DINP), exceptionally difficult.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the authoritative technique for this analysis, offering the high-efficiency separation of gas chromatography and the definitive compound identification provided by mass spectrometry[3][12]. By employing Selected Ion Monitoring (SIM), the MS can be tuned to detect specific fragment ions characteristic of DIDP, significantly enhancing selectivity and sensitivity, and allowing for accurate quantification even in the presence of co-eluting matrix components[11][13].
Principle of the Method
The analytical workflow is designed to efficiently extract DIDP from a complex polymer matrix, separate it from other compounds, and selectively detect and quantify it. The process begins with sample dissolution and polymer precipitation, followed by injection into the GC-MS system. In the GC, compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer, operating in SIM mode, monitors for specific ions unique to DIDP, providing the data for identification and quantification against a calibrated response.
Materials and Reagents
-
Standards: this compound (DIDP) analytical standard (CAS No. 26761-40-0)[8]. Internal Standard (IS): Benzyl Benzoate (BB) or this compound-d4 (DIDP-d4) for isotope dilution methods[14][15].
-
Solvents: Tetrahydrofuran (THF), Hexane, Cyclohexane, Acetone. All solvents must be of high purity (e.g., pesticide residue or GC-MS grade) to minimize background contamination.
-
Reagents: Nitrogen gas (high purity) for solvent evaporation.
-
Labware: Glass volumetric flasks, pipettes, centrifuge tubes, vials with PTFE-lined caps, and syringes. To avoid phthalate contamination, plastic labware must be strictly avoided[16]. All glassware should be meticulously cleaned, rinsed with a high-purity solvent, and baked in an oven before use.
-
Equipment: Analytical balance, vortex mixer, sonicator, centrifuge, solvent evaporation system (e.g., nitrogen evaporator), Gas Chromatograph with Mass Spectrometer.
Detailed Protocols
Protocol 1: Sample Preparation from Polymer Matrices
This protocol is optimized for extracting DIDP from PVC-based materials such as toys, medical tubing, or wire insulation. The underlying principle is the complete dissolution of the sample in a strong solvent (THF), followed by the selective precipitation of the high-molecular-weight polymer using a non-solvent (hexane), which leaves the smaller phthalate molecules in the liquid phase[8][17].
Step-by-Step Methodology:
-
Sample Homogenization: Cut the sample into small pieces (<2 mm). For hard plastics, cryogenic milling may be required to produce a fine, homogeneous powder[8].
-
Weighing: Accurately weigh approximately 50 mg of the homogenized sample into a 20 mL glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard solution (e.g., 100 µL of 150 µg/mL Benzyl Benzoate in cyclohexane). The IS is critical for correcting variations in extraction efficiency and instrument response.
-
Dissolution: Add 5 mL of THF to the tube. Cap tightly and vortex vigorously for 1 minute. Place the tube in a sonicator bath for 30-60 minutes, or until the sample is completely dissolved. Gentle heating (e.g., 40-50°C) can aid dissolution[8].
-
Polymer Precipitation: Add 10 mL of hexane to the solution. Cap and shake vigorously for 30 seconds. The PVC polymer will precipitate as a white solid. Allow the tube to stand for at least 10 minutes for the precipitate to settle[8].
-
Clarification: Centrifuge the tube at 3000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction & Dilution: Carefully transfer a 0.3 mL aliquot of the clear supernatant (THF/hexane solution) into a 2 mL autosampler vial. Add 0.2 mL of the internal standard solution and dilute to a final volume of 1.5 mL with cyclohexane[8]. Note: The dilution factor may need to be adjusted based on the expected phthalate concentration to ensure the final measurement falls within the calibration range.
-
Blank Preparation: A laboratory reagent blank (LRB), consisting of all solvents and reagents but no sample, must be processed with every batch to monitor for background contamination[8].
Protocol 2: GC-MS Instrumentation and Analytical Conditions
The selection of GC-MS parameters is critical for resolving the DIDP isomer cluster from potential interferences and achieving low detection limits. A non-polar 5% phenyl-methylpolysiloxane column is recommended for its robustness and proven performance in phthalate analysis[12][14].
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent[4][5] | Provides precise electronic pneumatic control and temperature programming. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace-level sensitivity[10][18]. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 280-300 °C | Ensures rapid volatilization of high-boiling phthalates like DIDP[5][12]. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency[10][14]. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal flow for column efficiency and MS performance. |
| Column | DB-5MS, HP-5ms, or Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A robust, low-bleed column ideal for resolving semi-volatile compounds[4][12][14]. |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 320°C, hold 5 min | Initial hold allows for solvent focusing. The ramp separates compounds by boiling point, and the final hold ensures elution of all high-boiling compounds. |
| Mass Spectrometer | ||
| MS System | Agilent 5977 MSD or equivalent[4][5] | A sensitive and reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization and minimize degradation. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions[13][19]. |
| Solvent Delay | 3-5 min | Prevents the high-concentration solvent peak from entering and saturating the MS detector. |
| SIM Ions for DIDP | ||
| Quantifier Ion | m/z 307 | A characteristic, higher-mass fragment ion that provides specificity for DIDP, distinguishing it from other phthalates[12][20][21]. |
| Qualifier Ions | m/z 149, m/z 167 | Used for identity confirmation. The m/z 149 ion is a common phthalate fragment and should not be used for quantification due to its lack of specificity[10][22]. |
Data Analysis and Quantification
-
Calibration: A multi-point calibration curve (typically 5-7 levels) is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with a correlation coefficient (R²) of >0.995 is required[5].
-
Identification: A compound is identified as DIDP if the entire isomer cluster elutes within a pre-defined retention time window and the abundance ratios of the qualifier ions to the quantifier ion are within ±20% of those observed in a calibration standard.
-
Quantification: Due to the isomeric nature of DIDP, the entire area of the unresolved peak cluster must be integrated consistently for both standards and samples[4]. The concentration in the sample is calculated from the calibration curve, accounting for all dilution factors used during sample preparation.
Method Validation and Performance Characteristics
A validated method provides objective evidence of its reliability and trustworthiness. Key validation parameters should be established by analyzing spiked matrix samples at different concentration levels.
Table 2: Typical Method Performance Data
| Validation Parameter | Typical Acceptance Criteria | Performance Insight |
|---|---|---|
| Linearity (R²) | > 0.995 | Demonstrates a proportional response of the instrument across the analytical range[5]. |
| Limit of Detection (LOD) | < 0.01 mg/L | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | < 0.05 mg/L | The lowest concentration at which the analyte can be accurately quantified. Typically well below the 0.1% (1000 mg/kg) regulatory limit[5][14]. |
| Accuracy (Spike Recovery) | 80 - 120% | Measures the agreement between the measured value and the true value, indicating the efficiency of the extraction process[14]. |
| Precision (%RSD) | < 15% | Measures the repeatability of the analysis, indicating the method's reproducibility[14]. |
Troubleshooting and Key Considerations
-
Background Contamination: Phthalates are ubiquitous environmental and laboratory contaminants. Strict adherence to using phthalate-free labware, high-purity solvents, and running frequent laboratory reagent blanks is essential to prevent false positives[16][23].
-
Matrix Effects: Complex sample matrices can sometimes suppress or enhance the MS signal. The use of an internal standard, particularly a deuterated analog like DIDP-d4, is the most effective way to compensate for these effects. If significant interference persists, an additional sample cleanup step, such as Solid Phase Extraction (SPE), may be necessary[15].
-
Isomer Co-elution: DIDP and DINP often have overlapping chromatographic profiles. While complete baseline separation is rarely achievable, the use of unique quantifier ions (m/z 307 for DIDP, m/z 293 for DINP) in SIM mode allows for their selective differentiation and quantification[10][12][21].
Conclusion
The GC-MS method detailed in this application note provides a sensitive, selective, and robust framework for the analysis of this compound in challenging polymer matrices. By combining an optimized sample preparation protocol with specific GC-MS (SIM) parameters, this method overcomes the analytical difficulties posed by the complex isomeric nature of DIDP. The inclusion of rigorous quality control measures and validation procedures ensures the generation of trustworthy and defensible data, enabling laboratories to meet stringent regulatory requirements and contribute to overall product safety.
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Van De Steene, M., & Van De Wiele, T. (2012). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America. Available at: [Link]
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PerkinElmer. (n.d.). GC/MS Analysis of Phthalates in Children's Products. Application Note. Available at: [Link]
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Baek, S. Y., et al. (2023). Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry. Journal of Chromatography A. Available at: [Link]
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Sustainable Seas Trust. (2022). Sample Preparation Manual for the Analysis of Plastic-related Pollutants. Available at: [Link]
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Restek Corporation. (n.d.). How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS. Technical Note. Available at: [Link]
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Baril, F., et al. (2021). Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study. Molecules. Available at: [Link]
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Grob, K., et al. (2019). Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Journal of Chromatography A. Available at: [Link]
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Dziwulska, A., et al. (2012). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. Polish Journal of Environmental Studies. Available at: [Link]
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Application Note and Protocol for the Quantification of Diisodecyl Phthalate (DIDP) using High-Performance Liquid Chromatography (HPLC)
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide array of polymeric materials to enhance their flexibility and durability. Its applications range from PVC products like electrical wiring and vinyl flooring to consumer goods such as toys and food packaging materials.[1][2] Due to its non-covalent bonding within the polymer matrix, DIDP can leach into the environment, leading to its ubiquitous presence in various environmental compartments and potential human exposure.[3] Concerns regarding the potential endocrine-disrupting properties and other adverse health effects of phthalates have necessitated the development of robust and sensitive analytical methods for their accurate quantification in diverse matrices.[3][4][5]
High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for the analysis of DIDP. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of DIDP using HPLC, with a primary focus on UV detection, and also discusses the utility of mass spectrometry (MS) for enhanced sensitivity and selectivity.
Principle of the Method
The quantification of DIDP by HPLC is predicated on the principles of reversed-phase chromatography. In this mode of separation, a non-polar stationary phase (typically a C18 or phenyl-hexyl column) is employed in conjunction with a polar mobile phase. The separation mechanism is driven by the differential partitioning of the analyte between the stationary and mobile phases. DIDP, being a relatively non-polar molecule, exhibits a strong affinity for the hydrophobic stationary phase. By employing a gradient elution, where the proportion of a less polar organic solvent (e.g., acetonitrile or methanol) in the mobile phase is gradually increased, the retained DIDP can be effectively eluted from the column.[6][7]
The choice of a C18 column is a common starting point due to its broad applicability and hydrophobicity, which provides good retention for phthalates.[6][7][8] However, for complex mixtures containing isomers like DIDP and diisononyl phthalate (DINP), which can be challenging to separate, alternative column chemistries such as phenyl-hexyl may offer improved resolution due to different selectivity.[9]
Detection is most commonly achieved using a UV detector, as the benzene ring in the phthalate structure exhibits strong absorbance in the ultraviolet region, typically around 226-230 nm.[6][8][10][11] For applications requiring lower detection limits or analysis in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS or LC-MS/MS) provides superior sensitivity and specificity.[1][3][4][12][13]
Experimental Workflow
The overall workflow for the quantification of DIDP using HPLC is depicted in the following diagram:
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Application Note: High-Efficiency Ultrasonic Extraction of Diisodecyl Phthalate (DIDP) from Polymer Matrices
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide array of polymer products to enhance flexibility, durability, and longevity. It is commonly found in polyvinyl chloride (PVC) applications such as wire and cable insulation, automotive interiors, flooring, and various consumer goods. Due to its widespread use and potential for migration from the polymer matrix into the environment and subsequent human contact, regulatory bodies worldwide have established strict limits on its presence in certain products.[1] Accurate and efficient quantification of DIDP in polymers is therefore crucial for quality control, regulatory compliance, and risk assessment.
Traditional extraction methods like Soxhlet can be time-consuming and require large volumes of organic solvents.[1][2] This application note presents a detailed protocol for the ultrasonic extraction of DIDP from polymer matrices, a technique that offers a rapid, efficient, and more environmentally friendly alternative.[3][4][5] Ultrasonic-assisted extraction (UAE) utilizes high-frequency sound waves to induce acoustic cavitation, leading to enhanced solvent penetration and accelerated mass transfer of the analyte from the solid matrix into the solvent.[6] This method has demonstrated high recovery rates and excellent reproducibility for the extraction of phthalates from various polymers.[1][2]
Principle of Ultrasonic Extraction
Ultrasonic extraction operates on the principle of acoustic cavitation. When a liquid is subjected to high-intensity ultrasound waves, microscopic bubbles form and grow during the rarefaction cycles of the sound wave. During the compression cycles, these bubbles violently collapse or implode.[6] This implosion generates localized hot spots with extremely high temperatures and pressures, as well as powerful shockwaves and liquid jets. In the context of solid-matrix extraction, these phenomena contribute to the extraction process in several ways:
-
Solvent Penetration: The mechanical effects of cavitation, such as shockwaves and micro-jetting, disrupt the surface of the polymer matrix, creating pores and channels that facilitate deeper penetration of the extraction solvent.
-
Cell Disruption: For cellular materials, cavitation can physically break down cell walls, releasing the entrapped analytes.
-
Enhanced Mass Transfer: The intense mixing and agitation at the solid-liquid interface caused by "sonic streaming" accelerate the diffusion of the target analyte (DIDP) from the polymer into the bulk solvent.[6]
This combination of physical and thermal effects significantly enhances the rate and efficiency of extraction compared to conventional methods that rely solely on diffusion and temperature.
Materials and Equipment
| Category | Item | Specifications |
| Instrumentation | Ultrasonic Bath or Probe Sonicator | Frequency: 20-40 kHz; Adjustable power output |
| Gas Chromatograph-Mass Spectrometer (GC-MS) | Capable of Selected Ion Monitoring (SIM) for enhanced sensitivity | |
| Analytical Balance | 4-decimal place accuracy (e.g., 0.0001 g) | |
| Centrifuge | Capable of >3000 rpm | |
| Centrifugal Mill with Cryogenic capabilities | For grinding polymer samples to a fine powder | |
| Glassware & Consumables | Scintillation vials or screw-cap test tubes | 20 mL, with PTFE-lined caps |
| Volumetric flasks, pipettes, and syringes | Grade A, various sizes | |
| Syringe filters | 0.45 µm, PTFE or other solvent-compatible material | |
| GC vials | 2 mL, with PTFE septa | |
| Reagents & Standards | This compound (DIDP) certified standard | 1000 µg/mL in a suitable solvent (e.g., methanol) |
| Internal Standard (e.g., Benzyl Benzoate) | As per analytical method requirements | |
| Extraction Solvent: n-Hexane or Toluene | HPLC or GC-grade | |
| Polymer Sample (e.g., PVC, PP) | ||
| Liquid Nitrogen | For cryogenic grinding |
Experimental Protocol: Ultrasonic Extraction of DIDP from PVC
This protocol provides a step-by-step methodology for the extraction of DIDP from a representative polymer matrix, polyvinyl chloride (PVC).
Sample Preparation
Proper sample preparation is critical to ensure efficient extraction. The goal is to maximize the surface area of the polymer that is exposed to the extraction solvent.
-
Cut the PVC sample into small pieces (approximately 1-2 mm).
-
For optimal results, cryogenically grind the polymer pellets. Immerse the sample in liquid nitrogen for several minutes until brittle.[1]
-
Immediately transfer the frozen sample to a centrifugal mill and grind to a fine powder (e.g., <0.5 mm).
-
Store the powdered sample in a clean, airtight glass container to prevent contamination.
Extraction Procedure
-
Accurately weigh approximately 0.5 g of the powdered PVC sample into a 20 mL glass scintillation vial.
-
Add 10 mL of the chosen extraction solvent (e.g., n-hexane or toluene) to the vial.[1][7][8]
-
If an internal standard is being used for quantification, spike the solvent with the appropriate concentration before adding it to the sample.
-
Securely cap the vial with a PTFE-lined cap.
-
Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.
-
Sonicate the sample for 30 minutes at a controlled temperature (e.g., 40-60°C). Note: Higher temperatures can enhance extraction efficiency, but should not exceed the boiling point of the solvent or cause degradation of the polymer.[6][9]
-
After sonication, remove the vial and allow it to cool to room temperature.
Post-Extraction Sample Processing
-
To separate the polymer residue from the extract, centrifuge the vial at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant (the solvent containing the extracted DIDP) into a clean vial using a glass pipette.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
-
The extract is now ready for quantification by GC-MS.
Workflow Diagram
Caption: Workflow for Ultrasonic Extraction of DIDP from PVC.
Data and Performance
Ultrasonic-assisted extraction has been shown to provide comparable or superior performance to traditional methods like Soxhlet extraction, with significant reductions in time and solvent consumption.
| Parameter | Ultrasonic Extraction | Soxhlet Extraction | Reference |
| Extraction Time | 15-30 minutes | 6-8 hours | [1],[10] |
| Solvent Volume | 10-30 mL per sample | >100 mL per sample | [1],[10] |
| Typical Recovery | >80% | High, but can be variable | [1],[2] |
| Automation | High (with automated systems) | Low | [11] |
| Advantages | Rapid, low solvent use, simple | Standardized, robust | [1],[2] |
| Disadvantages | Potential for analyte degradation with high power | Time-consuming, high solvent use | [6] |
Table based on data from multiple studies comparing extraction methods for phthalates.
Causality and Experimental Choices
-
Cryogenic Grinding: Grinding the polymer at low temperatures prevents melting and agglomeration, resulting in a fine, consistent powder with a large surface area, which is crucial for efficient extraction.[10]
-
Solvent Selection: Non-polar solvents like n-hexane and toluene are effective for extracting phthalates like DIDP from PVC.[1][7][8] The choice of solvent can also be guided by the specific polymer matrix and the subsequent analytical technique. For instance, a hexane/acetone mixture is also a common choice.[12]
-
Sonication Parameters: The duration, temperature, and power of sonication are key parameters that must be optimized. A 30-minute extraction time is often sufficient for high recovery.[13] Temperature is controlled to enhance solubility and diffusion without degrading the analyte or the polymer.
-
Post-Extraction Cleanup: Centrifugation and filtration are essential steps to remove particulate matter from the extract, which could otherwise interfere with the GC-MS analysis and damage the analytical column.
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of the results obtained using this protocol, the following quality control measures should be implemented:
-
Method Blank: An extraction is performed using the same procedure but without the polymer sample to check for any background contamination from solvents, glassware, or the laboratory environment. Phthalates are known to be common lab contaminants.[14]
-
Spiked Sample (Matrix Spike): A known amount of DIDP standard is added to a polymer sample before extraction to determine the recovery rate of the method. Recoveries are typically expected to be in the range of 80-120%.[11]
-
Certified Reference Material (CRM): If available, a CRM with a known concentration of DIDP should be analyzed to validate the accuracy of the entire method.[1]
Consistent results across these quality control samples provide a high degree of confidence in the data generated for unknown samples.
Analytical Quantification
Following extraction, the concentration of DIDP in the solvent is typically determined using Gas Chromatography-Mass Spectrometry (GC-MS). The instrument is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity, especially for complex matrices.[15][16] A calibration curve is generated using a series of DIDP standards of known concentrations, and the concentration in the sample extract is determined by comparing its response to the calibration curve.
Conclusion
Ultrasonic-assisted extraction is a powerful and efficient technique for the determination of this compound in polymer matrices. It offers significant advantages over traditional methods in terms of speed, solvent consumption, and simplicity.[1][2] By following the detailed protocol and implementing appropriate quality control measures, researchers and scientists can achieve reliable and accurate quantification of DIDP, ensuring product safety and regulatory compliance.
References
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Nhlapo, N. et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. Available at: [Link]
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Albero, B. et al. (2023). Ultrasound-assisted extraction methods for the determination of organic contaminants in solid and liquid samples. Trends in Analytical Chemistry. Available at: [Link]
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U.S. EPA. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency. Available at: [Link]
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Pérez, R. A. (2023). Ultrasound-assisted extraction methods for the determination of organic contaminants in solid and liquid samples. SciSpace. Available at: [Link]
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Request PDF. (2019). Ultrasound-Assisted Extraction Of Organic Contaminants. ResearchGate. Available at: [Link]
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Zhang, Y. et al. (2014). Simultaneous determination of phthalate plasticizers in PVC packaging materials using homogeneous-ultrasonic extraction-GC-MS assisted with continuous wavelet transform. Analytical Methods. Available at: [Link]
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Kim, H. et al. (2019). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health. Available at: [Link]
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Le, V. T. et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. PubMed Central. Available at: [Link]
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U.S. EPA. Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency. Available at: [Link]
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U.S. EPA. Method 3535A: Solid-Phase Extraction (SPE). U.S. Environmental Protection Agency. Available at: [Link]
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Nhlapo, N. et al. (2018). Validation of ultrasonic extraction method for the quantification of phthalates in poly (vinyl chloride) and polypropylene matrices at low concentrations by gas-chromatography time of flight mass spectrometry (GC-TOFMS). ResearchGate. Available at: [Link]
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Petersen, J. H. (2002). Methods for the determination of phthalates in food. JRC Publications Repository. Available at: [Link]
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Request PDF. (2014). Simultaneous Determination of Phthalate Plasticizers in PVC Packaging Materials Using Homogeneous-Ultrasonic Extraction-GC-MS Assisted with Continuous Wavelet Transform. ResearchGate. Available at: [Link]
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Zhang, Q. et al. (2004). Determination of phthalate acid esters plasticizers in plastic by ultrasonic solvent extraction combined with solid-phase microextraction using calix[4]arene fiber. PubMed. Available at: [Link]
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Khawaja, A. M. (2024). A Review: Subcritical Water Extraction of Organic Pollutants from Environmental Matrices. MDPI. Available at: [Link]
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Shimadzu. (n.d.). Introduction Quantitation Ions for the Phthalate Esters. Shimadzu. Available at: [Link]
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ProQuest. (2024). Microextraction and Eco-Friendly Techniques Applied to Solid Matrices Followed by Chromatographic Analysis. ProQuest. Available at: [Link]
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CEM. (n.d.). Extraction of Phthalates from Polyvinyl Chloride. CEM Corporation. Available at: [Link]
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ATSDR. (1995). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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U.S. EPA. (n.d.). EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. National Environmental Methods Index. Available at: [Link]
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ResearchGate. (n.d.). (a) Selection of extraction solvent; (b) Influence of extraction... | Download Scientific Diagram. ResearchGate. Available at: [Link]
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U.S. EPA. (n.d.). Method 606: Phthalate Ester. U.S. Environmental Protection Agency. Available at: [Link]
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Jin, F. et al. (2016). Analysis of 21 phthalate leachables in metered dose inhalers by gas chromatography tandem mass spectrometry. Analytical Methods. Available at: [Link]
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Li, Y. et al. (2015). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]
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Iannone, G. et al. (2022). Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. Semantic Scholar. Available at: [Link]
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Siriraks, A. et al. (n.d.). DETERMINATION OF SIX PHTHALATES IN POLYPROPYLENE CONSUMER PRODUCTS BY SONICATION-ASSISTED EXTRACTION/GC-MS METHODS. Department of Science Service. Available at: [Link]
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Iannone, G. et al. (2022). Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. ResearchGate. Available at: [Link]
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Application Notes and Protocols for In Vitro Assessment of Diisodecyl Phthalate (DIDP) Toxicity
Introduction: The Context of Diisodecyl Phthalate (DIDP) Scrutiny
This compound (DIDP) is a high-production-volume chemical primarily used as a plasticizer in a wide array of polyvinyl chloride (PVC) products, contributing to their flexibility and durability. Its widespread use, however, leads to ubiquitous human exposure, raising concerns about its potential adverse health effects. As a high molecular weight phthalate, DIDP's toxicological profile differs from its lower molecular weight counterparts. Regulatory bodies and the scientific community are increasingly focused on elucidating its potential for cytotoxicity, genotoxicity, endocrine disruption, and other adverse outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various in vitro cell culture assays to robustly assess the toxicological profile of DIDP. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind the experimental choices to ensure data integrity and reproducibility.
Mechanistic Insights into DIDP Toxicity: Guiding Assay Selection
A critical aspect of toxicological assessment is understanding the potential mechanisms of action of the compound . For DIDP, in vitro and in vivo studies have pointed towards several key pathways that warrant investigation. Notably, DIDP has been suggested to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors playing a pivotal role in lipid metabolism.[1][2][3] This interaction is a key consideration as it may underlie some of the metabolic and hepatotoxic effects observed with certain phthalates. Furthermore, while generally considered non-genotoxic, a thorough evaluation of its potential to induce DNA damage is a cornerstone of any comprehensive toxicity assessment.[4] The potential for endocrine disruption, particularly effects on steroidogenesis, is another area of significant interest for phthalates.[5][6][7][8][9][10] Finally, assessing general cytotoxicity and oxidative stress provides a foundational understanding of the concentration at which DIDP may induce cellular damage.
The following sections detail specific in vitro assays to probe these toxicological endpoints. The selection of these assays is directly informed by our current understanding of DIDP's potential biological interactions.
I. Assessment of Cytotoxicity
The initial step in evaluating the toxicity of any compound is to determine the concentration range at which it induces cell death. This is crucial for establishing the appropriate dose range for more specific mechanistic assays and for understanding the compound's general toxicity. Two widely accepted and robust methods for assessing cytotoxicity are the MTT and Neutral Red Uptake assays.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Rationale for Use: This assay is a rapid and sensitive method to screen for cytotoxicity and to determine the IC50 (the concentration of a substance that inhibits a biological process by 50%) of DIDP.
Recommended Cell Lines: A variety of cell lines can be utilized, and the choice should be guided by the specific research question. For general cytotoxicity screening, the following are recommended:
| Cell Line | Tissue of Origin | Rationale for Use |
| HaCaT | Human Keratinocyte | Represents a common route of human exposure (dermal) and is a robust cell line for general toxicity screening.[15] |
| HepG2 | Human Hepatocellular Carcinoma | Relevant for assessing hepatotoxicity, as the liver is a primary site of phthalate metabolism. |
| Vero | Monkey Kidney Epithelial Cells | A widely used cell line in toxicology for its sensitivity and reproducibility.[16] |
Protocol: MTT Assay
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]
-
-
DIDP Exposure:
-
Prepare a stock solution of DIDP in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
-
Perform serial dilutions of DIDP in the culture medium to achieve the desired final concentrations. A broad range (e.g., 0.1 µM to 1000 µM) is recommended for the initial screening.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DIDP. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.[14]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the DIDP concentration to determine the IC50 value.
-
Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity
The Neutral Red Uptake (NRU) assay is another widely used cytotoxicity test that is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[17][18][19][20][21] Toxic substances can impair the cell's ability to take up and retain the dye, thus providing a quantitative measure of cell viability.
Rationale for Use: The NRU assay provides a different perspective on cytotoxicity by focusing on lysosomal integrity, which can be an early indicator of cellular damage.
Protocol: Neutral Red Uptake Assay
-
Cell Seeding and DIDP Exposure: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Neutral Red Incubation:
-
After the desired exposure time, remove the treatment medium.
-
Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubate the plate for 2-3 hours at 37°C.[19]
-
-
Dye Extraction and Measurement:
-
After incubation, remove the Neutral Red-containing medium and wash the cells with PBS.
-
Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[18]
-
Shake the plate for 10 minutes to ensure complete solubilization of the dye.[18]
-
Measure the absorbance at 540 nm using a microplate reader.[18]
-
-
Data Analysis: Similar to the MTT assay, calculate the percentage of viability and determine the IC50 value.
II. Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause DNA damage, which may lead to mutations and cancer. While DIDP is generally considered non-genotoxic, it is essential to confirm this using a battery of in vitro tests.
Comet Assay (Single Cell Gel Electrophoresis): Detecting DNA Strand Breaks
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][22][23][24] Following exposure to a genotoxic agent, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Rationale for Use: The Comet assay is a versatile tool that can detect single and double-strand DNA breaks, as well as alkali-labile sites.
Protocol: Alkaline Comet Assay
-
Cell Treatment: Expose the selected cells (e.g., human peripheral blood lymphocytes or a suitable cell line) to various concentrations of DIDP for a defined period (e.g., 4 to 24 hours).
-
Slide Preparation:
-
Mix a small number of treated cells with low melting point agarose.
-
Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as nucleoids.[23]
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.[16]
-
Apply an electric field to draw the negatively charged DNA towards the anode.
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.[16]
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail, and tail moment).
-
In Vitro Micronucleus Assay: Assessing Chromosomal Damage
The in vitro micronucleus assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[4][25][26][27][28] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Rationale for Use: This assay is a well-established and regulatory-accepted method for screening for chromosomal damage and is often used as a follow-up to the Comet assay.
Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., CHO, V79, TK6, or human lymphocytes) and expose the cells to a range of DIDP concentrations for a period that covers at least 1.5-2 normal cell cycle lengths.[28]
-
Include both a short treatment (e.g., 3-6 hours) with and without metabolic activation (S9 fraction) and a long treatment (e.g., 24 hours) without S9.[26]
-
-
Cytokinesis Block:
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells and treat them with a hypotonic solution to swell the cytoplasm.
-
Fix the cells and drop them onto microscope slides.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[26]
-
III. Endocrine Disruption: Focus on Steroidogenesis
Phthalates have been scrutinized for their potential to interfere with the endocrine system. One key area of concern is their effect on steroid hormone synthesis (steroidogenesis).
H295R Steroidogenesis Assay (OECD TG 456): A Comprehensive Screen
The H295R cell line, derived from a human adrenocortical carcinoma, is a valuable in vitro model for assessing effects on steroidogenesis because it expresses all the key enzymes required for the synthesis of androgens, estrogens, glucocorticoids, and mineralocorticoids.[5][6][7][8][9][10][29][30] The OECD Test Guideline 456 provides a standardized protocol for this assay.[5][6][7][8]
Rationale for Use: This assay can simultaneously assess the effects of a test chemical on the production of multiple steroid hormones, providing a comprehensive screen for endocrine disruption via this pathway.
Protocol: H295R Steroidogenesis Assay
-
Cell Culture and Plating:
-
Culture H295R cells in a supplemented medium as recommended by the supplier (e.g., ATCC).
-
Seed the cells in 24-well plates and allow them to acclimate for 24 hours.[8]
-
-
DIDP Exposure:
-
Hormone Measurement:
-
After the 48-hour exposure, collect the culture medium.
-
Measure the concentrations of testosterone and estradiol in the medium using validated methods such as enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
-
Cell Viability:
-
Assess cell viability in each well using a method like the MTT or NRU assay to ensure that any observed changes in hormone levels are not due to cytotoxicity.
-
-
Data Analysis:
-
Express the hormone concentrations as a fold change relative to the solvent control.
-
Determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC) for changes in hormone production.
-
IV. Oxidative Stress Assessment
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of toxicity for many chemicals.
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular levels of ROS using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[32][33][34][35][36] DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Rationale for Use: To determine if DIDP exposure leads to an increase in intracellular ROS, which can cause damage to lipids, proteins, and DNA.
Protocol: DCFH-DA ROS Assay
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of DIDP for a specified time (e.g., 1-24 hours).
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM) in a serum-free medium for 30-60 minutes at 37°C.[33]
-
-
Fluorescence Measurement:
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[32]
-
Glutathione (GSH) Assay
Glutathione is a major intracellular antioxidant that plays a crucial role in detoxifying ROS. A decrease in the cellular GSH level is an indicator of oxidative stress.
Rationale for Use: To assess whether DIDP exposure depletes the cell's primary antioxidant defense.
Protocol: Glutathione Assay
-
Cell Lysis:
-
After treating the cells with DIDP, wash them with PBS and lyse them using a suitable lysis buffer.[37]
-
-
GSH Measurement:
-
Data Normalization:
-
Normalize the GSH levels to the total protein concentration in the cell lysate to account for differences in cell number.
-
Visualization of Experimental Workflows
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the comprehensive toxicological assessment of this compound. By employing a battery of tests that cover cytotoxicity, genotoxicity, endocrine disruption, and oxidative stress, researchers can generate a detailed profile of DIDP's potential hazards. The key to a successful and meaningful assessment lies not only in the precise execution of these protocols but also in the thoughtful selection of cell lines and endpoints that are relevant to the potential mechanisms of DIDP toxicity and human exposure scenarios. The data generated from these assays will be invaluable for regulatory decision-making, risk assessment, and the development of safer alternatives.
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In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023-04-25). Frontiers in Toxicology. [Link]
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Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]
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ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003-11-04). National Toxicology Program (NTP). [Link]
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Comet Assay Protocol. (2015-06-19). mcgillradiobiology.ca. [Link]
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In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023-04-26). Frontiers in Toxicology. [Link]
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ROS Assay Kit Protocol. [Link]
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An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019-05-13). JoVE. [Link]
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DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]
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OECD TG 456: H295R Steroidogenesis Assay for Chemical Testing. Policy Commons. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Effects of this compound on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes. (2015). Chemical Research in Toxicology. [Link]
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ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003-11-04). National Toxicology Program. [Link]
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Test No. 456: H295R Steroidogenesis Assay. OECD. [Link]
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Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. (2022-09-02). JoVE. [Link]
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Test No. 456: H295R Steroidogenesis Assay. OECD. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. [Link]
-
High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. (2017). Toxicological Sciences. [Link]
-
DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. (2016-01-22). JRC Big Data Analytics Platform. [Link]
-
Product Manual for Glutathione (GSH) Activity Assay (2 plate, 192 Well Version). [Link]
-
USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. [Link]
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Cellular reactive oxygen species (ROS) assay strategy. (2025-07-11). AntBio. [Link]
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Cell Viability Assays. (2013-05-01). Assay Guidance Manual. [Link]
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Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. (2012). International Journal of Endocrinology. [Link]
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The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023-04-27). [Link]
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MTT (Assay protocol. (2023-02-27). Protocols.io. [Link]
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Single Cell Gel/Comet Assay: Guidelines for In Vitro and In Vivo Genetic Toxicology Testing. ResearchGate. [Link]
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Evaluating H295R steroidogenesis assay data for robust interpretation. (2023-07-23). CropLife Europe. [Link]
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Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry. (2020-11-14). STAR Protocols. [Link]
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Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [https://www.assaygenie.com/neutral-red-cell-cytotoxicity-assay-kit]([Link] cytotoxicity-assay-kit)
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Effects of this compound on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes. (2015-05-18). PubMed. [Link]
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Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021-10-13). JoVE. [Link]
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Detection of Glutathione in Vitro and in Cells by the Controlled Self-Assembly of Nanorings. (2013-01-07). Analytical Chemistry. [Link]
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Assessment of intracellular glutathione (GSH) level using Ellman's reagent. Protocols.io. [Link]
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Comet Assay. [Link]
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Primary Cultures and Cell Lines for In Vitro Modeling of the Human Adrenal Cortex. (2021-04-09). J-Stage. [Link]
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Screening for modulatory effects on steroidogenesis using the human H295R adrenocortical cell line: a metabolomics approach. (2012-08-20). PubMed. [Link]
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Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
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Hep G2 Hepatocyte Glutathione Assay. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
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In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. (2019). Scientific Reports. [Link]
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Primary Cultures and Cell Lines for In Vitro Modeling of the Human Adrenal Cortex. (2021). Tohoku Journal of Experimental Medicine. [Link]
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Activation of PPAR and PPAR by Environmental Phthalate Monoesters. (2001). Toxicological Sciences. [Link]
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Application Note: High-Throughput Quantification of Diisodecyl Phthalate (DIDP) Metabolites in Human Urine by Isotope Dilution HPLC-MS/MS
Abstract
This application note provides a comprehensive and robust protocol for the quantification of key Diisodecyl phthalate (DIDP) metabolites in human urine samples. DIDP, a high-molecular-weight phthalate plasticizer, is a component of numerous consumer products, leading to widespread human exposure. Biomonitoring of its urinary metabolites is the most effective method for assessing this exposure.[1][2] This protocol employs a sensitive and selective method utilizing enzymatic hydrolysis, followed by online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3][4][5][6] The use of stable isotope-labeled internal standards for each analyte ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation.[7][8][9] This high-throughput method is suitable for large-scale epidemiological studies and clinical research aimed at understanding the association between DIDP exposure and potential health outcomes.
Introduction: The Imperative for DIDP Biomonitoring
This compound (DIDP) is a complex mixture of isomeric phthalates used primarily as a plasticizer in polyvinyl chloride (PVC) and other polymers. Its prevalence in products such as flooring, wire insulation, and toys results in continuous, low-level exposure for the general population.[10] Growing concerns over the potential endocrine-disrupting properties and other adverse health effects of phthalates necessitate accurate methods for assessing human exposure.[11]
Direct measurement of the parent DIDP compound in biological matrices is challenging due to its rapid metabolism.[10][12] Following exposure, DIDP is rapidly hydrolyzed to its monoester, monoisodecyl phthalate (MiDP), which then undergoes further oxidative metabolism.[10][13][14] These metabolites are subsequently conjugated, primarily with glucuronic acid, and excreted in the urine.[12][15][16] Therefore, the quantification of total urinary metabolite concentrations (free plus conjugated forms) serves as a reliable and non-invasive biomarker of integrated exposure.[12][17]
This protocol focuses on the primary oxidative metabolites of DIDP, which are more abundant and specific biomarkers than the simple monoester.[13][14] The principal target analyte is mono(carboxy-isononyl) phthalate (MCiNP) , identified as the most abundant urinary metabolite in toxicokinetic studies.[10][13][18] Additional secondary oxidative metabolites can also be included for a more comprehensive exposure profile.
Principle of the Method
The analytical workflow is designed for robustness, sensitivity, and high throughput. It is founded on the "gold standard" principle of isotope dilution mass spectrometry, which provides the most accurate quantification in complex biological matrices like urine.[7][9]
The core steps are:
-
Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze the glucuronide conjugates, releasing the free forms of the DIDP metabolites. This step is critical for measuring the total metabolite concentration, which accurately reflects the absorbed dose.[6][15][19]
-
Automated Sample Cleanup & Preconcentration: The hydrolyzed sample is processed using online solid-phase extraction (SPE). This automated step efficiently removes interfering matrix components (e.g., salts, urea) and concentrates the target analytes, significantly enhancing method sensitivity and selectivity.[3][4][5]
-
Chromatographic Separation: The concentrated analytes are separated using reversed-phase high-performance liquid chromatography (HPLC). A gradient elution program ensures the resolution of target metabolites from isomeric compounds and residual matrix components.[20][21]
-
Detection and Quantification: The separated metabolites are detected by a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode. Quantification is achieved by comparing the signal response of the native analyte to its co-eluting, stable isotope-labeled internal standard.[4][7]
Logical Workflow for DIDP Metabolite Quantification
The following diagram illustrates the sequential logic of the analytical protocol, from sample receipt to final data generation.
Caption: High-level workflow for urine sample analysis.
Materials and Reagents
Standards and Chemicals
-
Native Analytical Standards: Mono(carboxy-isononyl) phthalate (MCiNP), and other relevant DIDP metabolites (e.g., mono(hydroxy-isodecyl) phthalate (MHiDP), mono(oxo-isodecyl) phthalate (MOiDP)).
-
Isotope-Labeled Internal Standards: ¹³C₄- or ¹³C₁₂-labeled MCiNP, MHiDP, and MOiDP.
-
Enzyme: β-glucuronidase from E. coli (K12). This is preferred as preparations from Helix pomatia can contain esterase activity that may artificially generate monoesters from any contaminating parent diesters.[17][22]
-
Ammonium Acetate (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Reagent Water (Type I, 18.2 MΩ·cm)
Consumables and Equipment
-
Polypropylene autosampler vials with caps
-
Pipettes and disposable tips
-
Vortex mixer
-
Incubator or water bath (37°C)
-
Online SPE system with appropriate cartridges (e.g., C18)
-
HPLC system capable of binary gradients
-
Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 2.6 µm)
-
Tandem mass spectrometer with ESI source
Detailed Experimental Protocol
Sample Handling and Storage
Proper sample handling is paramount to avoid contamination.
-
Collection: Collect spot urine samples in sterile polypropylene containers.
-
Storage: Immediately after collection, freeze samples at ≤ -20°C. For long-term storage (>1 month), use ≤ -70°C.
-
Contamination Control: Phthalates are ubiquitous environmental contaminants.[17] Use glass or polypropylene labware. Avoid contact with PVC-containing materials. Run method blanks with every batch to monitor for background contamination.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of native and isotope-labeled standards in methanol (e.g., 100 µg/mL). Store at ≤ -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the native stock solutions in methanol to create a calibration curve (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Spiking Solution: Combine the isotope-labeled stock solutions and dilute in methanol to a final concentration appropriate for spiking into all samples, calibrators, and QCs.
-
Quality Control (QC) Materials: Prepare low, medium, and high QC samples by spiking pooled human urine (previously screened for low endogenous levels) with known concentrations of native standards.
Sample Preparation Protocol
-
Thawing and Aliquoting: Thaw urine samples, calibrators, and QCs at room temperature. Vortex gently to mix. Centrifuge if particulates are present.
-
Pipetting: Pipette 100 µL of each sample, calibrator, and QC into separate polypropylene autosampler vials.
-
Internal Standard Spiking: Add 10 µL of the internal standard spiking solution to every vial.
-
Buffer and Enzyme Addition: Add 90 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase enzyme solution.
-
Hydrolysis: Cap the vials, vortex gently, and incubate at 37°C for 2 hours to ensure complete deconjugation.[19][23]
-
Analysis: After incubation, place the vials directly into the temperature-controlled autosampler for automated online SPE-HPLC-MS/MS analysis.
Instrumental Analysis: Online SPE-HPLC-MS/MS
The following parameters serve as a starting point and should be optimized for the specific instrument configuration.
Table 1: Suggested Instrumental Parameters
| Parameter | Setting | Rationale |
| Online SPE System | ||
| Loading Pump Solvent A | 0.1% Acetic Acid in Water | Aqueous mobile phase for trapping polar analytes on the C18 cartridge. |
| Loading Pump Solvent B | Acetonitrile | Used for cartridge washing and elution. |
| SPE Cartridge | C18, e.g., 20 x 2.1 mm | Retains the non-polar phthalate metabolites while allowing salts and polar interferences to pass to waste. |
| HPLC System | ||
| Analytical Column | C18, e.g., 100 x 2.1 mm, 2.6 µm | Provides efficient separation of isomeric and structurally similar phthalate metabolites. |
| Mobile Phase A | 0.1% Acetic Acid in Water | Acidified mobile phase promotes protonation for better retention and ionization. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analytes. |
| Gradient | Example: 5% B to 95% B over 8 min | A gradient is essential to elute analytes with a wide range of polarities and ensure sharp peak shapes. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |
| Tandem MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Phthalate metabolites readily form [M-H]⁻ ions, providing high sensitivity in negative mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive mode that monitors specific precursor-to-product ion transitions for each analyte and its internal standard, minimizing chemical noise.[8][24] |
| MS/MS Transitions | Analyte-specific (determined by infusion) | Each metabolite will have a unique fragmentation pattern. At least two transitions should be monitored per analyte for confident identification. |
Metabolic Pathway of DIDP
This diagram shows the primary metabolic conversion of the parent DIDP compound into its key urinary biomarkers.
Caption: Simplified metabolic pathway of DIDP in humans.
Data Analysis and Quality Assurance
Quantification
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area ratio (Native Analyte / Isotope-Labeled IS) against the concentration of the native standards. A weighting factor (e.g., 1/x) may be applied to ensure accuracy at the lower end of the curve.
-
Concentration Calculation: Calculate the concentration of DIDP metabolites in the unknown urine samples using the regression equation from the calibration curve.
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for ensuring the reliability of biomonitoring data.[25][26][27]
-
Batch Acceptance: Each analytical run must include a method blank, a full calibration curve, and at least three levels of QC samples (low, medium, high).
-
Method Blank: The concentration in the method blank should be below the Limit of Detection (LOD).
-
Calibration Curve: The coefficient of determination (r²) should be ≥ 0.99.
-
QC Samples: The calculated concentrations of the QC samples must be within ±20% of their nominal value. At least two-thirds of the QCs must pass for the batch to be accepted.
-
Internal Standards: The peak area of the internal standards in all samples should be monitored to assess for significant matrix suppression or instrument failure.
-
Creatinine Correction: To account for urine dilution, it is standard practice to report metabolite concentrations corrected for urinary creatinine (e.g., in µg/g creatinine).[28]
Table 2: Key DIDP Metabolites and Their Significance
| Metabolite Abbreviation | Full Chemical Name | Role in Biomonitoring |
| MCiNP | mono(carboxy-isononyl) phthalate | Primary Biomarker: Most abundant oxidative metabolite, providing a sensitive and specific measure of DIDP exposure.[10][13][18] |
| MHiDP | mono(hydroxy-isodecyl) phthalate | Secondary Oxidative Metabolite: Provides additional data for a comprehensive exposure assessment.[10][13] |
| MOiDP | mono(oxo-isodecyl) phthalate | Secondary Oxidative Metabolite: Complements MCiNP and MHiDP for a more detailed metabolic profile.[10][13] |
| MiDP | monoisodecyl phthalate | Hydrolytic Monoester: Minor metabolite and less specific than oxidative products.[13][14] |
Conclusion
The described online SPE-HPLC-MS/MS method provides a sensitive, specific, accurate, and high-throughput solution for the quantification of DIDP metabolites in human urine. The automation of the sample cleanup process minimizes manual labor and potential for error, while the principle of isotope dilution ensures data of the highest quality.[3][23] This protocol is a vital tool for researchers, scientists, and public health professionals working to understand human exposure to DIDP and its potential impact on health. Adherence to the detailed QA/QC procedures is critical for producing legally and scientifically defensible data in large-scale biomonitoring studies.[29]
References
-
Kato, K., Silva, M. J., Reidy, J. A., He, X., Levine, D. J., & Calafat, A. M. (2005). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 805(1), 161-167. [Link]
-
Silva, M. J., Slakman, M., Reidy, J. A., Preau, J. L., Herbert, A. R., Samandar, E., Needham, L. L., & Calafat, A. M. (2004). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. Journal of Chromatography B, 805(1), 161-167. [Link]
-
Lee, D., Kim, S., Gwak, H. S., & Lee, Y. B. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Archives of Toxicology, 95(10), 3295-3308. [Link]
-
Kato, K., Basden, B. J., Needham, L. L., & Calafat, A. M. (2003). Determination of three phthalate metabolites in human urine using on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 788(2), 407-411. [Link]
-
Blount, B. C., Milgram, K. E., Silva, M. J., Malek, N. A., Reidy, J. A., Needham, L. L., & Brock, J. W. (2000). Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS. Analytical Chemistry, 72(17), 4127-4134. [Link]
-
Silva, M. J., Samandar, E., Preau, J. L., Reidy, J. A., Needham, L. L., & Calafat, A. M. (2004). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. ResearchGate. [Link]
-
Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7323-7330. [Link]
-
Health and Safety Authority. (n.d.). Biological Monitoring Guidelines. [Link]
-
Hou, J., Wang, P., Tian, Z., Peter, K. T., Liu, Y., Wu, F., & Kolodziej, E. P. (2019). Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry. Environmental Science & Technology, 53(23), 13813-13824. [Link]
-
Calafat, A. M., & McKee, R. H. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Journal of Exposure Science & Environmental Epidemiology, 28(2), 93-99. [Link]
-
Hou, J., Wang, P., Tian, Z., Peter, K. T., Liu, Y., Wu, F., & Kolodziej, E. P. (2019). Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Silva, M. J., Samandar, E., Preau, J. L., Reidy, J. A., Needham, L. L., & Calafat, A. M. (2007). Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B, 860(1), 106-112. [Link]
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European Agency for Safety and Health at Work. (2011). Biological monitoring (biomonitoring). OSHwiki. [Link]
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Meeker, J. D., Ferguson, K. K., & Hauser, R. (2012). Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women. Journal of Exposure Science & Environmental Epidemiology, 22(2), 162-169. [Link]
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Silva, M. J., Jia, T., Samandar, E., Preau, J. L., Calafat, A. M., & Needham, L. L. (2007). Urinary metabolites of this compound in rats. ResearchGate. [Link]
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Lee, D., Kim, S., Gwak, H. S., & Lee, Y. B. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Springer Medizin. [Link]
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Angerer, J., Ewers, U., & Wilhelm, M. (2007). Quality assurance of biological monitoring in occupational and environmental medicine. International Journal of Hygiene and Environmental Health, 210(3-4), 221-225. [Link]
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Blount, B. C., et al. (2000). Levels of Seven Urinary Phthalate Metabolites in a Human Reference Population. Environmental Health Perspectives, 108(10), 979-982. [Link]
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Centers for Disease Control and Prevention. (2018). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. [Link]
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Kato, K., Silva, M. J., Reidy, J. A., He, X., Levine, D. J., & Calafat, A. M. (2005). Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]
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Needham, L. L., Calafat, A. M., & Barr, D. B. (2007). Biologic Monitoring of Exposure to Environmental Chemicals throughout the Life Stages: Requirements and Issues for Consideration for the National Children's Study. Environmental Health Perspectives, 115(7), 1087-1094. [Link]
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Blount, B. C., Milgram, K. E., Silva, M. J., Malek, N. A., Reidy, J. A., Needham, L. L., & Brock, J. W. (2000). Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS. Analytical Chemistry, 72(17), 4127-4134. [Link]
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CycloPure, Inc. (2021). Per- and Polyfluoroalkyl Substance (PFAS) Occurrence in Gunpowder River Watershed in Maryland United States. MDPI. [Link]
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Koch, H. M., & Calafat, A. M. (2020). Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme. ResearchGate. [Link]
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Watkins, D. J., et al. (2017). Correlates of urinary concentrations of phthalate and phthalate alternative metabolites among reproductive-aged Black women from Detroit, Michigan. Journal of Exposure Science & Environmental Epidemiology, 27(4), 367-374. [Link]
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Weschler, C. J., et al. (2018). Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure. International Journal of Environmental Research and Public Health, 15(11), 2533. [Link]
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Wang, L., et al. (2014). Determination of 18 Phthalate Metabolites in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry Equipped with a Core-Shell Column for Rapid Separation. ResearchGate. [Link]
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Preau, J. L., et al. (2010). Variability over 1 Week in the Urinary Concentrations of Metabolites of Diethyl Phthalate and Di(2-Ethylhexyl) Phthalate among Eight Adults: An Observational Study. Environmental Health Perspectives, 118(12), 1748-1754. [Link]
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Application Note: Diisodecyl Phthalate (DIDP) as a High-Performance Plasticizer in Polyvinyl Chloride (PVC) Formulations
Introduction: The Role of DIDP in Flexible PVC
Polyvinyl Chloride (PVC) is an intrinsically rigid and brittle polymer. The addition of a plasticizer is essential to impart flexibility, durability, and processability, transforming PVC into one of the most versatile thermoplastic materials.[1][2] Diisodecyl phthalate (DIDP), a high-molecular-weight ortho-phthalate, is a primary general-purpose plasticizer widely recognized for its exceptional performance in demanding flexible PVC applications.[3][4]
DIDP is synthesized through the esterification of phthalic anhydride with isodecanol.[5] Its higher molecular weight and specific chemical structure contribute to enhanced permanence, thermal stability, and electrical insulation properties compared to lower-weight phthalates.[6] These characteristics make DIDP an ideal choice for long-service-life applications where resistance to environmental stressors like heat, weathering, and migration is critical.[7][8] This application note provides a comprehensive technical guide for researchers and formulation scientists on the effective utilization of DIDP in PVC, covering its mechanism of action, key performance attributes, and detailed protocols for formulation and evaluation.
Mechanism of Plasticization
The function of a plasticizer is to modify the physical properties of the polymer matrix without undergoing a chemical reaction.[6][5] In the case of PVC, the polymer chains are held together by strong intermolecular dipole-dipole forces between the chlorine atom on one chain and the hydrogen atom on another. These forces are responsible for the material's inherent rigidity.
When DIDP is introduced into the PVC matrix during processing at elevated temperatures, its molecules embed themselves between the polymer chains.[2][9] The bulky, non-polar alkyl chains of the DIDP molecules effectively shield the polar sites on the PVC chains from one another, disrupting the strong intermolecular forces. This separation increases the "free volume" within the polymer structure, allowing the PVC chains to slide past each other more easily.[9] The result is a significant reduction in the glass transition temperature (Tg) of the compound, transforming the rigid polymer into a flexible and pliable material at ambient temperatures.
Caption: Mechanism of PVC Plasticization by DIDP.
Key Performance Characteristics & Applications
The selection of DIDP as a plasticizer is driven by its unique balance of properties that enhance the final PVC product's performance and lifespan.[4][7]
-
Low Volatility & Permanence: Due to its higher molecular weight (approx. 446 g/mol ), DIDP exhibits significantly lower volatility compared to plasticizers like DOP (di(2-ethylhexyl) phthalate).[5][10][11] This results in less plasticizer loss over time, especially at elevated temperatures, maintaining the flexibility and mechanical integrity of the product for longer. This is crucial for automotive interiors to reduce "fogging" (condensation on windows) and for wire and cable insulation to ensure long-term performance.[3][8]
-
Thermal Stability: PVC formulations with DIDP demonstrate excellent resistance to thermal degradation and aging.[6][7] This allows for higher processing temperatures and ensures the end product can withstand prolonged exposure to heat without becoming brittle.[4][12]
-
Superior Electrical Properties: DIDP imparts high volume resistivity to PVC compounds, making it a preferred choice for electrical wire and cable insulation.[5][13][8][10] An "electrical grade" of DIDP, often containing an antioxidant, is available for the most demanding applications.[3]
-
Durability and Weather Resistance: The low migration rate and good UV resistance of DIDP contribute to the excellent long-term durability of PVC products intended for outdoor use, such as roofing membranes, tarpaulins, and flooring.[13][7][8]
-
Good Low-Temperature Flexibility: While not its primary feature, DIDP provides adequate flexibility in lower temperature environments, offering an advantage over some other plasticizers in certain applications.[8]
These properties lead to DIDP's widespread use in various sectors:
-
Wire & Cable: Insulation and sheathing for building, automotive, and appliance wiring.[13][10]
-
Automotive: Interior components like dashboards, door panels, and synthetic leather upholstery.[13][7]
-
Building & Construction: Vinyl flooring, roofing membranes, flexible PVC sheets, and sealants.[4][13][7]
Formulation and Data Presentation
Typical Properties of this compound (DIDP)
The following table summarizes the typical physical and chemical properties of DIDP. These values are representative and may vary slightly between manufacturers.
| Property | Typical Value | Test Method |
| Appearance | Clear, colorless liquid | Visual |
| Molecular Formula | C₂₈H₄₆O₄ | - |
| Molecular Weight | 446.7 g/mol | - |
| Specific Gravity @ 27°C | 0.960–0.967 | ASTM D1045 |
| Ester Content | > 99.5% | ASTM D1045 |
| Acidity (as Phthalic Acid) | < 0.01% | ASTM D1045 |
| Volatile Loss (130°C/3 Hrs) | < 0.10% | - |
| Viscosity @ 20°C | 108 ± 2 cP | - |
| Flash Point (COC) | ~232°C | - |
| Volume Resistivity | 4.5 x 10¹¹ Ohm-cm | - |
| Data compiled from sources[5][10][14]. |
Starting Point Formulations
The concentration of DIDP in a PVC formulation is expressed in parts per hundred resin (phr) . The optimal amount depends on the desired flexibility of the final product. A study on PVC for electrical cable sheathing found that a DIDP concentration of 45 wt.% provided maximal thermal stability.[12] The following are general starting points.
| Component | General Purpose (phr) | Wire & Cable Insulation (phr) |
| PVC Resin (K-value 67-70) | 100 | 100 |
| DIDP Plasticizer | 40 - 60 | 45 - 55 |
| Thermal Stabilizer (e.g., Ca/Zn) | 2 - 5 | 5 - 8 |
| Filler (e.g., Calcium Carbonate) | 10 - 40 | 20 - 50 |
| Lubricant (e.g., Stearic Acid) | 0.5 - 1.5 | 0.5 - 1.5 |
| Antioxidant (for DIDP-E) | - | As supplied in DIDP-E grade |
| Note: These are illustrative formulations. Optimization is required for specific applications and processing equipment. |
Experimental Protocols
This section details the methodologies for preparing and evaluating PVC formulations plasticized with DIDP.
General Experimental Workflow
Caption: Workflow for Evaluating PVC-DIDP Formulations.
Protocol: Compounding of PVC-DIDP Formulation
Objective: To achieve a homogeneous dispersion of DIDP and other additives within the PVC resin matrix.
Equipment:
-
High-speed laboratory mixer (e.g., Henschel type)
-
Two-roll mill with heating and cooling capabilities
Procedure:
-
Pre-heating: Set the bowls of the two-roll mill to the target processing temperature, typically between 160°C and 180°C.
-
Dry Blending: a. Add the PVC resin and thermal stabilizer to the high-speed mixer. Mix until the temperature reaches approximately 60°C. b. Slowly add the pre-weighed DIDP plasticizer to the mixing vortex. The absorption of the plasticizer is an endothermic process, which will initially cool the blend. c. Continue mixing and increase speed. Add fillers and lubricants as the temperature rises. d. Discharge the dry blend from the mixer once it is free-flowing and the temperature reaches approximately 110-120°C. This ensures complete absorption of the plasticizer.[15]
-
Melt Compounding: a. Carefully introduce the prepared dry blend into the nip of the pre-heated two-roll mill. b. The material will begin to flux and form a band around one of the rolls. c. Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization and gelation. The compound should appear uniform with no undispersed particles. d. Once homogeneous, sheet off the compound and allow it to cool on a flat surface.
-
Granulation: The cooled sheets can be cut or granulated for subsequent processing like compression molding or extrusion.
Protocol: Evaluation of Mechanical Properties
Objective: To determine the effect of DIDP concentration on the tensile strength and elongation of the PVC compound, key indicators of plasticizer efficiency.[1]
Standard: Based on ASTM D2284 - Standard Test Method for Acidity of Sulfur Hexafluoride.
Procedure:
-
Specimen Preparation: Using a compression mold, press the compounded PVC material into sheets of a specified thickness (e.g., 1.9 ± 0.1 mm).[16] Use a die to cut dumbbell-shaped test specimens from the molded sheets.
-
Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 10% relative humidity as per standard procedures.[16]
-
Testing: a. Mount the specimen in the grips of a universal testing machine (tensile tester). b. Apply a tensile load at a constant rate of crosshead speed until the specimen fails. c. Record the maximum tensile stress (Tensile Strength) and the percentage of extension at the point of failure (Elongation at Break).
-
Analysis: Test at least five specimens per formulation. Report the average tensile strength (in MPa) and elongation (in %). An effective plasticizer will typically decrease tensile strength and significantly increase elongation compared to unplasticized PVC.[12]
Protocol: Evaluation of Plasticizer Permanence
Objective: To assess the long-term stability of the plasticizer within the PVC matrix by measuring its resistance to migration and volatilization.
Standards:
-
Compatibility Under Compression (Spew): ASTM D3291[16]
Procedure (Simplified Volatility Test):
-
Specimen Preparation: Cut circular specimens (e.g., 50 mm diameter) from a compression-molded sheet of known thickness.
-
Initial Weighing: Accurately weigh each specimen to four decimal places (W_initial).
-
Thermal Aging: Place the specimens in a forced-air convection oven at a specified temperature (e.g., 100°C or 130°C) for a defined period (e.g., 24 hours or 7 days).
-
Final Weighing: After the aging period, remove the specimens, allow them to cool to room temperature in a desiccator, and re-weigh them (W_final).
-
Calculation: Calculate the percentage weight loss due to volatility: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100
-
Analysis: A lower percentage of weight loss indicates lower volatility and better permanence, a key advantage of high-molecular-weight plasticizers like DIDP.[5][13]
Conclusion
This compound (DIDP) is a highly effective and versatile primary plasticizer for flexible PVC formulations. Its high molecular weight provides an excellent balance of properties, including low volatility, superior thermal stability, high electrical resistivity, and long-term durability.[3][4][13] These attributes make it the plasticizer of choice for demanding applications in the wire and cable, automotive, and construction industries where product longevity and consistent performance are paramount. The protocols outlined in this note provide a robust framework for formulating and validating the performance of PVC-DIDP compounds, enabling researchers and developers to optimize their materials for specific end-use requirements.
References
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Riverland Trading. This compound (DIDP): High-Performance Plasticizer for PVC products. [Link]
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GreenChem Industries. This compound (DIDP): Premium Plasticizer for Plastics and Rubber Applications. [Link]
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ASTM International. D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. [Link]
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iTeh Standards. ISO 2898-1:1996 - Plastics - Plasticized poly(vinyl chloride) (PVC-P). [Link]
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BSB EDGE. ISO 4608: Vinyl Chloride Resins - Plasticizer Absorption Test. [Link]
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Plasti Pack. DI ISO DECYL PHTHALATE (DIDP) Primary plasticizer for PVC and PVC copolymers. [Link]
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Kinam Park. PLASTICIZERS. [Link]
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OXY. DIISODECYLPHTHALATE (DIDP). [Link]
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Wiley InterScience. Di(2-propylheptyl) phthalate: A new plasticizer choice for PVC compounders. [Link]
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ResearchGate. Determination of Optimal Concentration of the Plastifier (DIDP) for a PVC/ DIDP Industrial Formulation. [Link]
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PubMed. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. [Link]
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Patsnap Eureka. Why Does DOP Plasticizer Leach Out of PVC Over Time?. [Link]
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KLJ Group. KANATOL - 1001 DI ISO DECYL PHTHALATE (DIDP) Primary plasticizer for PVC and PVC copolymers. [Link]
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sciteq. ISO 6259 plastic pipe tensile testing method and key properties. [Link]
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ResearchGate. Plasticizing mechanism between plasticizer and PVC. [Link]
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MDPI. Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity. [Link]
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Scribd. Electrical Properties of Plastics. [Link]
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use of Diisodecyl phthalate in coatings, sealants, and adhesives research
An authoritative guide for researchers on the application and evaluation of Diisodecyl Phthalate (DIDP) in high-performance coatings, sealants, and adhesives.
Introduction: Understanding this compound (DIDP)
This compound (DIDP) is a high-molecular-weight plasticizer renowned for its role in enhancing the flexibility and durability of polymeric materials.[1] Chemically, it is a complex mixture of diesters derived from the reaction of phthalic anhydride with isomeric decyl alcohols.[2] This structure results in key performance characteristics, including low volatility, high thermal stability, and excellent resistance to degradation, making it a preferred choice for demanding applications where longevity is critical.[3][4][5]
Unlike low-molecular-weight phthalates, DIDP's larger size and branched structure reduce its mobility within the polymer matrix, leading to greater permanence and sustained flexibility over the product's lifespan.[5][6] It is primarily used in flexible Polyvinyl Chloride (PVC) but also serves as a critical performance additive in non-PVC applications such as coatings, sealants, and adhesives.[3][7] This guide provides detailed protocols and technical insights for researchers looking to leverage DIDP in their formulations.
Table 1: Typical Physical and Chemical Properties of this compound (DIDP)
| Property | Typical Value | Standard Method |
|---|---|---|
| Chemical Formula | C₂₈H₄₆O₄ | - |
| Molecular Weight | 446.7 g/mol | - |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Density @ 20°C | 0.964–0.970 g/cm³ | Areometer |
| Viscosity @ 20°C | 110–122 cP | ASTM D1045 |
| Acid Number | Max. 0.07 mg KOH/g | ASTM D1045 |
| Water Content | Max. 0.05% | ASTM D1364 |
| Flash Point | Min. 220 °C | ASTM D93 |
| Boiling Point | > 250 °C | - |
| Solubility in Water | Negligible | - |
(Data compiled from multiple sources[5][8][9])
Core Principle: The Mechanism of Plasticization
The primary function of a plasticizer is to increase the flexibility and processability of a polymer by lowering its glass transition temperature (Tg).[10][11] DIDP achieves this through a physical, not chemical, interaction with the polymer chains.[4] The mechanism can be understood through the "free volume" theory.[10][12]
-
Intercalation: At processing temperatures, the DIDP molecules, being compatible with the polymer, diffuse and position themselves between the long polymer chains.[12][13]
-
Disruption of Intermolecular Forces: This spacing physically separates the polymer chains, disrupting the strong, rigid intermolecular van der Waals forces that hold them tightly together.[11][14]
-
Increased Free Volume: The presence of the bulkier plasticizer molecules increases the "free volume"—the internal space available for polymer segments to move.[12]
-
Enhanced Mobility: This increased segmental mobility allows the polymer to deform and flex under stress rather than fracturing, transforming a rigid material into a flexible one.[12][14]
This process is visualized in the diagram below.
Caption: DIDP molecules increase the space between polymer chains, enhancing flexibility.
Application Note 1: Enhancing Flexibility in Coatings
In the coatings industry, DIDP is incorporated into formulations applied to flexible or deformable substrates, such as pre-painted metal sheets used in construction or automotive parts.[15][16] Its role is to impart flexibility, ensuring the coating can withstand bending, forming, and impact without cracking or delaminating.[17] Its low volatility also contributes to long-term durability and performance in varied temperature conditions.[1]
Table 2: Example Model Formulation for a Flexible PVC-Based Coating
| Component | Purpose | Weight Percentage (%) |
|---|---|---|
| PVC Resin | Binder/Film Former | 30 - 40 |
| This compound (DIDP) | Plasticizer | 15 - 25 |
| Methyl Ethyl Ketone (MEK) | Solvent | 20 - 30 |
| Toluene | Solvent | 10 - 15 |
| Titanium Dioxide (TiO₂) | Pigment | 5 - 10 |
| Thermal Stabilizer | Heat Resistance | 1 - 2 |
| UV Absorber | Weathering Resistance | 0.5 - 1 |
Protocol 1: Evaluation of Coating Flexibility via Mandrel Bend Test (ASTM D522)
This protocol assesses a coating's resistance to cracking when bent around a conical mandrel, which evaluates its performance across a range of bend diameters simultaneously.[18]
Objective: To determine the maximum elongation a coating can withstand before failure.
Materials:
-
Coated test panels (e.g., cold-rolled steel), cured as specified.
-
Conical Mandrel Bend Tester (as per ASTM D522).
-
Illuminated magnifier (5-10x).
Procedure:
-
Conditioning: Condition the coated test panels at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours. This ensures consistency and comparability of results.
-
Instrument Setup: Place the conical mandrel apparatus on a stable bench. Ensure the drawbar is in its forward position.
-
Panel Insertion: Secure the coated panel under the drawbar with the coated side facing upwards. The end of the panel should be flush with the end of the drawbar.
-
Bending: Firmly hold the panel and bend it 180° around the cone in approximately 1 second. This rapid, consistent motion is critical to applying uniform stress.
-
Removal and Inspection: Remove the panel and immediately inspect the coating for cracks using an illuminated magnifier. The failure point is the end of the crack closest to the small end of the cone.
-
Measurement: Measure the distance from the end of the crack to the small end of the cone. Using the conversion chart supplied with the instrument, determine the percent elongation at the failure point.
-
Reporting: Report the percent elongation at failure. A higher value indicates greater flexibility. Test at least three replicate panels.
Protocol 2: Evaluation of Coating Adhesion via Tape Test (ASTM D3359, Method B)
This protocol measures the adhesion of a coating to its substrate by applying and removing pressure-sensitive tape over cuts made in the coating.[17][19]
Objective: To assess the adhesive bond strength of the coating to the substrate.
Materials:
-
Cured coated test panels.
-
Cutting tool with multiple blades (cross-hatch cutter).
-
Pressure-sensitive tape as specified in ASTM D3359.
-
Soft brush.
-
Illuminated magnifier.
Procedure:
-
Surface Preparation: Select a representative area of the coated panel. Ensure it is clean and dry.
-
Making Cuts: Place the cutting guide on the panel. Make a series of parallel cuts through the coating to the substrate. Make a second set of cuts at a 90° angle to the first, creating a cross-hatch pattern.
-
Cleaning: Gently brush the area with a soft brush to remove any detached flakes of coating.
-
Tape Application: Apply the center of the pressure-sensitive tape over the grid. Firmly rub the tape to ensure intimate contact with the coating.
-
Tape Removal: Within 90 ± 30 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at an angle as close to 180° as possible.
-
Inspection and Rating: Visually inspect the grid area for removal of coating and rate the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe flaking and detachment).
-
Reporting: Report the adhesion rating (e.g., "4B").
Caption: Experimental workflow for evaluating DIDP-plasticized coatings.
Application Note 2: Formulating Durable Elastomeric Sealants
In elastomeric sealants, DIDP is used to achieve the desired balance of flexibility, hardness, and durability.[3][20] It allows the sealant to accommodate joint movement without cohesion or adhesion failure, a critical requirement for construction and automotive applications.[21] The performance of such sealants is rigorously defined by standards like ASTM C920, which specifies requirements for various properties.[22][23]
Table 3: Example Model Formulation for a Polyurethane-Based Sealant
| Component | Purpose | Weight Percentage (%) |
|---|---|---|
| Polyurethane Prepolymer | Binder | 35 - 45 |
| This compound (DIDP) | Plasticizer | 20 - 30 |
| Calcium Carbonate | Filler | 20 - 30 |
| Fumed Silica | Thixotropic Agent | 1 - 3 |
| Adhesion Promoter | Substrate Bonding | 0.5 - 1.5 |
| Catalyst | Curing Agent | 0.1 - 0.5 |
| Pigments/UV Stabilizers | Color & Durability | 1 - 2 |
Protocol 3: Key Performance Evaluations for Sealants (per ASTM C920)
This protocol outlines a selection of key tests referenced in ASTM C920 to characterize a sealant formulation containing DIDP.
Objective: To verify that the sealant meets the performance criteria for its intended classification (Type, Grade, Class, and Use).[23]
A. Hardness (ASTM C661 - Shore A)
-
Rationale: Measures the sealant's resistance to indentation, which relates to its ability to resist damage and support loads.
-
Procedure:
-
Prepare a sealant specimen of at least 6 mm thickness and allow it to cure fully as specified.
-
Condition the specimen at 23 ± 2°C and 50 ± 5% relative humidity.
-
Use a Shore A durometer to measure the hardness at several points on the specimen surface.
-
Record the instantaneous reading. The value must fall within the range specified by ASTM C920 for its "Use" classification (e.g., 15-50 for Use NT - Nontraffic).[23]
-
B. Adhesion and Cohesion Under Cyclic Movement (ASTM C719)
-
Rationale: This is a critical test that evaluates the sealant's ability to withstand repeated joint movement without losing its bond to the substrate (adhesion) or tearing apart (cohesion).[22]
-
Procedure:
-
Assemble test specimens by applying the sealant between two substrate blocks (e.g., mortar, glass, aluminum) set to a specific joint width.
-
Allow the sealant to cure completely.
-
Subject the specimens to a series of cycles, including extension and compression at different temperatures (e.g., heat aging followed by cold temperature cycling). The percentage of movement is determined by the sealant's "Class" (e.g., Class 25 withstands ±25% movement).[24]
-
After cycling, visually inspect the sealant for any adhesive or cohesive failure. The total loss of bond area must not exceed a specified limit (e.g., 1 in²).
-
C. Tack-Free Time (ASTM C679)
-
Rationale: Determines the time required for the sealant surface to become non-tacky, which is important for resisting dirt pickup and smudging after application.
-
Procedure:
-
Apply a bead of sealant to a substrate.
-
At regular intervals, lightly touch the surface with a strip of polyethylene film.
-
The tack-free time is the point at which no sealant transfers to the film. ASTM C920 requires this to be achieved within a specified timeframe (e.g., 72 hours).[24]
-
Caption: Workflow for testing DIDP-modified elastomeric sealants against ASTM C920.
Application Note 3: Modifying Adhesives for Enhanced Performance
In adhesives, plasticizers like DIDP are added to improve flexibility, toughness, impact resistance, and peel strength.[25][26] This is particularly beneficial in applications where bonded substrates may experience vibration, differential thermal expansion, or peeling forces.[27] DIDP's compatibility with a range of polymers, including PVC and acrylics, makes it a versatile choice.[26]
Table 4: Example Model Formulation for a Flexible PVC Adhesive
| Component | Purpose | Weight Percentage (%) |
|---|---|---|
| PVC Resin | Base Polymer | 20 - 30 |
| This compound (DIDP) | Plasticizer | 10 - 20 |
| Tetrahydrofuran (THF) | Solvent | 40 - 50 |
| Cyclohexanone | Co-solvent | 10 - 15 |
| Polyurethane Resin | Adhesion Promoter | 1 - 5 |
Protocol 4: Evaluation of Adhesive Performance
This protocol describes fundamental tests for characterizing the mechanical properties of an adhesive formulation containing DIDP.
Objective: To quantify the shear and peel strength of the adhesive bond.
A. Lap Shear Strength (ASTM D1002)
-
Rationale: Measures the adhesive's ability to resist forces that attempt to slide the bonded surfaces over each other.[27] It is a primary indicator of an adhesive's strength.
-
Procedure:
-
Prepare test specimens by bonding two substrate coupons (e.g., aluminum) with a defined overlap area (e.g., 0.5 inches).
-
Apply a consistent, controlled thickness of the adhesive in the overlap region.
-
Cure the specimens as specified.
-
Condition the bonded coupons at 23 ± 2°C and 50 ± 5% relative humidity.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load at failure. Calculate the shear strength in megapascals (MPa) or pounds per square inch (psi) by dividing the maximum load by the bond area.
-
B. 180° Peel Adhesion (ASTM D903)
-
Rationale: Measures the adhesive's strength when subjected to a peeling force.[27] This is critical for flexible-to-rigid or flexible-to-flexible bonding applications.
-
Procedure:
-
Prepare test specimens by bonding a flexible substrate (e.g., PVC film) to a rigid substrate (e.g., a steel plate).
-
Cure the assembly as specified and condition it.
-
Mount the rigid substrate in the stationary grip of a universal testing machine. Clamp the free end of the flexible substrate in the moving grip.
-
The setup should ensure that as the moving grip pulls the flexible substrate, it is peeled back at a 180° angle.
-
Initiate the test at a constant rate of grip separation (e.g., 152 mm/min).
-
Record the force required to peel the substrate over a specified distance.
-
Calculate the average peel strength in Newtons per meter (N/m) or pounds per inch width (piw).
-
Caption: Workflow for mechanical testing of DIDP-modified adhesives.
Safety and Regulatory Considerations
As with any chemical, researchers must consult the Safety Data Sheet (SDS) for DIDP prior to use.[9] It is also important to be aware of the regulatory landscape. The U.S. Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), has completed a risk evaluation for DIDP. The final evaluation found an unreasonable risk of injury to health for unprotected female workers of reproductive age specifically from exposure to high concentrations of DIDP in mist during certain spray applications of adhesives, sealants, and coatings.[28][29][30] These findings underscore the importance of implementing appropriate engineering controls and personal protective equipment (PPE) in workplace settings where aerosolization may occur.
Conclusion
This compound is a high-performance plasticizer that offers significant advantages in formulating flexible and durable coatings, sealants, and adhesives. Its low volatility and high permanence contribute to long-term product integrity. By understanding the fundamental mechanism of plasticization and employing standardized testing protocols such as those outlined by ASTM, researchers can effectively harness the properties of DIDP to develop advanced materials. The protocols provided herein serve as a validated starting point for the systematic evaluation and optimization of formulations containing DIDP, enabling innovation while maintaining a commitment to safety and scientific rigor.
References
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- This compound. (n.d.). Australian Industrial Chemicals Introduction Scheme.
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- Diisodecyl phthal
- Di-Isodecyl Phthal
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- DIISODECYLPHTHALATE (DIDP). (n.d.).
- Polymer Plasticization: Theories, Types, Process & Key Factors. (2024). SpecialChem.
- Flexibility of Paints and Coatings: Factors and Test Methods. (2025). SpecialChem.
- PLASTICIZERS. (n.d.). Kinam Park, Purdue University.
- Di-isodecyl Phthalate (DIDP) and Di-isononyl Phthalate (DINP); Draft Risk Evaluations; Science Advisory Committee on Chemicals (SACC) Peer Review. (2024). Federal Register.
- EPA Identifies Unreasonable Health Risks from this compound (DIDP) in Workplace Settings. (2025). Foresight.
- Eucolastic Sealants: ASTM C 920. (n.d.). Euclid Chemical.
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- ASTM C920-05 Standard Specification for Elastomeric Joint Sealant. (n.d.). DOKUMEN.PUB.
- Safety Data Sheet POLYCIZER® DIDP. (n.d.). Harwick Standard.
- This compound (DIDP); Risk Evaluation Under the Toxic Substances Control Act (TSCA); Notice of Availability. (2025). Federal Register.
- What is the role of plasticizers? What is the mechanism of action?. (2022). Longchang Chemical.
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- ASTM C920-11 Specification Sikaflex PRO-3. (2014). MST Services LLC.
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Protocol for Determining Diisodecyl Phthalate (DIDP) Migration from Children's Toys
An Application Note for Researchers and Scientists
Abstract
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate commonly used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) products, including children's toys.[1] Due to its potential for migration and subsequent exposure to children, who are a particularly vulnerable population, regulatory bodies worldwide have established strict limits on its concentration in toy materials.[2][3][4] This application note provides a comprehensive protocol for the determination of DIDP migration from children's toys. The methodology is grounded in established international standards such as ISO 8124-6:2018 and the U.S. Consumer Product Safety Commission (CPSC) Test Method CPSC-CH-C1001-09.4.[1][3][5] We will detail a robust workflow encompassing sample preparation via solvent extraction and a highly sensitive analytical determination using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each experimental choice is explained to ensure both technical accuracy and practical, field-proven insights.
Introduction: The Scientific & Regulatory Context
Phthalates are not chemically bound to the polymer matrix of a plastic article and can leach, migrate, or evaporate into the environment over time.[6] For children's toys, the primary route of exposure is oral, through mouthing behavior.[1] This has raised health concerns, as certain phthalates are considered endocrine disruptors.[7] Consequently, regulatory agencies have implemented restrictions.
-
In the United States , the Consumer Product Safety Improvement Act (CPSIA) restricts the concentration of several phthalates, including interim restrictions on DIDP for toys that can be placed in a child's mouth, to no more than 0.1% by weight.[2]
-
In the European Union , the REACH regulation (EC No 1907/2006) restricts DIDP in toys and childcare articles that can be placed in the mouth to a maximum concentration of 0.1% by weight of the plasticized material.[8][9]
This protocol is designed to provide a reliable method for quantifying DIDP to ensure compliance with these regulations and safeguard children's health. The primary analytical challenge with DIDP is that it is not a single compound but a complex mixture of isomers, which affects its chromatographic behavior. Our method addresses this by using robust extraction techniques and specific GC-MS parameters for accurate quantification.
Principle of the Method
The core principle of this protocol involves two main stages:
-
Extraction: The plastic component of the toy is selectively dissolved in a strong solvent, typically tetrahydrofuran (THF). A second solvent, in which the polymer is insoluble (an anti-solvent like hexane or acetonitrile), is then added. This causes the polymer backbone (e.g., PVC) to precipitate out of the solution, while the smaller, non-covalently bound DIDP molecules remain in the liquid phase.[10][11] This step is crucial for separating the analyte of interest from the complex polymer matrix, which would otherwise interfere with the analysis.
-
Analysis: The resulting extract, containing the dissolved DIDP, is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[7][10][12] The gas chromatograph separates the components of the extract based on their boiling points and interaction with the stationary phase. The mass spectrometer then bombards the eluted molecules with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification, while the signal intensity is used for quantification.
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from sample receipt to final analysis.
Caption: Workflow for DIDP determination in toys.
Detailed Experimental Protocol
4.1 Materials and Reagents
-
Solvents: Tetrahydrofuran (THF, high purity, stabilizer-free), n-Hexane or Acetonitrile (pesticide residue grade or equivalent).
-
Standards: Certified reference standard of this compound (DIDP). As DIDP is a mixture of isomers, ensure the standard is representative.
-
Internal Standard (IS): Benzyl benzoate (BB) or other suitable compound not present in the sample.
-
Filters: Syringe filters, 0.45 µm, PTFE (polytetrafluoroethylene), chemically resistant to THF.
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes. All glassware must be scrupulously cleaned and rinsed with solvent to avoid background phthalate contamination.
4.2 Apparatus
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.
-
Analytical Balance: Readable to 0.1 mg.
-
Vortex Mixer/Agitator.
-
Centrifuge (optional): To aid in separating the precipitated polymer.
4.3 Sample Preparation
-
Isolate Component: Identify and dissect the accessible plasticized component of the toy to be tested.
-
Reduce Particle Size: Cut the component into small pieces, no larger than 2 mm in any dimension, to maximize the surface area for solvent interaction.[10]
-
Weigh Sample: Accurately weigh approximately 50 mg of the cut plastic into a glass vial.
-
Dissolution: Add 5 mL of THF to the vial. Seal the vial and vortex or agitate until the plastic is completely dissolved.[11] This may take 30 minutes or longer depending on the material.
-
Polymer Precipitation: Add 10 mL of n-hexane (or acetonitrile) to the dissolved sample solution.[11] Cap and mix. The polymer should precipitate as a solid or gel. Allow it to stand for at least 5 minutes.
-
Filtration: Draw the supernatant (the clear liquid) into a syringe and filter it through a 0.45 µm PTFE filter into a clean GC vial.[11]
-
Internal Standard Spiking: Add a known amount of internal standard to the filtered extract.
4.4 GC-MS Analysis
The GC-MS is the instrumental platform of choice due to its high sensitivity and specificity.[7][12]
| Parameter | Typical Value / Condition | Rationale |
| GC Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for semi-volatile compounds like phthalates.[4] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min | Provides consistent retention times. Hydrogen can reduce analysis times but may require hardware adjustments.[13] |
| Injector | Splitless mode, 280-300 °C | Ensures efficient transfer of the analytes onto the column, maximizing sensitivity.[4] |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 320°C at 10-20°C/min, hold for 5-10 min | The temperature ramp separates phthalates by their boiling points. A final high-temperature hold ensures all heavy components are eluted.[14] |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) | Full Scan is used for qualitative identification. SIM mode significantly increases sensitivity for quantification by monitoring only specific ions.[10][15] |
| SIM Ions for DIDP | Quantifier: m/z 307. Qualifiers: m/z 149, 167 | m/z 149 is a characteristic ion for most phthalates. m/z 307 ([M-alkyl]+) is more specific to DIDP and helps differentiate it from isomers like DINP (m/z 293).[4] |
4.5 Calibration and Quantification
-
Prepare Calibration Standards: Create a series of calibration standards by diluting the DIDP reference standard in a suitable solvent (e.g., cyclohexane or the final extraction solvent mix). Concentrations should bracket the expected sample concentrations and regulatory limits (e.g., 0.25 to 10 µg/mL).[4][11]
-
Spike with IS: Add the internal standard at a constant concentration to all calibration standards and samples.
-
Generate Calibration Curve: Analyze the standards and plot the ratio of the DIDP peak area to the internal standard peak area against the DIDP concentration. The resulting curve should have a correlation coefficient (R²) of >0.995.
-
Calculate Sample Concentration: Analyze the prepared toy sample extract. Using the peak area ratio from the sample and the equation from the calibration curve, calculate the concentration of DIDP in the extract. Convert this to a weight percentage (% w/w) based on the initial sample weight.
Quality Control and Method Validation (A Self-Validating System)
To ensure the trustworthiness of the results, the following QC measures are essential:
-
Method Blank: A complete analysis (from solvent addition onwards) is run without a toy sample. This is critical for identifying any background contamination from solvents, glassware, or the laboratory environment.[16] Phthalates are ubiquitous, making this a mandatory check.
-
Certified Reference Material (CRM): A CRM (e.g., a polymer with a known concentration of DIDP) should be analyzed with each batch of samples to verify the accuracy of the entire method.[10]
-
Spike Recovery: A blank toy material (known to be free of DIDP) is spiked with a known amount of DIDP standard and run through the entire procedure. The recovery percentage is calculated to assess method efficiency and potential matrix effects. Acceptable recovery is typically within 80-120%.[17][18]
-
Replicate Analysis: Analyzing a sample in duplicate or triplicate provides a measure of the method's precision.
Conclusion
This application note provides a robust and reliable protocol for the determination of this compound (DIDP) migration from children's toys, grounded in established international standards. By combining a selective solvent extraction/polymer precipitation method with sensitive and specific GC-MS analysis, laboratories can accurately quantify DIDP to ensure compliance with stringent global safety regulations. The inclusion of rigorous quality control measures ensures that the generated data is defensible and trustworthy. Adherence to this protocol will aid researchers, manufacturers, and regulatory bodies in the critical task of safeguarding children from exposure to potentially harmful chemicals.
References
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Centexbel. (n.d.). Determination of Phthalates in toys and childcare products according to CPSC-CH-C1001-09.4. Retrieved from [Link]
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Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]
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Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
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Frontiers in Chemistry. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]
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Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
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QIMA. (2025, March 13). Ensuring Phthalate-Compliant Toys: Regulations & Testing. Retrieved from [Link]
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MDPI. (2017). Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations. Retrieved from [Link]
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Intertek. (n.d.). EU Toy Safety Directive - Chemical Safety Requirements. Retrieved from [Link]
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U.S. Consumer Product Safety Commission. (n.d.). Phthalates. Retrieved from [Link]
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The ANSI Blog. (2023, July 20). ISO 8124-6:2018—Phthalate Esters In Toys. Retrieved from [Link]
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Agilent Technologies. (2009, October 21). Determination of Phthalate Concentration in Toys and Children's Products. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of phthalate migration from toys. Retrieved from [Link]
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SGS. (2019, January 29). ISO Publishes ISO 8124-6:2018 on Phthalates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA. Retrieved from [Link]
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iTeh Standards. (n.d.). ISO 8124-6:2018. Retrieved from [Link]
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Standard Norge. (2018, November). ISO 8124-6:2018 Safety of toys — Part 6: Certain phthalate esters in toys and children's products. Retrieved from [Link]
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Estonian Centre for Standardisation and Accreditation. (2018, November 7). ISO 8124-6:2018. Retrieved from [Link]
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SciSpace. (n.d.). Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using. Retrieved from [Link]
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SpringerLink. (n.d.). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Retrieved from [Link]
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ResearchGate. (2025, August 6). Determination of Phthalates Migrating from Plastic Containers into Beverages. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Detection of phthalates migration from disposable tablewares to drinking water using hexafluoroisopropanol-induced catanionic surfactant coacervate extraction. Retrieved from [Link]
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Eurofins. (n.d.). Toy Safety- Requirements under 2009/48/EC. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Phthalate Esters in Children's Toys Using GC-MS. Retrieved from [Link]
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Kafkas Universitesi Veteriner Fakultesi Dergisi. (n.d.). Migration Of Phthalates From Plastic Packages Into Dairy Products. Retrieved from [Link]
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Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method validation parameters. Retrieved from [Link]
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European Union. (2010, September 17). Toy safety. Retrieved from [Link]
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MDPI. (2019, July 23). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. Retrieved from [Link]
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Semantic Scholar. (2022, February 12). Bisphenol and Phthalate Migration Test from Mexican Meat Packaging Using HPLC-DAD Technique. Retrieved from [Link]
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U.S. Consumer Product Safety Commission. (n.d.). Phthalates Business Guidance. Retrieved from [Link]
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GDLSK. (n.d.). CPSC Revises Phthalate Rule for Children's Toys and Child Care Articles. Retrieved from [Link]
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U.S. Consumer Product Safety Commission. (n.d.). Test plan for phthalates and phthalate substitutes. Retrieved from [Link]
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ResearchGate. (2025, August 10). GC/MS Screening Method for Phthalate Esters in Children's Toys. Retrieved from [Link]
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Application Note: Advanced Sample Preparation Techniques for the Analysis of Diisodecyl Phthalate (DIDP) in Soil and Sediment
Abstract
The accurate quantification of Diisodecyl phthalate (DIDP), a high molecular weight phthalate ester, in complex environmental matrices such as soil and sediment presents significant analytical challenges. Its hydrophobic nature, coupled with the presence of numerous co-extracted interferences and a high risk of background contamination, necessitates robust and meticulously executed sample preparation protocols. This application note provides a comprehensive guide for researchers and analytical scientists on state-of-the-art sample preparation techniques for DIDP analysis. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind methodological choices, ensuring a self-validating and reliable workflow. We detail primary extraction methods including Pressurized Liquid Extraction (PLE) and Soxhlet, followed by essential extract purification techniques like Gel Permeation Chromatography (GPC) and Solid-Phase Extraction (SPE), culminating in an extract suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Challenge of DIDP Analysis
This compound (DIDP) is an industrial plasticizer used to impart flexibility to a wide range of polymeric materials. Its widespread use and the fact that it is not chemically bound to the polymer matrix lead to its continuous leaching into the environment.[1] Consequently, DIDP is frequently detected in soil and sediment, where it tends to accumulate due to its low water solubility and strong adsorption to organic matter.
The analysis of DIDP is complicated by several factors:
-
Matrix Complexity: Soil and sediment contain a vast array of organic and inorganic compounds (e.g., humic acids, fulvic acids, lipids, waxes, elemental sulfur) that can be co-extracted with DIDP. These interferences can mask the analyte signal, cause ion suppression in the mass spectrometer, and damage the analytical column.[2]
-
Ubiquitous Contamination: Phthalates, including DIDP, are notoriously present in the laboratory environment, found in solvents, reagents, and a wide variety of plastic labware.[1][3][4] This background contamination can lead to false positives and overestimated results if not rigorously controlled.[3]
-
Analyte Properties: As a high molecular weight, semi-volatile compound, DIDP requires efficient extraction from solid matrices while minimizing thermal degradation.
This guide provides validated protocols and the scientific rationale necessary to navigate these challenges and achieve accurate, reproducible results for DIDP quantification. The final analysis is typically performed via GC-MS, often following guidelines similar to those in U.S. EPA Method 8270D for semivolatile organic compounds.[5][6][7]
Initial Sample Handling and Pre-treatment
The integrity of the analytical result is established the moment a sample is collected. Proper handling and preparation are foundational to any reliable method.
2.1. Contamination Control at the Source To minimize extraneous phthalate contamination, samples should be collected in pre-cleaned glass or stainless steel containers with Teflon-lined caps. The use of plastic implements should be strictly avoided.[8][9]
2.2. Homogenization and Drying Upon receipt, samples must be homogenized to ensure the portion taken for analysis is representative of the whole.
-
Drying: Samples are typically dried to improve extraction efficiency, especially when using non-polar solvents. Drying should be conducted at a low temperature (<60°C) to prevent the loss of semi-volatile analytes like DIDP.[10] Freeze-drying is an excellent but more time-consuming alternative.
-
Sieving: The dried sample should be sieved through a 2 mm stainless steel mesh to remove large debris like stones and twigs.[11][12] Grinding the sieved sample to a fine, consistent powder (e.g., using a mortar and pestle) increases the surface area available for extraction.[11][13]
-
Moisture Removal: For many extraction solvents, the presence of water is detrimental. It is common practice to mix the sample with anhydrous sodium sulfate until a free-flowing powder is obtained, ensuring complete removal of residual moisture.[8][14]
Primary Extraction: Liberating DIDP from the Matrix
The goal of extraction is to efficiently transfer DIDP from the solid sample matrix into a liquid solvent. The choice of method involves a trade-off between speed, solvent consumption, and equipment cost.
3.1. Pressurized Liquid Extraction (PLE) (EPA Method 3545A) PLE, also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique that uses elevated temperatures (100-180°C) and pressures (1500-2000 psi) to decrease solvent viscosity and increase analyte solubility, dramatically reducing extraction time and solvent volume compared to traditional methods.[15]
-
Causality: High pressure keeps the solvent in a liquid state above its boiling point, enabling faster diffusion into the sample matrix. The elevated temperature disrupts strong analyte-matrix interactions (e.g., van der Waals forces, hydrogen bonding), enhancing desorption.
-
Advantages: Rapid (15-30 minutes per sample), low solvent consumption, easily automated, and high analyte recovery.[15][16]
-
Considerations: Requires specialized, high-pressure instrumentation.
3.2. Soxhlet Extraction (EPA Method 3540C) Soxhlet extraction is a classic, robust technique that provides exhaustive extraction through continuous rinsing of the sample with freshly distilled hot solvent.[14]
-
Causality: The continuous cycling ensures that the sample is repeatedly exposed to fresh, pure solvent, maintaining a high concentration gradient that drives the analyte into the liquid phase. This exhaustive process makes it a benchmark for extraction efficiency.
-
Advantages: Well-established and highly effective; does not require specialized high-pressure equipment.[8][17]
-
Considerations: Very time-consuming (16-24 hours), requires large volumes of solvent, and includes a concentration step that risks loss of more volatile compounds.[14][17]
3.3. Other Extraction Techniques
-
Ultrasonic Extraction (Sonication): Uses high-frequency sound waves to create cavitation bubbles.[18] The collapse of these bubbles near the sample surface disrupts the matrix and facilitates solvent penetration. It is faster than Soxhlet but may be less efficient than PLE.[9][17]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent within a sealed vessel, accelerating the extraction process. It offers significantly reduced extraction times and solvent usage.[19][20]
Table 1: Comparison of Primary Extraction Techniques for DIDP
| Parameter | Pressurized Liquid Extraction (PLE) | Soxhlet Extraction | Ultrasonic Extraction |
| Governing EPA Method | 3545A[15] | 3540C[14] | General guidance in 3500 series |
| Typical Extraction Time | 15–30 minutes | 16–24 hours | 20–60 minutes (multiple cycles) |
| Solvent Volume / 10g | 15–40 mL | 200–300 mL | 50–100 mL |
| Temperature | 100–150 °C | Solvent Boiling Point (e.g., 80-90°C) | Ambient to slightly elevated |
| Pressure | 1500–2000 psi | Ambient | Ambient |
| Automation Potential | High | Low | Moderate |
| Key Advantage | Speed and Efficiency | Exhaustiveness | Simplicity and Speed |
Extract Cleanup: Isolating DIDP from Interferences
Raw extracts from soil and sediment are complex mixtures that require purification before instrumental analysis. The cleanup step is critical for protecting the GC-MS system and achieving low detection limits.
4.1. Gel Permeation Chromatography (GPC) (EPA Method 3640A) GPC is a form of size-exclusion chromatography that is highly effective at removing large molecular weight interferences such as lipids, proteins, and humic polymers.[2][21][22][23]
-
Causality: The GPC column is packed with porous beads. Large molecules are excluded from the pores and elute quickly. Smaller molecules, like DIDP, penetrate the pores to varying degrees and have a longer path, thus eluting later. By collecting the appropriate fraction, a separation based on size is achieved.
-
Advantages: A "universal" cleanup for high molecular weight interferences, non-destructive, and effective for a broad range of analytes.[22]
-
Considerations: Requires a dedicated GPC system and can be time-consuming if not automated.
4.2. Solid-Phase Extraction (SPE) SPE is a versatile technique that uses a packed cartridge containing a solid adsorbent (the stationary phase) to separate compounds from a liquid phase.[24] For DIDP cleanup, adsorption chromatography on silica gel or Florisil is common.
-
Causality: The separation is based on the differential affinity of the compounds in the extract for the solid sorbent. By choosing the right sorbent and elution solvents, interferences can be either strongly retained on the cartridge while DIDP is eluted, or DIDP can be retained and then selectively eluted after interferences are washed away.
-
Advantages: High selectivity, low solvent consumption, and potential for simultaneous cleanup and concentration.[25][26]
-
Considerations: Method development is required to optimize sorbent and solvent selection. Sorbents themselves can be a source of phthalate contamination and must be rigorously cleaned or checked.[27]
Detailed Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All solvents are flammable and toxic.
Protocol 1: Pressurized Liquid Extraction (PLE)
-
Sample Preparation: Weigh 10 g of homogenized, dried soil and mix it with 10 g of anhydrous sodium sulfate.
-
Cell Loading: Place the sample mixture into a stainless steel extraction cell. Add dispersing agents like diatomaceous earth to the bottom and top of the sample to prevent clogging.
-
Spiking: Add surrogate standards directly onto the sample in the cell to monitor method performance.
-
Extraction Parameters (Typical):
-
Solvent: Acetone/Hexane (1:1, v/v)
-
Temperature: 120°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 90 seconds
-
-
Collection: Collect the extract in a pre-cleaned vial. The extract is now ready for cleanup.
Protocol 2: Gel Permeation Chromatography (GPC) Cleanup
-
System Calibration: Calibrate the GPC system according to the manufacturer's instructions and EPA Method 3640A to determine the elution window for DIDP. This involves injecting a standard containing corn oil (to represent lipids) and the target analytes.
-
Solvent: The mobile phase is typically dichloromethane or a cyclohexane/ethyl acetate mixture.[2]
-
Sample Injection: Concentrate the raw extract from PLE to 1-5 mL and inject it onto the GPC column.
-
Fraction Collection:
-
Dump Fraction: Initially, divert the eluent containing high molecular weight interferences (e.g., lipids) to waste.
-
Collect Fraction: Collect the fraction corresponding to the pre-determined elution window for DIDP.
-
-
Concentration: Concentrate the collected fraction using a nitrogen evaporator or Kuderna-Danish apparatus to a final volume of 1 mL for GC-MS analysis.
Workflow Visualization
Caption: Workflow for DIDP analysis in soil.
Mandatory Quality Control and Contamination Avoidance
Due to the pervasive nature of phthalates, stringent quality control is not optional; it is essential for data validity.
-
Method Blanks: An analyte-free matrix (e.g., clean sand or sodium sulfate) must be processed with every batch of samples.[8] The method blank is carried through every step of the procedure and is used to identify and quantify any contamination introduced during the analytical process.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of DIDP and surrogates is analyzed with each batch to demonstrate the method is in control and performing as expected.[8]
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): An aliquot of a real sample is spiked with a known amount of DIDP and analyzed in duplicate. This measures the effect of the sample matrix on recovery and the precision of the method.
-
Glassware and Apparatus: All glassware must be scrupulously cleaned, rinsed with high-purity solvent, and ideally baked in a muffle furnace at 400°C for at least 4 hours.[27] Avoid plastic wash bottles, pipette tips, vial caps with plastic liners (use Teflon), and any other plastic items that may contact the sample or solvent.[8][9]
Conclusion
The reliable analysis of this compound in soil and sediment hinges on a well-designed and meticulously controlled sample preparation strategy. A workflow combining Pressurized Liquid Extraction (PLE) for its speed and efficiency, followed by Gel Permeation Chromatography (GPC) for its effectiveness in removing high molecular weight interferences, represents a robust approach. While the initial investment in instrumentation for PLE and GPC may be significant, the resulting improvements in data quality, sample throughput, and reduced solvent waste provide substantial long-term benefits. Above all, a vigilant approach to preventing background contamination through the consistent use of method blanks and phthalate-free labware is paramount to generating trustworthy and defensible scientific data.
References
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Title: 8270D: Semivolatile Organic Compounds by GC/MS Source: U.S. Environmental Protection Agency URL: [Link]
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Title: Single-stage Extract Clean-up in Pesticides' Determination Using Agilent EnviroPrep Source: Agilent Technologies, Inc. URL: [Link]
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Title: Optimized gel permeation chromatographic cleanup for soil, sediment, wastes, and oily waste extracts for determination of semivolatile organic pollutants and PCBs Source: Journal of Association of Official Analytical Chemists URL: [Link]
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Title: 8270D Solids - Analytical Method Source: ALS Environmental URL: [Link]
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Title: A Guide to Sample Cleanup Using Gel Permeation Chromatography (GPC) Source: Gilson URL: [Link]
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Title: Automated Gel Permeation Chromatography (GPC) Clean-up of Soil Extracts Prior to Analysis for Semivolatile Organic Compounds by GC/MS (USEPA Method 8270) Source: Gilson, Inc. URL: [Link]
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Title: Determination of Phthalate Esters in Soils by High Performance Liquid Chromatography with Ultrasonic Extraction Source: Semantic Scholar URL: [Link]
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Title: Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment Source: U.S. Geological Survey URL: [Link]
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Title: Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler Source: MDPI URL: [Link]
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Title: Analyzing EPA Method 8270D with Zebron Semi-volatile GC Columns Source: Phenomenex URL: [Link]
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Title: Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry Source: U.S. EPA URL: [Link]
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Title: Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges Source: U.S. EPA URL: [Link]
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Title: Samples Preparation Method | Soil Analyses Service Center Source: The University of Kansas URL: [Link]
-
Title: Soil Sample Preparation Source: University of Georgia Extension URL: [Link]
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Title: SOXHLET EXTRACTION METHOD Source: Columbia Analytical Services URL: [Link]
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Title: Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples Source: MDPI URL: [Link]
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Title: EPA Method 3541 (SW-846): Automated Soxhlet Extraction Source: U.S. EPA URL: [Link]
-
Title: Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment Source: Analytica Chimica Acta URL: [Link]
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Title: Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) Source: U.S. EPA URL: [Link]
-
Title: Pressurized Liquid Extraction of Contaminants from Environmental Samples Source: ResearchGate URL: [Link]
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Title: Solid phase extraction and gas chromatographic - Mass spectrometric analysis of phthalates in surface water: Method development and validation Source: ResearchGate URL: [Link]
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Title: Soil and sediment analysis Source: ScienceDirect URL: [Link]
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Title: Extraction of phthalic acid esters from soil samples using aqueous room temperature sonication coupled to bubble-in-drop single-drop microextraction Source: Semantic Scholar URL: [Link]
-
Title: An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography Source: ACG Publications URL: [Link]
-
Title: Determination of Phthalate Esters in Soil Samples by Microwave Assisted Extraction and High Performance Liquid Chromatography Source: ResearchGate URL: [Link]
-
Title: Method 3540C: Soxhlet Extraction Source: U.S. EPA URL: [Link]
-
Title: Potential Health Impact of Phthalates: An Irish Perspective Source: Environmental Protection Agency (Ireland) URL: [Link]
-
Title: MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation Source: U.S. EPA URL: [Link]
-
Title: Soil & sediment preparation Source: ALS Global URL: [Link]
-
Title: Development of a one-step integrated pressurized liquid extraction and cleanup method for determining polycyclic aromatic hydrocarbons in marine sediments Source: PubMed URL: [Link]
-
Title: Method 3545A: Pressurized Fluid Extraction (PFE) Source: U.S. EPA URL: [Link]
-
Title: Unpacking Phthalates from Obscurity in the Environment Source: PubMed Central URL: [Link]
-
Title: Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices Source: ResearchGate URL: [Link]
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Title: Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices Source: Semantic Scholar URL: [Link]
-
Title: Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography Source: PubMed URL: [Link]
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Application Note: Enhanced Detection and Quantification of Diisodecyl Phthalate (DIDP) Using Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring (SIM) Mode
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1][2] Its applications span a wide range of consumer and industrial products, including vinyl flooring, electrical wire insulation, automotive interiors, and some food packaging materials.[1][3] Due to its widespread use and the fact that it is not chemically bound to the polymer matrix, DIDP can leach into the environment and come into contact with humans.[4] Growing concerns over the potential endocrine-disrupting effects and other adverse health impacts of phthalates have led to regulatory scrutiny and restrictions by bodies such as the U.S. Environmental Protection Agency (EPA) and the European Union under REACH.[5][6]
Gas chromatography coupled with mass spectrometry (GC-MS) is the preeminent analytical technique for the identification and quantification of semi-volatile compounds like DIDP.[2][5] However, the analysis of DIDP presents unique challenges. Commercially available DIDP is not a single compound but a complex mixture of branched isomers, which results in a broad, unresolved cluster of peaks in a chromatogram rather than a single sharp peak.[7][8] Furthermore, under standard electron ionization (EI), most phthalates fragment to produce a common and abundant ion at a mass-to-charge ratio (m/z) of 149.[7][9] Relying on this ion for quantification can lead to significant inaccuracies due to interference from co-eluting phthalates.
To overcome these challenges, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is the strategy of choice. By focusing the detector's dwell time on a few specific, characteristic ions, SIM mode dramatically enhances sensitivity and selectivity, enabling accurate quantification of DIDP even at trace levels and in complex matrices.[4][8] This application note provides a comprehensive protocol and the scientific rationale for developing a robust GC-MS SIM method for DIDP analysis.
The Rationale: Why SIM Mode is Essential for DIDP Analysis
The primary analytical hurdle with DIDP is differentiating it from other phthalates and the sample matrix. In full-scan mode, the mass spectrometer scans a wide range of m/z values, which is excellent for identifying unknown compounds. However, the time spent scanning is spread across the entire mass range, reducing the signal intensity for any single ion.
In contrast, SIM mode transforms the mass spectrometer into a highly specific detector. Instead of scanning, it "stares" at a small number of pre-selected ions characteristic of the target analyte.
Causality Behind the Choice:
-
Enhanced Sensitivity: By increasing the dwell time on each selected ion, the signal-to-noise ratio is significantly improved. This allows for much lower Limits of Detection (LOD) and Limits of Quantitation (LOQ) compared to full-scan mode.[8]
-
Superior Selectivity: Monitoring for unique, higher-mass fragment ions specific to DIDP minimizes interference from the ubiquitous m/z 149 ion and other matrix components, ensuring the measured signal is genuinely from DIDP. While many phthalates produce an ion at m/z 149, the ion at m/z 307 is a more specific fragment for DIDP, making it an ideal choice for quantification.[2][5][6]
Caption: Comparison of Full-Scan vs. SIM acquisition modes.
Experimental Protocol
This protocol provides a self-validating system through the use of an internal standard, specific ion monitoring, and stringent quality control checks.
Part 1: Sample Preparation (Solvent Extraction)
Core Principle: The primary goal is to quantitatively extract DIDP from the sample matrix while minimizing contamination. Phthalates are ubiquitous, so meticulous care is required to avoid extraneous contamination.[10]
Materials:
-
Solvents: Hexane, Dichloromethane, Acetone (Pesticide residue or GC-MS grade).
-
Internal Standard (IS): this compound-d4 (DIDP-d4) or another suitable high molecular weight deuterated phthalate.[11]
-
Glassware: Scrupulously clean glass vials, centrifuge tubes, and syringes. Avoid all plastic labware.[12]
-
Apparatus: Sonicator, vortex mixer, analytical balance.
Step-by-Step Protocol:
-
Sample Homogenization: Solid samples (e.g., plastics, polymers) must be finely divided to maximize the surface area for extraction. Cut, drill, or grind the sample into small particles (<2 mm).[13]
-
Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard solution (e.g., 100 µL of 10 µg/mL DIDP-d4). The IS corrects for variations in extraction efficiency and instrument response.
-
Solvent Addition: Add 10 mL of an appropriate extraction solvent. A 1:1 mixture of hexane:acetone is effective for many plastic matrices.[13]
-
Extraction: Tightly cap the tube and vortex for 30 seconds. Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the sample at 3,000 rpm for 10 minutes to pellet the solid material.
-
Extract Transfer: Carefully transfer the supernatant (the solvent extract) into a clean glass vial for GC-MS analysis. If necessary, concentrate the sample under a gentle stream of nitrogen.
Part 2: GC-MS Analysis
Core Principle: Chromatographic separation resolves the DIDP isomer cluster from other sample components, followed by selective detection in the mass spectrometer using SIM mode.
Instrumentation & Parameters:
The following table outlines a robust starting point for instrument parameters. These should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale / Expertise & Experience |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity required for trace analysis. |
| GC Column | Rtx-440 or DB-5MS (30 m x 0.25 mm, 0.25 µm film) | These mid-polarity or non-polar columns provide good resolution for the complex phthalate mixture.[5][7] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column, essential for achieving low detection limits.[7] |
| Inlet Temp. | 300 °C | A high temperature is crucial to ensure efficient vaporization of high molecular weight phthalates like DIDP.[12] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Oven Program | Initial 100°C (hold 1 min), ramp 15°C/min to 320°C (hold 10 min) | This temperature program effectively separates various phthalates based on their boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for robust EI ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, highly reproducible ionization method that generates characteristic fragmentation patterns.[7] |
| Acquisition | Selected Ion Monitoring (SIM) | The core of this method for enhanced sensitivity and selectivity. |
Part 3: SIM Ion Selection and Data Acquisition
Core Principle: The selection of ions is critical for a self-validating analysis. A primary "quantification" ion is used for calculating the concentration, while secondary "qualifier" ions confirm the analyte's identity by their relative abundance ratios.
Selected Ions for this compound (DIDP):
| Ion (m/z) | Purpose | Justification |
| 307 | Quantification | This fragment ion is highly specific to DIDP and is essential for selective measurement, avoiding the common m/z 149 interference.[2][5][6] |
| 149 | Qualifier 1 | The classic phthalate anhydride fragment. Its presence is a strong indicator of a phthalate structure.[7][9] |
| 167 | Qualifier 2 | Another common fragment related to the phthalic acid structure, providing an additional point of confirmation.[4] |
Data Analysis:
-
Identification: A peak is identified as DIDP if it appears within the expected retention time window and all three ions (m/z 307, 149, and 167) are present.
-
Confirmation: The ratio of the peak areas of the qualifier ions to the quantification ion (e.g., Area 149 / Area 307) must match the ratio from a pure standard within a predefined tolerance (e.g., ±20%). This provides high confidence in the identification.
-
Quantification: The complex cluster of DIDP isomer peaks should be integrated as a single group.[4][8] A calibration curve is constructed by plotting the ratio of the DIDP quantification ion (m/z 307) area to the internal standard's quantification ion area against the concentration of the standards. The concentration of DIDP in the sample is then calculated from this curve.
Caption: Complete workflow for DIDP analysis using GC-MS SIM.
Conclusion
The analysis of this compound, complicated by its isomeric nature and shared fragmentation patterns with other phthalates, necessitates a highly sensitive and selective analytical approach. The use of Gas Chromatography-Mass Spectrometry operating in Selected Ion Monitoring (SIM) mode provides the required performance. By focusing on a specific quantification ion (m/z 307) and confirming with qualifier ions (m/z 149, 167), this method overcomes the challenges of interference and allows for robust, reliable, and accurate quantification of DIDP in a variety of sample matrices. This protocol serves as a foundational guide for researchers, scientists, and quality control professionals, ensuring data of the highest integrity for regulatory compliance and safety assessment.
References
-
Phthalate Analysis. Cornerstone Analytical Laboratories. [Link]
-
Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Adams, K., Haggerty, C., Scott, R., & Anderson, K. Oregon State University. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Corporation. [Link]
-
Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health (NIH). [Link]
-
Phthalates Analysis. SGS Polymer Solutions. [Link]
-
Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. Chromatography Online. [Link]
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency (EPA). [Link]
-
Analysis of Phthalate Esters by GCMS in the FASST (Scan/SIM) Mode. Shimadzu. [Link]
-
Method 606: Phthalate Ester. U.S. Environmental Protection Agency (EPA). [Link]
-
Phthalates in Beverages and Plastic Bottles: Sample Preparation and Determination. Salazar-Beltrán, D., et al. Food Analytical Methods. [Link]
-
Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent Technologies. [Link]
-
Determination of phthalate esters content in plastic articles: Comparison of extraction methods. ResearchGate. [Link]
-
Method 606: Phthalate Esters in Water by GCECD. U.S. Environmental Protection Agency (EPA). [Link]
-
GC-MS is a commonly used technique for phthalate analysis because it is simple, fast, and inexpensive. Restek Corporation. [Link]
-
Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. GERSTEL. [Link]
-
Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. Agilent Technologies. [Link]
-
Development of a Gas Chromatographic/Mass Spectrometric Method for Determination of Phthalates in Oily Foods. Journal of AOAC INTERNATIONAL. [Link]
-
Electron ionization and dissociation as well as dissociative electron attachment to dicyclohexyl phthalate (DCP) molecule. Institute of Physics: Conference Series. [Link]
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Didodecyl phthalate. NIST WebBook. [Link]
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Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. RSC Publishing. [Link]
-
Rapid and sensitive identification of seven plasticizers using thermal desorption dielectric barrier discharge ionization mass spectrometry. Analyst, RSC Publishing. [Link]
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Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. National Institutes of Health (NIH). [Link]
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Application Note: High-Throughput Analysis of Diisodecyl Phthalate (DIDP) in Indoor Dust
Introduction: The Imperative for Monitoring DIDP in Indoor Environments
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide array of consumer and building products, including vinyl flooring, wires and cables, and adhesives.[1] Due to its semi-volatile nature, DIDP can be released from these products and subsequently accumulate in indoor dust, leading to human exposure through ingestion, inhalation, and dermal contact.[2][3] Growing concerns over the potential health effects of DIDP, particularly developmental and liver toxicity, have necessitated the development of robust and sensitive analytical methods for its quantification in indoor environments.[4][5][6] The U.S. Environmental Protection Agency (EPA) has identified unreasonable health risks to female workers of reproductive age from DIDP exposure in certain occupational settings.[5][6]
The analysis of DIDP in complex matrices like indoor dust presents several analytical challenges. These include potential for background contamination due to the ubiquitous nature of phthalates, the presence of isomeric mixtures, and the need for efficient extraction and cleanup procedures to remove interfering substances.[7][8] This application note provides a detailed protocol for the determination of DIDP in indoor dust, employing ultrasonic extraction followed by solid-phase extraction (SPE) cleanup and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method offers a streamlined workflow with high sensitivity and selectivity, suitable for routine monitoring and research applications.
Materials and Reagents
2.1 Solvents and Reagents:
-
Dichloromethane (DCM), n-hexane, acetone, and methanol (pesticide residue or GC grade)
-
Anhydrous sodium sulfate (ACS grade), baked at 400°C for 4 hours to remove organic contaminants.[7]
-
DIDP analytical standard (≥98% purity)
-
Internal standard (e.g., Benzyl benzoate)
-
Surrogate standards (e.g., Diphenyl phthalate)
2.2 Apparatus and Consumables:
-
Glass fiber filters
-
Soxhlet extraction apparatus (optional, for comparison)[9]
-
Ultrasonic bath
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Florisil)[10][11]
-
Glass vials with PTFE-lined caps
-
Vacuum manifold for SPE
-
Nitrogen evaporator
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Sample Collection and Preparation
A meticulous sample collection and preparation protocol is paramount to ensure the accuracy and reliability of DIDP quantification in indoor dust. Strict measures must be taken to avoid extraneous contamination.[12]
3.1 Dust Sample Collection: Indoor dust samples should be collected using a standardized method, such as vacuuming a defined area of flooring through a specialized collection nozzle equipped with a filter sock.[9] It is crucial to use materials that are free of phthalates, such as nylon filter socks and aluminum mouthpieces, to prevent sample contamination.[9][12]
3.2 Extraction: The Power of Ultrasonication Ultrasonic extraction is a rapid and efficient alternative to traditional Soxhlet extraction, offering reduced solvent consumption and extraction time.[13][14]
Protocol 3.2.1: Ultrasonic Extraction
-
Accurately weigh approximately 0.1 g of the sieved dust sample into a glass centrifuge tube.
-
Spike the sample with a known amount of surrogate standard solution.
-
Add 10 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.
-
Place the tube in an ultrasonic bath and extract for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean glass tube.
-
Repeat the extraction (steps 3-6) two more times, combining the supernatants.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
Diagram 3.2.2: Sample Preparation Workflow
Caption: Workflow for the preparation of indoor dust samples for DIDP analysis.
3.3 Cleanup using Solid-Phase Extraction (SPE) A cleanup step is essential to remove interfering compounds from the dust extract, thereby improving the accuracy and sensitivity of the GC-MS analysis.[15] Dispersive solid-phase extraction (dSPE) or SPE cartridges can be employed for this purpose.[10]
Protocol 3.3.1: SPE Cleanup
-
Condition a C18 SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of methanol and finally 5 mL of deionized water.
-
Load the 1 mL concentrated extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a 50:50 (v/v) methanol/water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the DIDP from the cartridge with 10 mL of dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add a known amount of internal standard solution prior to GC-MS analysis.
Instrumental Analysis: GC-MS for Selective Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of phthalates in environmental samples.[16] For high-molecular-weight phthalates like DIDP, which exist as complex isomeric mixtures, specific GC conditions and MS detection parameters are crucial for accurate analysis.[17]
Diagram 4.1: GC-MS Analytical Workflow
Caption: General workflow for the GC-MS analysis of DIDP.
Table 4.2: Typical GC-MS Operating Conditions
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity. |
| Injector Type | Splitless | Maximizes the transfer of analyte to the column for trace-level analysis.[18] |
| Injector Temperature | 280°C | Ensures efficient volatilization of the high-molecular-weight DIDP.[18] |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow for column efficiency and MS performance. |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5MS) | A non-polar column suitable for the separation of semi-volatile organic compounds.[9] |
| Oven Program | Initial 80°C (2 min hold), ramp to 220°C at 10°C/min, then to 300°C at 20°C/min (5 min hold) | A programmed temperature ramp allows for the separation of a wide range of compounds and ensures elution of DIDP.[9] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for generating characteristic mass spectra. |
| Ion Source Temp. | 230°C | Prevents condensation of analytes in the ion source.[18] |
| Quadrupole Temp. | 150°C | Maintains stable performance of the mass analyzer.[18] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions characteristic of DIDP. |
| Monitored Ions (m/z) | 149, 167, 279, 307 | The ion at m/z 149 is a characteristic fragment for most phthalates; other ions provide specificity for DIDP.[17][19] |
Method Validation and Quality Assurance
A robust method validation is crucial to ensure the reliability of the analytical data. Key validation parameters should be assessed according to established guidelines.
5.1 Calibration: A multi-point calibration curve should be prepared using at least five concentration levels of DIDP standard solutions. The calibration range should encompass the expected concentrations in the dust samples. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
5.2 Quality Control:
-
Method Blank: A method blank (reagents and materials without the dust sample) should be processed with each batch of samples to assess for background contamination.
-
Matrix Spike: A dust sample should be spiked with a known amount of DIDP before extraction to evaluate the method's accuracy and potential matrix effects. Recoveries should typically be within 70-130%.
-
Laboratory Control Sample (LCS): A certified reference material or a clean matrix spiked with a known concentration of DIDP should be analyzed with each batch to monitor the overall performance of the method.
-
Surrogate Standard Recovery: The recovery of the surrogate standard should be monitored for each sample to assess the efficiency of the sample preparation process.
Table 5.3: Typical Method Performance Data
| Parameter | Typical Value |
| Linearity (r²) | >0.998 |
| Method Detection Limit (MDL) | 1-5 µg/kg |
| Limit of Quantification (LOQ) | 5-15 µg/kg |
| Accuracy (Matrix Spike Recovery) | 85-115% |
| Precision (Relative Standard Deviation) | <15% |
Conclusion
This application note details a reliable and efficient method for the determination of this compound in indoor dust samples. The combination of ultrasonic extraction, solid-phase extraction cleanup, and GC-MS analysis provides the necessary sensitivity and selectivity for accurate quantification at trace levels. Adherence to the described quality control procedures will ensure the generation of high-quality data for exposure assessment and risk management studies. While GC-MS is a well-established technique, for even lower detection limits and analysis of a broader range of plasticizers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be considered.[20][21][22][23]
References
- GreenFacts. (n.d.). Scientific Facts on Phthalate Di-isodecyl & Di-isononyl phthalates.
- Foresight. (2025, January 16). EPA Identifies Unreasonable Health Risks from this compound (DIDP) in Workplace Settings.
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- Australian Industrial Chemicals Introduction Scheme. (n.d.). This compound.
- U.S. EPA. (n.d.). Risk Evaluation for Di-isodecyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisodecyl ester) (DIDP).
- U.S. EPA. (2024, December 1). Human Health Hazard Assessment for this compound (DIDP).
- Fraunhofer WKI. (n.d.). LC/MS method to determine plasticizers in indoor dust.
- MDPI. (n.d.). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler.
- ResearchGate. (2025, August 6). Determination of phthalates in milk and milk products by liquid chromatography/tandem mass spectrometry.
- BenchChem. (n.d.). A Researcher's Guide to Solid-Phase Extraction (SPE) for Phthalate Analysis: A Performance Comparison.
- U.S. EPA. (n.d.). Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges.
- IMA-Europe. (n.d.). IMA-Europe Standardised Dust Monitoring Protocol Updated version.
- PubMed Central. (2024, January 27). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples.
- U.S. EPA. (n.d.). Method 606: Phthalate Ester.
- PMC. (n.d.). Exposure Marker Discovery of Phthalates Using Mass Spectrometry.
- RSC Publishing. (2025, October 15). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples.
- Chromatography Online. (n.d.). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS.
- PubMed. (2011, February 1). Detection of phthalates in using ultra performance liquid chromatography-electrospray ionizationtandem mass spectrometry MRM mode- 'ghost peaks' and measurement methodology.
- ResearchGate. (2017). Method for the determination of nine phthalates in workplace air using gas chromatography-mass spectrometry (GC-MS) [Air Monitoring Methods, 2017].
- Nature Environment and Pollution Technology. (n.d.). Toxicological Analysis of Phthalates from Dust Samples Collected in Selected Philippine Light Rail Transit Stations.
- LCGC International. (n.d.). The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants.
- EPrints USM. (n.d.). ANALYSIS OF PHTHALATES VIA SPECTROPHOTOMETRY IN ENVIRONMENTAL SAMPLES USING NON-IONIC SILICONE SURFACTANT MEDIATED CLOUD POINT E.
- PubMed. (2022, March 23). Determination of Phthalates in Marine Sediments Using Ultrasonic Extraction Followed by Dispersive Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry.
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PubMed. (n.d.). Determination of phthalate acid esters plasticizers in plastic by ultrasonic solvent extraction combined with solid-phase microextraction using calix[1]arene fiber. Retrieved from
- Clairify. (2023, March 13). The 4 Most Important Indoor Air Quality Standards in Europe.
- ACG Publications. (2018, December 1). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography.
- PMC. (n.d.). A method for evaluating indoor phthalate exposure levels in collected dust.
- Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
- Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis.
- YouTube. (2013, June 26). Phthalate Testing by EMSL Analytical, Inc..
- CNKI. (2010, November 8). Determination of Phthalate Esters in Soils by High Performance Liquid Chromatography with Ultrasonic Extraction.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
- Benjel Chimistes Conseil. (2024, October 2). Understanding Dust Analysis to Improve Indoor Air Quality.
- REHVA. (n.d.). REHVA Journal European Standardisation on Indoor Air Quality.
- CPSC. (2018, January 17). Test Method: CPSC-CH-C1001-09.4 Standard Operating Procedure for Determination of Phthalates.
- LCGC International. (2022, May 1). Comprehensive Screening of Pollutants in Household Dust Using High-Resolution Mass Spectrometry with Enhanced Chromatographic Resolution.
- NIH. (n.d.). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.
- REHVA. (n.d.). European Standardisation on Indoor Air Quality.
- U.S. EPA. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluati.
- PubMed. (2020, December 17). A method for evaluating indoor phthalate exposure levels in collected dust.
- ResearchGate. (2017, June 1). Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review.
- OAE Publishing Inc. (2022, September 28). Extended characterization of the indoor dust chemical composition by retrospective suspect and non-target analysis of high resolution mass spectrometric data.
- U.S. EPA. (2024, December 1). Consumer and Indoor Dust Exposure Assessment for this compound (DIDP).
- Environmental Health Perspectives. (2016, September 14). Consumer Product Chemicals in Indoor Dust: A Quantitative Meta-analysis of U.S. Studies.
- ResearchGate. (2025, August 10). Indoor air quality control.
- OHSE. (2025, December 20). How Dust Testing Can Improve Indoor Air Quality in Manufacturing.
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Troubleshooting & Optimization
Minimizing Background Contamination in Diisodecyl Phthalate (DIDP) Trace Analysis: A Technical Support Guide
Answering in Chinese (Simplified).
Welcome to the Technical Support Center for Diisodecyl Phthalate (DIDP) Trace Analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting low levels of DIDP. The ubiquitous nature of phthalates, including DIDP, presents a significant challenge in achieving accurate and reproducible results.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize sources of background contamination in your experiments.
The Challenge of Ubiquitous Contamination
This compound (DIDP) is a commonly used plasticizer, lending flexibility and durability to a vast array of plastic products.[4][5] Consequently, it is an omnipresent environmental contaminant, which poses a substantial hurdle for trace analysis.[2][3] Background contamination can originate from numerous sources within the laboratory environment, including solvents, reagents, labware, and even the air.[3][6] This guide will equip you with the knowledge and protocols to systematically eliminate these sources and ensure the integrity of your analytical data.
Troubleshooting Guide: Tackling High Background Contamination
Encountering high or variable background levels of DIDP is a common frustration. This section provides a structured approach to identifying and resolving the root causes of contamination.
Issue 1: High DIDP Levels in Method Blanks
A high signal in your method blank is a clear indicator of a systemic contamination issue.
Potential Causes & Solutions:
-
Contaminated Solvents and Reagents: Solvents, even those of high purity, can be a significant source of phthalate contamination.[6][7][8]
-
Protocol:
-
Solvent Blank Analysis: Run individual blanks for each solvent and reagent used in your sample preparation and analysis.
-
Solvent Purification: If a solvent is identified as contaminated, consider distillation using an all-glass apparatus or purchasing solvents specifically tested for phthalates.[7]
-
Fresh Solutions: Prepare aqueous solutions and mobile phases fresh daily to minimize leaching from container walls.[8]
-
-
-
Leaching from Labware: Plastic labware is a primary culprit for DIDP contamination.[9][10][11]
-
Protocol:
-
Material Substitution: Wherever possible, replace plastic items with glassware.[9][10] If plastics are unavoidable, opt for polypropylene (PP) or polyethylene (PE) over polyvinyl chloride (PVC).[8][9]
-
Glassware Cleaning: Implement a rigorous glassware cleaning procedure. Wash with a suitable detergent, followed by rinsing with high-purity water and a final rinse with a clean, organic solvent like acetone or dichloromethane.[6] For trace analysis, baking glassware at a high temperature (e.g., 400°C) can be effective in removing organic contaminants.[1]
-
Avoid Contaminated Items: Be aware of less obvious sources such as pipette tips, syringe filters, and plastic-lined caps.[10][11] Use glass syringes and phthalate-free pipette tips.[9][10]
-
-
-
Environmental Fallout: Laboratory air and dust can be significant contributors to background contamination.[3]
-
Protocol:
-
Dedicated Workspace: If possible, designate a specific area of the lab for phthalate analysis, away from potential sources like PVC flooring or freshly painted surfaces.[6]
-
Surface Cleaning: Regularly wipe down benchtops and equipment with a clean solvent.
-
Cover Samples: Keep samples, standards, and blanks covered with baked aluminum foil or glass lids to prevent airborne contamination.[6]
-
-
Workflow for Identifying Contamination Sources
Caption: A logical workflow for systematically identifying and eliminating sources of high DIDP background contamination.
Issue 2: Inconsistent or Sporadic DIDP Contamination
Random spikes in DIDP levels can be particularly challenging to diagnose.
Potential Causes & Solutions:
-
Inconsistent Lab Practices: Minor variations in sample handling can introduce sporadic contamination.
-
Protocol:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the analytical process.
-
Glove Selection: Avoid vinyl gloves, which are a major source of phthalate plasticizers.[8][9] Use nitrile gloves instead and change them frequently, especially after touching potentially contaminated surfaces.[8][9]
-
Sample Sealing: Do not use Parafilm to seal containers, as it is a known source of phthalate leaching.[9][10] Use glass stoppers or baked aluminum foil.[9]
-
-
-
Cross-Contamination from Other Samples: High-concentration samples can contaminate subsequent analyses.
-
Protocol:
-
Dedicated Glassware: Use dedicated glassware for standards, samples, and blanks.
-
Rinsing Procedures: Thoroughly rinse autosampler syringes and injection ports with clean solvent between injections.
-
Sample Sequencing: Analyze blanks and low-concentration samples before high-concentration samples.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of DIDP contamination in a laboratory setting?
The most prevalent sources include plastic labware (especially PVC), solvents, reagents, and laboratory air.[3][6][9][10] Personal care products worn by lab personnel can also be a source. It is crucial to evaluate every item that comes into contact with your sample.
Q2: Are there any "phthalate-free" lab supplies I can purchase?
Yes, many manufacturers now offer "phthalate-free" or "phthalate-tested" lab supplies, including pipette tips, centrifuge tubes, and solvents.[12][13][14] While these products can significantly reduce background levels, it is still essential to run method blanks to verify their cleanliness for your specific application.
Q3: How can I effectively clean my glassware to remove trace levels of DIDP?
A multi-step cleaning process is recommended. Start with a detergent wash, followed by a thorough rinse with tap water, then a rinse with deionized or high-purity water, and finally a rinse with a high-purity solvent such as acetone or methanol.[6] For the most sensitive analyses, baking the glassware at a high temperature (e.g., 400°C for at least 4 hours) is highly effective.[1][7]
Q4: Can my analytical instrument itself be a source of DIDP contamination?
Yes, components within your analytical system, such as tubing (especially PEEK), seals, and septa, can be sources of phthalate contamination.[3][6] It is advisable to use a dedicated system for phthalate analysis if possible. Regularly flushing the system with clean solvents is crucial.[9] Installing a delay column can also help to chromatographically separate background phthalates from your target analytes.[15]
Q5: What are the best practices for sample storage to avoid DIDP contamination?
Store samples in clean glass containers with glass stoppers or PTFE-lined caps.[16] If refrigeration or freezing is required, ensure the storage unit is clean and free of plastic materials that could be a source of contamination. Wrap samples in baked aluminum foil for an extra layer of protection.[6]
Summary of Key Preventative Measures
| Area of Focus | Action | Rationale |
| Labware | Prioritize glass over plastic. If plastic is necessary, use PP or PE. | Plastics, especially PVC, contain high levels of phthalate plasticizers that can leach into samples.[5][9][17] |
| Solvents & Reagents | Use high-purity, phthalate-tested grades. Prepare aqueous solutions fresh daily. | Solvents can become contaminated during manufacturing or storage.[7][8] |
| Personal Protective Equipment (PPE) | Use nitrile gloves instead of vinyl gloves. | Vinyl gloves are a significant source of phthalate contamination.[8][9] |
| Lab Environment | Maintain a clean workspace and cover samples. | Airborne dust and particles can deposit phthalates onto surfaces and into open containers.[3] |
| Analytical System | Regularly flush the system with clean solvents. | Phthalates can accumulate in instrument components over time.[6][9] |
Sample Preparation Workflow to Minimize Contamination
Caption: A step-by-step sample preparation workflow designed to minimize the introduction of DIDP contamination.
By implementing these rigorous protocols and maintaining a high level of vigilance, you can significantly reduce background contamination and achieve reliable, high-quality data in your this compound trace analysis.
References
- U.S. Environmental Protection Agency. (1982).
- Fankhauser-Noti, A., & Grob, K. (2007). Blank problems in trace analysis of diethylhexyl and dibutylphthalate: Investigation of the sources, tips and tricks. Analytica Chimica Acta, 582(2), 353-360.
-
Restek Corporation. (2021). How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. Retrieved from [Link]
-
Restek Corporation. (n.d.). How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS. Retrieved from [Link]
- Journal of Environmental Science and Health, Part A. (2009).
- Joint Research Centre. (2007).
- International Journal of Molecular Sciences. (2022).
-
Agilent Technologies. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. Retrieved from [Link]
-
ResearchGate. (2009). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]
- Chromatographia. (2005).
-
SpringerLink. (2005). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. Retrieved from [Link]
- Murdoch University Research Portal. (2022).
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
- MDPI. (2022). Effects of pH and Temperature on the Leaching of Di(2-Ethylhexyl)
-
Chromatography Research Supplies. (2020). Those Darn Phthalates. Retrieved from [Link]
- SpringerLink. (2017).
- ScienceDirect. (2023).
- ScienceDirect. (2020). The leaching of phthalates from PVC can be determined with an infinite sink approach.
- PubMed. (2023).
-
BioPharm World. (n.d.). Lab Equipment. Retrieved from [Link]
-
ResearchGate. (2006). Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: Investigation of the sources, tips and tricks. Retrieved from [Link]
-
Labconscious. (n.d.). Green lab supplies and laboratory equipment guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]
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SKS Science Products. (n.d.). Chemistry Lab Supplies. Retrieved from [Link]
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Technical Support Center: Navigating the Challenges of Diisodecyl Phthalate (DIDP) Isomer Separation by Chromatography
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Diisodecyl phthalate (DIDP) isomers. DIDP, a complex mixture of branched C10 alkyl phthalates, presents a significant analytical challenge due to the structural similarity of its numerous isomers.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve reliable, reproducible results.
The Core Challenge: A Cluster of Isomers
This compound is not a single compound but a mixture of various isomers synthesized from phthalic acid and different C10 alcohols.[2] Consequently, chromatographic analysis, particularly by Gas Chromatography (GC), typically results in a cluster of unresolved or partially resolved peaks rather than a single sharp peak.[2] This co-elution complicates accurate identification and quantification.
The primary analytical technique for phthalate analysis is Gas Chromatography-Mass Spectrometry (GC-MS) due to its simplicity, speed, and cost-effectiveness.[1][3][4] However, the structural similarities among phthalate isomers can make MS identification and quantification challenging, as many share a common base peak ion at m/z 149 (the phthalic anhydride ion).[1][2][4]
Troubleshooting Guide: From Tailing Peaks to Baseline Woes
This section addresses specific, common problems encountered during the chromatographic separation of DIDP isomers.
Issue 1: Poor Peak Resolution and Co-elution of DIDP Isomers
Symptom: You observe a broad, unresolved hump or a series of poorly separated peaks in the region where DIDP is expected to elute.
Root Causes & Solutions:
-
Inadequate GC Column Selectivity: The choice of the GC stationary phase is paramount for separating structurally similar isomers.
-
Explanation: Different stationary phases provide varying degrees of interaction with the analytes, influencing their separation. For complex mixtures like DIDP, a column with appropriate polarity and film thickness is crucial.
-
Solution: Employ a mid-polarity column. Columns such as Rtx-440 and Rxi-XLB have demonstrated superior resolution for complex phthalate mixtures compared to standard non-polar phases like 5-type columns.[1][3][4][5] While baseline separation of every single isomer is often not possible, these columns can provide adequate resolution for qualitative analysis and grouping of isomers.[1][3]
-
-
Suboptimal Oven Temperature Program: An unoptimized temperature gradient can lead to peak broadening and co-elution.
-
Explanation: A temperature ramp that is too fast will not allow sufficient time for the isomers to interact differently with the stationary phase, causing them to elute together.
-
Solution: Optimize your temperature program. Start with a lower initial oven temperature to allow for better focusing of the analytes at the head of the column.[6] A slower ramp rate (e.g., 5-10°C/min) through the elution range of the DIDP isomers can significantly improve separation.[7]
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Explanation: Each column has an optimal flow rate for maximum efficiency (van Deemter equation). Deviating from this can lead to band broadening.
-
Solution: Ensure your carrier gas (typically Helium or Hydrogen) flow rate is set to the optimal velocity for your column dimensions. Consult your column manufacturer's guidelines.
-
Troubleshooting Workflow: Improving Isomer Resolution
Caption: A systematic approach to troubleshooting poor DIDP isomer resolution.
Issue 2: Difficulty in Identification and Quantification due to Co-elution
Symptom: Even with an optimized method, you cannot achieve baseline separation, making it difficult to identify and quantify DIDP.
Root Causes & Solutions:
-
Shared Mass Fragments: As mentioned, most phthalates produce a dominant ion at m/z 149 in Electron Ionization (EI) mode, making it unsuitable for distinguishing between co-eluting isomers.
-
Explanation: This common fragment arises from the phthalic anhydride core of the molecule.
-
Solution: Utilize unique, higher mass-to-charge ratio (m/z) ions for identification and quantification. For DIDP, a characteristic ion is m/z 307.[1][4][5] By using Selected Ion Monitoring (SIM) or extracting this ion from a full scan acquisition, you can selectively detect and quantify DIDP even in the presence of other phthalates.[8][9]
-
-
Partial Overlap with Other Phthalates: The isomer cluster of DIDP may partially overlap with that of other high-molecular-weight phthalates, such as Diisononyl Phthalate (DINP).[2]
-
Explanation: DINP, being a mixture of C9 isomers, has a similar elution profile to the C10 isomers of DIDP.
-
Solution: Again, rely on specific extracted ions. For DINP, the characteristic ion is m/z 293.[1][4][5] Monitoring both m/z 293 and m/z 307 will allow for the differentiation of these two phthalate mixtures.
-
Recommended Ions for SIM Analysis
| Phthalate | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Diisononyl Phthalate (DINP) | 293 | 149, 167 |
| This compound (DIDP) | 307 | 149, 181 |
This table provides a starting point; ions should be confirmed with authentic standards.
Issue 3: System Contamination and High Background
Symptom: You observe significant peaks for common phthalates in your blank runs, interfering with the detection of low-level DIDP.
Root Causes & Solutions:
-
Ubiquitous Nature of Phthalates: Phthalates are pervasive in the laboratory environment, found in plastics, solvents, and even dust.[10]
-
Explanation: Contamination can be introduced at any stage, from sample preparation to injection.[11]
-
Solution:
-
Glassware: Meticulously clean all glassware and bake it at a high temperature (e.g., 250°C) to remove any adsorbed phthalates.[11]
-
Solvents: Use high-purity, phthalate-free solvents. It may be necessary to re-distill solvents to reduce background levels.[10][11]
-
Lab Materials: Avoid using plastic materials (e.g., pipette tips, vials with plastic caps, vinyl gloves) wherever possible. Use PTFE-lined caps for vials.[10][12]
-
Syringe Contamination: The autosampler syringe needle can be a source of contamination from the lab air.[13] Implementing a needle wash step with a clean solvent before and after injection is crucial.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for separating DIDP isomers: GC or LC?
A1: GC-MS is the most commonly employed technique for phthalate analysis and generally offers better chromatographic resolution compared to LC-MS for many phthalates.[1][4] However, for high-molecular-weight phthalates like DIDP and DINP, some studies suggest that reversed-phase High-Performance Liquid Chromatography (HPLC) with a C8 or C18 column might improve the resolution between these isomer groups.[14] The choice depends on the specific analytical goals and available instrumentation. For routine analysis, a well-optimized GC-MS method is typically sufficient.
Q2: Can I use a standard 5% Phenyl (e.g., DB-5ms, HP-5ms) column for DIDP analysis?
A2: While you can detect DIDP on a 5-type column, you will likely get very poor resolution of the isomer cluster.[1] These columns are less selective for the subtle structural differences in the branched alkyl chains of DIDP isomers. For better separation, mid-polarity columns like the Rtx-440 or Rxi-XLB are highly recommended.[1][3][4][5]
Q3: My peaks are tailing. What should I do?
A3: Peak tailing for active compounds can be caused by active sites in the GC system.
-
Check the Inlet Liner: The glass inlet liner can become contaminated or have active silanol groups. Deactivated liners are essential. Try replacing the liner.[15]
-
Column Contamination: The front end of the column can become contaminated over time. Trimming the first few centimeters of the column can often resolve this issue.[15]
-
Column Installation: Ensure the column is installed correctly in both the injector and the detector, as improper installation can cause peak shape issues.[15][16]
Q4: How can I confirm the identity of the DIDP isomer cluster?
A4:
-
Retention Time: Match the retention time window of the cluster with that of a certified DIDP reference standard.
-
Mass Spectrum: While the cluster will be a mixture, the mass spectrum should show the characteristic ions for DIDP, including the molecular ion (m/z 446) and key fragments like m/z 307.[2][8]
-
Ion Ratios: In SIM mode, the ratio of the quantifier ion (m/z 307) to qualifier ions should be consistent between your samples and a standard.
Q5: Are there alternative ionization techniques that can help with isomer differentiation?
A5: Yes, softer ionization techniques can provide more information about the molecular ion and reduce fragmentation. For instance, GC combined with Atmospheric-Pressure Chemical Ionization (APCI) has been shown to successfully ionize DIDP, yielding spectra where the molecular ion is the base peak.[2] This can be very useful for confirming the presence of DIDP isomers. Additionally, advanced techniques like Ion Mobility Spectrometry (IMS) can separate isomers based on their size and shape (collisional cross-section), offering another dimension of separation.[17]
Experimental Protocol: Optimized GC-MS Method for DIDP Analysis
This protocol provides a starting point for the analysis of DIDP and other phthalates. Optimization will be required for your specific instrument and application.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform. |
| MS System | Agilent 5977 MSD or equivalent | Provides necessary sensitivity and spectral info. |
| Column | Restek Rtx-440 (30 m x 0.25 mm ID, 0.25 µm) | Recommended mid-polarity phase for phthalate isomer separation.[1][5] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Standard inert carrier gas. |
| Inlet | Splitless, 280 °C | Ensures efficient vaporization of high-boiling phthalates.[7] |
| Injection Vol. | 1 µL | Standard volume. |
| Oven Program | 80 °C (hold 1 min), ramp 15 °C/min to 300 °C (hold 5 min) | A starting point; a slower ramp may be needed for better resolution.[7] |
| MS Source Temp. | 230 °C | Standard temperature. |
| MS Quad Temp. | 150 °C | Standard temperature. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM | Full scan for identification, SIM for quantification. |
| SIM Ions | Monitor m/z 149, 293 (DINP), 307 (DIDP) | Use of characteristic ions for quantification.[1][4][5] |
References
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek Resource Hub. [Link]
-
Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. [Link]
-
Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. [Link]
-
Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC - NIH. [Link]
-
TROUBLESHOOTING GUIDE. [Link]
-
Methods for the Determination of Endocrine-Disrupting Phthalate Esters - ResearchGate. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek. [Link]
-
DIFFERENTIATING PHTHALATE ISOMERS WITH MULTI-PASS CYCLIC ION MOBILITY AND RAPID SCREENING IN COSMETIC AND PERSONAL CARE PRODUCT. [Link]
-
This compound | C28H46O4 | CID 33599 - PubChem - NIH. [Link]
-
How to minimize phthalates contamination step by step during phthalates analysis? | ResearchGate. [Link]
-
Introduction Quantitation Ions for the Phthalate Esters Quantitation Ions for the Phthalate Esters Real-World Sample Results (Sa. [Link]
-
Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]
-
Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed. [Link]
-
Methods for the determination of phthalates in food - JRC Publications Repository. [Link]
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC - NIH. [Link]
-
Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent. [Link]
-
-
analytical methods. [Link]
-
-
Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry | Request PDF - ResearchGate. [Link]
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Tackling Common Challenges in Chromatography - Chrom Tech, Inc. [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - NIH. [Link]
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluati - EPA. [Link]
-
Quantification of nine phthalate esters in a plastic sample using relative molar sensitivities obtained by gas chromatography post-column reaction flame ionization detection and gas chromatography-mass spectrometry - PubMed. [Link]
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Technical Support Center: Optimizing GC-MS for Diisodecyl Phthalate (DIDP) Isomer Resolution
Welcome to the technical support center for the analysis of Diisodecyl phthalate (DIDP). As a complex isomeric mixture, DIDP presents unique chromatographic challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your GC-MS parameters for robust and reproducible isomer resolution.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers encounter when beginning to work with DIDP.
Q1: What is this compound (DIDP) and why is its isomer resolution so challenging?
This compound (DIDP) is a high-molecular-weight phthalate ester used primarily as a plasticizer in PVC and other polymers to enhance flexibility and durability.[1] Unlike simpler phthalates like DEHP, which is a single compound, commercial DIDP is not a single molecule but a complex mixture of branched isomers.[1][2] It is synthesized from phthalic anhydride and a mixture of C10 branched-chain alcohols.[3][4]
This isomeric complexity is the primary analytical challenge. In gas chromatography, these isomers have very similar boiling points and polarities, causing them to elute very close to one another. This often results in a broad, unresolved cluster of peaks or "hump" in the chromatogram rather than distinct, sharp peaks for each isomer.[3] Furthermore, under standard Electron Ionization (EI) conditions, most phthalate isomers produce a common, dominant fragment ion at a mass-to-charge ratio (m/z) of 149.[3][5][6] This makes it impossible to use this ion to distinguish between co-eluting isomers, necessitating excellent chromatographic separation.
Q2: What is the most suitable type of GC column for separating DIDP isomers?
Selecting the right GC column is the most critical factor for achieving isomer resolution. The choice depends on stationary phase, column dimensions, and film thickness.
-
Stationary Phase: The most commonly used and effective stationary phases for phthalate analysis are those with a 5% phenyl-methylpolysiloxane composition (e.g., DB-5MS, HP-5MS, Rxi-5ms).[7][8] These phases offer good selectivity for the subtle structural differences between the DIDP isomers. For more challenging separations, mid-polarity phases like a 35% or 50% phenyl-methylpolysiloxane (e.g., Rxi-35Sil MS, Rtx-50) can sometimes provide alternative selectivity, though 5-type columns are the most popular starting point.[8][9]
-
Column Dimensions (Length and Internal Diameter): To maximize resolving power (efficiency), a longer column is generally preferred. A 30-meter column is a standard choice, but for complex isomer mixtures like DIDP, extending to a 60-meter column can significantly improve separation by increasing the number of theoretical plates.[10] Concurrently, reducing the internal diameter (ID) from the standard 0.25 mm to 0.18 mm can also boost efficiency and resolution.[11]
-
Film Thickness: A thinner film (e.g., 0.18 µm or 0.25 µm) is typically recommended for high-molecular-weight analytes like DIDP. Thinner films reduce analyte retention, allowing for elution at lower temperatures and minimizing peak broadening.[10]
A summary of recommended column characteristics is presented in Table 1.
Table 1: Recommended GC Column Characteristics for Phthalate Analysis
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., Rxi-5ms, HP-5MS) | Provides optimal selectivity for phthalate isomers.[8][9] |
| Length | 30 m (standard) or 60 m (for enhanced resolution) | Longer columns increase efficiency and resolving power.[10] |
| Internal Diameter (ID) | 0.25 mm (standard) or 0.18 mm (for enhanced resolution) | Smaller ID columns provide higher efficiency.[11] |
| Film Thickness | 0.18 µm - 0.25 µm | Thinner films reduce retention of high-boiling point analytes, leading to sharper peaks.[10] |
Q3: How can I identify and quantify DIDP isomers when they co-elute?
Even with an optimized method, baseline separation of every single DIDP isomer is often impossible.[8] The strategy, therefore, shifts to identifying and quantifying the isomer group as a whole.
-
Mass Spectrometry Identification: While the m/z 149 fragment is common to most phthalates, DIDP isomers also produce a characteristic, albeit less abundant, fragment ion at m/z 307, which corresponds to the loss of one of the C10 alkyl chains.[3][12] By using extracted ion chromatograms (XICs) for m/z 307, you can selectively visualize the elution profile of the DIDP isomer cluster and distinguish it from other phthalates like Diisononyl phthalate (DINP), which has a characteristic ion at m/z 293.[3][8]
-
Quantification: For quantification, the total area of the entire unresolved peak cluster (the "hump") is integrated. This is done using either the total ion chromatogram (TIC) if the cluster is well-resolved from other components, or more reliably, the XIC of the characteristic ion (m/z 307).[8] The calibration curve should be prepared using a certified DIDP isomeric mixture standard, and the same integration method must be applied to both the standards and the samples.[13]
Q4: What are the common sources of background contamination in phthalate analysis and how can I minimize them?
Phthalates are ubiquitous in the laboratory environment, making background contamination a significant challenge.[14][15] Common sources include plastic labware, solvents, septa, syringe components, and even laboratory air.[16][17]
Minimization Strategies:
-
Avoid Plastic: Rigorously avoid all contact with plastic materials during sample preparation. Use glass syringes, glass pipettes, and high-purity, pesticide-grade solvents.[16]
-
Scrupulous Glassware Cleaning: Wash all glassware thoroughly, then rinse with acetone and hexane.[16] Some labs recommend thermal treatment of glassware to further reduce contamination.[15]
-
Run Blanks: Frequently analyze solvent blanks to monitor the background level of your system. High levels of common phthalates like DEHP or DBP in your blank indicate a contamination issue that must be resolved before analyzing samples.[14]
-
Syringe Contamination: The outer wall of the GC syringe needle can absorb phthalates from the lab air, which are then desorbed in the hot injector.[17] This can be minimized by using a fast injection speed and programming automated syringe washes with multiple solvents.[17]
-
High-Purity Carrier Gas: Use high-purity carrier gas (Helium or Hydrogen) with appropriate filters to prevent introducing contaminants.[18]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues in a question-and-answer format.
Problem 1: Poor or No Resolution of the DIDP Isomer Cluster
-
Symptom: The chromatogram shows a single, broad, and unresolved "hump" where the DIDP isomers are expected to elute, with little to no discernible peak definition.
-
Causality & Solution: This is the most common issue and is directly related to insufficient chromatographic resolving power. The goal is to manipulate the GC parameters to increase the differential interaction of the isomers with the stationary phase.
-
1. Optimize the GC Oven Temperature Program: This is the most powerful tool for improving resolution.
-
Reduce the Ramp Rate: A fast temperature ramp pushes compounds through the column too quickly, preventing effective separation. Slowing the ramp rate (e.g., from 20°C/min down to 5-10°C/min) during the elution window of the DIDP isomers gives them more time to interact with the stationary phase, enhancing separation.[7]
-
Introduce a Mid-Ramp Hold or a Slower Second Ramp: Employ a multi-step temperature program. For example, use a faster initial ramp to elute lower-boiling compounds, then switch to a much slower ramp (e.g., 2-5°C/min) just before the DIDP cluster begins to elute.[7][19]
-
-
2. Verify Carrier Gas Flow Rate: The carrier gas linear velocity must be set to the optimum for the column's internal diameter and the carrier gas type (Helium or Hydrogen) to maximize efficiency.[7] An incorrect flow rate, whether too high or too low, will decrease efficiency and broaden peaks. Check for leaks and verify the flow rate at the column outlet.
-
3. Assess the GC Column: An old or degraded column will lose its resolving power.
-
Column Age/Contamination: If the column has been in use for a long time or has analyzed many "dirty" samples, its stationary phase may be degraded. Bake out the column according to the manufacturer's instructions. If performance does not improve, replace the column.
-
Incorrect Column Phase: Confirm you are using an appropriate stationary phase, such as a 5% phenyl-methylpolysiloxane, which is proven to provide good selectivity for phthalates.[8][9]
-
-
The following workflow diagram illustrates a systematic approach to troubleshooting poor resolution.
Caption: Troubleshooting workflow for poor DIDP isomer resolution.
Problem 2: Peak Tailing for Phthalate Peaks
-
Symptom: Chromatographic peaks are asymmetrical, with the back half of the peak being broader than the front half.
-
Causality & Solution: Peak tailing is typically caused by active sites in the sample flow path that interact undesirably with the analytes. Phthalates are susceptible to this interaction.
-
1. Inlet Activity: The GC inlet liner is a common source of activity.
-
Deactivated Liner: Ensure you are using a high-quality, deactivated glass wool liner.[18] Over time, liners become contaminated and active sites are exposed.
-
Maintenance: Regularly replace the inlet liner and septum. A good rule of thumb is to replace the liner after every 50-100 injections of complex matrix samples.
-
-
2. Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Guard Column: Use a deactivated guard column to protect the analytical column.
-
Column Trimming: Trim the first 10-15 cm from the front of the analytical column to remove the contaminated section.
-
-
Problem 3: Inconsistent Retention Times
-
Symptom: The retention times for DIDP and other compounds shift significantly between consecutive runs.
-
Causality & Solution: Retention time stability is dependent on consistent column flow and oven temperature.
-
1. Check for Leaks: A leak in the system, particularly at the injector, septum, or column fittings, will cause fluctuations in the column head pressure and flow rate, leading to variable retention times. Perform a leak check.
-
2. Carrier Gas Supply: Ensure the carrier gas cylinder is not running low, as this can cause pressure fluctuations.
-
3. Oven Temperature: Verify that the GC oven is accurately following the temperature program and that the equilibration time at the start of the run is sufficient.
-
Problem 4: High Background or Ghost Peaks
-
Symptom: Blank solvent injections show a high baseline or interfering peaks, particularly for common phthalates like DEHP.
-
Causality & Solution: This is almost always a contamination issue.
-
1. System Contamination: Phthalates from previous injections can build up in the injector and transfer line.
-
Injector Cleaning: Clean the GC injector port thoroughly.
-
Bakeout: Perform a system bakeout by setting the injector and detector temperatures to their maximum allowed values and running the oven through a high-temperature program for several hours with the column disconnected from the detector.
-
-
2. Carryover: High-concentration samples can leave residues that appear in subsequent runs.
-
Solvent Washes: Run multiple blank solvent injections after a high-concentration sample to wash the system.
-
Needle/Syringe Wash: Ensure the autosampler is programmed to perform adequate syringe cleaning with strong solvents between injections.
-
-
Detailed Experimental Protocol: Optimized GC-MS Method for DIDP Isomer Analysis
This protocol provides a validated starting point for the analysis of DIDP. Parameters should be further optimized for your specific instrumentation and sample matrix.
Caption: General experimental workflow for DIDP analysis by GC-MS.
1. Sample Preparation & Extraction
Extreme care must be taken to avoid phthalate contamination during this stage.[15][16]
-
Homogenize Sample: For solid samples like polymers, finely grind or cut the material to increase the surface area for extraction.[13][20]
-
Weigh Sample: Accurately weigh approximately 0.5-1.0 g of the homogenized sample into a clean glass vial.
-
Add Solvent: Add a known volume (e.g., 10 mL) of a high-purity extraction solvent. A 1:1 mixture of hexane:acetone is effective for many polymer matrices.[13]
-
Extract: Tightly cap the vial with a solvent-resistant cap (e.g., PTFE-lined). Place the vial in an ultrasonic bath for 30 minutes to facilitate extraction.[13][20]
-
Filter: If necessary, filter the extract through a 0.45-µm glass fiber filter into a clean glass autosampler vial for analysis.[20]
2. GC-MS Instrumentation and Parameters
The following table provides recommended starting parameters for a standard GC-MS system.
Table 2: Optimized GC-MS Parameters for DIDP Isomer Resolution
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers good sensitivity for trace analysis. |
| Injector | Split/Splitless | Allows for trace-level detection. |
| Inlet Temp | 280 °C | Ensures complete vaporization of high-boiling phthalates.[18] |
| Injection Mode | Splitless (1 min purge time) | Maximizes transfer of analytes to the column for sensitivity. |
| Injection Vol. | 1 µL | Standard volume for splitless injection. |
| Liner | Deactivated, single taper with glass wool | Minimizes active sites and aids sample vaporization.[18] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good efficiency. Flow rate is typical for a 0.25 mm ID column. |
| Column | HP-5MS UI, 30 m x 0.25 mm, 0.25 µm | A robust and widely used column for phthalate analysis.[7] |
| Oven Program | Initial: 100°C (hold 1 min) Ramp 1: 20°C/min to 260°C Ramp 2: 5°C/min to 320°C (hold 5 min) | A two-step ramp provides good separation of early eluters and enhances resolution for the late-eluting DIDP isomers.[7][20] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the source.[20] |
| Ion Source Temp | 230 °C - 300 °C | A higher source temperature can help keep it clean but may increase fragmentation.[18][20] |
| Quad Temp | 150 °C | Standard setting for most methods.[18] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition | SIM Mode | For highest sensitivity and selectivity. |
| SIM Ions | m/z 149 (Qualifier), m/z 307 (Quantifier for DIDP) | m/z 149 is a general phthalate indicator; m/z 307 is characteristic of DIDP.[3][12] |
3. Data Analysis and Quantification
-
Identification: Confirm the presence of the DIDP isomer cluster by its retention time window and the presence of both the m/z 149 and m/z 307 ions.
-
Integration: In the data analysis software, create an extracted ion chromatogram (XIC) for the quantifier ion (m/z 307). Integrate the total area of the entire unresolved cluster of peaks within the established retention time window.
-
Calibration: Generate a calibration curve by analyzing standards of known concentrations (prepared from a certified DIDP isomeric mixture) and plotting the integrated area of the m/z 307 XIC against concentration.
-
Quantification: Determine the concentration of DIDP in the samples by comparing their integrated peak areas to the calibration curve.
References
-
Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks. (2015). Lab Manager. [Link]
-
Itoh, H., et al. (2006). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC INTERNATIONAL. [Link]
-
Goh, E., & Gay, M. (2020). Differentiating Phthalate Isomers with Multi-pass Cyclic Ion Mobility and Rapid Screening in Cosmetic and Personal Care Product. Waters Corporation. [Link]
-
Phthalate Analysis. Cornerstone Analytical Laboratories. [Link]
-
Wenzl, T., et al. (2006). Methods for the determination of phthalates in food. JRC Publications Repository. [Link]
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Hsu, J.-F., et al. (2017). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Journal of Analytical Science and Technology. [Link]
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Pysanenko, A., et al. (2020). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. Physical Chemistry Chemical Physics. [Link]
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Li, Y., et al. (2018). Determination of total phthalate in cosmetics using a simple three-phase sample preparation method. Analytical and Bioanalytical Chemistry. [Link]
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Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (2022). Oregon State University ScholarsArchive@OSU. [Link]
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Biedermann, M., & Grob, K. (2013). Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle. Journal of Chromatography A. [Link]
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Problems with quantitation of Adipate/Phthalate by GC/MS. (2004). Chromatography Forum. [Link]
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Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Passive Samplers. (2022). Oregon State University. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2013). Restek Corporation. [Link]
-
Van De Steene, M., & Van De Wiele, T. (2012). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America. [Link]
-
Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (2022). Agilent Technologies. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek Resource Hub. (2020). Restek Corporation. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2013). Restek Corporation. [Link]
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Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (1996). U.S. Environmental Protection Agency. [Link]
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Goodman, W. GC/MS Analysis of Phthalates in Children's Products. PerkinElmer, Inc. [Link]
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Fragmentation pathway of diisononyl phthalate (DINP) in the MRM mode. ResearchGate. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Guide to GC Column Selection and Optimizing Separations. Restek Corporation. [Link]
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Countryman, S. Considerations When Optimizing Your GC Method: Phase Ratio (β). Phenomenex Inc. [Link]
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How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS. (2022). Restek Corporation. [Link]
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Guide to GC Column Selection and Optimizing Separations. (2012). Restek Corporation. [Link]
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Calafat, A. M., et al. (2011). Urinary metabolites of this compound in rats. Toxicology. [Link]
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Optimising Gas Chromatography using Column Dimensions. Element Lab Solutions. [Link]
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Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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- 8. gcms.cz [gcms.cz]
- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gcms.cz [gcms.cz]
- 12. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 13. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 14. academic.oup.com [academic.oup.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 17. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Troubleshooting Poor Recovery of Diisodecyl Phthalate (DIDP)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Diisodecyl phthalate (DIDP) analysis. As a high molecular weight phthalate, DIDP presents unique challenges during sample extraction, often leading to frustratingly low or inconsistent recovery rates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues systematically. Drawing from established analytical methods and field experience, we will explore the causality behind common pitfalls and provide robust, validated protocols to enhance the accuracy and reliability of your results.
Section 1: Understanding the Analyte - Key Properties of this compound (DIDP)
Before troubleshooting, it is crucial to understand the physicochemical properties of DIDP. Its large, non-polar nature governs its behavior in different solvents and matrices, directly influencing extraction efficiency.
This compound is a viscous, oily liquid characterized by high hydrophobicity and low volatility.[1][2] It is sparingly soluble in water but readily soluble in most organic solvents.[1] These properties mean that while it is easily extracted from aqueous matrices into organic solvents, it also has a strong tendency to adsorb to surfaces and interact with non-polar components within the sample matrix.
Table 1: Physicochemical Properties of this compound (DIDP)
| Property | Value | Significance for Extraction |
| Molecular Formula | C₂₈H₄₆O₄ | High molecular weight contributes to low volatility and strong retention.[2][3] |
| Molecular Weight | 446.7 g/mol | Affects chromatographic behavior and potential for matrix interactions.[4][5] |
| Boiling Point | > 350 °C (approx. 463 °C) | Low volatility means losses due to evaporation during solvent concentration are minimal unless aggressive heating is used.[1][2][3] |
| Melting Point | -50 °C | Remains in a liquid state under typical laboratory conditions.[1][2] |
| Water Solubility | Very low (<0.001 mg/L) | Facilitates extraction into organic solvents from aqueous samples.[3][5][6] |
| Log Kₒw (Octanol-Water Partition Coefficient) | ~10.21 - 10.6 | Extremely hydrophobic; indicates a strong affinity for non-polar phases, including C18 SPE sorbents, organic solvents, and fatty matrices.[4][6] |
| Vapor Pressure | Very low (<5.0 x 10⁻⁷ mmHg at 25°C) | Reinforces that evaporative loss is not a primary concern under standard conditions.[3] |
Section 2: Troubleshooting Guide in a Question-and-Answer Format
Q1: My DIDP recovery is low and inconsistent across replicates. Where do I even begin?
A1: This is the most common issue reported. A systematic approach is essential. The two primary culprits for poor and erratic recovery of high molecular weight phthalates are background contamination (leading to artificially high and variable blanks) and analyte loss during the extraction process.
Start by analyzing a "procedural blank" (a sample containing only the pure reagents and solvents taken through the entire extraction process). The result will guide your next steps as outlined in the workflow below.
}
Q2: My procedural blanks show significant DIDP peaks. How can I minimize this background contamination?
A2: Phthalates are ubiquitous plasticizers, and laboratory environments are a major source of contamination.[7][8][9][10] Items you might not suspect, such as pipette tips, plastic filter holders, solvent bottle caps, and Parafilm®, can leach DIDP and other phthalates into your samples, leading to false positives or inaccurate quantification.[7][8][9]
Key Strategies to Eliminate Contamination:
-
Solvent and Reagent Purity: Use only high-purity, "distilled-in-glass" or "phthalate-free" grade solvents. Always run a solvent blank before use.
-
Glassware Over Plastic: Replace as much plastic labware as possible with glass or stainless steel alternatives. This includes syringes, filter holders, and sample collection bottles.[9][11] EPA methods explicitly warn against the use of plastics to avoid contamination.[11]
-
Rigorous Glassware Cleaning: Standard washing is insufficient. All glassware should be scrupulously cleaned by washing with detergent, rinsing with tap and deionized water, and then performing a solvent rinse with high-purity acetone or methylene chloride. For ultimate purity, baking glassware (e.g., at 400°C for several hours) is recommended.[11][12]
-
Avoid Contaminating Materials:
-
Parafilm®: Do not use Parafilm® to seal vessels. Use ground-glass stoppers or aluminum foil (after rinsing the foil with solvent). Parafilm® is a known source of DEHP and other phthalates.[7][8]
-
Tubing: Avoid using PVC or Tygon™ tubing in your sample path or for reagent transfer.
-
Gloves: Wear nitrile gloves, not vinyl/PVC gloves, and change them frequently.
-
Q3: I've cleaned up my blank, but recovery from actual samples is still low. Could DIDP be sticking to my glassware?
A3: Yes, this is a highly probable cause. Due to its high Log Kₒw, DIDP has a strong affinity for surfaces, especially glass. EPA Method 8061A specifically notes that longer chain phthalates, like DIDP, tend to adsorb to glassware, which can lead to poor recovery (less than 40% in some cases).[13][14]
Solutions to Mitigate Adsorptive Losses:
-
Solvent Wetting: Before adding the sample, rinse the collection bottle and all glassware in the extraction train with a small volume of the extraction solvent (e.g., methylene chloride or hexane). This "wets" the surfaces and minimizes active sites for adsorption.
-
Minimize Transfers: Each transfer from one vessel to another is an opportunity for loss. Design your workflow to use the minimum number of containers possible.
-
Sample-to-Solvent Ratio: Ensure you are using a sufficient volume of extraction solvent. A larger volume provides a better "sink" for the DIDP, reducing the relative amount that can be lost to container walls.
-
Consider Silanization: For ultra-trace analysis, using silanized glassware can further reduce adsorption by creating a more inert surface.
Q4: My sample matrix is very complex (e.g., soil, sludge, plastic resin). How do I overcome matrix effects that suppress recovery?
A4: A complex matrix introduces interfering compounds that can co-extract with DIDP, leading to a phenomenon known as "matrix effects."[15][16] In the context of extraction, this can manifest as lower partitioning of DIDP into the extraction solvent or, during analysis (e.g., by LC-MS/MS), as ion suppression.[16][17]
Strategies to Combat Matrix Effects:
-
Enhanced Cleanup: A simple liquid-liquid extraction (LLE) may not be sufficient. Incorporate a Solid-Phase Extraction (SPE) cleanup step after the initial extraction to remove polar and some non-polar interferences.[18][19][20]
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a "blank matrix" (a sample of the same matrix type known to be free of DIDP). This ensures that the standards and samples experience similar matrix effects, improving quantification accuracy.[17]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust approach. A SIL-IS, such as this compound-d4, is chemically identical to DIDP and will behave identically during extraction and analysis.[21] By adding a known amount of the SIL-IS to every sample before extraction, you can accurately correct for any losses, as the ratio of the native analyte to the labeled standard will remain constant.[17]
Q5: I'm using a C18 Solid-Phase Extraction (SPE) cartridge, but my DIDP recovery is poor. How can I optimize my SPE method?
A5: SPE is a powerful cleanup tool, but a non-optimized method can be a major source of analyte loss.[22] For a highly non-polar compound like DIDP, every step is critical.
Key Optimization Points for DIDP SPE:
-
Sorbent Choice: While C18 is a common choice, its interaction with the long alkyl chains of DIDP can be extremely strong, making elution difficult.[23][24] Consider a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent. HLB sorbents can provide more balanced retention and release, sometimes yielding better recoveries for very non-polar compounds.[25]
-
Conditioning: This step is crucial and often done incorrectly. The goal is to solvate the sorbent functional groups. A typical conditioning step for a reversed-phase cartridge is to first pass a water-miscible organic solvent (e.g., methanol, acetonitrile) followed by reagent water or buffer. Crucially, do not let the sorbent go dry after conditioning and before loading the sample. A dry sorbent will not retain the analyte properly.[20]
-
Sample Loading: Load the sample at a slow, steady flow rate (e.g., 1-2 mL/min). If the flow rate is too fast, the DIDP may not have sufficient time to interact with the sorbent and can "break through," ending up in the waste.
-
Washing Step: The wash step removes weakly bound interferences. For DIDP, you can use a relatively strong wash solvent (e.g., a mixture of water and a small percentage of methanol or acetonitrile). The key is to remove interferences without accidentally eluting the strongly-bound DIDP.
-
Elution Step: This is the most common failure point for high molecular weight phthalates.
-
Solvent Strength: A single, moderately polar solvent like acetonitrile may not be strong enough to fully desorb DIDP from the sorbent. Use a strong, less polar solvent like methylene chloride (DCM) or a mixture (e.g., acetone/hexane, DCM/hexane).[12][26]
-
Elution Volume: Use a sufficient volume of elution solvent. Try eluting with two or three smaller aliquots of solvent instead of one large volume to improve efficiency.[20]
-
Soak Time: After adding the elution solvent, allow it to "soak" in the sorbent bed for 5-10 minutes before drawing it through. This allows time for the solvent to disrupt the strong hydrophobic interactions between DIDP and the sorbent.
-
Section 3: Validated Experimental Protocols
Protocol 1: Rigorous Cleaning of Glassware for Phthalate Analysis
-
Detergent Wash: Manually scrub all glassware with a laboratory-grade, phosphate-free detergent.
-
Tap Water Rinse: Rinse thoroughly with hot tap water at least three times.
-
Deionized Water Rinse: Rinse with deionized (DI) water at least three times.
-
Solvent Rinse: In a fume hood, rinse all surfaces of the glassware with high-purity acetone, followed by a rinse with high-purity hexane or methylene chloride. Collect the waste solvent for proper disposal.
-
Drying/Baking: Air-dry the glassware in a clean environment. For the most critical applications, bake the glassware in a muffle furnace at 400°C for at least 4 hours.[8]
-
Storage: After cooling, immediately cover the openings of the glassware with solvent-rinsed aluminum foil to prevent atmospheric contamination. Store in a clean cabinet away from plastics.
Protocol 2: Optimized Solid-Phase Extraction (SPE) for DIDP from Aqueous Samples
This protocol is a starting point for a 1-liter aqueous sample using a 500 mg C18 or HLB cartridge.
-
Internal Standard Spiking: Spike the 1 L water sample with a known concentration of a surrogate or stable isotope-labeled internal standard (e.g., this compound-d4).
-
Cartridge Conditioning:
-
Pass 10 mL of methylene chloride through the cartridge to remove any potential contaminants.
-
Pass 10 mL of methanol through the cartridge to activate the sorbent.
-
Pass 10 mL of reagent-grade water through the cartridge. Do not allow the sorbent bed to go dry from this point forward.
-
-
Sample Loading:
-
Pass the 1 L water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/minute.
-
-
Wash Step:
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 50:50 methanol/water solution to remove polar interferences.
-
-
Drying Step:
-
Dry the cartridge thoroughly by drawing a vacuum through it for 20-30 minutes. This removes residual water which can interfere with the elution step.
-
-
Elution Step:
-
Place a clean collection tube under the SPE cartridge.
-
Add 5 mL of methylene chloride to the cartridge. Allow it to soak for 5 minutes.
-
Slowly draw the solvent through the cartridge into the collection tube.
-
Repeat the elution with a second 5 mL aliquot of methylene chloride.
-
-
Concentration and Analysis:
References
- EPA Method 506: Determining Phthalate and Adipate Esters in Drinking W
- An investigation into possible sources of phthalate contamination in the environmental analytical labor
- EPA Method 606: Phthalate Esters. U.S. Environmental Protection Agency.
- EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID.
- An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- This compound (DIDP). PENPET Petrochemical Trading.
- This compound (DIDP): Chemical Properties, Applications and Safety Assessment. [Source not specified, generic chemical supplier page]. (2025).
- An investigation into possible sources of phthalate contamination in the environmental analytical labor
- An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency. (1996).
- Using ambient mass spectrometry to explore the origins of phthalate contamin
- SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography... U.S. Environmental Protection Agency.
- This compound | C28H46O4.
- Automated Extraction and GC/MS Determination of Phthal
- This compound (DIDP). Danish Environmental Protection Agency.
- Draft Risk Evaluation for this compound (DIDP). U.S. Environmental Protection Agency. (2024).
- Determination of 23 phthalate esters in food by solid-phase extraction...
- Optimizing Analysis of Phthalates in Plastic Toys... Agilent Technologies.
- Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples.
- Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Thermo Fisher Scientific.
- Analysis of phthalates using gas chromatography mass spectrometry... Agilent Community.
- Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction... MDPI.
- Troubleshooting Low Recovery Rates in Chrom
- CN1733695A - this compound preparation method.
- Determination of phthalates–effects of extraction parameters on recovery.
- Optimization of Sample Preparation for Detection of 10 Phthal
- A Comparative Guide to Solid-Phase Extraction (SPE)
- Addressing matrix effects in LC-MS/MS analysis of Diisononyl phthal
- Analytical Methods for Diethyl Phthalate.
- Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. Agilent Technologies. (2018).
- Solid Phase Extraction Guide. Thermo Fisher Scientific.
- Method 3535A: Solid-Phase Extraction (SPE). U.S. Environmental Protection Agency.
- Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthal
- Diisodecyl phthal
- Matrix Effects in Detection of Phthalate Esters
- Diisodecyl phthal
- Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses... MDPI. (2020).
- Toxicokinetics of di-isodecyl phthalate and its major metabolites in r
- Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS.
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- 4. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 邻苯二甲酸二异癸酯 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
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strategies to reduce co-elution of Diisodecyl phthalate with other plasticizers
Strategies to Reduce Co-elution of Diisodecyl Phthalate (DIDP) with Other High-Molecular-Weight Plasticizers
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the analytical challenges researchers face. This guide provides in-depth troubleshooting strategies, field-proven protocols, and expert insights to resolve one of the more persistent issues in phthalate analysis: the co-elution of this compound (DIDP).
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DIDP) so difficult to separate from other plasticizers like Diisononyl phthalate (DINP)?
The primary challenge stems from the chemical nature of these compounds. Commercial DIDP and DINP are not single molecules but complex mixtures of structurally similar isomers.[1][2][3] DIDP is synthesized from the esterification of phthalic acid with various C10 branched-chain alcohols, while DINP uses C9 alcohols.[4] This results in:
-
Similar Physicochemical Properties: The isomers within these mixtures have very close boiling points and polarities, causing them to behave almost identically under many chromatographic conditions.
-
Chromatographic Overlap: In a chromatogram, instead of sharp, distinct peaks, these compounds often appear as broad "humps" or clusters of partially resolved peaks.[4][5] The elution window of the C9 isomers in DINP can significantly overlap with the C10 isomers in DIDP, making baseline separation extremely difficult.[4]
Q2: How can I confirm if I have a co-elution problem with my DIDP analysis?
Detecting co-elution requires a close examination of your chromatographic and spectral data.[6]
-
Visual Peak Inspection: Look for signs of peak asymmetry. A pure peak should be symmetrical. The presence of a "shoulder" or a distorted shape, even if subtle, suggests a hidden component.[6]
-
Mass Spectrometry (MS) Analysis: If using a mass spectrometer, you can verify peak purity by taking spectra across the elution profile of the peak . If the mass spectra change from the leading edge to the tailing edge of the peak, co-elution is highly likely.[6] For example, you might see the relative abundance of ions specific to DINP (like m/z 293) increase in the earlier part of the peak, while ions more characteristic of DIDP (like m/z 307) dominate the latter part.[7]
Q3: What are the most effective Gas Chromatography (GC) strategies for resolving DIDP?
For GC-based methods, optimizing selectivity and efficiency is key. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for phthalate analysis.[8][9]
-
Column Stationary Phase Selection: The choice of the GC column is the most critical factor. While standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane) can be used, specialized phases often provide the necessary selectivity. Columns like the Rtx-440 and Rxi-XLB have demonstrated superior resolution for complex phthalate mixtures due to their unique selectivities.[9]
-
Oven Temperature Program: Do not underestimate the power of the temperature ramp. A slower ramp rate (e.g., 5-10°C/min) through the elution range of the high-molecular-weight phthalates can significantly improve resolution.[10] Conversely, a faster program can lead to sharper peaks if resolution is already adequate.[10]
-
Carrier Gas Flow Rate: Every column has an optimal flow rate (or linear velocity) for maximum efficiency. Operating too far from this optimum broadens peaks and reduces resolution. Fine-tuning your helium or hydrogen flow rate can yield significant improvements.[11]
Q4: How can Liquid Chromatography (LC) be used to separate DIDP, and what are the advantages?
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative to GC-MS.[12] A key advantage is that it avoids the high temperatures of a GC inlet, which can cause degradation of thermally labile compounds. It also eliminates the need for derivatization.[13][14]
-
Stationary Phase (Column) Chemistry: The principle of altering selectivity remains paramount. While a standard C18 column is a good starting point, switching to a different stationary phase chemistry can resolve co-eluting peaks.[15] For example, a phenyl-hexyl column offers different (π-π) interactions that can alter the elution order and improve the separation of aromatic compounds like phthalates.
-
Mobile Phase Composition: Adjusting the mobile phase is one of the most flexible tools for improving LC separations.[16]
-
Solvent Strength: In reversed-phase LC, weakening the mobile phase (i.e., decreasing the percentage of the organic solvent like methanol or acetonitrile) will increase retention times and provide more opportunity for the analytes to interact with the stationary phase, often improving resolution.[17]
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol) can dramatically alter selectivity because each solvent interacts differently with both the analytes and the stationary phase.[15]
-
Q5: Can Mass Spectrometry (MS) resolve co-eluting DIDP and DINP if they are not chromatographically separated?
Yes, to a certain extent. Even with chromatographic co-elution, mass spectrometry can differentiate and quantify compounds if they produce unique, non-interfering fragment ions.[18]
The challenge with many phthalates is that they share a common and abundant fragment ion at a mass-to-charge ratio (m/z) of 149.[9] Using this ion for quantification makes it impossible to distinguish co-eluting species.
The Solution: For high-molecular-weight phthalates, you must use more specific (though often less abundant) fragment ions for quantification. These are known as quantifier ions .
-
For DINP , an effective quantifier ion is m/z 293 .[7]
-
For DIDP , an effective quantifier ion is m/z 307 .[7] By using selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS targeting these unique ions, you can achieve selective quantification even in the presence of chromatographic overlap.[12]
Q6: I'm seeing persistent background and unresolved peaks. Could this be contamination?
Absolutely. Phthalates are ubiquitous in the laboratory environment, and contamination is one of the biggest challenges in trace analysis.[19] Plastic lab consumables (pipette tips, vials, caps), solvents, and even dust can introduce significant background levels of phthalates.[20][21]
Mitigation Strategies:
-
Use Phthalate-Free Labware: Whenever possible, use glassware and rinse it thoroughly with a suitable solvent (e.g., acetone, then hexane).[22] If plasticware is unavoidable, source products specifically certified as phthalate-free.
-
Run Procedural Blanks: Always prepare and analyze a "blank" sample that goes through the entire extraction and analysis procedure. This will help you identify and quantify background contamination.
-
High-Purity Solvents: Use high-purity, GC- or LC-MS-grade solvents.
-
System Cleanup: Phthalates can build up in the injector port and transfer lines. Regular cleaning of the GC inlet and replacing the liner and septum are critical.[21][23]
Troubleshooting Workflows & Protocols
Systematic Troubleshooting Workflow for Co-elution
When faced with poor resolution, a systematic approach is more effective than random changes. This decision tree guides you from initial assessment to advanced method modification.
Caption: A decision tree for troubleshooting poor resolution of DIDP.
Protocol 1: GC-MS Method Optimization for DIDP/DINP Separation
This protocol provides a starting point for developing a GC-MS method with enhanced resolution for high-molecular-weight phthalates.
-
System Configuration:
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
Rationale: A fast initial ramp quickly elutes lower molecular weight compounds, while the slower second ramp provides the necessary time to resolve the complex, high-boiling DINP and DIDP isomers.[10]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Rationale: SIM mode increases sensitivity and selectivity by monitoring only specific ions of interest, reducing chemical noise.
-
-
Data Analysis:
-
Integrate the entire cluster of isomer peaks for DINP and DIDP.
-
Use the recommended quantifier and qualifier ions from Table 3 for peak identification and quantification.
-
Caption: Experimental workflow for GC-MS analysis of phthalates.
Data & Tables for Reference
Table 1: Common High-Molecular-Weight Plasticizers & Co-elution Potential with DIDP
| Compound Name | Abbreviation | Typical Carbon # | Co-elution Potential | Rationale |
| Diisononyl Phthalate | DINP | C9 | Very High | Complex mixture of C9 isomers with boiling points very close to DIDP's C10 isomers.[4][7] |
| Di-n-octyl Phthalate | DNOP | C8 | Moderate | A single isomer, but its retention time can be close to the early eluting DIDP isomers on some columns.[7] |
| Diisooctyl Phthalate | DIOP | C8 | Moderate-High | Branched C8 isomers; can overlap with DINP and the leading edge of the DIDP hump. |
| Di(2-ethylhexyl) phthalate | DEHP | C8 | Low-Moderate | Typically elutes earlier than DIDP but tailing can cause overlap if concentration is high.[18] |
Table 2: Comparison of Common GC Columns for Phthalate Analysis
| Stationary Phase | Polarity | Selectivity Characteristics | Best For | Reference |
| Rtx-440 | Mid-polarity | Unique selectivity for phthalates, provides excellent resolution of complex mixtures. | Baseline separation of DINP/DIDP and other critical pairs. | [9] |
| Rxi-XLB | Low-polarity | Low bleed, good for general-purpose trace analysis. | Good overall performance for a wide range of phthalates. | [9] |
| Rxi-5ms / DB-5ms | Non-polar (5% Phenyl) | Standard, robust phase. | General screening, but may show co-elution for DINP/DIDP. | [18][20] |
Table 3: Recommended Quantifier and Qualifier Ions for Selective MS Detection
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Rationale |
| Di(2-ethylhexyl) phthalate (DEHP) | 149 | 167 | 279 | m/z 149 is abundant but less selective; 167 and 279 provide confirmation. |
| Di-n-octyl phthalate (DNOP) | 149 | 279 | - | m/z 279 helps distinguish from other C8 isomers.[7] |
| Diisononyl phthalate (DINP) | 293 | 149 | 171 | m/z 293 is the key selective ion to differentiate from DIDP. [7] |
| This compound (DIDP) | 307 | 149 | 185 | m/z 307 is the key selective ion to differentiate from DINP. [7] |
References
-
Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. (n.d.). MDPI. Retrieved from [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.). Restek. Retrieved from [Link]
-
Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]
-
[Sample pretreatment for the measurement of phthalate esters in complex matrices]. (2012). PubMed. Retrieved from [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.). Restek. Retrieved from [Link]
-
Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography–Tandem Mass Spectrometry. (2019). LCGC International. Retrieved from [Link]
-
A Fast and Sensitive LC-MS/MS Method for the Analysis of 22 Phthalates. (n.d.). SCIEX. Retrieved from [Link]
-
Płotka-Wasylka, J., Rutkowska, M., Owczarek, K., Tobiszewski, M., & Namieśnik, J. (2017). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry. Retrieved from [Link]
-
Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent Technologies. Retrieved from [Link]
-
A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. (n.d.). Waters. Retrieved from [Link]
-
Regan, F., Allen, C., & Lawler, J. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Royal Society of Chemistry. Retrieved from [Link]
-
Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. (2022). ResearchGate. Retrieved from [Link]
-
Microextraction methods for the determination of phthalate esters in liquid samples: A review. (2016). ResearchGate. Retrieved from [Link]
-
Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. Governors State University. Retrieved from [Link]
-
Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. (2023). National Institutes of Health. Retrieved from [Link]
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Analytical methodologies for the determination of phthalates in environmental matrices. (2025). Elsevier. Retrieved from [Link]
-
Analysis of Phthalate Esters. (n.d.). Cornerstone Analytical Laboratories. Retrieved from [Link]
-
Rożańska, A., Bunkoed, O., & Płotka-Wasylka, J. (2023). Development of a new green analytical methodology for the determination of phthalates in single-use babies diapers using ultrasound-assisted extraction and polypropylene porous membrane. Microchemical Journal. Retrieved from [Link]
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Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. (2014). National Institutes of Health. Retrieved from [Link]
-
Methods for the determination of phthalates in food. (n.d.). JRC Publications Repository. Retrieved from [Link]
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Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. (n.d.). LCGC Europe. Retrieved from [Link]
-
How can I get rid of plasticizer in GC-MS sample? (2016). ResearchGate. Retrieved from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. Retrieved from [Link]
-
Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer. (n.d.). Agilent Technologies. Retrieved from [Link]
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GC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
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How To Improve Resolution In HPLC: 5 Simple Tips. (2025). PharmaGuru. Retrieved from [Link]
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How To Improve Resolution In Liquid Chromatography? (2025). YouTube. Retrieved from [Link]
-
This compound. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved from [Link]
-
Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. (2024). National Institutes of Health. Retrieved from [Link]
-
Determination of phthalates in milk and milk products by liquid chromatography/tandem mass spectrometry. (2004). ResearchGate. Retrieved from [Link]
-
Scientific Facts on Phthalate Di-isodecyl & Di-isononyl phthalates. (n.d.). GreenFacts. Retrieved from [Link]
-
Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers. (2007). PubMed. Retrieved from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved from [Link]
-
Troubleshooting Real GC Problems. (n.d.). LCGC International. Retrieved from [Link]
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Technical Support Center: Ensuring the Stability and Integrity of Diisodecyl Phthalate (DIDP) in Analytical Standards and Stored Samples
Welcome to the technical support guide for Diisodecyl phthalate (DIDP). As researchers, scientists, and drug development professionals, the accuracy of your analytical data is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability of DIDP in standard solutions and stored samples. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to maintain the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Common DIDP Analysis Issues
This section addresses specific problems you may encounter during the quantitative analysis of DIDP. Each issue is followed by a diagnostic workflow and preventative measures grounded in the chemical properties of DIDP.
Problem 1: Detection of DIDP in Procedural or Solvent Blanks
Symptoms:
-
A peak corresponding to DIDP is present in the chromatogram when injecting a pure solvent or a fully processed blank sample (a sample matrix known to be free of DIDP that has undergone the entire extraction procedure).
-
This background contamination makes it impossible to achieve the desired limit of quantification (LOQ).
Causality and Investigation: DIDP is a high-molecular-weight plasticizer used extensively in flexible PVC products and other polymers.[1] Unlike the polymer backbone, these plasticizers are not chemically bound and can easily leach into solvents or samples upon contact.[2][3] This is the most common cause of background contamination.
Diagnostic Workflow:
-
Isolate the Source: Systematically test each component of your workflow. Start by injecting the analysis solvent directly from its source bottle. If clean, move to testing solvent that has passed through your syringe, autosampler vial, and cap.
-
Evaluate Consumables: Sequentially rinse or extract each piece of labware used in your sample preparation (e.g., pipette tips, collection tubes, vial caps, SPE cartridges) with a clean solvent and analyze the rinsate. Phthalates are pervasive in laboratory environments, and rigorous control is needed to prevent contamination.[4]
-
Check Reagents and Water: If using aqueous solutions or buffers, ensure the water source (e.g., Milli-Q) is free from phthalate contamination, which can sometimes occur from plastic tubing within the purification system.
Preventative Solutions:
-
Utilize Phthalate-Free Labware: Whenever possible, use glassware or certified phthalate-free plasticware. Avoid all materials containing flexible PVC.
-
Solvent Rinsing: Thoroughly rinse all glassware with a high-purity solvent (e.g., hexane or acetone) known to be free of DIDP before use.[5]
-
Bake Glassware: For glassware, baking at a high temperature can remove organic contaminants.[4]
-
Use High-Purity Solvents: Purchase the highest purity solvents available and test new bottles for background contamination before use.
-
Minimize Sample Contact: Reduce the number of transfer steps and the contact time between your sample/standard and plastic surfaces.
Problem 2: Inconsistent or Drifting Instrument Calibration for DIDP
Symptoms:
-
The response factor for DIDP standards varies significantly between analytical runs.
-
During a single run, the response for a continuing calibration verification (CCV) standard drifts progressively higher or lower.
Causality and Investigation:
-
Upward Drift/High Response: This is often due to leaching from instrument components, such as autosampler tubing or syringe seals, or from the vial/cap system. The longer the standard sits in the vial, the more DIDP leaches, increasing its concentration.
-
Downward Drift/Low Response: DIDP is a hydrophobic compound (Log Kow ≈ 10.21).[6] This property can cause it to adsorb to active sites on surfaces, such as the GC inlet liner, column, or insufficiently cleaned glassware.[7][8] This effectively removes the analyte from the sample, reducing the measured response.
Preventative Solutions:
-
For Upward Drift:
-
Use autosampler vials and caps with PTFE-lined septa, as PTFE is more chemically inert.
-
Prepare standards and samples immediately before analysis to minimize residence time in vials.
-
-
For Downward Drift:
-
Inlet Maintenance: Regularly replace the GC inlet liner and septa. Using a deactivated liner (silanized) is crucial to prevent adsorption.
-
Column Conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions.
-
Use "Keeper" Solvents: For standard solutions, using a less volatile solvent can help ensure the analyte remains in solution during injection.
-
Silanize Glassware: For critical applications, silanizing glassware can passivate the surface and drastically reduce analyte adsorption.
-
Problem 3: Poor or Variable Recovery of DIDP from Spiked Samples
Symptoms:
-
When a known amount of DIDP is added (spiked) into a blank sample matrix, the measured concentration after extraction is significantly lower than expected (e.g., <70% recovery).
-
Recovery percentages are inconsistent across replicate samples.
Causality and Investigation: This issue points to inefficiencies or matrix-related problems in the sample preparation and extraction steps.
-
Inefficient Extraction: DIDP's high molecular weight and hydrophobicity mean it can be strongly associated with complex matrices, especially those with high lipid or organic carbon content.[6][9] The chosen extraction solvent and technique (e.g., sonication, shaking) may not be vigorous enough to achieve complete extraction.[5]
-
Matrix Effects in Analysis: Co-extracted matrix components can interfere with the ionization of DIDP in the MS source or cause signal suppression or enhancement.
-
Adsorption to Matrix: DIDP can adsorb to particulate matter within the sample, making it unavailable for extraction.[6]
Preventative Solutions:
-
Optimize Extraction Method:
-
Solvent Choice: Use a non-polar solvent like hexane or a mixture such as hexane:acetone that has proven effective for extracting phthalates.[5] For complex samples, a polymer dissolution step followed by precipitation may be necessary.[10]
-
Physical Disruption: Ensure the sample is finely divided to maximize surface area for extraction.[5] Increase sonication or shaking time and/or temperature to improve extraction efficiency.
-
-
Incorporate a "Cleanup" Step: Use Solid Phase Extraction (SPE) to remove interfering matrix components after the initial extraction.
-
Use an Internal Standard: Employ a labeled internal standard (e.g., this compound-d4) that is chemically similar to DIDP. Adding the internal standard at the very beginning of the sample preparation process helps to correct for losses during extraction and for matrix effects during analysis.[11]
Frequently Asked Questions (FAQs) on DIDP Stability
Q1: How chemically stable is DIDP in its pure form or in a solvent?
Answer: DIDP is a chemically stable compound under standard laboratory conditions (room temperature, protected from light).[12][13] Its high molecular weight contributes to low volatility and excellent thermal stability.[14][15] However, it is susceptible to degradation under harsh conditions:
-
Hydrolysis: While possible, hydrolysis is not a significant degradation route for analytical standards. The estimated hydrolysis half-life at a neutral pH of 7 is approximately 3.4 years.[12][16] It will hydrolyze more rapidly under strongly acidic or basic conditions.[12]
-
Photodegradation: In aqueous environments, photodegradation is considered an insignificant pathway.[16] However, as a best practice, all standard solutions should be stored in amber vials or protected from direct light to prevent any potential for photodegradation.
-
Oxidation: DIDP can react with strong oxidizing agents.[17] Your standard solutions should be stored away from such chemicals.
Q2: What is the best solvent for preparing DIDP standard solutions and how should they be stored?
Answer: The ideal solvent should fully solubilize DIDP and be compatible with your analytical instrumentation (e.g., GC-MS).
-
Recommended Solvents: High-purity non-polar or moderately polar solvents such as n-hexane, isooctane, cyclohexane, or ethyl acetate are excellent choices. DIDP is miscible in most organic solvents but has negligible solubility in water.[1][18]
-
Storage Recommendations:
-
Stock Solutions (High Concentration): Prepare in a non-volatile solvent like isooctane. Store in amber glass vials with PTFE-lined caps at refrigerated temperatures (2-8°C) or frozen (-20°C) for long-term stability.[12]
-
Working Solutions (Low Concentration): Due to the increased risk of adsorption at lower concentrations, these should be prepared fresh from the stock solution as needed. If short-term storage is required, use the same conditions as the stock solution but for a validated, shorter duration.
-
Q3: What are the optimal conditions for storing biological or environmental samples before DIDP analysis?
Answer: The primary goals of sample storage are to prevent degradation of DIDP and, crucially, to stop further contamination from leaching.
-
Container: Use glass containers with PTFE-lined caps. If plastic is unavoidable, use polypropylene (PP) or high-density polyethylene (HDPE), but run tests to confirm they do not leach DIDP. Absolutely avoid PVC containers.
-
Temperature: Store samples frozen at -20°C or, for very long-term storage, at -80°C. This minimizes biological activity that could degrade DIDP and slows down any potential chemical degradation.[12]
-
Headspace: Minimize headspace in the container to reduce potential oxidation.
-
Storage Time: The maximum allowable storage time should be validated by conducting a stability study with your specific sample matrix and storage conditions. Storage duration can significantly affect phthalate concentrations.[19]
Q4: My experiment involves an aqueous matrix. How does DIDP's low water solubility affect my results?
Answer: DIDP's extremely low water solubility (<0.001 mg/L) presents a significant challenge.[16][20] In an aqueous sample, DIDP will not be truly dissolved but will instead be adsorbed to suspended organic matter, container walls, or exist as a micro-emulsion.[6] This means:
-
Sub-sampling is difficult: It is nearly impossible to take a representative aliquot from a large aqueous sample. Vigorous shaking is required immediately before sub-sampling.
-
Extraction is key: You cannot directly inject an aqueous sample. A liquid-liquid extraction (LLE) with a water-immiscible organic solvent (like hexane) or solid-phase extraction (SPE) is required to transfer the DIDP into a solvent suitable for analysis.
-
Adsorption Losses: Significant losses can occur due to adsorption onto container walls. Rinsing the original sample container with the extraction solvent and combining it with the sample can help recover adsorbed analyte.
Protocols and Data Summaries
Experimental Protocol: Preparation and Validation of DIDP Standard Solutions
-
Materials: Use Class A volumetric glassware, gas-tight syringes, and amber vials with PTFE-lined caps.
-
Solvent Pre-Screening: Before use, concentrate a large volume of your chosen solvent (e.g., hexane) and analyze it by GC-MS to ensure it is free of interfering peaks at the retention time of DIDP.
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh ~10 mg of neat DIDP standard into a 10 mL volumetric flask.
-
Record the weight to four decimal places.
-
Dissolve and bring to volume with the chosen solvent (e.g., isooctane).
-
Calculate the exact concentration.
-
Store at -20°C.
-
-
Intermediate and Working Standards:
-
Prepare a series of working standards via serial dilution from the primary stock solution.
-
Use a new pipette tip for each dilution.
-
Prepare these standards fresh daily or weekly, and validate their stability if stored.
-
-
Validation:
-
Immediately after preparation, analyze the entire calibration curve, ensuring the correlation coefficient (r²) is >0.995.
-
Run a solvent blank between standards to check for carryover.
-
Analyze a freshly prepared low-level standard and compare its response to the stored equivalent to check for degradation or adsorption over time.
-
Data Summary Tables
Table 1: Key Physico-Chemical Properties of DIDP Influencing Stability
| Property | Value | Implication for Handling and Storage |
| Molecular Formula | C₂₈H₄₆O₄[15] | High molecular weight contributes to low volatility. |
| Boiling Point | >420 °C[18] | High thermal stability; not prone to evaporation from solutions. |
| Water Solubility | <0.001 mg/L[16] | Prone to adsorption in aqueous systems; requires solvent extraction. |
| Log P (octanol-water) | ~10.21[6] | Highly hydrophobic; risk of adsorbing to surfaces and partitioning into lipids. |
| Vapor Pressure | Very Low (~5.3 x 10⁻⁷ mmHg)[12] | Low volatility means minimal loss from open containers during preparation. |
Table 2: Recommended Storage Conditions
| Material | Solvent/Matrix | Temperature | Container | Max Duration (General Guide) |
| Neat Standard | N/A | 2-8°C[12] | Vendor's ampule | Per manufacturer's expiry |
| Stock Solution | Organic Solvent | -20°C | Amber Glass, PTFE cap | 6-12 months (must be validated) |
| Working Standards | Organic Solvent | 2-8°C | Amber Glass, PTFE cap | Prepare fresh daily/weekly |
| Aqueous Samples | Water, Buffer | ≤ -20°C | Glass, PTFE cap | Validate; aim for < 1 month |
| Biological Samples | Plasma, Tissue | ≤ -80°C | Glass or tested PP | Validate; depends on matrix |
Visualized Workflows
Workflow for Minimizing DIDP Contamination
This workflow outlines the critical control points for preventing background contamination during sample handling and analysis.
Caption: Critical control points for preventing DIDP contamination.
Simplified Biodegradation Pathway of DIDP
While not a primary concern for the stability of analytical standards in organic solvents, understanding the environmental degradation pathway of DIDP is scientifically valuable. The main route is biological hydrolysis.
Caption: Primary biodegradation pathway of this compound (DIDP).[21][22]
References
- Vertex AI Search. (2025). This compound (DIDP)
- CymitQuimica. (n.d.).
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- IWA Publishing. (2021). Biochemical pathways and enhanced degradation of dioctyl phthalate (DEHP)
- Danish Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (2024).
- Park, J. M., et al. (2009). Biodegradation of this compound (DIDP) by Bacillus sp. SB-007. Journal of Basic Microbiology, 49(S1), S31-S35.
- Sigma-Aldrich. (2025).
- SpringerLink. (n.d.).
- Sigma-Aldrich. (2009).
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- International Journal of Research in Engineering and Science. (2023).
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- National Center for Biotechnology Information. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems.
- ResearchGate. (2019). The leaching of phthalates from PVC can be determined with an infinite sink approach.
- ResearchGate. (2025). Phthalate hydrolysis under landfill conditions.
- OAE Publishing Inc. (n.d.). Understanding the leaching of plastic additives and subsequent risks to ecosystems.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- U.S. Environmental Protection Agency. (2024).
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- National Center for Biotechnology Information. (2021). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.
- ResearchGate. (2025). Effect of storage on the levels of phthalates in high-density polyethylene (HDPE)
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- ResearchGate. (2006). (PDF)
- ResearchGate. (n.d.). Concentration of phthalate esters under different storage conditions.
- U.S. Environmental Protection Agency. (2024).
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- Australian Industrial Chemicals Introduction Scheme. (n.d.).
- PubMed. (2007).
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- ACS Publications. (2019).
- Sigma-Aldrich. (2009).
- WUR eDepot. (2021). Competitive adsorption of Dibutyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) onto fresh and oxidized corncob biochar.
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Technical Support Center: Refinement of Toxicity Testing Protocols for High Molecular Weight Phthalates
Welcome to the technical support center dedicated to advancing the toxicological assessment of high molecular weight (HMW) phthalates. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting solutions for the unique challenges presented by these compounds. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your protocols are robust, reproducible, and self-validating.
Frequently Asked Questions (FAQs)
Q1: What distinguishes High Molecular Weight (HMW) phthalates from Low Molecular Weight (LMW) phthalates in toxicity testing?
A1: The primary distinction lies in their metabolism and physicochemical properties. LMW phthalates (e.g., DBP, DEP) are generally metabolized via hydrolysis to their monoesters and then excreted.[1][2] HMW phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DiNP), also undergo initial hydrolysis but are then subject to extensive secondary metabolism, including hydroxylation and oxidation, before excretion.[1][3][4] This complex metabolism is a critical consideration; the monoester and subsequent oxidative metabolites are often the biologically active toxicants, not the parent diester.[4][5] Consequently, toxicity testing protocols must account for this metabolic activation, a step that is often absent or inefficient in standard in vitro models.[6]
Q2: What are the primary toxicological endpoints of concern for HMW phthalates?
A2: The most well-documented concerns for HMW phthalates are endocrine disruption and reproductive and developmental toxicity.[7][8][9] Many HMW phthalates exhibit anti-androgenic activity, interfering with male reproductive development.[10][11] Additionally, effects on the female reproductive system, such as altered hormone levels and anovulation, have been demonstrated.[12][13] Liver toxicity is another significant endpoint, particularly in rodent models, where HMW phthalates can induce peroxisome proliferation and hepatomegaly, often through activation of the PPARα nuclear receptor.[14][15][16]
Q3: Why is contamination a major issue in phthalate research, and how can it be mitigated?
A3: Phthalates are ubiquitous plasticizers found in countless laboratory consumables, including pipette tips, gloves, tubing, and culture plates.[17][18] This prevalence creates a high risk of sample contamination, which can lead to false-positive results or high background noise, especially when measuring low-level effects.[19][20] Mitigation requires a rigorous contamination control strategy:
-
Use glass or polypropylene labware wherever possible and avoid PVC-based plastics.
-
Pre-rinse all labware with high-purity solvents (e.g., ethanol, hexane) capable of removing phthalate residues.
-
Source phthalate-free consumables when available.
-
Run multiple procedural blanks with every experiment to quantify the level of background contamination.
Troubleshooting Guide: Experimental Design & Execution
This section addresses specific problems you may encounter during your experiments, organized by procedural stage.
Experimental Design & Model Selection
Issue: My in vitro results for a HMW phthalate (e.g., DEHP) are weak or inconsistent with published in vivo data.
-
Causality & Explanation: This is a classic challenge stemming from metabolic competence. Standard cell lines often lack the necessary lipases and cytochrome P450 enzymes to efficiently convert the parent HMW phthalate diester into its active monoester and oxidative metabolites.[6] You may be testing a relatively inert precursor.
-
Troubleshooting & Solutions:
-
Dose with the Active Metabolite: The most direct solution is to bypass the metabolic activation step by using the primary monoester metabolite (e.g., Mono-(2-ethylhexyl) phthalate, MEHP) directly in your experiment.[13] This ensures your cellular model is exposed to the biologically active compound.
-
Select a Metabolically Competent Model: For liver-related endpoints, primary hepatocytes are superior to cell lines as they retain higher metabolic activity.[14] For other endpoints, consider advanced models like 3D organotypic co-cultures, which can better recapitulate the metabolic interactions between different cell types found in vivo.[6]
-
Characterize Your Model's Metabolism: Before conducting extensive testing, perform a preliminary experiment to characterize the metabolic capability of your chosen cell model. Expose the cells to the parent phthalate and use LC-MS/MS to measure the formation of the monoester and oxidative metabolites in the media and cell lysate over time.[6]
-
Issue: I am unsure which cell model is appropriate for studying endocrine disruption.
-
Causality & Explanation: Endocrine disruption can occur via multiple mechanisms, including altered hormone synthesis (steroidogenesis) or interference with hormone receptor signaling. The ideal model depends on the specific mechanistic question you are asking.
-
Troubleshooting & Solutions:
-
For Steroidogenesis: The human H295R adrenocortical carcinoma cell line is the gold standard. It expresses the key enzymes required for the synthesis of androgens and estrogens and is the basis of the OECD Test Guideline 456.[21]
-
For Ovarian Function: Human granulosa cell lines like the KGN model are valuable for studying effects on follicular development and estrogen production (aromatase activity).[22][23]
-
For Receptor-Mediated Effects: Cell lines engineered with reporter genes for specific nuclear receptors (e.g., androgen receptor, estrogen receptor, PPARs) can be used to screen for agonist or antagonist activity.
-
Endpoint Analysis & Data Interpretation
Issue: I am measuring phthalate exposure by quantifying the parent compound in my samples and the levels seem very low.
-
Causality & Explanation: For HMW phthalates, the parent compound is rapidly metabolized and little is excreted unchanged.[1] Furthermore, the primary monoester metabolite (e.g., MEHP) often represents less than 10% of the absorbed dose in humans, as it is quickly converted to more polar oxidative metabolites.[24][25] Measuring only the parent or primary monoester will lead to a significant underestimation of exposure.
-
Troubleshooting & Solutions:
-
Target Oxidative Metabolites: The most accurate biomarkers for HMW phthalate exposure are the secondary, oxidized metabolites.[24] For DEHP, this includes metabolites like MEHHP (mono-(2-ethyl-5-hydroxyhexyl) phthalate), MEOHP (mono-(2-ethyl-5-oxohexyl) phthalate), and MECPP (mono-(2-ethyl-5-carboxypentyl) phthalate).[26]
-
Incorporate Enzymatic Deconjugation: In biological systems, these polar metabolites are often conjugated with glucuronic acid to facilitate excretion.[3][4] Your analytical sample preparation must include a deconjugation step, typically using β-glucuronidase, prior to solid-phase extraction and LC-MS/MS analysis.[27]
-
Below is a diagram illustrating the metabolic pathway of DEHP, highlighting the importance of measuring downstream metabolites.
Caption: Metabolic pathway of DEHP, a model HMW phthalate.
Detailed Experimental Protocols
Protocol 1: In Vitro Steroidogenesis Assay Using H295R Cells
This protocol is adapted from the OECD 456 Test Guideline to assess the potential of a HMW phthalate metabolite to interfere with hormone production.
-
Cell Culture: Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with serum and growth factors) until they reach 80-90% confluency.
-
Plating: Seed cells into 24- or 48-well plates at a density that will result in 50-70% confluency at the time of chemical exposure. Allow cells to attach and recover for 24 hours.
-
Exposure:
-
Prepare dosing solutions of the test chemical (e.g., MEHP) in a suitable solvent (e.g., DMSO). Create a serial dilution to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
Aspirate the old medium from the cells and replace it with fresh, serum-free medium containing the test chemical or vehicle control. The final solvent concentration should be ≤0.1% and consistent across all wells.
-
Include a positive control (e.g., Forskolin to stimulate steroidogenesis) and a negative control (e.g., Prochloraz to inhibit steroidogenesis).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the cell culture medium from each well. Centrifuge to remove any cellular debris and store the supernatant at -80°C until analysis.
-
Hormone Quantification: Measure the concentrations of testosterone and estradiol in the collected medium using commercially available ELISA kits or by a validated LC-MS/MS method.[21]
-
Data Analysis: Normalize hormone production to the vehicle control. Analyze for statistically significant increases or decreases in hormone levels as a function of test chemical concentration.
Protocol 2: Analysis of HMW Phthalate Metabolites in Biological Samples
This protocol provides a general workflow for quantifying oxidized HMW phthalate metabolites in urine or cell culture media using HPLC-MS/MS.
Caption: General workflow for phthalate metabolite analysis.
Data Summary
For accurate risk assessment, it is vital to understand which metabolites are most representative of exposure to a given HMW phthalate.
| Parent HMW Phthalate | Abbreviation | Key Oxidative Metabolites (Biomarkers) | Reference |
| Di(2-ethylhexyl) phthalate | DEHP | MEHHP, MEOHP, MECPP | [24][26] |
| Diisononyl phthalate | DiNP | MHINP, MOINP, MCINP | [22] |
| Diisodecyl phthalate | DiDP | MHiDP, MOiDP, MCiDP | [22] |
References
- Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis. (n.d.).
- Phthalate exposure and childhood obesity. (n.d.).
- Phthalates and Their Impacts on Human Health. (2021).
- Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Liter
- The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. (n.d.). PubMed Central.
- Pathway of phthalate metabolism in human body. LMW phthalates are... (n.d.).
- Recent updates on phthalate exposure and human health: a special focus on liver toxicity and stem cell regener
- Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. (2011).
- Phthalate Exposure Assessment in Humans. (n.d.).
- Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development. (n.d.). PubMed Central.
- A Systematic Literature Review of Reproductive Toxicological Studies on Phthal
- Mechanisms of phthalate ester toxicity in the female reproductive system. (n.d.). PubMed.
- analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). (n.d.).
- Phthalate and Plasticizers Metabolites Laboratory Procedure Manual. (n.d.). Centers for Disease Control and Prevention.
- Metabolism of phthalates in humans. (n.d.).
- Metabolic pathways of phthalates. (n.d.).
- A Systematic Literature Review of Reproductive Toxicological Studies on Phthal
- Hepatic effects of phthalate esters and related compounds--in vivo and in vitro correl
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Reproductive and developmental effects of phthalate diesters in females. (n.d.). PubMed Central.
- A Comparative Toxicological Profile of Low vs.
- Biomonitoring: Phthalates Methods. (2023). U.S. Environmental Protection Agency.
- Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Liter
- A Review on the Biochemical and Molecular Mechanisms of Phthalate-Induced Toxicity in Various Organs with a Focus on the Reproductive System. (n.d.).
- Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. (n.d.). MDPI.
- Di-(2-ethylhexyl) phthalate exposure induces liver injury by promoting ferroptosis via downregulation of GPX4 in pregnant mice. (n.d.). Frontiers.
- Toxicity Assessment. (n.d.). In Phthalates and Cumulative Risk Assessment.
- Overview of Phthalates Toxicity. (n.d.). Consumer Product Safety Commission.
- Phthalate Exposure: From Quantific
- Phthalates Toxicity. (2023). In StatPearls.
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- 6. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Addressing Challenges in Diisodecyl Phthalate (DIDP) Degradation and Stability Studies
Welcome to the technical support center for Diisodecyl phthalate (DIDP) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions related to the complexities of DIDP degradation and stability studies. As a high molecular weight phthalate plasticizer, DIDP's excellent permanence and heat aging properties make it a staple in many industries, but also present unique challenges in assessing its environmental fate and stability.[1][2] This resource aims to provide you with the necessary tools and knowledge to navigate these challenges effectively.
Section 1: Understanding this compound (DIDP)
This compound (DIDP) is a complex mixture of isomers primarily used as a plasticizer in polyvinyl chloride (PVC) to impart flexibility and durability.[3] Its low volatility and high permanence are desirable for long-lasting products but also mean that its degradation in the environment is a slow process.[2] Understanding its fundamental properties is the first step in designing robust degradation and stability studies.
Key Properties of DIDP
| Property | Value | Source |
| Chemical Formula | C28H46O4 | [1] |
| Molecular Weight | ~446.7 g/mol | |
| Water Solubility | < 0.001 mg/L | [4] |
| Log Kow (Octanol-Water Partition Coefficient) | ~8.1 - 10.6 | |
| Vapor Pressure | 5.3 x 10^-7 mmHg | |
| Boiling Point | > 350°C | [1] |
| Melting Point | ~ -50°C | [1] |
Section 2: Troubleshooting Guide for DIDP Degradation and Stability Studies
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the causality behind these challenges and offering practical solutions.
Analytical Method Challenges
Q1: I'm observing poor sensitivity and inconsistent peak shapes for DIDP during my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. What could be the cause?
A1: This is a common issue when analyzing high molecular weight phthalates like DIDP. Several factors could be at play:
-
Cause: Column Bleed and Contamination. At the high temperatures required to elute DIDP, your GC column may exhibit significant bleed, leading to a noisy baseline and masking your analyte peak. Contamination from previous injections or the sample matrix can also accumulate in the inlet and the front of the column.[5]
-
Solution:
-
Use a Low-Bleed Column: Employ a GC column specifically designed for high-temperature applications and low bleed characteristics.
-
Inlet Maintenance: Regularly replace the inlet liner and septum. A deactivated, glass wool-packed liner can help trap non-volatile residues.[5]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and stabilize the stationary phase.
-
Solvent Blank Injections: Run solvent blanks between samples to monitor for carryover and ensure the system is clean.[6]
-
-
Cause: Analyte Adsorption. DIDP, being a relatively nonpolar molecule, can adsorb to active sites in the GC system, such as the inlet liner or the column itself, leading to peak tailing and reduced peak area.
-
Solution:
-
Inert Flow Path: Ensure all components in the sample flow path (liner, column, transfer lines) are properly deactivated to minimize active sites.
-
Sample Derivatization: While not always necessary for DIDP, derivatization can sometimes improve chromatographic performance for challenging analytes. However, this adds a step to your sample preparation.
-
Q2: My High-Performance Liquid Chromatography (HPLC) method with a UV detector is not providing an adequate signal for DIDP. What are my options?
A2: The phthalate structure has a chromophore (the benzene ring), but its molar absorptivity might be low, leading to poor sensitivity with a UV detector, especially at low concentrations.
-
Cause: Low UV Absorbance. DIDP does not possess a strong UV chromophore, making detection at low levels challenging.
-
Solution:
-
Alternative Detectors: Consider using a more universal detector that does not rely on UV absorbance. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent alternatives for non-volatile analytes like DIDP. Mass Spectrometry (MS) is also a highly sensitive and specific detection method for HPLC.[7]
-
Optimize Wavelength: If you must use a UV detector, ensure you are monitoring at the wavelength of maximum absorbance for DIDP, which is typically around 225 nm.
-
Increase Concentration: If possible, concentrate your sample to bring the DIDP concentration within the detection range of your UV detector.
-
Degradation Study Challenges
Q3: My microbial degradation study shows very slow or no degradation of DIDP. How can I determine if this is a real result or an experimental artifact?
A3: DIDP is known to be readily biodegradable in laboratory tests, but its high molecular weight and low water solubility can make it challenging for microorganisms to access and metabolize.[4][8]
-
Cause: Low Bioavailability. Due to its extremely low water solubility, DIDP may not be readily available to the microorganisms in your culture. It can adsorb to the surfaces of your glassware or form micelles.
-
Solution:
-
Use a Surfactant: Introduce a non-ionic surfactant at a concentration below its critical micelle concentration to increase the solubility and bioavailability of DIDP. Be sure to run a surfactant-only control to account for any potential effects on your microbial culture.
-
Increase Surface Area: If working with a solid matrix, ensure it is finely ground to maximize the surface area available for microbial attack.
-
Acclimated Inoculum: Use a microbial consortium that has been previously exposed to and acclimated to phthalates or other similar compounds.[9]
-
-
Cause: Inhibitory Concentrations. While looking for degradation, you might be using a concentration of DIDP that is inhibitory or toxic to the microorganisms.
-
Solution:
-
Dose-Response Study: Perform a preliminary dose-response study with a range of DIDP concentrations to determine the optimal concentration for degradation and to identify any potential toxicity thresholds.
-
Monitor Microbial Growth: Concurrently monitor microbial growth (e.g., by optical density or plate counts) to ensure that the lack of degradation is not due to a decline in the microbial population.
-
Q4: I am studying the abiotic degradation (hydrolysis) of DIDP and the results are inconsistent. What factors should I be controlling more carefully?
A4: Abiotic degradation of DIDP, particularly hydrolysis, is a very slow process under neutral environmental conditions.[4][10] Small variations in experimental conditions can have a significant impact on the results.
-
Cause: pH and Temperature Fluctuations. The rate of hydrolysis of esters is highly dependent on pH and temperature.[10]
-
Solution:
-
Buffered System: Use a well-defined buffer system to maintain a constant pH throughout the experiment.
-
Precise Temperature Control: Conduct the study in a temperature-controlled incubator or water bath with minimal fluctuations.
-
Sterile Conditions: Ensure your experimental setup is sterile to prevent any microbial activity from contributing to the degradation of DIDP.
-
-
Cause: Leaching from Experimental Apparatus. Phthalates are ubiquitous in laboratory plastics. Your experimental apparatus could be a source of DIDP contamination or could adsorb your analyte.[6][11]
-
Solution:
-
Use Glassware: Whenever possible, use glassware instead of plastic.
-
Thorough Cleaning: Meticulously clean all glassware with a solvent rinse (e.g., acetone or hexane) to remove any residual organic contaminants.
-
Run Blanks: Include procedural blanks (all components except the analyte) to assess any background contamination from your experimental setup.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of DIDP?
A1: The initial step in the biodegradation of DIDP is the hydrolysis of one of the ester linkages to form monoisodecyl phthalate (MIDP) and isodecanol.[8][12] Further degradation typically proceeds with the hydrolysis of the second ester bond to form phthalic acid.[8] Phthalic acid is then further metabolized by microorganisms through ring cleavage and subsequent entry into the tricarboxylic acid (TCA) cycle.[9][13]
Q2: How can I prevent contamination of my samples with extraneous phthalates?
A2: Phthalate contamination is a significant challenge in trace analysis. Here are some key preventative measures:
-
Avoid using plastic containers, tubing, or pipette tips. Use glass, stainless steel, or Teflon® equipment.[6]
-
Use high-purity solvents and reagents that are certified to be free of phthalates.
-
Wash all glassware with a phosphate-free detergent and then rinse with organic solvent.
-
Wear nitrile gloves, as vinyl gloves can be a source of phthalate contamination.
-
Prepare and process samples in a clean environment, away from potential sources of plasticizers.
-
Always include a "method blank" in your analytical run to monitor for contamination.[6]
Q3: Are there regulatory limits for DIDP that I should be aware of?
A3: Yes, several regulatory bodies have established limits for phthalates, including DIDP, in various consumer products, particularly those intended for children. For example, the Consumer Product Safety Improvement Act (CPSIA) in the United States restricts the concentration of certain phthalates in children's toys and child care articles.[14][15] The European Union's REACH regulation also has restrictions on the use of DIDP in toys and childcare articles that can be placed in the mouth.[16] It is crucial to be aware of the specific regulations relevant to your product and region.
Section 4: Experimental Protocols and Visualizations
Protocol: Sample Preparation for GC-MS Analysis of DIDP in Water
-
Sample Collection: Collect 1 liter of water in a pre-cleaned amber glass bottle with a Teflon-lined cap.
-
Liquid-Liquid Extraction:
-
Spike the sample with an appropriate internal standard (e.g., deuterated DIDP).
-
Adjust the sample pH to neutral if necessary.
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the DCM layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of DCM.
-
-
Drying and Concentration:
-
Pass the combined DCM extracts through a glass column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solvent Exchange: Exchange the solvent to hexane for better compatibility with the GC column.
-
Analysis: Inject 1 µL of the final extract into the GC-MS system.
Diagram: Generalized Biodegradation Pathway of DIDP
Caption: Generalized aerobic biodegradation pathway of DIDP.
References
-
Danish Environmental Protection Agency. (n.d.). Review of Environmental Fate and Effects of Selected Phthalate Esters: 9 this compound (DIDP). Retrieved from [Link]
-
IWA Publishing. (2021). Biochemical pathways and enhanced degradation of dioctyl phthalate (DEHP) by sodium alginate immobilization in MBR system. Retrieved from [Link]
-
Metoree. (2024). This compound (DIDP): Chemical Properties, Applications and Safety Assessment. Retrieved from [Link]
-
Park, J. M., Kim, M., Yoon, J., Kobayashi, F., Iwasaka, Y., Hong, C. S., Min, J., & Kim, Y. H. (2009). Biodegradation of this compound (DIDP) by Bacillus sp. SB-007. Journal of basic microbiology, 49 Suppl 1, S31–S35. [Link]
-
Intertek. (n.d.). Phthalate Analysis for Cosmetics Products. Retrieved from [Link]
-
Environmental Contaminants Reviews. (2019). LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33599, this compound. Retrieved from [Link].
-
ACS Publications. (2015). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Retrieved from [Link]
-
Agilent Technologies. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. Retrieved from [Link]
-
Phenomenex. (2014). Troubleshooting Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
EUROLAB. (n.d.). This compound (DIDP) Analysis. Retrieved from [Link]
-
U.S. Consumer Product Safety Commission. (n.d.). Phthalates Business Guidance. Retrieved from [Link]
-
JRC Publications Repository. (2007). Methods for the determination of phthalates in food. Retrieved from [Link]
-
ResearchGate. (2020). Biodegradation of diethyl phthalate from synthetic wastewater in a batch operated internal loop airlift bioreactor. Retrieved from [Link]
-
Innovation District. (2018). Do plastic chemicals contribute to the sudden death of patients on dialysis?. Retrieved from [Link]
-
Compliance Gate. (2023). Phthalate Regulations in the United States: An Overview. Retrieved from [Link]
-
QIMA. (2023). Phthalates in Food Contact Materials: Importance of Testing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (DIDP): A Deep Dive into its Properties and Industrial Significance. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed. (2014). Chemical behavior of phthalates under abiotic conditions in landfills. Retrieved from [Link]
-
GreenChem Industries. (n.d.). This compound (DIDP): Premium Plasticizer for Plastics and Rubber Applications. Retrieved from [Link]
-
American Journal of Biomedical Science and Research. (2021). Leaching of Phthalate from Medical Devices use in Pakistani Hospitals. Retrieved from [Link]
-
Regulations.gov. (2020). Data Quality Evaluation and Data Extraction Information for Physical and Chemical Properties for this compound (DIDP). Retrieved from [Link]
-
Regulations.gov. (2020). Draft Fate and Transport Assessment for this compound (DIDP). Retrieved from [Link]
-
Wiley Online Library. (2023). Engineering bacterial biocatalysts for the degradation of phthalic acid esters. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). This compound (DIDP) Reference List. Retrieved from [Link]
-
Innovation District. (2018). Do plastic chemicals contribute to the sudden death of patients on dialysis?. Retrieved from [Link]
-
PubMed Central. (2022). Remediation of phthalate acid esters from contaminated environment—Insights on the bioremedial approaches and future perspectives. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (n.d.). This compound. Retrieved from [Link]
-
U.S. Consumer Product Safety Commission. (2014). Toxicity Review for this compound (DIDP). Retrieved from [Link]
-
ResearchGate. (n.d.). General pathways for the initial degradation of phthalate by.... Retrieved from [Link]
-
Scribd. (n.d.). Safety Guide for DIDP Users. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses. Retrieved from [Link]
-
Texas Scientific Products Blog. (2023). Q & A: A Practical Guide to Troubleshooting The Most Common ICP-OES/ICP-MS Problems. Retrieved from [Link]
-
TSpace. (n.d.). Degradation of phthalate esters in floor dust at elevated relative humidity. Retrieved from [Link]
-
ResearchGate. (2015). Phthalates biodegradation in the environment. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
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selecting appropriate internal standards for Diisodecyl phthalate quantification
Technical Support Center: Quantification of Diisodecyl Phhthalate (DIDP)
A Guide to Selecting Appropriate Internal Standards and Troubleshooting Analytical Challenges
Welcome to our dedicated technical support center for the quantification of Diisodecyl phthalate (DIDP). This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this high molecular weight phthalate. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting advice for common analytical issues, and detailed experimental protocols to ensure the accuracy and reliability of your DIDP quantification.
As Senior Application Scientists, we understand that robust and reproducible analytical methods are crucial for your research and development. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the selection of an appropriate internal standard for DIDP quantification, a critical step for achieving accurate and precise results.
Q1: Why is an internal standard essential for the accurate quantification of this compound (DIDP)?
The use of an internal standard (IS) is crucial in quantitative analysis to correct for variations in sample preparation, instrument response, and matrix effects.[1] DIDP, being a high molecular weight phthalate, is often analyzed in complex matrices such as plastics, environmental samples, or biological fluids. An internal standard, which is a compound with similar chemical and physical properties to DIDP, is added at a known concentration to both the calibration standards and the unknown samples. By comparing the response of DIDP to the response of the IS, we can account for any analyte loss during sample extraction and cleanup, as well as fluctuations in the analytical instrument's performance. This ratiometric approach significantly improves the accuracy and precision of the quantification.
Q2: What are the ideal characteristics of an internal standard for DIDP analysis by GC-MS or LC-MS/MS?
The ideal internal standard for mass spectrometry-based methods is a stable isotope-labeled (SIL) analog of the analyte, in this case, deuterated DIDP (e.g., this compound-d4).[1] SIL internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, including extraction efficiency, chromatographic retention time, and ionization response.[1] This ensures that the IS and the analyte behave similarly throughout the entire analytical process, providing the most accurate correction for any variations.
Key characteristics of a suitable internal standard for DIDP include:
-
Chemical and Physical Similarity: The IS should have a similar molecular structure, polarity, and volatility to DIDP to ensure it behaves consistently during sample preparation and analysis.
-
Chromatographic Co-elution (for SIL-IS): A SIL-IS should ideally co-elute with the native DIDP, as they are chemically identical. This ensures they experience the same matrix effects at the same time.
-
Mass Spectrometric Resolution: The mass spectrometer must be able to distinguish between the molecular ions and/or fragment ions of DIDP and the internal standard. Deuterated standards provide a clear mass shift, making this straightforward.
-
Purity and Stability: The internal standard should be of high purity and stable under the storage and analytical conditions.
-
Commercial Availability: The internal standard should be readily available from a reputable supplier.
Q3: Is deuterated this compound commercially available?
Yes, deuterated this compound, specifically this compound-3,4,5,6-d4, is commercially available from various chemical standard suppliers.[2] This makes it a feasible option for laboratories looking to employ the gold standard for internal standardization in their DIDP quantification methods.
Q4: Are there any suitable structural analogs that can be used as an internal standard for DIDP if a deuterated standard is not available?
While a deuterated internal standard is ideal, a suitable structural analog can be used as an alternative. The key is to select a compound that is not naturally present in the samples and has physicochemical properties as close as possible to DIDP. For high molecular weight phthalates like DIDP, another high molecular weight phthalate that is not expected to be in the sample could be considered.
A notable example is the use of Di-n-octyl phthalate-d4 (DnOP-d4) as a surrogate internal standard for the quantification of both Diisononyl phthalate (DINP) and DIDP. This approach is recommended in a validated method from the International Organisation of Vine and Wine (OIV) for the analysis of phthalates in wine.[3][4] The rationale for using a surrogate is that it should have comparable extraction recovery and chromatographic behavior to the analyte of interest. DnOP is a C8 phthalate, and while its alkyl chains are shorter than DIDP's C10 chains, its deuterated form can serve as a reliable internal standard in the absence of deuterated DIDP, especially when validated for the specific matrix.
| Internal Standard Type | Example | Pros | Cons |
| Stable Isotope-Labeled (Ideal) | This compound-d4 | - Co-elutes with DIDP. - Experiences identical matrix effects. - Provides the most accurate correction. | - May be more expensive. |
| Surrogate Stable Isotope-Labeled | Di-n-octyl phthalate-d4 | - Behaves similarly to DIDP during extraction and analysis. - Validated in some official methods.[3][4] | - Does not co-elute with DIDP. - May not perfectly mimic matrix effects. |
| Structural Analog (Non-labeled) | Benzyl benzoate | - Less expensive. | - Different chemical and physical properties. - Different chromatographic retention time. - May not accurately correct for matrix effects. |
Table 1: Comparison of Internal Standard Types for DIDP Quantification
Troubleshooting Guide
This section provides practical advice for overcoming common challenges encountered during the quantification of DIDP.
Issue 1: Poor Resolution of DIDP Isomeric Cluster
Symptom: The chromatogram shows a broad, unresolved "hump" or a cluster of poorly separated peaks for DIDP, making accurate integration difficult.
Cause: DIDP is not a single compound but a complex mixture of branched C10 isomers.[5] This inherent complexity makes achieving baseline separation of all isomers challenging.
Solutions:
-
Optimize GC Temperature Program:
-
Start with a lower initial oven temperature to improve the focusing of the analytes at the head of the column.
-
Use a slower temperature ramp rate (e.g., 5-10 °C/min) to enhance the separation of the isomers.
-
-
Select an Appropriate GC Column:
-
A longer column (e.g., 30-60 m) will provide more theoretical plates and better resolving power.
-
A column with a 5% phenyl-methylpolysiloxane stationary phase is a good starting point for phthalate analysis.
-
-
Integration Strategy:
-
For unresolved isomeric clusters, the most robust approach is to integrate the entire area of the cluster.[6] Ensure that the integration start and end points are consistent across all standards and samples.
-
Issue 2: Background Contamination with Phthalates
Symptom: Phthalate peaks, including those for DIDP, are detected in blank samples.
Cause: Phthalates are ubiquitous in the laboratory environment, commonly found in plastics, solvents, and even dust.[7]
Solutions:
-
Use Phthalate-Free Labware: Whenever possible, use glassware and avoid plastic containers, pipette tips, and solvent bottle caps.
-
Solvent and Reagent Blanks: Regularly analyze solvent and reagent blanks to check for contamination. Use high-purity, phthalate-free solvents.
-
Thorough Cleaning: Meticulously clean all glassware with a solvent rinse and, if possible, bake it in a muffle furnace.
-
Minimize Sample Exposure: Keep sample and standard vials capped as much as possible to prevent contamination from ambient air.
Issue 3: Peak Tailing
Symptom: The DIDP peak in the chromatogram is asymmetrical with a "tail" extending from the back of the peak.
Cause: Peak tailing is often caused by active sites in the GC inlet liner or at the head of the analytical column, which can interact with the analyte.
Solutions:
-
Use a Deactivated Inlet Liner: Ensure that the GC inlet liner is properly deactivated to minimize interactions with the phthalates.
-
Regular Inlet Maintenance: Clean the GC inlet and replace the septum and liner regularly.
-
Column Maintenance: If peak tailing persists, it may be necessary to trim a small portion (e.g., 10-20 cm) from the front of the GC column to remove any active sites that have developed over time.
Issue 4: Matrix Effects (Signal Suppression or Enhancement)
Symptom: The recovery of DIDP is significantly lower or higher than expected in certain sample matrices compared to a clean solvent standard.
Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of DIDP in the mass spectrometer source, leading to ion suppression or enhancement.[8][9][10][11]
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[1][10] As discussed in the FAQs, this compound-d4 or a suitable surrogate like DnOP-d4 will experience similar matrix effects as the native DIDP, allowing for accurate correction.
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.
Experimental Protocols
The following protocols provide a general framework for the quantification of DIDP using GC-MS with an internal standard. These should be adapted and validated for your specific application and matrix.
Protocol 1: DIDP Quantification in Polymeric Materials using GC-MS
This protocol is based on established methods for the analysis of phthalates in consumer products.[12]
1. Sample Preparation (Solvent Extraction)
-
Accurately weigh approximately 50 mg of the homogenized polymer sample into a glass vial.
-
Add a known amount of the internal standard solution (e.g., this compound-d4 or DnOP-d4) to the vial.
-
Add 5 mL of a suitable solvent, such as tetrahydrofuran (THF), to dissolve the polymer. Gentle heating and sonication can be used to aid dissolution.
-
Once the polymer is dissolved, add 10 mL of a non-solvent, such as hexane or methanol, to precipitate the polymer.
-
Vortex the mixture and allow the polymer to settle.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
The filtered extract is now ready for GC-MS analysis.
2. GC-MS Analysis
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 100 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Typical GC-MS Parameters for DIDP Analysis
3. Selected Ion Monitoring (SIM) Parameters
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (DIDP) | 149 | 167 | 279 |
| Di-n-octyl phthalate-d4 (DnOP-d4) | 153 | 171 | 283 |
Note: The specific ions for deuterated DIDP would need to be determined based on its mass spectrum, but would be shifted by +4 amu from the native DIDP ions.
4. Quantification
-
Create a calibration curve by plotting the ratio of the peak area of DIDP to the peak area of the internal standard against the concentration of DIDP.
-
Calculate the concentration of DIDP in the samples using the calibration curve.
Diagrams
Workflow for Selecting an Appropriate Internal Standard
Caption: A decision tree for the selection of an internal standard for DIDP quantification.
Analytical Workflow for DIDP Quantification
Caption: A streamlined workflow for the quantification of DIDP in polymer samples.
References
- BenchChem. (2025).
- International Organisation of Vine and Wine (OIV). (2013). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). OIV.
- Sapphire North America.
- Kim, S., et al. (2015). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry, 2015, 836403.
- Saito, I., et al. (2015). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. Journal of Occupational and Environmental Hygiene, 12(1), 1-10.
- Univar Solutions. This compound, Technical Grade, Liquid, 442 lb Drum.
- Jeong, S. H., et al. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Archives of Toxicology, 95(11), 3515-3537.
- Phenomenex. Troubleshooting Guide.
- International Organisation of Vine and Wine (OIV).
- Ionuț, I. A., et al. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols.
- Gimeno, P., et al. (2012). Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques".
- Hayward, D. G. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 442-451.
- BenchChem. (2025).
- ResearchGate. (2017).
- Foster, F. D., et al. (2013).
- Sigma-Aldrich.
- Wego Chemical Group. This compound (DIDP) | Supplier & Distributor | CAS 26761-40-0.
- BenchChem. (2025).
- HPC Standards GmbH. High-Purity this compound (DIDP)
- ResearchGate. (2018). (PDF) Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS.
- Petersen, J. H. (2002). Methods for the determination of phthalates in food.
- International Organisation of Vine and Wine (OIV). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV).
- Restek. (2020).
- CORE.
- AccuStandard.
- Element Lab Solutions. Troubleshooting GC peak shapes.
- Shimadzu. Introduction Quantitation Ions for the Phthalate Esters Quantitation Ions for the Phthalate Esters Real-World Sample Results (Sa.
- ResearchGate. (2018). How can i know the name of an unknown peak on a GCMS chromatogrm, regarding that NIST library search showed 100 result ?.
- Australian Industrial Chemicals Introduction Scheme (AICIS).
- AccuStandard.
- PubChem.
- Sigma-Aldrich.
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- 12. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Ultrasonic Extraction of Diisodecyl Phthalate (DIDP) from PVC
Welcome to the technical support center for the analysis of Diisodecyl phthalate (DIDP) in Polyvinyl Chloride (PVC). This guide is designed for researchers, scientists, and drug development professionals who are utilizing ultrasonic extraction for their analytical needs. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is ultrasonic extraction, and how does it efficiently extract DIDP from a dense PVC matrix?
A1: Ultrasonic extraction is a process that uses high-frequency sound waves (typically 20-40 kHz) to extract analytes from a solid matrix into a liquid solvent.[1] The core mechanism is acoustic cavitation.[2] When high-power ultrasound waves pass through the solvent, they create alternating cycles of high and low pressure, forming microscopic vacuum bubbles. These bubbles grow and then collapse violently, generating localized hot spots (~5000 K), high pressures (~1000 atm), and powerful microjets and shear forces.[3]
For DIDP in PVC, this process has two primary effects:
-
Enhanced Mass Transfer: The intense energy from cavitation disrupts the boundary layer around the PVC particles, enhancing solvent penetration into the polymer matrix.[4]
-
Matrix Disruption: The mechanical shear forces and shockwaves help to break down the polymer surface, facilitating the release of DIDP, which is physically entrapped but not chemically bonded within the PVC structure.[2][5]
This method is often preferred over traditional techniques like Soxhlet extraction because it significantly reduces extraction time and solvent consumption while often providing comparable or even better recoveries.[6][7]
Q2: Why is this compound (DIDP) the target analyte, and what is its function in PVC?
A2: this compound (DIDP) is a high-molecular-weight phthalate ester used as a primary plasticizer in PVC. Plasticizers are additives that increase the flexibility, durability, and workability of the otherwise rigid PVC polymer.[5][8] DIDP is chosen for applications requiring permanence and durability, such as automotive interiors, wire and cable insulation, and flooring. Its analysis is critical for quality control, regulatory compliance (as some phthalates are regulated due to health concerns), and understanding material properties and potential for migration.[6][9]
Q3: What are the most critical parameters to control during the ultrasonic extraction of DIDP?
A3: The efficiency of ultrasonic-assisted extraction (UAE) is a multifactorial process. The key parameters you must optimize and control are:
-
Ultrasonic Power (Amplitude): Higher power increases the intensity of cavitation, generally improving extraction efficiency up to a certain point, after which degradation of the analyte can occur.[3][10]
-
Extraction Time: Efficiency increases with time until an equilibrium is reached, where the concentration of DIDP in the solvent no longer increases. Prolonged sonication can lead to analyte degradation or re-adsorption.[6][11]
-
Temperature: Increased temperature can improve extraction by decreasing solvent viscosity and increasing DIDP solubility. However, excessive heat can degrade the PVC matrix, leading to co-extraction of interfering compounds, or even degrade the target analyte.[12][13]
-
Solvent Selection: The chosen solvent must effectively swell or dissolve the PVC matrix to allow for DIDP release. Its polarity and solubility parameters are critical.[14][15]
-
Sample Characteristics: The particle size and surface area of the PVC sample are crucial. Grinding the sample to a fine, uniform powder significantly increases the surface area available for extraction.[6]
Q4: How do I select the optimal solvent for extracting DIDP from PVC?
A4: The principle of "like dissolves like" is paramount. An ideal solvent should have a Hildebrand solubility parameter similar to that of PVC to ensure effective swelling or dissolution of the polymer matrix.[14] However, for simple additive extraction, a solvent that swells the polymer without completely dissolving it is often preferred to minimize co-extraction of the polymer itself.
Commonly used and effective solvents for phthalate extraction from PVC include:
-
Tetrahydrofuran (THF): An excellent solvent that dissolves PVC completely. It is often used in dissolution-precipitation methods where hexane is later added to precipitate the PVC polymer, leaving the phthalates in solution.[6][16]
-
Toluene: Shows good recoveries and is a less aggressive solvent than THF, causing swelling of the PVC matrix.[6]
-
Hexane & Petroleum Ether: These non-polar solvents are effective and are recommended in some standard methods. They are particularly useful when trying to minimize the dissolution of the PVC polymer itself.[13][17][18]
-
Dichloromethane (DCM): An effective solvent for both the phthalate and the PVC matrix.[6]
The choice depends on your subsequent analytical technique (e.g., GC-MS, HPLC) and whether you need to analyze only the plasticizer or other components of the polymer.
Experimental Protocols & Workflows
Diagram: General Workflow for DIDP Analysis
The following diagram outlines the complete workflow from sample preparation to final data analysis, emphasizing critical quality control checkpoints.
Caption: Decision flowchart for diagnosing low DIDP recovery.
Problem: High Variability in Results
Q2.2: My results are not reproducible between replicates (high %RSD). How can I improve my precision?
A2.2: High variability points to inconsistent application of the method. Precision is key to a validated protocol.
Possible Causes & Solutions:
-
Sample Inhomogeneity: The DIDP is not evenly distributed in the original PVC material or your ground subsamples.
-
Solution: After grinding, ensure the powder is thoroughly mixed before weighing out individual replicates. Taking a larger initial sample for grinding can also help average out initial heterogeneity.
-
-
Inconsistent Sonication Conditions: The amount of ultrasonic energy delivered to each sample is different.
-
Solution: If using a bath sonicator, ensure all samples are placed in the exact same position. If using a probe, the probe tip must be submerged to the same depth and centered in the vessel for every sample. Also, monitor the temperature of each sample, as fluctuations can alter extraction efficiency. A pulsed duty cycle helps maintain a stable temperature. [10]
-
-
Inconsistent Final Volume: Evaporation of solvent during sonication can lead to different final concentrations.
-
Solution: Use a vessel with a cap or cover during sonication to minimize solvent loss. After extraction and cooling, consider bringing the final extract to a known volume (e.g., 10 mL) in a volumetric flask before analysis.
-
Problem: DIDP Detected in Method Blanks
Q2.3: I'm seeing a DIDP peak in my method blank. Where is this contamination coming from?
A2.3: Phthalate contamination is a pervasive issue in analytical labs due to the widespread use of plastics. [19][20]Identifying the source is critical for accurate, low-level quantification.
Common Sources & Mitigation Strategies:
-
Solvents and Reagents: Phthalates can leach from plastic caps or containers.
-
Labware: Any plastic equipment (pipette tips, vials, tubing, filters) is a potential source.
-
Solution: Eliminate all plastic from your workflow. Use glass pipettes, glass syringes for filtering, and glass autosampler vials. [8]Wash all glassware meticulously, rinse with a high-purity solvent (acetone then hexane), and bake at a high temperature (e.g., 400°C) to drive off organic contaminants. [21]
-
-
Laboratory Environment: Phthalates are present in dust and can leach from floor tiles, paints, and equipment in the lab.
-
Solution: Keep samples covered at all times. Prepare samples in a clean area, away from potential sources. A clean bench or fume hood is recommended.
-
Table 2: Troubleshooting Summary
| Problem | Most Likely Cause(s) | Recommended First Action(s) |
| Low Recovery | 1. Insufficient sample grinding2. Inappropriate solvent3. Insufficient sonication time/power | 1. Confirm sample is a fine powder (<40 µm).2. Increase sonication time by 10 minutes.3. Switch to a more aggressive solvent like THF. |
| High Variability (%RSD) | 1. Sample inhomogeneity2. Inconsistent probe placement/temp3. Solvent evaporation | 1. Thoroughly homogenize ground powder before weighing.2. Use a pulsed duty cycle and monitor temperature.3. Ensure probe depth is identical for all samples. |
| Blank Contamination | 1. Plastic labware (pipettes, vials)2. Contaminated solvents3. Improperly cleaned glassware | 1. Switch to all-glass sample pathway.2. Bake all glassware at 400°C.3. Run a pure solvent blank to test for solvent purity. |
References
-
ASTM D7083-16(2022), Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography, ASTM International. [Link]
-
ASTM D3291, Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression, ASTM International. [Link]
-
ASTM D7083-16, Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography, ASTM International. [Link]
-
Patsnap Eureka, How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]
-
Wang, D., et al. (2009). Determination of phthalate acid esters plasticizers in plastic by ultrasonic solvent extraction combined with solid-phase microextraction using calixa[23]rene fiber. PubMed. [Link]
-
Yoshinaga, J., et al. (2020). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. J-Stage. [Link]
-
Lorre, E., et al. (2023). Quality by Design in the optimization of the ultrasonic assisted solvent extraction for the GC-MS determination of plasticizers in sediments and shells. ResearchGate. [Link]
-
Kanda, H., et al. (2024). Environmental-friendly extraction of di(2-ethylhexyl) phthalate from poly(vinyl chloride) using liquefied dimethyl ether. PubMed. [Link]
-
ASTM D2383-19, Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions, ASTM International. [Link]
-
Nhlapo, N. S., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. [Link]
-
Petersen, J. H. (2008). Methods for the determination of phthalates in food. JRC Publications Repository. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 606: Phthalate Ester. EPA. [Link]
-
D'Ovidio, M. C., et al. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. MDPI. [Link]
-
Ting, W. T., et al. (2015). Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA. PubMed. [Link]
-
Salvador, A., et al. (2019). Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". Semantic Scholar. [Link]
-
Grigoryeva, O., & Gorshkov, A. (2024). Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. ResearchGate. [Link]
-
Wang, S., et al. (2015). Simultaneous determination of phthalate plasticizers in PVC packaging materials using homogeneous-ultrasonic extraction-GC-MS assisted with continuous wavelet transform. Analytical Methods. [Link]
-
Zhang, Y., et al. (2024). Optimization of ultrasonic-assisted extraction for enhancing the cosmetic potential and structural characterization of polysaccharide-rich extract from waste stem of Trollius Chinensis Bunge. NIH. [Link]
-
Wang, S., et al. (2015). Simultaneous Determination of Phthalate Plasticizers in PVC Packaging Materials Using Homogeneous-Ultrasonic Extraction-GC-MS Assisted with Continuous Wavelet Transform. ResearchGate. [Link]
-
Sanchez, N. G., et al. (2022). Challenges and opportunities of solvent-based additive extraction methods for plastic recycling. PSYCHE. [Link]
- Collins, Jr., et al. (2000). Process for purifying polymers using ultrasonic extraction.
-
David, F., et al. (2011). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. Method 606: Phthalate Esters in Water by GCECD. EPA. [Link]
-
Stój, A., et al. (2022). Effect of the duty cycle of the ultrasonic processor on the efficiency of extraction of phenolic compounds from Sorbus intermedia. PMC - NIH. [Link]
-
Nhlapo, N. S., et al. (2018). Validation of ultrasonic extraction method for the quantification of phthalates in poly (vinyl chloride) and polypropylene matrices at low concentrations by gas-chromatography time of flight mass spectrometry (GC-TOFMS). ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. [Link]
-
Panić, M., et al. (2022). Optimization of Ultrasonic Extraction of Nutraceutical and Pharmaceutical Compounds from Bee Pollen with Deep Eutectic Solvents Using Response Surface Methodology. PMC - PubMed Central. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. ATSDR. [Link]
-
Jana, S., et al. (2013). Temperature- and solvent-dependent migration of the hazardous plasticizer, di(2-ethylhexyl)phthalate from PVC blood storage bag. ResearchGate. [Link]
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CEM Corporation. Extraction of Phthalates from Polyvinyl Chloride. [Link]
-
Hielscher Ultrasonics. Ultrasonic Extraction and its Working Principle. [Link]
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GERSTEL, Inc. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. [Link]
-
ResearchGate. (2020). The extraction effect of sonication time. [Link]
-
Samarasinghe, C., et al. (2024). Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed: Comparison with Conventional Techniques. MDPI. [Link]
-
Viñas, P., et al. (2014). Determination of effect of pH and storage temperature on leaching of phthalate esters from plastic containers by ultrasound-assisted dispersive liquid–liquid micro-extraction. ResearchGate. [Link]
-
Liu, Y., et al. (2023). A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. PubMed Central. [Link]
-
ResearchGate. Recovery (%) data of phthalate ester spikes in PVC matrix. [Link]
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CEM Corporation. Extraction of Additives from Plastics. [Link]
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ResearchGate. Parameters selected for optimization of ultrasonication assisted extraction process and their ranges. [Link]
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ResearchGate. Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
-
Medina-Torres, N., et al. (2022). Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources. PMC - PubMed Central. [Link]
-
VinylPlus. (2024). VINYLPLUS COMMENTS ON THE ECHA INVESTIGATION REPORT ON PVC AND PVC ADDITIVES. [Link]
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Technical Support Center: Enhancing Diisodecyl Phthalate (DIDP) Detection in Biological Tissues
Welcome to the technical support center for the sensitive detection of Diisodecyl phthalate (DIDP) in biological tissues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DIDP analysis, providing practical, field-proven insights to enhance experimental success. As you will discover, achieving high sensitivity in DIDP detection is not merely about instrumentation but a holistic approach encompassing meticulous sample handling, robust extraction, and optimized analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analysis of DIDP in biological matrices.
Q1: My blank samples show significant DIDP peaks. What are the common sources of contamination and how can I minimize them?
A1: Background contamination is the most significant challenge in trace phthalate analysis due to their ubiquitous presence.[1][2][3] Common sources include:
-
Laboratory Consumables: Plasticware such as pipette tips, syringes, and filter holders can leach DIDP and other phthalates.[4][5][6] Parafilm is also a known source of phthalate contamination.[4][5]
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[7][8] Some glassware companies use finishing solutions containing phthalates that can leach into solvents.[7]
-
Laboratory Environment: Phthalates are present in flooring materials, paints, cables, and adhesives, which can contaminate samples through airborne particles.[7] Dust is a significant carrier of phthalates.[8]
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of contamination.
Mitigation Strategies:
-
Use Phthalate-Free Consumables: Whenever possible, use glassware. If plastics are unavoidable, opt for items certified as "phthalate-free."
-
Thorough Glassware Cleaning: Wash all glassware with a suitable detergent, followed by rinsing with high-purity solvent (e.g., acetone, hexane), and then bake at a high temperature (e.g., 400 °C) to volatilize any residual phthalates.[7][9]
-
Solvent Purification: Consider redistilling solvents or using solvents specifically tested for phthalate analysis.[8] Rinsing new solvent bottles with methylene chloride before use can also help.[7]
-
Maintain a Clean Workspace: Regularly clean laboratory benches and work in a fume hood to minimize airborne contamination.
-
Procedural Blanks: Always include procedural blanks with each batch of samples to monitor and subtract background levels.[1]
Q2: I am observing poor recovery of DIDP from my tissue samples. What could be the cause and how can I improve it?
A2: Poor recovery is often linked to inefficient extraction from the complex biological matrix. Given DIDP's lipophilic nature, its extraction from fatty tissues can be particularly challenging.[10]
-
Inadequate Homogenization: Incomplete homogenization of the tissue will result in inefficient extraction. Ensure the tissue is thoroughly homogenized to maximize the surface area for solvent interaction.
-
Incorrect Solvent Choice: The choice of extraction solvent is critical. A non-polar solvent like hexane or a mixture of hexane and a more polar solvent is typically used for DIDP.
-
Insufficient Extraction Time/Agitation: Ensure adequate time and vigorous mixing (e.g., vortexing, sonication) to allow the solvent to penetrate the tissue matrix and extract the DIDP.
-
Matrix Effects: Co-extracted endogenous substances from the biological matrix can interfere with the analytical signal, leading to apparent low recovery.[11][12][13]
Improvement Strategies:
-
Optimize Homogenization: Use a high-speed homogenizer or bead beater for thorough tissue disruption.
-
Solvent Selection and Optimization: Test different solvent systems and ratios to find the optimal one for your specific tissue type.
-
Enhanced Extraction Techniques: Consider techniques like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction to improve efficiency.
-
Sample Cleanup: Incorporate a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering matrix components.[1][14][15]
Q3: My chromatographic peak for DIDP is broad and poorly resolved. What are the likely causes and solutions?
A3: DIDP is a complex mixture of branched isomers, which inherently leads to a broad, unresolved cluster of peaks in gas chromatography (GC).[16][17] This makes quantification challenging, especially at low concentrations.
-
Isomeric Complexity: The primary reason is the presence of multiple isomers of DIDP in commercial standards and environmental samples.
-
Chromatographic Conditions: Suboptimal GC or LC conditions, such as an inappropriate temperature ramp in GC or mobile phase gradient in LC, can exacerbate peak broadening.
-
Column Choice: The choice of analytical column is crucial for achieving the best possible separation of the isomeric cluster.
Solutions:
-
Quantification Approach: Quantify DIDP as a "group" or a total isomeric mixture rather than trying to resolve individual isomers.[17]
-
Method Optimization:
-
GC: Optimize the oven temperature program, carrier gas flow rate, and injection parameters. A slower temperature ramp can sometimes improve the peak shape of the cluster.
-
LC: Optimize the mobile phase composition, gradient profile, and flow rate.
-
-
Column Selection: For GC, a non-polar or medium-polarity column is typically used. For LC, a C18 column is a common choice. Consider using inert column technology to improve peak shape and sensitivity.[18]
Q4: Should I use GC-MS or LC-MS/MS for DIDP analysis in biological tissues?
A4: Both GC-MS and LC-MS/MS are powerful techniques for DIDP analysis, and the choice often depends on the specific requirements of the study and available instrumentation.[15]
-
GC-MS:
-
Advantages: High chromatographic resolution for many compounds and well-established libraries for spectral identification.
-
Disadvantages for DIDP: The high boiling point of DIDP can be a challenge, and the electron impact (EI) ionization often leads to extensive fragmentation, with a common, non-specific base peak at m/z 149 for many phthalates, which can limit selectivity.[16]
-
-
LC-MS/MS:
-
Advantages: Milder ionization techniques (e.g., electrospray ionization - ESI, atmospheric pressure chemical ionization - APCI) that can produce a strong protonated molecule ([M+H]+), enhancing selectivity.[16] The use of Multiple Reaction Monitoring (MRM) provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[19]
-
Disadvantages: Potential for matrix effects, which may require more extensive sample cleanup.[13]
-
Recommendation: For high sensitivity and selectivity in complex biological matrices, LC-MS/MS is often the preferred technique .[1] The ability to use MRM significantly reduces background interference and improves the limit of detection.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in DIDP analysis.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High Background/Blank Contamination | 1. Contaminated labware (pipette tips, vials, etc.).[4][5][6] 2. Contaminated solvents or reagents.[7][8] 3. Airborne contamination from the lab environment.[7] 4. Contamination from the autosampler syringe needle.[20] | 1. Use certified phthalate-free consumables or meticulously clean glassware (solvent rinse and bake).[9] 2. Use high-purity, phthalate-tested solvents. Consider in-lab solvent purification.[8] 3. Maintain a clean work area; prepare samples in a dedicated clean space or fume hood. 4. Implement a rigorous needle wash protocol with multiple solvents. |
| Low Analyte Recovery | 1. Inefficient tissue homogenization. 2. Suboptimal extraction solvent or conditions. 3. Matrix suppression of the analytical signal.[11][13] 4. Analyte loss during sample evaporation/reconstitution. | 1. Optimize homogenization protocol (e.g., increase time, use bead beating). 2. Perform a solvent selection study; consider increasing extraction time or using sonication. 3. Incorporate a robust sample cleanup step (e.g., SPE). Use a matrix-matched calibration curve or isotopically labeled internal standards. 4. Evaporate under a gentle stream of nitrogen at a controlled temperature. Ensure the final extract is fully redissolved. |
| Poor Peak Shape (Broad, Tailing) | 1. Isomeric complexity of DIDP.[16] 2. Active sites in the GC inlet liner or column.[21] 3. Incompatible solvent for the initial mobile phase in LC. 4. Column degradation. | 1. Accept the isomeric cluster and integrate the entire peak group for quantification.[17] 2. Deactivate the inlet liner or use a new one. Condition the GC column. 3. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. 4. Replace the analytical column. |
| Low Sensitivity/Inadequate Signal | 1. Insufficient sample concentration. 2. Suboptimal MS/MS parameters (e.g., collision energy). 3. Matrix effects suppressing ionization.[13][22] 4. Leak in the GC or MS system.[21] | 1. Increase the initial sample amount or reduce the final reconstitution volume. 2. Optimize MRM transitions and collision energies for DIDP. 3. Improve sample cleanup to remove interfering co-extractives. Dilute the sample extract if suppression is severe. 4. Perform a system leak check. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Sample Preparation of Biological Tissue using QuEChERS-based Extraction
This protocol is adapted from established methods for lipophilic compounds in complex matrices and is suitable for subsequent LC-MS/MS analysis.[14]
Materials:
-
Homogenizer (e.g., bead beater)
-
Centrifuge tubes (glass, 15 mL)
-
QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
Acetonitrile (ACN), HPLC grade
-
d-SPE cleanup tube (containing MgSO₄ and C18 sorbent)
-
Nitrogen evaporator
-
LC-MS grade reconstitution solvent (e.g., 90:10 Methanol:Water)
Procedure:
-
Homogenization: Weigh approximately 1 g of frozen tissue into a 15 mL glass centrifuge tube. Add 5 mL of water and homogenize thoroughly.
-
Internal Standard Spiking: Spike the homogenate with an appropriate isotopically labeled internal standard for DIDP.
-
Extraction:
-
Add 5 mL of acetonitrile to the homogenized sample.
-
Add the QuEChERS salts.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Processing:
-
Transfer the cleaned extract to a new glass tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
-
Workflow Visualization
The following diagrams illustrate the key workflows for DIDP analysis.
Caption: Workflow for DIDP extraction from biological tissue.
Caption: Logical troubleshooting flow for DIDP analysis.
Part 4: References
-
5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023, January 17). Restek. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry, 87(13-14), 959-969. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Taylor & Francis Online. [Link]
-
Lee, J., et al. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry. [Link]
-
Agilent Technologies. (n.d.). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research@THEA. [Link]
-
Weissberg, A., & Madmon, M. (2021). Derivativized dipeptide detection: Informative MS/MS fragmentations. SpectroscopyNOW. [Link]
-
RSC Publishing. (2025, October 15). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. [Link]
-
Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]
-
International Journal of Research in Engineering and Science. (2023, May 1). A review of phthalate test methods. [Link]
-
Wasik, A., et al. (2020, January 15). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. PMC - NIH. [Link]
-
NIH. (n.d.). Reduce the matrix effect in biological tissue imaging using dynamic reactive ionization and gas cluster ion beams. [Link]
-
OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). [Link]
-
Tienpont, B., et al. (2025, August 7). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. Springer. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
ResearchGate. (2013, October 3). How to minimize phthalates contamination step by step during phthalates analysis? [Link]
-
MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. [Link]
-
Peak Scientific. (2019, November 4). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. [Link]
-
ResearchGate. (2025, November 13). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. [Link]
-
ResearchGate. (2020, January 15). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. [Link]
-
Semantic Scholar. (n.d.). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. [Link]
-
Waters. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. [Link]
-
ATSDR. (n.d.). 6. analytical methods. [Link]
-
MDPI. (2021, July 1). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. [Link]
-
OSTI.GOV. (1987, March 1). Measurement of phthalates in small samples of mammalian tissue. [Link]
-
PubMed. (2017, December 9). Determination of total phthalate in cosmetics using a simple three-phase sample preparation method. [Link]
-
ACS Publications. (2025, May 26). Phthalate Contamination in Food: Occurrence, Health Risks, Biomarkers for Detection, and Mitigation Strategies to Enhance Food Safety. [Link]
-
Redalyc. (n.d.). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. [Link]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]
-
PubMed. (2013, January 18). Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle. [Link]
-
PubMed Central. (n.d.). Human Biological Monitoring of Diisononyl Phthalate and this compound: A Review. [Link]
-
MDPI. (n.d.). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. [Link]
-
NIH. (2024, October 19). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. [Link]
-
ResearchGate. (n.d.). Matrix effect obtained by all tissues and body fluids for the two validation levels. A. [Link]
-
Ingenta Connect. (2014, June 2). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. [Link]
-
PMC - NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
-
PubMed. (n.d.). Tandem parallel fragmentation of peptides for mass spectrometry. [Link]
-
New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. (n.d.). [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). [Link]
-
PubMed. (n.d.). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. [Link]
-
ResearchGate. (2025, August 6). Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: Investigation of the sources, tips and tricks. [Link]
-
ResearchGate. (n.d.). (PDF) Determination of Phthalates in Environmental, Food and Biomatrices - An Analytical Challenge. [Link]
-
Matrix effects in biological mass spectrometry imaging: identification and compensation. (n.d.). [Link]
-
Australian Industrial Chemicals Introduction Scheme. (n.d.). This compound. [Link]
-
Restek. (n.d.). How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS. [Link]
-
Consumer Product Safety Commission. (n.d.). Toxicity Review for this compound (DIDP). [Link]
Sources
- 1. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
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- 11. Reduce the matrix effect in biological tissue imaging using dynamic reactive ionization and gas cluster ion beams - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Analyzing Diisodecyl Phthalate (DIDP) in High-Fat Food Samples
Welcome to the technical support center for the analysis of Diisodecyl phthalate (DIDP) in challenging high-fat food matrices. This guide is designed for researchers, scientists, and quality control professionals who are developing, refining, or troubleshooting methods for DIDP quantification. High-fat foods, such as edible oils, dairy products, and fatty meats, present significant analytical hurdles due to their complex matrix.[1] This document provides in-depth, experience-based insights and systematic troubleshooting guides to help you navigate these challenges and achieve accurate, reliable results.
The lipophilic (fat-loving) nature of phthalates like DIDP means they readily migrate into and concentrate in fatty foods from packaging materials, processing equipment, and environmental sources.[1][2][3][4] This chemical affinity, combined with the inherent complexity of the food matrix itself, necessitates robust and carefully optimized analytical methods.
Core Challenges in DIDP Analysis of High-Fat Foods
Successfully analyzing DIDP in high-fat samples hinges on overcoming two primary obstacles: matrix effects and background contamination .
-
Matrix Effects: The high lipid content in these samples is the principal culprit. Lipids can co-extract with the analyte of interest, leading to a range of problems including ion suppression or enhancement in mass spectrometry, poor chromatographic peak shape, and contamination of the analytical instrument.[5]
-
Background Contamination: Phthalates are ubiquitous in the laboratory environment, found in solvents, reagents, and a wide array of plastic materials.[2][5] This pervasive presence can lead to artificially high readings and compromise the accuracy of your results, especially when measuring low concentrations.
This guide will provide structured solutions to these and other specific issues you may encounter.
Troubleshooting Guide: A Problem-and-Solution Approach
This section is structured in a question-and-answer format to directly address common problems encountered during the analysis of DIDP in high-fat food samples.
Sample Preparation & Extraction
Question 1: I'm experiencing low and inconsistent recovery of DIDP from my edible oil samples. What could be the cause and how can I improve it?
Answer:
Low and erratic recovery is a frequent issue, often stemming from inefficient extraction or loss of the analyte during cleanup. Let's break down the potential causes and solutions.
Causality: The primary challenge is to selectively extract the smaller DIDP molecules while leaving behind the much larger lipid molecules.[5] Inefficient phase separation during liquid-liquid extraction (LLE) or inadequate cleanup can lead to significant analyte loss.
Troubleshooting Steps:
-
Re-evaluate Your Extraction Solvent: For fatty matrices, a common strategy involves using a nonpolar solvent like hexane to dissolve the oil, followed by partitioning with a more polar solvent like acetonitrile, in which fats are poorly soluble.[2][6] This helps to selectively draw the phthalates into the acetonitrile layer.
-
Optimize LLE Conditions: Ensure vigorous mixing (e.g., vortexing) for a sufficient duration to facilitate the transfer of DIDP into the extraction solvent. Also, allow adequate time for the layers to separate completely. Centrifugation can aid in achieving a clean separation.
-
Consider Advanced Cleanup Techniques: If LLE alone is insufficient, integrating a dedicated cleanup step is crucial.
-
Gel Permeation Chromatography (GPC): This is a highly effective technique for separating large lipid molecules from smaller analytes like DIDP based on their size.[5][7][8][9][10] It is a preferred method for cleaning up extracts from fatty samples.[2]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used to retain the analyte while allowing interfering lipids to pass through, or vice-versa. Common sorbents for phthalate analysis include C18 and primary secondary amine (PSA).[11] However, be aware that SPE cartridges themselves can be a source of phthalate contamination.[12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While originally developed for pesticide analysis, the QuEChERS methodology can be adapted for phthalates in fatty matrices.[13][14][15] It involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive SPE (d-SPE) cleanup step to remove lipids and other interferences.[14][16]
-
Workflow Diagram: Sample Preparation for High-Fat Matrices
Caption: Recommended sample preparation workflows for DIDP analysis.
Chromatography & Detection
Question 2: My chromatograms show broad, tailing peaks for DIDP, and I'm seeing significant signal suppression in my LC-MS/MS analysis. What's causing this and how can I fix it?
Answer:
Poor peak shape and signal suppression are classic signs of matrix effects, where co-eluting lipids interfere with the ionization and detection of your target analyte.
Causality: In Gas Chromatography (GC), residual fats can coat the injector liner and the head of the analytical column, leading to poor volatilization and peak tailing. In Liquid Chromatography-Mass Spectrometry (LC-MS), non-volatile lipids in the sample can suppress the ionization of DIDP in the MS source, leading to a lower-than-expected signal.[5]
Troubleshooting Steps:
-
Enhance Sample Cleanup: This is the most critical step. If you are already using a cleanup method, it may need further optimization. Consider using a multi-step cleanup approach, for example, LLE followed by GPC.[17]
-
GC-Specific Solutions:
-
Injector Maintenance: Regularly replace the injector liner and septum. Using a liner with glass wool can help trap non-volatile matrix components.
-
Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a solvent vent mode, which can remove the bulk of the solvent and some matrix components before they enter the analytical column.
-
-
LC-MS/MS-Specific Solutions:
-
Use a Diverter Valve: Program a diverter valve to send the initial part of the chromatographic run (containing salts and highly polar interferences) and the final part (where heavy lipids may elute) to waste, only directing the flow to the MS source during the elution window of DIDP.
-
Optimize Mobile Phase: Ensure your mobile phase is effective at eluting lipids from the column to prevent carryover between injections. A strong organic wash step at the end of each run is essential.
-
Consider a Contamination Trap: Placing a trap column between the pump and the autosampler can help retain phthalates originating from the HPLC system itself.[18]
-
-
Use Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for DIDP (e.g., DIDP-d4) is highly recommended. These standards co-elute with the native analyte and experience the same matrix effects, allowing for accurate correction of signal suppression or enhancement.
Data Comparison: Impact of Cleanup on Recovery
| Cleanup Method | Matrix | Analyte | Average Recovery (%) | Reference |
| None (Dilute & Shoot) | Soybean Oil | DIDP | 31 - 83% (variable) | [17] |
| Gel Permeation Chromatography (GPC) | Butter | DIDP | 70 - 106% | [17] |
| Solid-Phase Extraction (SPE) | Edible Oil | Various Phthalates | 80.9 - 121.5% | [19] |
| QuEChERS | Seafood (High-Fat) | DIDP | Up to 79% | [14] |
This table summarizes typical recovery data and illustrates the improvement gained from effective cleanup.
Frequently Asked Questions (FAQs)
Q1: How can I minimize background contamination from phthalates in my lab?
A1: This is a critical aspect of phthalate analysis.[5]
-
Avoid Plastics: Wherever possible, use glassware, stainless steel, or aluminum foil that has been thoroughly cleaned and baked at a high temperature (e.g., 400°C) to remove any organic contaminants.[2]
-
High-Purity Solvents: Use high-purity, phthalate-free solvents. It's good practice to run a solvent blank before starting your sample sequence to check for contamination.
-
Procedural Blanks: Always include procedural blanks (a sample with no matrix that goes through the entire extraction and analysis process) with every batch of samples.[5] This will help you quantify and subtract any background contamination.
-
Dedicated Glassware: If possible, maintain a set of glassware dedicated solely to phthalate analysis.
Q2: Which analytical technique is better for DIDP in high-fat foods: GC-MS or LC-MS/MS?
A2: Both techniques are widely used and have their own advantages.[2][3]
-
GC-MS: GC-MS is a robust and widely available technique. It offers excellent separation for the various isomers that can be present in commercial DIDP mixtures. The primary challenge is the need for a clean extract to prevent contamination of the GC inlet and column.[2]
-
LC-MS/MS: LC-MS/MS can offer higher sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM).[12][18][20] It can sometimes be more tolerant of complex matrices than GC-MS, but is still susceptible to ion suppression from lipids. A key advantage is the elimination of a derivatization step which is sometimes required in GC analysis.[18]
The choice often depends on the specific instrumentation available, the required detection limits, and the laboratory's expertise.
Logical Flow: Choosing an Analytical Technique
Caption: Decision tree for selecting an analytical technique.
Q3: What are typical Limits of Detection (LOD) and Quantification (LOQ) for DIDP methods?
A3: LODs and LOQs are highly method-dependent. However, modern instrumentation can achieve very low detection levels.
-
GC-MS methods can typically reach LODs in the range of 7-10 ng/g (ppb) in an oil matrix.
-
LC-MS/MS methods are often more sensitive, with reported LOQs ranging from 5.5 to 110 µg/kg (ppb).[21] Some highly sensitive methods can detect levels as low as 1 ppb.[20]
It is crucial to perform a proper method validation in your own laboratory, using your specific matrix, to determine the actual LOD and LOQ for your method.
References
-
Stalling, D. L., Tindle, R. C., & Johnson, J. L. (1981). Gel permeation system for removal of fats during analysis of foods for residues of pesticides and herbicides. Journal of the Association of Official Analytical Chemists, 64(3), 720-723. [Link]
-
Food Standards Agency. (n.d.). Determination of phthalates in foods and establishing methodology to distinguish their source. [Link]
-
SGS. (2011). DETERMINATION OF SIX PHTHALATE FROM HIGH-FAT FOOD BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY/ELECTROSPRAY IONIZATION-TANDEM MASS SPECTROMETRY. [Link]
-
Gilson. (n.d.). Gel Permeation Chromatography. [Link]
-
Petersen, J. H. (2004). Methods for the determination of phthalates in food. JRC Publications Repository. [Link]
-
Agilent. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]
-
Ribeiro, C., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
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Hassan, M. M., et al. (2025). Phthalate Contamination in Food: Occurrence, Health Risks, Biomarkers for Detection, and Mitigation Strategies to Enhance Food Safety. Journal of Agricultural and Food Chemistry. [Link]
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Cortazar, E., et al. (2024). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Analytical and Bioanalytical Chemistry. [Link]
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Li, Z., et al. (2023). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. MDPI. [Link]
-
Gilson. (n.d.). Cleanup of Plastics Additives from Edible Oils using Gel Permeation Chromatography (GPC). [Link]
-
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-
GERSTEL. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. [Link]
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Vavrouš, A., et al. (2016). Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]
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Barp, L., et al. (2015). Determination of phthalate esters in vegetable oils using direct immersion solid-phase microextraction and fast gas chromatography coupled with triple quadrupole mass spectrometry. ResearchGate. [Link]
-
Coltro, L., et al. (2022). Migration of phthalates and 2,6-diisopropylnaphthalene from cellulose food packaging. ResearchGate. [Link]
-
Cirillo, T., & Fasano, E. (2020). Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact. PubMed Central. [Link]
-
PerkinElmer. (n.d.). Rapid LC/MS/MS Analysis of Phthalates. [Link]
-
Li, D., et al. (2015). Determination of 23 phthalate esters in food by solid-phase extraction coupled with gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Li, Z., et al. (2023). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. PubMed Central. [Link]
-
Agilent. (n.d.). Analysis of food by gpc/sec. [Link]
-
Jo, A., et al. (2020). Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk. PubMed. [Link]
-
Cunha, S. C., et al. (2018). Simple method for determining phthalate diesters and their metabolites in seafood species using QuEChERS extraction and liquid chromatography-high resolution mass spectrometry. ResearchGate. [Link]
-
Wang, L., et al. (2019). Detection of 20 phthalate esters in breast milk by GC-MS/MS using QuEChERS extraction method. PubMed. [Link]
-
Wang, Y., et al. (2025). Determination of the migration of 20 phthalate esters in fatty food packaged with different materials by solid-phase extraction and UHPLC–MS/MS. ResearchGate. [Link]
-
Cao, X. L. (2010). Phthalate Esters in Foods: Sources, Occurrence, and Analytical Methods. Comprehensive Reviews in Food Science and Food Safety. [Link]
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Wikipedia. (n.d.). Gel permeation chromatography. [Link]
-
Food Standards Agency. (2012). Analysis of plasticisers in food by GC/MS. [Link]
-
Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]
-
Shimadzu. (n.d.). Determination of Phthalate Esters in Vegetable Oils Using Direct Immersion Solid-Phase Microextracti. [Link]
-
Weththasinghe, K. K. T., et al. (2021). Sample preparation techniques for the determination of some food contaminants (Polycyclic aromatic hydrocarbons, mineral oils and phthalates). ResearchGate. [Link]
-
Russo, M. V., et al. (2015). Extraction and GC-MS Analysis of Phthlate Esters in Food Matrices: a Review. ResearchGate. [Link]
-
Lee, S., et al. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. PubMed. [Link]
-
Waters. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. [Link]
-
Food Standards Agency. (2012). Determination of phthalates in foods. [Link]
-
Wang, L., et al. (2019). Detection of 20 phthalate esters in breast milk by GC-MS/MS using QuEChERS extraction method. ResearchGate. [Link]
-
Pizzo, F., et al. (2024). Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples. PubMed. [Link]
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Royal Society of Chemistry. (2025). Analytical methodologies for the determination of phthalates in environmental matrices. [Link]
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Cañadas, E., et al. (2024). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples. PubMed Central. [Link]
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dealing with instrument contamination when analyzing for Diisodecyl phthalate
Welcome to the technical support center for Diisodecyl phthalate (DIDP) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with instrument contamination. Given that DIDP is a high molecular weight, semi-volatile organic compound used extensively as a plasticizer, its presence in the laboratory environment is nearly universal, making it a persistent challenge for trace-level analysis.[1][2][3] This resource provides in-depth troubleshooting workflows and proactive prevention strategies to ensure the integrity and accuracy of your analytical results.
Troubleshooting Guide: Isolating and Eliminating DIDP Contamination
You've run your blanks, and a familiar, broad peak or cluster of peaks characteristic of DIDP isomers appears. This section provides a systematic, logical workflow to diagnose and resolve the contamination source.
Workflow for Diagnosing DIDP Contamination
The following diagram outlines a step-by-step process of elimination to pinpoint the source of DIDP contamination. By methodically testing each component of your analytical process, from the instrument itself to your sample preparation consumables, you can efficiently identify and address the issue.
Caption: A flowchart for systematic troubleshooting of DIDP contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIDP) and why is it such a common laboratory contaminant?
This compound (DIDP) is a high-molecular-weight phthalate ester used as a plasticizer to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][4][5][6] Its widespread use in common industrial and laboratory products makes it a ubiquitous environmental contaminant.[2][5] DIDP is found in vinyl flooring, wire and cable insulation, paints, adhesives, and numerous plastic products.[2][5][6] Because it is not chemically bound to the polymer matrix, it can easily leach, migrate, or off-gas from these materials, leading to background contamination in sensitive analytical tests.[7][8]
Q2: I'm seeing DIDP peaks in my blank injections. What are the most likely sources?
Phthalate contamination, especially from high-production-volume chemicals like DIDP, can originate from multiple sources within the lab. A systematic evaluation is key.[9][10]
| Source Category | Specific Examples | Mitigation Strategy |
| Laboratory Consumables | Vinyl gloves, Parafilm, pipette tips (especially from plastic racks), plastic syringes, SPE cartridges, vial caps/septa, plastic containers.[11][12][13][14] | Priority: Switch to nitrile gloves.[11] Use glass stoppers or baked aluminum foil instead of Parafilm.[11][12] Whenever possible, use glass pipettes and syringes.[14] Pre-rinse all consumables with a clean solvent. |
| Solvents & Reagents | HPLC/GC grade solvents, purified water, extraction agents. Even high-purity solvents can contain trace phthalates from manufacturing, bottling, or liners.[10][12] | Purchase solvents in smaller bottles to minimize contamination from air exposure over time. Test new lots by running a concentrated blank. Consider redistilling solvents for ultra-trace analysis.[12] |
| Laboratory Environment | Dust, laboratory air (from off-gassing of flooring, paint, ceiling tiles, cables), personnel.[10][11][12] | Maintain a clean, dust-free workspace.[12] Avoid using soft PVC materials in the lab where phthalate analysis is performed.[12] Ensure good ventilation. |
| Analytical Instrument | Plastic tubing (PVC, PEEK), pump seals, solvent frits, septa, O-rings. Phthalates can accumulate in instrument components over time.[10][12][15][16] | Flush the system regularly with a strong organic solvent like isopropanol.[11] For LC-MS, install a delay column before the injector to chromatographically separate system contamination from analyte peaks.[15] For GC-MS, regularly replace the inlet liner and septum. |
Q3: What proactive steps can my lab take to create a "phthalate-aware" environment?
Preventing contamination is far more efficient than troubleshooting it. Implementing strict lab-wide protocols is essential for reliable trace analysis.
-
Establish a "Glass-First" Policy : For all sample and solvent handling, use glass wherever feasible. If plastic must be used, choose polypropylene (PP) or polyethylene (PE), which tend to have lower phthalate content than PVC.[11]
-
Mandate Nitrile Gloves : Vinyl gloves are a major source of phthalate contamination and should be banned from the area where trace analysis is performed.[11][12]
-
Implement Rigorous Glassware Cleaning : Standard cleaning may not be sufficient. A high-temperature bake-out is required to remove adsorbed phthalates.[9][17] See Protocol 1 for a detailed procedure.
-
Dedicate Equipment : If possible, dedicate glassware, tubing, and even entire chromatographic systems to phthalate analysis to prevent cross-contamination from other analyses.[12]
-
Manage Consumables : When opening a new box of pipette tips or vials, rinse a representative sample with solvent and analyze the rinsate to qualify the batch before use. Store consumables in closed containers, not open to the lab environment.
Q4: My instrument is definitely the source of the DIDP background. What are the best cleaning protocols?
Instrument-derived contamination is common as plasticizers from components leach into the solvent path over time.
-
For LC-MS Systems : The hydrophobic nature of DIDP causes it to adsorb onto surfaces.
-
Aggressive Flushing : An overnight flush with 100% isopropanol (IPA) at a low flow rate is highly effective at removing adsorbed phthalates.[11] See Protocol 2 .
-
Install a Delay Column : A highly recommended strategy is to install a delay column (e.g., a C18 or specialized PFAS delay column) between the pump/mixer and the autosampler injector.[15] This does not eliminate the contamination but shifts its retention time so it does not co-elute with the target analytes in your sample injections.[15]
-
-
For GC-MS Systems : Contamination often originates in the hot inlet.
-
Inlet Maintenance : Regularly replace the inlet liner, septum, and gold seal. Phthalates from the lab environment can adsorb onto these surfaces.
-
Column Bake-out : After ensuring the column is compatible with high temperatures, perform a bake-out by setting the oven to its maximum rated temperature (or 20-30°C above your method's max temp) for several hours with carrier gas flowing.
-
Source Cleaning : If background remains high, a full ion source cleaning may be necessary as non-volatile residues can accumulate over time.
-
Experimental Protocols
Protocol 1: High-Temperature Glassware Cleaning for Phthalate Analysis
This protocol is designed to remove organic contaminants, including DIDP, from glassware surfaces.
-
Initial Wash : Manually wash glassware with a laboratory-grade, phosphate-free detergent.
-
Solvent Rinse : Thoroughly rinse the glassware in sequence with tap water, deionized water, and finally a high-purity solvent like acetone or hexane.[17]
-
High-Temperature Bake-out : Place the rinsed and dried glassware in a muffle furnace. Loosely cover openings with cleaned aluminum foil.
-
Baking Cycle : Ramp the temperature to 450-500°C and hold for at least 4-8 hours.[17] This high temperature will pyrolyze any remaining organic residues.
-
Cooling and Storage : Allow the furnace to cool completely before removing the glassware. Immediately cover all openings with baked aluminum foil and store in a clean, dedicated cabinet away from dust and plastic materials.
Protocol 2: LC System Flush for Hydrophobic Contaminants
This procedure is effective for removing high molecular weight phthalates like DIDP from LC tubing and components.
-
System Preparation : Remove the analytical column and replace it with a union or a piece of restriction tubing. Place all solvent lines into a fresh bottle of 100% Isopropanol (IPA) or another strong organic solvent.
-
Low-Flow Flush : Set the pump to a low flow rate (e.g., 0.1-0.2 mL/min).
-
Overnight Flush : Allow the system to flush continuously for at least 8-12 hours (overnight). The combination of a strong solvent and long contact time is effective at dissolving and removing adsorbed contaminants.[11]
-
Re-equilibration : Before reinstalling the column, flush the system thoroughly with your mobile phase for at least 30-60 minutes to ensure all the IPA has been purged from the system.
-
Blank Injection : Reinstall the column, allow it to equilibrate, and perform a solvent blank injection to confirm the reduction in background contamination.
References
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- Strategies to reduce instrument contamination for trace phthalate analysis. (n.d.). Benchchem. Retrieved January 9, 2026.
- This compound. (n.d.). Australian Industrial Chemicals Introduction Scheme. Retrieved January 9, 2026.
- This compound (DIDP): Chemical Properties, Applications and Safety Assessment. (2025, April 9). Yeserchem. Retrieved January 9, 2026.
- This compound (DIDP), CAS 26761-40-0. (n.d.).
- Di-Isodecyl Phthalate (DIDP). (n.d.). Oan Industries. Retrieved January 9, 2026.
- How to minimize phthalates contamination step by step during phthalates analysis? (2013, October 3).
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 9, 2026.
- How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS. (n.d.). Restek. Retrieved January 9, 2026.
- Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (n.d.). U.S. Environmental Protection Agency. Retrieved January 9, 2026.
- Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2022). MDPI. Retrieved January 9, 2026.
- Methods for the determination of phthalates in food. (2005). JRC Publications Repository. Retrieved January 9, 2026.
- Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. (2020).
- Physical Chemistry Assessment for this compound (DIDP). (2024, December 1). U.S. Environmental Protection Agency. Retrieved January 9, 2026.
- An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (n.d.). Research@THEA. Retrieved January 9, 2026.
- Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. (2018). Springer. Retrieved January 9, 2026.
- Common sources of contamination in phthalate analysis. (2025, November). BenchChem. Retrieved January 9, 2026.
- Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Taylor & Francis Online. Retrieved January 9, 2026.
- Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. (n.d.). Agilent Technologies. Retrieved January 9, 2026.
- Those Darn Phthalates. (2020, September 29). Chromatography Research Supplies. Retrieved January 9, 2026.
- Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012, January 17). Agilent Technologies. Retrieved January 9, 2026.
- Determination of Phthalates in Drinking Water by UHPLC with UV Detection. (n.d.). Thermo Fisher Scientific. Retrieved January 9, 2026.
- Leaching and exposure of phthalates from medical devices; health impacts and regulations. (2025, August 4).
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Validation & Comparative
A Senior Application Scientist's Guide to ISO 17025-Compliant GC-MS Method Validation for Diisodecyl Phthalate (DIDP)
This guide provides an in-depth, experience-driven framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Diisodecyl phthalate (DIDP) in accordance with ISO/IEC 17025:2017. We will explore the causality behind each validation step, present a comparative analysis with alternative techniques, and provide the necessary tools to build a robust, self-validating analytical system. This document is intended for researchers, scientists, and quality control professionals who require not just a protocol, but a comprehensive understanding of method validation for complex analytes like DIDP.
Introduction: The Analytical Challenge of this compound (DIDP)
This compound (DIDP) is a high-molecular-weight phthalate ester widely used as a plasticizer in various polymer products.[1] Its presence in consumer goods, from toys to medical devices, is subject to regulatory scrutiny due to potential health concerns, classifying it as a substance that may require authorization under regulations like REACH.[2] Analytically, DIDP presents a unique challenge. It is not a single compound but a complex mixture of isomers, which complicates chromatographic separation and quantification.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly employed technique for phthalate analysis due to its speed, low cost, and the rich structural information it provides.[3] However, the structural similarities among phthalates often lead to a shared base peak ion at m/z 149, making selective quantification of co-eluting compounds difficult.[3] Fortunately for DIDP, a unique extracted ion (m/z 307) can be used for reliable quantification.[3][5]
Adherence to the ISO/IEC 17025 standard is paramount for testing and calibration laboratories to demonstrate their competence and ability to generate valid results.[6][7] This guide will walk through the essential validation parameters, transforming the standard's requirements into a practical, scientifically-grounded workflow.
The Core of Competence: ISO 17025 Method Validation Workflow
Method validation is the process of providing objective evidence that an analytical method is fit for its intended purpose.[6][7] For a quantitative method like the GC-MS analysis of DIDP, this involves a systematic evaluation of several key performance characteristics. The relationship and flow of these validation activities are crucial for building a self-validating system.
Caption: ISO 17025 Method Validation Workflow.
Experimental Protocol: A Step-by-Step Validation of GC-MS for DIDP
This protocol outlines the validation of a GC-MS method for quantifying DIDP in a polymer matrix (e.g., PVC).
Instrumentation and Reagents
-
GC-MS System: An Agilent 8890 GC coupled to a 5977A GC/MSD or equivalent.[2]
-
GC Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar 5-type column.[3][8]
-
Reagents: HPLC-grade or equivalent Tetrahydrofuran (THF), Hexane, and Cyclohexane.[1]
-
Standards: Certified reference material (CRM) of DIDP and a suitable internal standard (e.g., Deuterium-labeled phthalate).[1][9]
Sample Preparation: The Causality of Extraction
The goal of sample preparation is to quantitatively extract DIDP from the polymer matrix while minimizing interferences. The CPSC-CH-C1001-09.3 method provides a robust foundation.[1]
-
Dissolution: Accurately weigh ~0.05 g of the polymer sample into a glass vial. Add 5 mL of THF to dissolve the sample. Causality: THF is a strong solvent for PVC, ensuring the complete release of the non-covalently bound DIDP plasticizer into the solution.[1]
-
Precipitation: Add 10 mL of hexane to the solution to precipitate the PVC polymer. Causality: Phthalates are soluble in hexane, while the large polymer chains are not. This step effectively separates the analyte from the bulk of the matrix.[1]
-
Clarification: Centrifuge or filter the solution to remove the precipitated polymer.
-
Internal Standard & Dilution: Transfer an aliquot of the clear supernatant to a new vial. Add a known amount of internal standard and dilute with cyclohexane for GC-MS analysis. Causality: An internal standard corrects for variations in injection volume and potential matrix effects, which is critical for accuracy under ISO 17025.
GC-MS Operating Conditions
Optimized parameters are crucial for the separation of DIDP isomers from other phthalates.
| Parameter | Value | Rationale |
| Inlet | Splitless, 280-300 °C | Ensures efficient transfer of high-boiling phthalates onto the column.[5][10] |
| Carrier Gas | Helium or Hydrogen, constant flow (~1.5-2.0 mL/min) | Provides stable retention times and optimal separation efficiency.[4][10] |
| Oven Program | 50 °C (1 min), ramp 20 °C/min to 320 °C (hold 2.5 min) | A temperature ramp is essential to separate phthalates by their boiling points.[10] |
| MS Source Temp | 280-300 °C | Prevents condensation of analytes in the ion source.[11] |
| MS Quad Temp | 150 °C | Standard condition for stable mass filtering.[12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions.[2] |
| Ions to Monitor | DIDP: Quantifier ion m/z 307. Qualifiers m/z 149, 167.[5][12] | m/z 307 is a characteristic fragment for DIDP, providing specificity. m/z 149 is a common phthalate fragment.[3] |
Executing the Validation Plan: Parameters and Acceptance Criteria
For each parameter, we will define the experiment, explain its importance, and set clear acceptance criteria as required by ISO 17025.
Selectivity / Specificity
-
Objective: To demonstrate that the method can unequivocally identify and quantify DIDP without interference from other components in the sample matrix (e.g., other plasticizers, polymer degradation products).[13]
-
Protocol:
-
Analyze a matrix blank (polymer sample known to be free of DIDP).
-
Analyze a standard solution containing DIDP and other potentially interfering phthalates.
-
Analyze a matrix blank spiked with DIDP.
-
-
Acceptance Criteria: The matrix blank should show no significant peaks at the retention time and m/z of DIDP. In the mixed standard, the DIDP peak should be chromatographically resolved from other compounds. The ratio of qualifier to quantifier ions should be consistent between the standard and the spiked sample.
Linearity and Working Range
-
Objective: To establish the concentration range over which the instrument response is directly proportional to the analyte concentration.[13][14]
-
Protocol: Prepare and analyze a series of calibration standards at a minimum of five concentration levels, bracketing the expected concentration in samples. For DIDP, a range of 0.05 mg/L to 1.0 mg/L or higher may be appropriate.[2][4]
-
Acceptance Criteria: The linearity of the calibration curve is typically assessed by the coefficient of determination (R²). An R² value of >0.995 is generally considered acceptable.[2][15] The residuals should be randomly distributed around zero.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of DIDP that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[14]
-
Protocol: Analyze at least seven replicates of a matrix blank spiked with DIDP at a low concentration (typically 1-5 times the expected LOD).
-
LOD is often calculated as 3 times the standard deviation of the replicate measurements.
-
LOQ is often calculated as 10 times the standard deviation, or the concentration at which a signal-to-noise ratio of 10:1 is achieved.
-
-
Acceptance Criteria: The LOQ must be low enough for the intended application (e.g., below the regulatory limit of 0.1% by mass in a product).[16] The precision and accuracy at the LOQ should meet predefined criteria (e.g., RSD < 20%, recovery 80-120%).
Trueness (Accuracy) and Precision
-
Objective: To assess the closeness of agreement between the measured value and a true or accepted reference value (trueness/accuracy) and the closeness of agreement between independent measurements (precision).[17][18]
-
Protocol:
-
Trueness: Analyze a Certified Reference Material (CRM) containing a known concentration of DIDP. If a CRM is unavailable, perform a recovery study by analyzing matrix blanks spiked at low, medium, and high concentrations across the working range.[17]
-
Precision (Repeatability): Analyze multiple replicates (n≥7) of a spiked sample under the same operating conditions over a short period by the same analyst.
-
Precision (Intermediate): Repeat the analysis on different days, with different analysts, or on different instruments.
-
-
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Trueness (Recovery) | Typically 80-120% for each concentration level.[19] |
| Repeatability (RSDr) | Typically < 15% |
| Intermediate Precision (RSDi) | Typically < 20% |
The relationship between these core validation parameters is hierarchical and interconnected.
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A Guide to Inter-Laboratory Comparison for the Analysis of Diisodecyl Phthalate (DIDP) in Polymers
Abstract
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) study for the quantification of Diisodecyl phthalate (DIDP) in polymeric materials. As regulatory scrutiny of phthalates in consumer goods continues to grow, ensuring the accuracy and comparability of analytical results across different laboratories is paramount.[1][2][3] This document outlines the critical phases of an ILC, from the design and preparation of proficiency test items to the selection of analytical methodologies and the statistical evaluation of performance. Detailed experimental protocols for sample preparation and instrumental analysis are provided, supported by the scientific rationale for key procedural steps. This guide is intended for researchers, analytical scientists, and quality assurance professionals in industrial, regulatory, and contract testing laboratories who are involved in the analysis of plasticizers in polymers.
Introduction: The Imperative for Harmonized Phthalate Analysis
This compound (DIDP) is a high molecular weight phthalate ester commonly used as a plasticizer to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[4] However, due to concerns about its potential as an endocrine disruptor, the use of DIDP is restricted in certain consumer products, such as toys and childcare articles, in numerous jurisdictions worldwide.[1][3][5][6] The standard regulatory limit is often set at 0.1% by weight (1000 mg/kg).
Accurate quantification of DIDP at these levels is essential for regulatory compliance and consumer safety. However, the analysis presents several challenges:
-
Complex Polymer Matrices: The polymer itself can interfere with the extraction and analysis, a phenomenon known as a matrix effect.[7][8]
-
Isomeric Complexity: DIDP is a complex mixture of isomers, which can complicate chromatographic separation and quantification.
-
Co-elution: DIDP may co-elute with other structurally similar phthalates, such as Diisononyl phthalate (DINP), requiring selective detection methods.[9][10]
Inter-laboratory comparison (ILC) studies, also known as proficiency testing (PT), are a cornerstone of a laboratory's quality assurance system. They provide an objective means to assess a laboratory's performance against that of its peers and to evaluate the reliability and comparability of analytical methods.[11][12][13] A successful ILC program leads to harmonized results, enhances confidence in analytical data, and supports robust regulatory oversight.[12][14]
Designing a Robust Inter-Laboratory Comparison Study
The design of an ILC is critical to its success. The study must be meticulously planned to ensure that the proficiency test (PT) materials are appropriate and that the resulting data can be interpreted meaningfully.
Test Material: Selection, Preparation, and Validation
The choice of the test material is the foundation of the ILC. For DIDP analysis, a common and relevant polymer matrix like PVC is an ideal candidate.
-
Preparation: A homogenous batch of PVC is selected, preferably one with no detectable native DIDP. This base material is then cryo-milled to a fine, consistent powder to facilitate uniform blending. A certified reference standard of DIDP, dissolved in a suitable solvent, is then carefully spiked into the polymer powder. The solvent is subsequently removed under vacuum to produce a solid PT material with a known, gravimetrically assigned DIDP concentration. Multiple concentration levels should be prepared to assess laboratory performance across a relevant range, for instance, one level below the typical 0.1% regulatory limit and one level above.
-
Homogeneity and Stability Testing: Before distribution to participating laboratories, the prepared PT materials must undergo rigorous homogeneity and stability testing in accordance with ISO 13528.[12] Homogeneity is assessed by analyzing multiple, randomly selected subsamples from the batch to ensure that the variance between units is not significant compared to the expected variance between laboratories. Stability is evaluated by analyzing the material at different time points and under different storage conditions to confirm that the DIDP concentration does not change during shipping and the duration of the study.[12][14]
The ILC Workflow: From Organizer to Participant
The ILC process follows a structured workflow to ensure consistency and fairness. The diagram below illustrates the key stages involved.
Caption: Workflow of an inter-laboratory comparison study.
Recommended Analytical Protocols
While participating laboratories should ideally use their own validated in-house methods, providing standardized protocols is beneficial for method validation and for laboratories seeking to establish or improve their capabilities. The following sections detail robust methods for DIDP extraction and analysis.
Experimental Protocol: Solvent Extraction of DIDP from Polymer
This protocol is based on established methods such as those described in ISO 8124-6:2018.[6] The core principle is to dissolve the polymer in a suitable solvent and then precipitate the polymer by adding an anti-solvent, leaving the analyte of interest in the supernatant.
Rationale: This dissolution-precipitation technique is highly effective for extracting plasticizers from polymers like PVC. Tetrahydrofuran (THF) is an excellent solvent for PVC, ensuring complete dissolution and release of the entrapped DIDP. Hexane acts as an anti-solvent, causing the high-molecular-weight polymer to precipitate while the lower-molecular-weight DIDP remains in solution. The use of an isotopically labeled internal standard (e.g., DIDP-d4) is crucial to correct for variations in extraction efficiency and instrumental response.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 250 mg of the polymer sample into a 50 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard solution (e.g., DIDP-d4 at 10 µg/mL in THF) to the sample.
-
Dissolution: Add 10 mL of THF to the tube. Cap tightly and vortex to mix. Place the tube in an ultrasonic bath for 30-60 minutes, or until the polymer is completely dissolved.
-
Precipitation: Slowly add 20 mL of n-hexane to the solution while vortexing to precipitate the polymer.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated polymer.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Concentration: Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.
-
Final Volume: Adjust the final volume to 2.0 mL with cyclohexane for GC-MS analysis.
Experimental Protocol: GC-MS Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the confirmatory analysis of phthalates.[9][10]
Rationale: GC provides the necessary chromatographic separation of DIDP from other components in the extract. Mass Spectrometry offers high selectivity and sensitivity for detection. Operating in Selected Ion Monitoring (SIM) mode enhances sensitivity and reduces interference from the matrix by monitoring only specific, characteristic ions of the target analyte and internal standard. The primary fragment ion for many phthalates is m/z 149, but for higher molecular weight phthalates like DIDP, more specific quantitation ions must be used to avoid interference.[9]
Step-by-Step Methodology:
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode, 280°C.
-
Oven Program: Initial 100°C hold for 1 min, ramp at 15°C/min to 320°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
-
-
Calibration: Prepare a series of calibration standards of DIDP in cyclohexane, each containing the internal standard at a constant concentration. Analyze these to generate a calibration curve.
-
Analysis: Inject 1 µL of the final extract from the sample preparation step into the GC-MS system.
-
Data Acquisition: Acquire data in SIM mode. Monitor the following ions:
-
DIDP: m/z 307 (quantitation), 149, 167 (qualifier)
-
DIDP-d4 (IS): m/z 311 (quantitation)
-
-
Quantification: Calculate the concentration of DIDP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Performance Evaluation and Data Interpretation
The data submitted by participating laboratories is analyzed statistically to assess performance. The most common method for this is the z-score, calculated as recommended by ISO 13528.[12]
z-score = (x - X) / σp
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value of the PT material (determined by the organizer).
-
σp is the standard deviation for proficiency assessment (often derived from the Horwitz equation or from the reproducibility standard deviation of a collaborative trial).[13][15]
The interpretation of z-scores is standardized:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Hypothetical Performance Data
The table below presents a hypothetical summary of results from an ILC for a PT material with an assigned DIDP value of 1250 mg/kg.
| Laboratory ID | Reported Value (mg/kg) | Assigned Value (mg/kg) | Standard Deviation for PT (σp) | Calculated z-score | Performance |
| Lab-001 | 1190 | 1250 | 150 | -0.40 | Satisfactory |
| Lab-002 | 1410 | 1250 | 150 | 1.07 | Satisfactory |
| Lab-003 | 980 | 1250 | 150 | -1.80 | Satisfactory |
| Lab-004 | 1600 | 1250 | 150 | 2.33 | Questionable |
| Lab-005 | 850 | 1250 | 150 | -2.67 | Questionable |
| Lab-006 | 1750 | 1250 | 150 | 3.33 | Unsatisfactory |
Conclusion
A well-organized inter-laboratory comparison study is indispensable for any laboratory analyzing regulated substances like this compound in polymers. It serves not only as a tool for external quality assessment but also as a valuable educational resource, helping laboratories to identify and rectify potential issues in their analytical methods, staff training, or instrument calibration. By fostering a culture of continuous improvement and providing a framework for harmonized testing, ILCs ultimately enhance the reliability of data used for product safety assessment and regulatory enforcement, building trust among manufacturers, regulators, and consumers. The harmonization of procedures through such exercises has been shown to significantly decrease inter-laboratory variability, leading to more consistent and reliable data across the board.[12][14]
References
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Agilent Technologies. (n.d.). Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer. Available at: [Link]
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Simoneau, C., et al. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in Oil. JRC Publications Repository. Available at: [Link]
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Ko, A., et al. (2023). A Rapid Screening Method for the Detection of Additives in Electronics and Plastic Consumer Products Using AP-MALDI-qTOF-MS. National Institutes of Health. Available at: [Link]
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International Organization for Standardization. (2019). ISO 14389:2014 Textiles — Determination of the phthalate content — Tetrahydrofuran method. Available at: [Link]
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Esteban, M., et al. (2022). Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project. PubMed Central. Available at: [Link]
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Simoneau, C. (2008). Report of the interlaboratory comparison organised by the Community Reference Laboratory for Food Contact Material Plasticisers. CORE. Available at: [Link]
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van der Veen, A. M. H., et al. (2010). Reliability of proficiency test results for metals and phthalates in plastics. ResearchGate. Available at: [Link]
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Arya Sasol Polymer Company. (n.d.). Proficiency Testing – PT. Available at: [Link]
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A Comparative Toxicological Assessment of Diisodecyl Phthalate (DIDP) and Di(2-ethylhexyl) Phthalate (DEHP)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. Among the most historically prevalent phthalates is Di(2-ethylhexyl) phthalate (DEHP). However, mounting concerns over its potential adverse health effects have led to increased scrutiny and the substitution with other high molecular weight phthalates, such as Diisodecyl phthalate (DIDP).[1] This guide provides a comprehensive, in-depth comparative toxicological assessment of DIDP and DEHP, designed to inform researchers, scientists, and drug development professionals. By synthesizing data from peer-reviewed literature and regulatory assessments, this document aims to provide a clear understanding of the relative toxicological profiles of these two important industrial chemicals.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicological impact of a substance is fundamentally influenced by its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound (DIDP):
-
Absorption: Following oral administration in rats, the absorption of DIDP from the gastrointestinal tract is incomplete and decreases with increasing doses.[2] Dermal absorption is low, estimated at 2-4% in rats.[2] In contrast, inhalation exposure suggests a higher absorption rate of approximately 73% from the lungs.[2]
-
Distribution: Absorbed DIDP is distributed to various tissues, with the highest levels of radioactivity from labeled DIDP found in the gastrointestinal tract, liver, and kidneys.[3]
-
Metabolism and Excretion: DIDP is rapidly metabolized and eliminated primarily through urine and feces.[2] The parent compound is hydrolyzed to its monoester, mono-isodecyl phthalate (MIDP), which can be further oxidized.[2] Fecal excretion is the dominant route, increasing with higher oral doses.[3] The primary metabolites found in urine are phthalic acid and oxidized monoester derivatives.[2]
Di(2-ethylhexyl) Phphthalate (DEHP):
-
Absorption, Metabolism, and Excretion: DEHP is rapidly metabolized in humans to its monoester, mono(2-ethylhexyl) phthalate (MEHP), which is considered the primary toxic moiety.[4][5] MEHP can be further metabolized through oxidation.[5] Like DIDP, DEHP and its metabolites are excreted in urine and feces.[5]
-
Distribution: Following absorption, DEHP and its metabolites are distributed throughout the body. The highest concentrations of MEHP have been observed in the testes.[6]
Comparative Toxicological Endpoints
This section will compare the known toxicological effects of DIDP and DEHP across several key endpoints.
Hepatotoxicity (Liver Toxicity)
-
DIDP: Repeated dose oral studies in rats have shown that DIDP can cause increased liver weights and lipid metabolism in the liver at doses of 120 mg/kg bw/day and above, though generally in the absence of severe pathology.[2] A No-Observed-Adverse-Effect Level (NOAEL) for these effects has been established at 60 mg/kg bw/day in rats.[7]
-
DEHP: DEHP is a well-documented hepatotoxicant in rodents, leading to effects such as liver enlargement, hepatic steatosis (fatty liver), hepatocyte necrosis, and fibrosis.[4][8] The mechanisms are thought to involve mitochondrial dysfunction and the generation of reactive oxygen species (ROS), contributing to liver cell damage.[4] Studies in pregnant mice have shown that DEHP exposure can disrupt iron metabolism, increase oxidative stress, and cause liver injury.[9]
Reproductive and Developmental Toxicity
This is a critical area of concern for phthalates, as many have been identified as endocrine-disrupting chemicals (EDCs).[10]
-
DIDP:
-
Fertility: There is no evidence to suggest that DIDP impairs fertility.[2] Testicular lesions were not observed in repeat dose studies in rats at high doses.[2]
-
Developmental Effects: An increased incidence of fetal variations, such as rudimentary and supernumerary ribs, has been observed in rat developmental studies.[2] The U.S. Environmental Protection Agency (EPA) has identified developmental toxicity as the most sensitive health concern for DIDP.[11] The National Toxicology Program's Center for the Evaluation of Risks to Human Reproduction has also stated that DIDP can cause developmental toxicity.[12]
-
-
DEHP:
-
Male Reproductive System: DEHP is a well-established male reproductive toxicant in animal models.[10][13] Exposure, particularly in utero, can lead to a spectrum of effects known as the "phthalate syndrome," which includes decreased testosterone levels, impaired spermatogenesis, and malformations of the reproductive tract.[13][14] The primary active metabolite, MEHP, is known to target the fetal testes.[14]
-
Female Reproductive System: Studies in female mice have shown that exposure to DEHP can have long-term consequences for reproduction, even after exposure has ceased.[15]
-
Developmental Effects: Prenatal exposure to DEHP has been linked to altered thyroid hormone levels in both mothers and infants.[13]
-
Endocrine Disruption
-
DIDP: In an estrogen-responsive transgenic medaka eleutheroembryos test, DIDP did not show enhanced or anti-estrogenic activity.[16] However, some research suggests that its replacement, Diisononyl phthalate (DINP), which is structurally similar, has exhibited endocrine disruption potential similar to DEHP.[17][18]
-
DEHP: DEHP is widely recognized as an endocrine disruptor.[13] It has been shown to possess anti-androgenic activity and can interfere with steroidogenesis.[19][20] In vitro studies have demonstrated that DEHP can induce an increase in estradiol synthesis.[20]
Carcinogenicity
-
DIDP: Based on available in vitro and in vivo data, DIDP is not considered to be genotoxic.[2] There are no in vivo carcinogenicity studies available for DIDP, and attempts to correlate its carcinogenic potential from similar phthalates are not currently possible.[2]
-
DEHP: DEHP is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals, where dietary exposure caused liver tumors in rats and mice.[21] The International Agency for Research on Cancer (IARC) has classified DEHP as "possibly carcinogenic to humans" (Group 2B). The proposed mechanism is non-genotoxic and may involve the activation of peroxisome proliferator-activated receptor alpha (PPARα).[6][22]
Quantitative Data Summary
| Toxicological Endpoint | This compound (DIDP) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Acute Oral Toxicity (Rat) | Low[2] | Low[23] |
| Hepatotoxicity | Increased liver weight and altered lipid metabolism at ≥120 mg/kg bw/day (rat). NOAEL: 60 mg/kg bw/day.[2][7] | Liver enlargement, steatosis, necrosis, fibrosis.[4][8] |
| Male Reproductive Toxicity | No evidence of impaired fertility or testicular lesions in rats.[2] | Established reproductive toxicant; causes "phthalate syndrome" in rats.[13][14] |
| Developmental Toxicity | Increased incidence of skeletal variations in rats.[2] Considered the most sensitive endpoint by the EPA.[11] | Can cause reproductive tract malformations and alter thyroid hormone levels.[13] |
| Endocrine Disruption | No estrogenic activity in some assays.[16] | Recognized endocrine disruptor with anti-androgenic and steroidogenic effects.[19][20] |
| Carcinogenicity | Not considered genotoxic; no long-term carcinogenicity studies available.[2] | Reasonably anticipated to be a human carcinogen (based on animal data); IARC Group 2B.[21][22] |
Experimental Protocols
In Vivo Two-Generation Reproductive Toxicity Study (OECD Test Guideline 416)
This study design is crucial for assessing the effects of a substance on all phases of the reproductive cycle.
Objective: To evaluate the effects of repeated exposure to a test substance on reproductive performance in male and female rats over two generations.
Methodology:
-
Animal Selection and Acclimation: Use a recognized laboratory strain of rats (e.g., Sprague-Dawley). Acclimate animals for at least 5 days prior to the start of the study.
-
Dose Groups: Establish at least three dose groups and a concurrent control group (vehicle only). The highest dose should induce some systemic toxicity but not mortality, the lowest dose should produce no observable toxicity, and at least one intermediate dose should be included.
-
Administration: Administer the test substance (e.g., via oral gavage or in the diet) to the parental (F0) generation for a specified period before mating, during mating, gestation, and lactation.
-
Mating: Mate F0 animals to produce the first filial (F1) generation.
-
F1 Generation: Select F1 offspring for the second generation of the study. Administer the test substance to the F1 generation from weaning through mating, gestation, and lactation to produce the F2 generation.
-
Endpoints:
-
Parental Animals (F0 and F1): Daily clinical observations, body weight, food consumption, estrous cyclicity, mating and fertility indices, gestation length, and parturition observations.
-
Offspring (F1 and F2): Viability, clinical signs, body weight, sex ratio, anogenital distance (AGD), and developmental landmarks.
-
Pathology: Conduct a full necropsy on all F0 and F1 parental animals. Perform detailed histopathological examination of reproductive organs.
-
In Vitro Assays for Endocrine Disruption
A battery of in vitro assays is often employed to screen for potential endocrine-disrupting activity.[24][25]
1. Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays (e.g., OECD Test Guideline 455): [25][26]
-
Principle: These assays use genetically modified cell lines that contain the human ER or AR and a reporter gene (e.g., luciferase) linked to a hormone-responsive element. Binding of an agonist to the receptor activates the transcription of the reporter gene, producing a measurable signal. Antagonists will inhibit this response.
-
Methodology:
-
Culture the appropriate cell line (e.g., HeLa-9903 for ER, MDA-kb2 for AR).
-
Expose the cells to a range of concentrations of the test substance, along with positive and negative controls.
-
After an incubation period, measure the reporter gene activity (e.g., luminescence).
-
Determine if the substance acts as an agonist or antagonist of the ER or AR.
-
2. H295R Steroidogenesis Assay (OECD Test Guideline 456): [26]
-
Principle: This assay uses the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes involved in steroidogenesis. The assay measures the production of testosterone and estradiol after exposure to a test chemical.
-
Methodology:
-
Culture H295R cells to a confluent monolayer.
-
Expose the cells to the test substance at various concentrations for a defined period (e.g., 48 hours).
-
Collect the cell culture medium.
-
Quantify the concentrations of testosterone and estradiol in the medium using validated methods such as ELISA or LC-MS/MS.
-
Analyze the data to determine if the test substance inhibits or induces steroid hormone production.
-
Visualizations
Caption: Experimental Workflow for Toxicological Assessment.
Conclusion
The available evidence indicates that while both DIDP and DEHP can induce liver effects in rodents, the overall toxicological profile of DEHP, particularly concerning reproductive and developmental toxicity and carcinogenicity, is of greater concern. DEHP is a well-established reproductive toxicant and is considered a probable human carcinogen based on animal studies. In contrast, DIDP does not appear to impair fertility and has not been shown to be carcinogenic, although it can induce developmental effects at high doses. This comparative assessment underscores the importance of considering the specific toxicological profiles of individual phthalates when conducting risk assessments and selecting safer alternatives in product and drug development.
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Hannon, P. R., & Flaws, J. A. (2019). Subchronic Exposure to Di(2-ethylhexyl) Phthalate and Diisononyl Phthalate During Adulthood Has Immediate and Long-Term Reproductive Consequences in Female Mice. Toxicological Sciences, 168(1), 236-249. Retrieved from [Link]
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National Toxicology Program. (2021). Di(2-ethylhexyl) Phthalate. In 15th Report on Carcinogens. Retrieved from [Link]
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Johnson, K. J., et al. (2013). Of Mice and Men (and Rats): Phthalate-Induced Fetal Testis Endocrine Disruption Is Species-Dependent. Toxicological Sciences, 134(2), 225-235. Retrieved from [Link]
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Ito, Y., et al. (2019). Toxicity Review of Di(2-ethylhexyl) Phthalate. Journal of Toxicologic Pathology, 32(3), 151-178. Retrieved from [Link]
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- 25. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Endocrine Disruption [lnhlifesciences.org]
A Senior Application Scientist's Guide to Evaluating Alternatives for Diisodecyl Phthalate (DIDP) in High-Performance Polymer Formulations
For decades, Diisodecyl phthalate (DIDP) has been a workhorse high molecular weight plasticizer, valued for its low volatility, high thermal stability, and excellent durability in flexible PVC applications ranging from wire and cable insulation to automotive interiors.[1][2][3] However, a shifting regulatory landscape and evolving market demands have spurred a critical re-evaluation of DIDP and a search for viable alternatives.
This guide provides an in-depth, objective comparison of the performance of DIDP against key alternative plasticizers. We will delve into the experimental data that underpins material selection, moving beyond marketing claims to provide researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions. The focus here is not just on what to test, but why we test it, grounding every recommendation in the fundamental principles of polymer science.
The Impetus for Change: Understanding the Context of DIDP Replacement
This compound is a high molecular weight phthalate ester used to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[4] Its C10 backbone contributes to its permanence and resistance to migration compared to lower molecular weight phthalates.[5] However, concerns regarding potential health effects and environmental persistence have led to increased regulatory scrutiny.
Notably, DIDP has been listed under California's Proposition 65 as a substance known to cause reproductive toxicity.[6][7] More recently, the U.S. Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), has finalized a risk evaluation determining that DIDP presents an unreasonable risk of injury to human health under specific occupational exposure scenarios.[8][9] These regulatory pressures, coupled with a market drive for materials with improved environmental, social, and governance (ESG) profiles, have made the evaluation of DIDP alternatives a priority for formulators.
Beyond regulatory concerns, DIDP also has technical limitations. Its plasticizing efficiency is lower than some alternatives, meaning higher concentrations may be needed to achieve the desired flexibility.[10][11] This can impact formulation costs and potentially other material properties.
The Contenders: A Landscape of Alternative Plasticizers
The selection of a suitable replacement for DIDP is a multi-faceted decision that balances performance, cost, and regulatory compliance. The primary classes of alternatives include:
-
High Molecular Weight Ortho-Phthalates: Diisononyl Phthalate (DINP) is the most direct competitor to DIDP. With a C9 carbon backbone, it offers slightly different performance characteristics.[11]
-
Terephthalates: Dioctyl terephthalate (DOTP) is a non-phthalate plasticizer (a para-phthalate) that has gained significant traction as a replacement for ortho-phthalates due to its favorable toxicological profile and excellent performance.[12][13]
-
Trimellitates: Trioctyl trimellitate (TOTM) is a complex ester known for its extremely low volatility and high permanence, making it suitable for high-temperature applications.[14][15]
-
Citrates: Derived from citric acid, these bio-based plasticizers, such as Acetyl Tributyl Citrate (ATBC), are often favored for applications requiring a strong safety profile, such as in medical devices and toys.[16][17]
-
Bio-based Plasticizers: This growing category includes materials like epoxidized soybean oil (ESBO), which can act as a co-plasticizer and stabilizer, and other novel bio-based esters.[14][18]
Comparative Performance Analysis: A Data-Driven Approach
The efficacy of a plasticizer is not a single value but a composite of multiple performance metrics. The following tables summarize key experimental data for DIDP and its primary alternatives in a representative flexible PVC formulation.
Table 1: Mechanical and Thermal Properties
| Property | Test Method | DIDP | DINP | DOTP | TOTM | ATBC |
| Shore A Hardness (10s) | ASTM D2240 | 83 | 83 | 84 | 85 | 82 |
| Tensile Strength (MPa) | ASTM D412 | 15.9 | 14.8 | 15.2 | 16.5 | 14.5 |
| Elongation at Break (%) | ASTM D412 | 340 | 350 | 330 | 320 | 360 |
| Low-Temp. Flex (°C, Tf) | ASTM D1043 | -33 | -35 | -31 | -28 | -40 |
| Volatility (% Weight Loss) | ASTM D1203 | 1.3 | 1.6 | 0.8 | <0.5 | >2.0 |
Data compiled from industry technical data sheets and peer-reviewed studies.[11][19][20] Assumes a standard flexible PVC formulation.
Table 2: Migration Resistance (% Weight Loss)
| Extraction Medium | Test Method | DIDP | DINP | DOTP | TOTM | ATBC |
| Soapy Water (1%) | ASTM D1239 | Low | Low | Very Low | Very Low | Moderate |
| Mineral Oil | ASTM D1239 | Moderate | Moderate-High | Low | Very Low | High |
Qualitative comparison based on typical performance characteristics.[5][7]
Key Performance Insights:
-
Mechanical Properties: DIDP, DINP, and DOTP offer a comparable balance of hardness, tensile strength, and elongation.[11] TOTM tends to yield slightly harder compounds with higher tensile strength but lower elongation, indicative of a less efficient but more permanent plasticizer.[20] ATBC, a citrate ester, provides excellent elongation but may result in slightly lower tensile strength.[21]
-
Low-Temperature Flexibility: The citrate plasticizer ATBC demonstrates superior low-temperature performance. Among the high molecular weight alternatives, DINP offers a slight advantage over DIDP and DOTP.[11]
-
Permanence & Stability: This is a critical area where alternatives can outperform DIDP. DOTP exhibits significantly lower volatility, contributing to a longer product lifespan.[11][13] TOTM is the standout performer in terms of permanence, with very low volatility and migration, making it ideal for demanding, high-temperature applications like automotive interiors and wire insulation.[15] Citrates, while offering a good safety profile, tend to be more volatile and have poorer migration resistance compared to high molecular weight phthalates and trimellitates.[7]
-
Plasticizing Efficiency: DINP is generally considered more efficient than DIDP, meaning less plasticizer is required to achieve the same level of flexibility.[5][11] The solvating strength order often follows: BBP > DHP > DIHP > DOP > DINP > DIDP > DTDP.[5]
Experimental Protocols: Ensuring Scientific Integrity
To generate reliable and comparable data, standardized testing methodologies are paramount. The following section details the protocols for the key performance tests cited above, explaining the scientific principles behind each procedure.
Hardness (Durometer) - ASTM D2240
-
Principle: This test measures the resistance of a material to indentation by a spring-loaded indenter.[3][22] The depth of indentation is inversely proportional to the hardness. For flexible PVC, the Shore A scale is typically used.[3]
-
Methodology:
-
Condition the test specimen (at least 6.4 mm thick) at a standard temperature (23 ± 2°C) and humidity (50 ± 5%) for a minimum of 24 hours.[3]
-
Place the specimen on a hard, flat surface.
-
Hold the durometer vertically and press the indenter firmly onto the specimen, ensuring the presser foot is in full contact.
-
Read the hardness value on the dial within one second of firm contact (for instantaneous hardness). For delayed hardness, the reading is taken after a specified time.
-
Take at least five measurements at different points on the specimen and report the average value.[3]
-
Experimental Workflow for Hardness Testing
Caption: Workflow for ASTM D2240 Durometer Hardness Testing.
Tensile Properties - ASTM D412
-
Principle: This test measures the force required to stretch a material to its breaking point and the extent to which it elongates.[23][24] It provides crucial information about a material's strength and flexibility.
-
Methodology:
-
Die-cut dumbbell-shaped specimens from a conditioned sheet of the plasticized PVC.[25]
-
Measure the cross-sectional area of the narrow section of the specimen.
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a tensile force at a constant rate of crosshead movement (typically 500 mm/min) until the specimen ruptures.[23]
-
Record the force and elongation throughout the test.
-
Calculate Tensile Strength (force at break divided by the original cross-sectional area) and Elongation at Break (the percentage increase in length at the point of rupture).
-
Logical Relationship of Tensile Properties
Caption: Interplay of Plasticizer and Mechanical Properties.
Volatility - ASTM D1203 (Method A)
-
Principle: This method determines the weight loss of a plastic material due to the evaporation of volatile components (primarily the plasticizer) at elevated temperatures.[14][26] It is a key indicator of the plasticizer's permanence.
-
Methodology:
-
Cut a circular disc specimen (typically 50 mm diameter) from the plasticized sheet and weigh it accurately.
-
Place the specimen in a container with activated carbon, ensuring direct contact.[27]
-
Heat the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Remove the specimen, cool it to room temperature in a desiccator, and reweigh it.
-
Calculate the percentage weight loss, which represents the volatile loss.
-
Migration Resistance - ASTM D1239
-
Principle: This test measures the weight loss of a plastic film after immersion in a specific chemical, simulating contact with various substances during its service life.[4][6] This is crucial for applications where the plastic will be in contact with liquids, oils, or soaps.
-
Methodology:
-
Cut and weigh square specimens (50 x 50 mm) of the plasticized film.[6]
-
Immerse each specimen in a separate container with the test liquid (e.g., distilled water, 1% soap solution, mineral oil) at a specified temperature (e.g., 23°C) for a set duration (e.g., 24 hours).[6]
-
Ensure the specimen is fully submerged.
-
After immersion, remove the specimen, gently wipe it dry, and reweigh it.
-
Calculate the percentage weight loss, which indicates the amount of plasticizer and other extractables that have migrated into the liquid.
-
Conclusion and Recommendations
The selection of an alternative to DIDP is not a one-size-fits-all solution. It requires a careful evaluation of performance trade-offs in the context of the specific application's requirements.
-
For general-purpose applications where a balance of performance and cost is key, DOTP presents a compelling case. Its excellent permanence, good mechanical properties, and favorable regulatory profile make it a robust and versatile alternative.[12][13]
-
Where superior low-temperature flexibility is the primary driver, citrate-based plasticizers like ATBC are a strong choice, provided their higher volatility and migration potential are acceptable for the end-use.[17]
-
For high-temperature and demanding applications requiring maximum permanence and minimal migration, such as automotive wire insulation or medical devices, TOTM is the premium choice, despite its higher cost.[7][15]
-
DINP remains a viable alternative, often offering a slight cost and low-temperature performance advantage over DIDP, but with similar regulatory considerations as a high molecular weight phthalate.[5][11]
Ultimately, the data presented in this guide should serve as a starting point. It is imperative that researchers and formulators conduct their own experimental evaluations using these standardized protocols to validate the performance of any alternative plasticizer within their specific polymer systems. This rigorous, data-driven approach is the cornerstone of sound scientific and product development practice.
References
- ASTM D1239-98, Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals, ASTM Intern
- A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product, MDDI Online, April 2001.
- ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis, Kind Snail.
- Plasticizers: Types, Uses, Classification, Selection & Regul
- EPA Finalizes TSCA Risk Evaluation for this compound (DIDP), U.S. Environmental Protection Agency, January 2025.
- ASTM D1203-21, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods, ASTM Intern
- ASTM D 1239 Test for Plastic Film Chemical Extraction, Infinita Lab.
- D1203 Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods, ASTM Intern
- This compound (DIDP); Risk Evaluation Under the Toxic Substances Control Act (TSCA); Notice of Availability, Federal Register, January 2025.
- Chemical Resistance Testing: Ensure Suitability for Your Applic
- Perspectives on alternatives to phthalate plasticized poly(vinyl chloride)
- A Comparative Analysis of Isodecanol-Derived Plasticizers for PVC Formul
- D1203 Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods, ASTM Intern
- Understanding the Safety and Superiority of DINP and DOTP Over DOP in Plasticizers, Suntek.
- Optimizing PVC Formulations with DOTP: A Technical Deep Dive, NINGBO INNO PHARMCHEM CO.,LTD.
- Comprehensive Comparative Analysis of DOTP and DOP Plasticizers, Ore
- Di-Isodecyl Phthal
- This compound (DIDP)
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- ASTM D2240: Shore Hardness Testing for Plastics and Polymers, Micom Labor
- The Impact of Plasticizer Levels in Hardening PVC Plastic, ResearchG
- Shore Hardness ASTM D2240, Intertek.
- Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4, ZwickRoell.
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- PVC materials without migration obtained by chemical modification of azide-functionalized PVC and triethyl citrate plasticizer, ResearchG
- ASTM D412 Tensile Set (Elastomers), Infinita Lab.
- ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions, Qualitest USA LC, May 2025.
- ASTM D412 - Tensile Testing of Elastomers, STEP Lab.
- A new study on use of PVC based on DEHP and alternate plasticizers is not decisive, PolymerUpd
- Citrate Plasticizers as a Replacement of DOP, Kanademy, January 2023.
- Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride)
- New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids, N
- A Head-to-Head Battle of Plasticizers: Citrate Esters Versus Decyl Isoundecyl Phthal
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration, National Institutes of Health, February 2021.
- Di(2-propylheptyl)
- Structure and diffusion behavior of trioctyl trimellitate (TOTM)
- DINP vs DIDP: What Are the Key Differences, Bastone, November 2025.
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A Senior Application Scientist's Guide to Certified Reference Materials for the Accurate Analysis of Diisodecyl Phthalate (DIDP)
Introduction: The Analytical Challenge of Diisodecyl Phthalate (DIDP)
This compound (DIDP) is a high-molecular-weight phthalate plasticizer used to impart flexibility and durability to a wide range of polymeric products, most notably polyvinyl chloride (PVC).[1][2] Its applications span from wire and cable insulation to automotive interiors and roofing membranes.[2] However, due to the potential for phthalates to leach from products, as they are not chemically bound to the polymer matrix, regulatory bodies worldwide have established strict limits on their presence in consumer goods, especially toys, childcare articles, and food contact materials.[3][4][5][6]
The accurate quantification of DIDP presents a significant analytical challenge for two primary reasons. First, commercial DIDP is not a single compound but a complex mixture of branched C9-C11 isomers, primarily C10.[7][8] This results in a complex, unresolved cluster of peaks rather than a single sharp peak during chromatographic analysis, complicating quantification.[9] Second, the ubiquity of phthalates in the laboratory environment creates a high risk of sample contamination, which can lead to erroneously high results.[10][11]
Given these challenges, achieving accurate, reliable, and defensible data is impossible without the foundational use of Certified Reference Materials (CRMs). This guide provides an in-depth comparison of analytical methodologies for DIDP, grounded in the proper application of CRMs to ensure scientific integrity.
The Cornerstone of Data Integrity: The Role of Certified Reference Materials (CRMs)
In analytical chemistry, most instrumentation is comparative; it measures a response from a sample and compares it to the response of a standard of known composition.[12] A Certified Reference Material (CRM) is the highest quality standard available. According to the International Organization for Standardization (ISO), a CRM is a reference material "characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability".[12][13]
For DIDP analysis, CRMs are indispensable for:
-
Method Validation: They are used to confirm the performance of an analytical method, including its accuracy, precision, and linearity, ensuring it is fit for its intended purpose.[13][14]
-
Instrument Calibration: CRMs provide the basis for converting an instrument's signal into a quantifiable concentration.[15][16]
-
Ensuring Accuracy and Traceability: Using a CRM ensures that a laboratory's measurement results are traceable to internationally recognized standards, lending them a higher level of confidence and comparability across different labs.[12][14]
-
Ongoing Quality Control (QC): CRMs are analyzed alongside routine samples to continuously verify that the analytical system is in control and producing reliable results.[15][17]
For DIDP analysis, several types of CRMs are available:
-
Neat or High-Purity CRMs: These are highly characterized forms of DIDP (as the isomeric mixture) used to prepare in-house calibration standards.[18]
-
Solution CRMs: DIDP prepared in a high-purity solvent (e.g., methanol, acetone) at a certified concentration.[19][20] These are convenient for preparing calibration and spiking solutions.
-
Matrix CRMs: These represent the "gold standard" for method validation. They consist of a typical sample matrix (e.g., PVC) containing a certified concentration of DIDP.[21] Analyzing a matrix CRM allows a laboratory to assess the efficiency and reproducibility of the entire analytical process, from sample extraction to final measurement. The National Institute of Standards and Technology (NIST), for example, provides a Standard Reference Material (SRM 2860) of phthalates in PVC.[21]
Comparative Analysis of Methodologies for DIDP Quantification
The two dominant techniques for DIDP analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the sample matrix, required sensitivity, and potential interferences.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been the standard for phthalate analysis and is the basis for regulatory methods such as those from the U.S. Environmental Protection Agency (EPA).[10][22] The method involves extracting the phthalates from the sample, separating them on a GC column, and detecting them with a mass spectrometer.
-
Strengths:
-
Excellent chromatographic separation for many individual phthalate isomers.
-
Robust and widely available technology with well-established methods.[6]
-
Provides structural information for compound identification.
-
-
Causality Behind Experimental Choices:
-
Sample Preparation: A critical step is the complete dissolution of the polymer matrix (e.g., using tetrahydrofuran) followed by precipitation of the polymer (e.g., with hexane) to liberate the phthalates for analysis.[23] This ensures efficient extraction.
-
Detection: Mass spectrometry is preferred over other detectors like Electron Capture Detectors (ECD) because it provides more definitive identification, which is crucial given the high potential for contamination.[11] Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity.
-
-
Challenges with DIDP:
-
As a complex mixture of isomers, DIDP often appears as a broad, unresolved "hump" in the chromatogram, making baseline integration and accurate quantification difficult.[9]
-
Many phthalates fragment in the MS source to produce a common ion at a mass-to-charge ratio (m/z) of 149.[9][24] While this ion is excellent for screening, it makes it impossible to differentiate co-eluting phthalates based on this ion alone.
-
This protocol is a synthesized example based on common industry practices and regulatory guidelines like CPSC-CH-C1001-09.4.[25]
-
CRM & QC Preparation:
-
Prepare a calibration curve (e.g., 1-100 µg/mL) using a solution CRM of DIDP.[19]
-
Weigh a certified portion of a matrix CRM (e.g., NIST SRM 2860).[21] This will be treated as a sample to verify method accuracy.
-
Prepare a laboratory control sample (LCS) by spiking a known amount of a DIDP solution CRM into a blank matrix.
-
-
Sample Extraction:
-
Accurately weigh approximately 50 mg of the sample, matrix CRM, or blank matrix into a glass vial.
-
Add 5 mL of tetrahydrofuran (THF) and dissolve the sample completely using a vortex mixer or sonicator.
-
Add 10 mL of hexane to precipitate the PVC polymer. Mix thoroughly.
-
Centrifuge the sample to pellet the polymer.
-
Transfer the supernatant containing the phthalates to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary and reconstitute in a known volume of a suitable solvent like cyclohexane.[23]
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph with a mass selective detector.
-
Column: A low-polarity column, such as a 30 m x 0.25 mm, 0.25 µm DB-5MS or equivalent, is commonly used.[9]
-
Injection: 1 µL, splitless injection.
-
Oven Program: Start at 50°C, hold for 1 min, ramp at 20°C/min to 320°C, and hold for 2.5 min.[9]
-
MS Conditions: Operate in Selected Ion Monitoring (SIM) mode. Monitor ions characteristic of DIDP (e.g., m/z 149, 167, 307).[24]
-
-
Data Validation:
-
Quantify the sample results against the CRM-derived calibration curve.
-
Verify that the recovery of DIDP from the matrix CRM is within acceptable limits (e.g., 80-120%).
-
Confirm the result from the LCS is within the established control limits.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Sensitivity Alternative
LC-MS/MS is an increasingly popular technique for phthalate analysis, particularly in complex matrices like food, beverages, or biological samples.[26]
-
Strengths:
-
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended.[29] The SIL-IS is chemically identical to the target analyte but has a different mass. It is added to the sample at the beginning of the extraction process and experiences the same analytical variations as the native DIDP, including any loss during extraction or signal suppression in the MS source. This allows for highly accurate correction and is a cornerstone of a self-validating method.
-
-
Challenges with DIDP:
-
Matrix Effects: Co-extractives from the sample can interfere with the ionization of DIDP in the MS source, leading to signal suppression or enhancement.[30] This is a major source of inaccuracy if not properly addressed.
-
Isomer Separation: While LC can separate some isomers, it may still not fully resolve the entire DIDP "hump," requiring careful integration of the total chromatographic signal.
-
This protocol is a synthesized example based on published application notes.[31]
-
CRM & QC Preparation:
-
Prepare matrix-matched calibration standards by spiking a DIDP solution CRM into a blank sample matrix (e.g., phthalate-free food simulant). This is critical to compensate for matrix effects.[30] Concentrations could range from 0.5 to 25 ng/mL.[31]
-
Spike each calibrator, QC sample, and unknown sample with a fixed concentration of a DIDP-d4 internal standard CRM.
-
-
Sample Preparation (e.g., Acetonitrile Extraction):
-
Take a 1 g aliquot of the liquid sample.
-
Add the internal standard solution.
-
Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge.[31]
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or Phenyl-Hexyl column is often suitable.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier like acetic acid or formic acid.[31]
-
MS/MS Conditions: Operate in ESI positive mode. Optimize MRM transitions for both native DIDP and the DIDP-d4 internal standard.
-
-
Data Validation:
-
Quantify the native DIDP response relative to the DIDP-d4 internal standard response using the matrix-matched calibration curve.
-
Monitor the internal standard response in all samples; significant deviation from the average may indicate a severe matrix effect in that specific sample.
-
Analyze QC samples prepared from a separate CRM stock to verify the accuracy of the calibration curve.
-
Data-Driven Performance Comparison: GC-MS vs. LC-MS/MS
The following table summarizes typical performance characteristics, synthesized from various analytical application notes and studies. Actual performance will vary by instrument, matrix, and specific method optimization.
| Parameter | GC-MS | LC-MS/MS | Rationale & Causality |
| Limit of Quantification (LOQ) | ~50-1000 pg on-column[24] | ~0.1-5 pg on-column[28] | The selectivity of MRM in LC-MS/MS filters out more chemical noise, allowing for lower detection limits. |
| Linearity (R²) | Typically >0.99[24] | Typically >0.99[28][31] | Both techniques can achieve excellent linearity when properly calibrated with CRMs. |
| Typical Precision (%RSD) | <15%[23] | <15%[28] | Precision is highly dependent on the homogeneity of the sample and the consistency of the extraction. |
| Matrix Effect Susceptibility | Low to Moderate | High | GC provides better physical separation from the matrix before detection. ESI in LC-MS is highly susceptible to ion suppression from co-eluting compounds.[30] |
| Primary Mitigation Strategy | Thorough sample cleanup. | Use of Stable Isotope-Labeled Internal Standards and Matrix-Matched Calibrants.[30] | The choice of mitigation is dictated by the nature of the interference (chromatographic vs. ionization). |
| Best For | Polymers, less complex matrices, regulatory compliance (EPA methods). | Complex matrices (food, environmental, biological), trace-level analysis. | The technique is chosen to best handle the specific analytical challenges posed by the sample. |
Visualizing the Workflow: Method Validation Using CRMs
A robust analytical method is built on a foundation of rigorous validation. The use of CRMs is central to this process, providing objective evidence that the method is accurate and precise.
Caption: Workflow for analytical method validation using CRMs.
Conclusion and Recommendations
The accurate analysis of this compound is a challenging but critical task for ensuring regulatory compliance and consumer safety. This guide demonstrates that reliable quantification is fundamentally dependent on the correct and consistent use of Certified Reference Materials.
-
For laboratories analyzing polymers and materials for regulatory compliance (e.g., CPSC, RoHS), a well-validated GC-MS method is often the most direct and established approach. The use of a matrix CRM, such as NIST SRM 2860, is essential for validating the entire extraction and analysis process.
-
For researchers and scientists analyzing DIDP at trace levels in complex biological or environmental matrices, LC-MS/MS offers superior sensitivity and selectivity. However, its implementation must be considered incomplete and potentially inaccurate without the concurrent use of a stable isotope-labeled internal standard and matrix-matched calibrants to rigorously control for matrix effects.
Ultimately, regardless of the chosen instrumentation, a robust quality system built upon the foundation of high-purity CRMs for calibration, matrix CRMs for validation, and internal standards for controlling variability is not merely a recommendation—it is a mandatory requirement for producing scientifically sound and legally defensible data.
References
- Quality Pathshala. (2024, February 29). The Crucial Role of Standard and Certified Reference Materials (CRMs)
- Wikipedia.
- HPC Standards GmbH. High-Purity this compound (DIDP)
- Controllab. (2020, October 27). Certified Reference Material (CRM): benefits for the analytical routine.
- CHIMIA.
- U.S. Environmental Protection Agency.
- IT Tech.
- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling m
- Thermo Fisher Scientific.
- U.S. Environmental Protection Agency. Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- AccuStandard.
- U.S. Environmental Protection Agency.
- NIH. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.
- CPAChem.
- CRM LABSTANDARD.
- SCIEX. A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS.
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Diisodecyl Phthalate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Diisodecyl phthalate (DIDP) is a critical aspect of quality control, safety assessment, and regulatory compliance. As a widely used plasticizer, DIDP can leach from container closure systems, medical devices, and manufacturing components into pharmaceutical products, necessitating robust analytical methods for its detection and quantification. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an objective, in-depth comparison of these methods, supported by experimental data and established protocols, to aid in the selection and cross-validation of the most suitable technique for your analytical needs. As every analytical challenge is unique, this guide eschews a rigid template in favor of a logical, scientifically-grounded narrative that delves into the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
The Analytical Imperative: Why Choose Between HPLC and GC-MS?
The choice between HPLC and GC-MS for DIDP analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity, and the desired analytical throughput.
This compound (DIDP) is a high molecular weight phthalate ester with the chemical formula C28H46O4.[1] Its high boiling point (over 350°C) and low volatility make it amenable to both HPLC and GC analysis, though with specific considerations for each.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for the analysis of volatile and semi-volatile compounds. Its high resolving power, coupled with the specificity and sensitivity of mass spectrometric detection, makes it a widely adopted technique for phthalate analysis.[2][3] The structural information provided by the mass spectrometer offers a high degree of confidence in compound identification.[2]
-
High-Performance Liquid Chromatography (HPLC) , often paired with an Ultraviolet (UV) or Diode-Array Detector (DAD), provides an orthogonal approach. It is particularly advantageous for less volatile or thermally labile compounds, though DIDP's thermal stability allows for its analysis by GC.[3] HPLC offers simpler sample preparation in some cases and avoids the high temperatures of a GC inlet, which can be a source of analyte degradation for more sensitive molecules.
Cross-validation of results from both methods provides the highest level of confidence in the analytical data, a crucial step in regulated environments.[1] This process involves analyzing the same set of samples by both techniques to ensure that the results are comparable and reliable.
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is a cornerstone of scientific integrity and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6][7][8] Key performance indicators from various studies are summarized below to offer a quantitative comparison between HPLC and GC-MS for the analysis of DIDP.
Table 1: Performance Characteristics of HPLC-UV/DAD Methods for this compound (DIDP) Analysis
| Parameter | Reported Value | Source |
| Linearity Range | 1–100 mg L⁻¹ | [9] |
| Limit of Detection (LOD) | 0.10 mg L⁻¹ | [9] |
| Limit of Quantitation (LOQ) | 30 ng | [10] |
| Precision (%RSD) | 0.8–4.2% | [9] |
| Recovery (%) | 82.85–107.40% | [9] |
Table 2: Performance Characteristics of GC-MS Methods for this compound (DIDP) Analysis
| Parameter | Reported Value | Source |
| Linearity Range | Not explicitly stated for DIDP, but generally high for phthalates | |
| Limit of Quantitation (LOQ) | 54.1 to 76.3 ng/g | [11] |
| Precision (%RSD) | 1.8–17.8% | [11] |
| Recovery (%) | 91.8–122% | [11] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a comprehensive starting point. It is imperative to note that optimization based on the specific sample matrix and instrumentation is a fundamental aspect of good analytical practice.
Sample Preparation: The Critical First Step
For solid samples, such as polymers from medical devices or container closures, a common approach involves dissolving the sample in a suitable solvent like tetrahydrofuran (THF), followed by precipitation of the polymer with a non-solvent such as methanol or hexane.[10]
Protocol: Sample Extraction from a Polymer Matrix
-
Accurately weigh approximately 0.05 g of the crushed or thinly sliced polymer sample into a glass vial.
-
Add 5 mL of THF to dissolve the polymer. Gentle agitation or sonication can aid in dissolution.
-
Once dissolved, add 10 mL of methanol or hexane to precipitate the polymer.
-
Allow the polymer to settle for at least one hour at a reduced temperature.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial for analysis.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
This protocol is based on established methods for the analysis of multiple phthalates, including DIDP.[9][10]
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A phenyl-hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for good resolution of high molecular weight phthalates.[10] A C18 column can also be used.
-
Mobile Phase: A ternary gradient of water, acetonitrile, and methanol is often effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Solvent C: Methanol
-
-
Gradient Program:
-
0-2 min: 5% B, 75% C
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to initial conditions and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: DAD at 226 nm[9]
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline based on common practices for phthalate analysis.[11][12]
Instrumentation:
-
GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity column such as a 5%-phenyl/95%-dimethylpolysiloxane (e.g., DB-5ms, Rxi-5ms) of 30 m x 0.25 mm i.d. x 0.25 µm film thickness is a common choice.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 300°C
-
Injection Mode: Splitless (or split with a high split ratio for concentrated samples).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 280°C, hold for 5 minutes.
-
Ramp 2: 10°C/min to 320°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor for DIDP: The primary fragment ion for most phthalates is m/z 149. For DIDP, a characteristic ion at m/z 307 can be used for quantification to avoid interference from co-eluting phthalates.[2]
-
Cross-Validation: Ensuring Method Equivalency
Cross-validation is a formal process to demonstrate that two different analytical methods provide equivalent results for the same set of samples.[4] This is a critical step when transferring methods between laboratories or when using two different techniques within the same study.
The Cross-Validation Workflow:
-
Define Acceptance Criteria: Before initiating the cross-validation, establish clear acceptance criteria for the comparison of results. This typically involves setting limits for the agreement between the two methods, often expressed as a percentage difference.
-
Sample Selection: Analyze a statistically relevant number of samples (e.g., n ≥ 10) that span the analytical range of both methods. These should be real-world samples representative of the intended application.
-
Data Analysis:
-
Direct Comparison: Plot the results from the HPLC method against the results from the GC-MS method. The data points should ideally fall along the line of unity (y=x).
-
Statistical Evaluation: Employ statistical tests such as the paired t-test or Bland-Altman analysis to assess for any systematic bias between the two methods. The correlation coefficient (r) should also be calculated.
-
Visualizing the Workflow
Caption: HPLC-UV/DAD analytical workflow for DIDP quantification.
Caption: GC-MS analytical workflow for DIDP quantification.
Caption: Logical flow of the cross-validation process.
Conclusion and Recommendations
Both HPLC-UV/DAD and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific analytical needs and available instrumentation.
-
GC-MS is recommended when high sensitivity and specificity are paramount, especially in complex matrices where the identification of the analyte needs to be confirmed with a high degree of certainty. The use of SIM mode significantly enhances its quantitative performance.
-
HPLC-UV/DAD offers a simpler and often faster alternative, particularly for routine quality control applications where high sample throughput is required. The avoidance of high temperatures in the injector can be an advantage, although DIDP is thermally stable enough for GC analysis.
Ultimately, the implementation of a cross-validation study is the most rigorous approach to ensure the accuracy and reliability of DIDP quantification, providing a high level of confidence in the data generated, which is essential for regulatory submissions and product safety assessments.
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This compound. (n.d.). Wikipedia.[Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.[Link]
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Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. (n.d.). NIH.[Link]
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Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review. (2017). ResearchGate.[Link]
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Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012). Agilent.[Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.[Link]
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Solid-Phase Extraction of Several Phthalate Esters from Environmental Water Samples on a Column Packed with Polytetrafluoroethyl. (n.d.). J-Stage.[Link]
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Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. (n.d.). PubMed.[Link]
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Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. (n.d.). Gerstel.[Link]
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Determination of phthalates in toys and childcare articles made of PVC with HPLC and HPTLC. (2025). ResearchGate.[Link]
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performance comparison of different stationary phases for Diisodecyl phthalate gas chromatography
An In-Depth Performance Comparison of Stationary Phases for the Gas Chromatography of Diisodecyl Phthalate (DIDP)
For researchers, scientists, and professionals in drug development and material science, the accurate quantification of this compound (DIDP) presents a significant analytical challenge. As a high-molecular-weight plasticizer, DIDP is not a single compound but a complex mixture of C10 branched-chain isomers.[1][2] This isomeric complexity results in a broad, unresolved "hump" or cluster of peaks in a gas chromatogram, making robust and reproducible analysis dependent on the heart of the separation: the capillary column's stationary phase.
This guide provides an in-depth comparison of the performance of various stationary phases for DIDP analysis. Moving beyond a simple catalog of options, we will explore the causal relationships between stationary phase chemistry and chromatographic outcomes, supported by experimental data, to empower you to make informed decisions for your applications.
The Analytical Challenge: Understanding DIDP's Chromatographic Behavior
The primary difficulty in DIDP analysis lies in its isomeric nature. Unlike smaller, single-isomer phthalates that yield sharp, distinct peaks, DIDP's elution profile is a composite of many co-eluting isomers.[1][3] Furthermore, many phthalates, including DIDP isomers, produce a common fragment ion at a mass-to-charge ratio (m/z) of 149 upon electron ionization, which can complicate mass spectrometric identification and quantification if chromatographic separation is poor.[4][5] Therefore, the goal of stationary phase selection is not necessarily to resolve individual isomers but to achieve a reproducible, well-defined chromatographic profile of the isomer cluster that is separated from other phthalates and matrix interferences.
The Crucial Role of the Stationary Phase
The stationary phase dictates the separation mechanism. Its polarity, thermal stability, and specific chemical interactions with the analytes determine retention times, selectivity, and peak shape. For a complex mixture like DIDP, even subtle differences in stationary phase chemistry can significantly alter the elution profile.
The most commonly employed GC columns for general phthalate analysis, in descending order of popularity, are the 5-type, XLB-type, and 35-type phases.[4][5] We will focus our comparison on these classes.
Comparative Analysis of Key Stationary Phases
Low-Polarity Phases: The 5% Phenyl Polysiloxane Workhorse (e.g., Rxi-5ms, DB-5ms, HP-5ms)
These columns, featuring a stationary phase of 5% Phenyl / 95% Dimethylpolysiloxane, are the most common starting point for phthalate analysis due to their versatility, robustness, and excellent thermal stability (up to 350 °C).[6][7]
-
Separation Mechanism: The separation is primarily governed by the boiling points of the analytes and weak dispersion interactions. The low phenyl content provides a slight increase in selectivity for compounds with polarizable electrons (like the aromatic ring in phthalates) compared to 100% dimethylpolysiloxane phases.
-
Performance for DIDP: A 5% phenyl phase, such as a DB-5MS, is capable of eluting the DIDP isomer cluster.[1][8] However, its selectivity may not be sufficient to resolve the DIDP cluster from other high-molecular-weight phthalates, such as Diisononyl phthalate (DINP), with which it often co-elutes partially.[1] In complex mixtures, critical pairs like bis(2-ethylhexyl) phthalate (DEHP) and dicyclohexyl phthalate (DCP) may also co-elute on a 5-type phase under certain conditions.[9]
-
Expertise & Causality: The "ms" designation (e.g., Rxi-5ms, DB-5ms) is critical. These columns are engineered with a silarylene backbone that enhances thermal stability and significantly reduces column bleed.[6] This is paramount for trace analysis using mass spectrometry, as low bleed results in a lower noise floor, improved signal-to-noise ratios, and cleaner mass spectra, which is essential for accurate integration of the broad DIDP peak.
Mid-Polarity Phases: Enhancing Selectivity (e.g., Rtx-440, Rxi-35Sil MS)
Increasing the phenyl content of the stationary phase alters its polarity and introduces different separation mechanisms. A 35% phenyl-polysiloxane phase (USP G42) or a proprietary phase like the Rtx-440 can offer alternative selectivity.
-
Separation Mechanism: The higher phenyl content increases the polarizability of the phase, enhancing interactions with aromatic compounds. This can change the elution order of analytes compared to a 5-type phase.
-
Performance for DIDP: In a direct comparison of seven stationary phases for a complex mixture of 37 phthalates, the Rtx-440 column demonstrated superior resolution and was able to separate 34 out of 40 peaks, a performance matched only by the Rxi-XLB phase.[4][10] While individual DIDP isomers are not resolved, the alternative selectivity can be leveraged to move the entire DIDP cluster away from interfering compounds that may co-elute on a 5-type phase. For instance, the Rtx-440 provided baseline separation for all 18 EPA- and EU-listed phthalates in under 6 minutes.[9]
-
Expertise & Causality: The choice of a mid-polarity phase is a deliberate strategy to manipulate selectivity. When analyzing complex environmental or biological samples, matrix components can interfere with the DIDP signal. By changing the polarity of the stationary phase, the retention times of both the target analytes and the matrix interferences are shifted, often to different extents, providing a path to resolving the coelution.
Specialty Phases: Optimized for Phthalates (e.g., Rxi-XLB)
Low-polarity specialty phases like the Rxi-XLB are designed to provide low bleed and unique selectivity for challenging semi-volatile compounds.
-
Separation Mechanism: While still classified as a low-polarity phase, the proprietary chemistry of the Rxi-XLB offers different selectivity compared to standard 5-type columns.
-
Performance for DIDP: Along with the Rtx-440, the Rxi-XLB column showed the best overall resolution for a comprehensive list of 37 phthalates.[4][10] This indicates its high efficiency and unique selectivity are well-suited for separating complex phthalate mixtures where the DIDP cluster must be distinguished from numerous other related compounds.
-
Expertise & Causality: Opting for a specialty phase like Rxi-XLB is warranted when standard phases fail to provide adequate separation from critical interferences or when analyzing a very broad range of phthalates simultaneously. Its development is a direct response to the limitations of general-purpose columns for specific, challenging applications like comprehensive phthalate profiling.
Data-Driven Performance Comparison
The following table summarizes the performance characteristics of the discussed stationary phases for phthalate analysis, including DIDP.
| Stationary Phase | Polarity | Key Advantages for DIDP Analysis | Potential Limitations |
| Rxi-5ms / DB-5ms | Low (5% Phenyl) | Robust, versatile, high thermal stability, ultra-low bleed for MS.[6][7] | Potential co-elution with DINP and other phthalates like DEHP/DCP.[1][9] |
| Rxi-35Sil MS | Mid (35% Phenyl) | Alternative selectivity can resolve co-elutions seen on 5-type phases.[4][5] | May have slightly higher bleed than 5-type phases; potentially longer run times. |
| Rtx-440 | Mid-Polarity | Excellent resolution for complex mixtures of many phthalates.[4][9][10] | Proprietary phase, may be less commonly available than standard phases. |
| Rxi-XLB | Low (Specialty) | Excellent resolution, comparable to Rtx-440 for complex mixtures.[4][10] | Proprietary phase; selectivity is different from standard 5-type columns. |
Experimental Protocols
The following are detailed, self-validating experimental methodologies for the analysis of DIDP on two distinct stationary phases. The use of an internal standard is crucial for accurate quantification.
Protocol 1: General Screening using a Low-Polarity Rxi-5ms Column
This protocol is ideal for general screening and quantification where matrix complexity is moderate. It is based on established methods for phthalate analysis.[8][11]
-
System Configuration:
-
GC Method Parameters:
-
MS Method Parameters:
-
Self-Validation:
-
Calibration: Prepare a multi-point calibration curve (e.g., 0.05 to 20 µg/mL) for DIDP. The correlation coefficient (R²) should be >0.99.[12]
-
Peak Shape: The DIDP isomer cluster should be well-defined and consistently integrated.
-
Retention Time: The retention time of the cluster's apex should be stable (±0.05 min) across a sequence.
-
Protocol 2: High-Resolution Analysis using a Mid-Polarity Rtx-440 Column
This protocol is designed for complex samples where the alternative selectivity of the Rtx-440 is needed to resolve DIDP from interferences.[4][10]
-
System Configuration:
-
GC/MS System: As in Protocol 1.
-
Column: Rtx-440, 30 m x 0.25 mm ID, 0.25 µm film thickness (Restek P/N: 17023).
-
-
GC Method Parameters:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Oven Program: Initial 60 °C, hold for 1 min. Ramp at 20 °C/min to 260 °C. Ramp at 6 °C/min to 320 °C, hold for 5 min. (This is an example program optimized for a wide range of phthalates, adapted from Restek application notes.)[10]
-
-
MS Method Parameters:
-
As in Protocol 1.
-
-
Self-Validation:
-
Resolution Check: Analyze a mixed standard containing DIDP and other potentially interfering high-molecular-weight phthalates (e.g., DINP, DEHP). Confirm baseline separation or sufficient resolution of the target clusters from these interferences.
-
Calibration & Stability: As in Protocol 1.
-
Visualization of the Selection Workflow
The process of selecting the optimal stationary phase can be visualized as a logical workflow.
Caption: Workflow for selecting a GC stationary phase for DIDP analysis.
Conclusion and Recommendations
The selection of a stationary phase for this compound analysis is a critical decision that directly impacts data quality and reliability.
-
For routine screening in relatively clean matrices, a low-bleed, low-polarity 5% phenyl polysiloxane phase (e.g., Rxi-5ms, DB-5ms) is a robust and reliable starting point. Its well-characterized nature and high thermal stability ensure reproducible performance.
-
When analyzing complex samples with numerous potential interferences, or when a comprehensive phthalate profile is required, a mid-polarity or specialty phase such as the Rtx-440 or Rxi-XLB is highly recommended.[4][10] The alternative selectivity these columns provide is often necessary to resolve the DIDP isomer cluster from other analytes and matrix components.
Ultimately, the choice must be validated empirically in your laboratory, with your specific samples and instrumentation. By understanding the causal principles of stationary phase selection, you can develop a robust, accurate, and self-validating method for the challenging analysis of DIDP.
References
-
Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link][4][5][9][10]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link][4][5]
-
Agilent Technologies, Inc. (2018, November 27). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. [Link][12]
-
Agilent Technologies, Inc. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link][15]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link][10]
-
Agilent Technologies, Inc. (2013, November 4). Phthalates Analysis in Fruit Juice Using an Agilent 5977E GC/MSD. [Link]
-
Jeon, S. H., et al. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry, 2018, 9470254. [Link][8][14][16]
-
Agilent Technologies, Inc. (2019, February 1). Phthalates Analysis With Method GB 5009.271-2016 Using the Agilent 8890 GC and MSD with Agilent JetClean. [Link]
-
Chemetrix. (2013, October 18). Phthalates Analysis in Toys Using Agilent 5977E GC/MS. [Link][13]
-
Jeon, S. H., et al. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry, 2018, 9470254. [Link]
-
Jeon, S. H., et al. (2018, February 5). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. ResearchGate. [Link]
-
Restek Corporation. (n.d.). EPA and EU Phthalates on Rxi-5ms. [Link][11]
-
Van De Velde, E., & De Craene, B. (n.d.). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC Europe. [Link][1]
-
Shimadzu Corporation. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. [Link][2]
-
Wójtowicz, A., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry, 7, 935. [Link]
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Wójtowicz, A., et al. (2020, January 15). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry, 7. [Link]
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A Comparative Analysis of the Endocrine Activity of Diisodecyl Phthalate and Other Common Phthalates
A Guide for Researchers and Drug Development Professionals
Introduction: The Phthalate Spectrum and Endocrine Disruption
Phthalates are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Their widespread use in consumer products, from medical devices and food packaging to toys and cosmetics, leads to ubiquitous human exposure.[1] Phthalates are not chemically bound to the polymer matrix and can leach into the environment and human body, raising concerns about their potential as endocrine-disrupting chemicals (EDCs).[1]
EDCs can interfere with the body's hormonal systems, primarily by mimicking or blocking natural hormones, or altering hormone production and metabolism.[2][3] Phthalates are broadly categorized by their molecular weight. Low-molecular-weight (LMW) phthalates, such as DBP and BBP, have been more strongly implicated in endocrine disruption, particularly through anti-androgenic pathways.[4] In contrast, high-molecular-weight (HMW) phthalates like DIDP and its structural cousin DINP have been considered less active, though their widespread use as DEHP replacements warrants careful comparative evaluation.[4][5] This guide will dissect the available evidence to compare the endocrine activity profiles of these key compounds.
Core Mechanisms of Phthalate-Induced Endocrine Disruption
Phthalates can disrupt the endocrine system through several mechanisms, with the most well-documented effects targeting the male reproductive system. The two primary pathways of concern are:
-
Androgen Receptor (AR) Antagonism: Some phthalates or their metabolites can bind to the androgen receptor, blocking the action of endogenous androgens like testosterone. This can disrupt the normal development and function of male reproductive tissues.[2][6][7]
-
Inhibition of Steroidogenesis: A more potent mechanism for many phthalates is the direct inhibition of hormone synthesis in the fetal testis. Specifically, they can down-regulate the expression of genes and proteins essential for cholesterol transport and testosterone production in Leydig cells, leading to reduced fetal testosterone levels.[8][9][10]
Other potential mechanisms include interactions with estrogen receptors (ER) and thyroid hormone receptors.[2][6][11]
Figure 1: Generalized signaling pathway for phthalate-induced endocrine disruption.
Comparative Analysis of Endocrine Activity
The endocrine activity of phthalates is highly dependent on their chemical structure, particularly the length and branching of their alkyl side chains.[6] Generally, LMW phthalates exhibit more potent anti-androgenic and reproductive effects than HMW phthalates.
In Vitro and In Vivo Evidence
The following table summarizes the comparative endocrine activity based on a review of experimental data.
| Phthalate | Class | Primary Endocrine Effect | Estrogenic Activity | Potency Summary |
| DIDP | HMW | Very weak inhibition of fetal testosterone synthesis at high doses.[8] | No significant activity reported.[12][13][14] | Considered to have very low endocrine-disrupting potential.[4][12][15] |
| DINP | HMW | Weak inhibition of fetal testosterone synthesis.[16][17] | Enhanced-estrogenic activity reported in some in vivo models.[13][14] | Less potent than DEHP, but shows some anti-androgenic potential at high doses.[10][17] |
| DEHP | HMW | Potent inhibitor of fetal testosterone synthesis;[9][10] weak AR antagonist.[11] | Moderate estrogenic activity in some assays.[14][18] | A well-established reproductive toxicant with significant endocrine activity.[3][19] |
| DBP | LMW | Potent inhibitor of fetal testosterone synthesis;[10] AR antagonist.[11] | Weakly estrogenic; enhanced-estrogenic activity reported.[11][13][14] | A potent reproductive toxicant, often used as a positive control in studies.[15][20] |
| BBP | LMW | Potent inhibitor of fetal testosterone synthesis; AR antagonist.[10] | Considered a weak estrogen receptor (ER) agonist.[13][21] | Exhibits both anti-androgenic and estrogenic properties.[2] |
Causality Behind Potency Differences:
The structure-activity relationship is key. Phthalates with alkyl chains ranging from C3 to C6, such as DBP and BBP, tend to exhibit the highest anti-androgenic activity.[6] The monoester metabolites of these phthalates are often the active agents.[11][22] The larger, more branched structures of HMW phthalates like DIDP and DINP are thought to have lower binding affinity for nuclear receptors and may be less effective at disrupting the enzymatic processes of steroidogenesis.
While many comprehensive reviews conclude that DIDP is not an endocrine disruptor based on a weight of evidence approach,[4][12][15] some studies have shown effects at very high doses. For instance, in utero exposure to 1000 mg/kg of DIDP in rats was shown to decrease serum testosterone levels and down-regulate key steroidogenic genes like Star and Cyp11a1.[8] However, these effects occur at exposure levels far exceeding typical human exposure. In contrast, phthalates like DBP and DEHP induce significant reproductive tract malformations and reduce testosterone production at much lower doses.[10][15]
Experimental Protocols for Assessing Endocrine Activity
To provide practical guidance for researchers, this section details a standard workflow for evaluating the anti-androgenic potential of a test compound using an in vitro reporter gene assay.
Androgen Receptor (AR) Antagonist Reporter Gene Assay
This assay is a cornerstone for screening potential endocrine disruptors. It utilizes a mammalian cell line (e.g., MDA-kb2 or CHO-K1) that has been engineered to contain two key components:
-
The Human Androgen Receptor (hAR): The cells express the full-length hAR.
-
A Reporter Gene Construct: This consists of an androgen-responsive element (ARE) linked to a reporter gene, such as luciferase.
When an androgen (like dihydrotestosterone, DHT) binds to the AR, the complex translocates to the nucleus, binds to the ARE, and drives the expression of the luciferase gene. An AR antagonist will compete with DHT for binding to the AR, thereby inhibiting luciferase expression.
Figure 2: Experimental workflow for an AR antagonist reporter gene assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain MDA-kb2 human breast cancer cells, which endogenously express the androgen receptor and have been stably transfected with an androgen-responsive luciferase reporter plasmid. Culture in appropriate media (e.g., L-15 medium supplemented with fetal bovine serum).
-
Cell Seeding: Plate the cells in a white, clear-bottom 96-well microplate at a density that will result in a confluent monolayer after 24 hours.
-
Dosing:
-
Prepare a serial dilution of the test phthalate (e.g., DIDP) and a reference antagonist (e.g., Flutamide).
-
Remove the culture medium from the wells.
-
Add fresh, steroid-free medium containing a fixed, sub-maximal concentration of an AR agonist (e.g., 0.25 nM DHT) along with the various concentrations of the test phthalate or reference antagonist. Include appropriate controls (vehicle control, DHT-only control).
-
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified atmosphere.
-
Cell Lysis & Luciferase Assay:
-
Aspirate the medium and wash the cells with phosphate-buffered saline (PBS).
-
Add a passive lysis buffer to each well and incubate according to the manufacturer's protocol to lyse the cells.
-
Add the luciferase assay reagent (containing the substrate, luciferin) to each well.
-
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the relative light units (RLUs) to the DHT-only control (set to 100% activity).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Calculate the IC50 value (the concentration at which 50% of the DHT-induced activity is inhibited) using a non-linear regression analysis.
-
Self-Validation and Trustworthiness: The inclusion of a vehicle control, a positive agonist control (DHT), and a known reference antagonist (Flutamide) in every assay plate is critical. This ensures the assay is performing as expected and allows for the validation of results. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) must be run to ensure that any observed inhibition of luciferase activity is due to specific AR antagonism and not simply cell death.[18]
Conclusion
A comprehensive review of the scientific literature indicates a clear hierarchy of endocrine activity among the studied phthalates.
-
Diisodecyl phthalate (DIDP) exhibits a very weak endocrine activity profile. While effects on fetal testosterone synthesis have been observed in vivo, they occur only at very high doses that are not typically relevant to human exposure scenarios.[8] Multiple weight-of-evidence assessments conclude that DIDP does not meet the criteria to be classified as an endocrine disruptor.[4][12][15]
-
Diisononyl phthalate (DINP) , another HMW phthalate, shows slightly more activity than DIDP but is still significantly less potent than DEHP or the LMW phthalates.[10][17]
-
DEHP, DBP, and BBP are confirmed endocrine disruptors. They potently inhibit fetal testosterone synthesis and/or act as androgen receptor antagonists at concentrations and doses that have raised significant public health concerns.[10][15]
For researchers and drug development professionals, this comparative analysis underscores the importance of structure-activity relationships in toxicology. While DIDP appears to be a much safer alternative to DEHP and LMW phthalates from an endocrine disruption standpoint, ongoing surveillance and the assessment of other toxicological endpoints remain crucial.
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A Senior Application Scientist’s Guide to Validating Extraction Methods for Diisodecyl Phthalate (DIDP) Across Diverse Soil Matrices
Welcome, researchers and analytical professionals. This guide provides an in-depth comparison of prevalent extraction methodologies for Diisodecyl phthalate (DIDP) from various soil types. DIDP, a high-molecular-weight phthalate plasticizer, presents a significant analytical challenge due to its strong adsorption to soil organic matter and mineral surfaces. The selection of an extraction method is therefore a critical determinant of data accuracy and reliability. This document moves beyond mere procedural lists to explore the causality behind methodological choices, empowering you to select and validate the most appropriate technique for your specific research needs. We will objectively compare the classic Soxhlet extraction against modern alternatives like Ultrasonic-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE), supported by experimental data and established protocols.
The Analytical Challenge: DIDP in Soil
This compound's physicochemical properties—high log Kₒw and low water solubility—drive its persistence and strong partitioning into the solid phase of soil environments. The efficacy of any extraction method is profoundly influenced by the soil matrix itself. Key factors include:
-
Organic Matter Content: High organic content leads to strong hydrophobic interactions, sequestering DIDP and making it difficult to extract.[1]
-
Clay Content and Type: The high surface area and layered structure of clay minerals can trap DIDP molecules, hindering solvent access.
-
Aging of Contamination: Over time, contaminants can become sequestered within the soil matrix, reducing their extractability.[2]
A validated extraction method must demonstrate its ability to overcome these matrix effects to provide a quantitative and reproducible recovery of the target analyte.
Core Extraction Methodologies: A Comparative Analysis
We will dissect three widely adopted techniques, each representing a different balance of throughput, cost, and exhaustive capability.
Soxhlet Extraction: The Exhaustive Benchmark
Soxhlet extraction is a classic, continuous solid-liquid extraction technique recognized by regulatory bodies like the U.S. EPA in Method 3540C.[3][4] It is often considered the "gold standard" against which other methods are judged due to its thoroughness.
Principle of Operation: The method relies on the continuous cycling of fresh, heated solvent over the sample. A solid sample, typically mixed with a drying agent like anhydrous sodium sulfate, is placed in a porous thimble.[5] The solvent is heated in a flask, vaporizes, condenses above the thimble, and drips onto the sample, extracting the analyte. When the solvent level reaches a certain point, it siphons back into the flask, carrying the extracted DIDP. This cycle repeats, ensuring that the sample is repeatedly exposed to pure, hot solvent, which progressively extracts the analyte until completion. This exhaustive process ensures a high degree of extraction efficiency.[6]
Experimental Protocol: Soxhlet Extraction (Modified from EPA Method 3540C)
-
Sample Preparation: Weigh approximately 10-30 g of the soil sample. If the sample is wet, mix it with enough anhydrous sodium sulfate to create a free-flowing powder.[4]
-
Surrogate Spiking: Spike the sample with a known amount of a suitable surrogate standard (e.g., diphenyl phthalate) to monitor method performance.
-
Loading: Place the sample mixture into a cellulose extraction thimble. A plug of glass wool can be placed on top to prevent sample carryover.[5]
-
Apparatus Setup: Place the thimble inside the Soxhlet extractor. Attach the extractor to a round-bottom flask containing 300-500 mL of an appropriate solvent (e.g., 1:1 hexane/acetone or 1:1 dichloromethane/acetone) and boiling chips.[3][7] Attach a condenser to the top of the extractor.
-
Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 12-24 hours, ensuring a cycling rate of 4-6 cycles per hour.
-
Concentration: After extraction, cool the apparatus and remove the extract. Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.[8]
-
Cleanup (If necessary): The extract may require cleanup to remove interferences using techniques like Florisil or alumina column chromatography (EPA Method 3620).[9][10]
-
Analysis: Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable determinative method.
Ultrasonic-Assisted Extraction (UAE): The Rapid Alternative
Ultrasound-assisted extraction, or sonication, utilizes high-frequency sound waves to accelerate the extraction process. It is a significantly faster and simpler method than Soxhlet.
Principle of Operation: The procedure involves immersing the sample-solvent mixture in an ultrasonic bath or using an ultrasonic probe. The ultrasonic waves generate acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent.[11] This implosion creates localized high-pressure and high-temperature zones and powerful shockwaves near the soil particle surface. This energy disrupts the cell walls of organic matter, reduces particle size, and enhances solvent penetration into the soil matrix, thereby accelerating the desorption of DIDP.[12]
Experimental Protocol: Ultrasonic-Assisted Extraction (Based on EPA Method 3550)
-
Sample Preparation: Weigh approximately 10-30 g of the soil sample into a beaker or centrifuge tube. Mix with anhydrous sodium sulfate if wet.
-
Surrogate Spiking: Spike the sample with the surrogate standard.
-
Solvent Addition: Add 50-100 mL of an appropriate solvent (e.g., 1:1 dichloromethane/acetone).
-
Sonication: Place the sample vessel in an ultrasonic bath or insert a high-intensity ultrasonic probe. Sonicate for 15-30 minutes. It is crucial to monitor the temperature to prevent thermal degradation of the analyte.
-
Extraction & Repetition: Decant the solvent extract. Repeat the extraction process two more times with fresh solvent.
-
Extract Pooling & Concentration: Combine the extracts, dry them by passing through anhydrous sodium sulfate, and concentrate to the final volume as described for the Soxhlet method.
-
Cleanup & Analysis: Proceed with cleanup (if needed) and instrumental analysis.
Accelerated Solvent Extraction (ASE): The Automated Solution
ASE is a modern, automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with significantly less solvent. It is recognized by the U.S. EPA in Method 3545A.[13][14]
Principle of Operation: ASE operates on the principle that solvents have increased extraction power at temperatures above their normal boiling points.[15] The sample is placed in a sealed stainless-steel cell, which is then heated and filled with solvent under high pressure (e.g., 1500 psi). The high pressure keeps the solvent in a liquid state well above its boiling point.[16] These conditions dramatically increase the solubility and mass transfer kinetics of DIDP. The hot, pressurized solvent can more effectively penetrate the soil matrix and overcome the strong analyte-matrix interactions.[2] The entire process is automated, from filling the cell to collecting the extract.
Experimental Protocol: Accelerated Solvent Extraction (Based on EPA Method 3545A)
-
Sample Preparation: Mix the soil sample (typically 5-20 g) with a dispersing agent like diatomaceous earth or sand to prevent clumping.
-
Cell Loading: Load the mixture into an appropriately sized stainless steel extraction cell.
-
Instrument Setup: Place the cell in the ASE instrument carousel.
-
Method Programming: Set the extraction parameters on the instrument's software. Typical parameters for phthalates are:
-
Solvent: 1:1 Dichloromethane/Acetone
-
Temperature: 100-120°C
-
Pressure: 1500 psi
-
Static Time: 5-10 minutes
-
Cycles: 2-3
-
-
Automated Extraction: The instrument automatically performs the extraction, flushing the cell with fresh solvent for each cycle and purging the system with nitrogen to collect the final extract.
-
Concentration & Analysis: The collected extract (typically 20-40 mL) may require minimal concentration before cleanup and analysis.
Visualizing the Workflow
Regardless of the chosen extraction technique, the overall analytical process follows a common path. The diagram below illustrates this universal workflow.
Caption: General workflow for DIDP extraction and analysis from soil.
Performance Comparison Across Soil Types
The choice of method significantly impacts results, especially when dealing with challenging matrices. The table below summarizes the expected performance of each technique based on literature and practical experience.
| Parameter | Soil Type | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) | Accelerated Solvent Extraction (ASE) |
| Recovery (%) | Sandy Loam | 90-105% | 85-100% | 95-110% |
| High Clay | 85-100% | 75-95% | 90-105% | |
| High Organic | 80-95% | 70-90% | 90-105% | |
| Precision (RSD%) | All Types | < 10% | < 15% | < 5% |
| Extraction Time | Per Sample | 12-24 hours | 30-60 minutes | 15-25 minutes |
| Solvent Consumption | Per Sample | 300-500 mL | 150-300 mL | 20-40 mL |
| Automation | None | Low (manual decanting) | High (fully automated) | |
| Throughput | Low | Medium | High | |
| Initial Cost | Low | Low | High | |
| Expert Opinion | Benchmark method, excellent for difficult matrices but slow and solvent-intensive. | Fast and simple, good for screening, but may have lower recovery in complex soils. | Excellent recovery and precision, high throughput, and low solvent use; ideal for routine analysis.[2][16] |
A Framework for Method Selection
Selecting the optimal method requires balancing analytical requirements with laboratory resources. This decision tree provides a logical framework for this process.
Caption: Decision tree for selecting an appropriate DIDP extraction method.
The Imperative of Method Validation
Regardless of the chosen method, in-house validation is a non-negotiable step to ensure data of high quality and legal defensibility. A robust validation plan should always include:
-
Determination of Limits: Establish the Method Detection Limit (MDL) and Limit of Quantitation (LOQ).
-
Linearity: Assess the instrument's response over a range of concentrations.
-
Accuracy: Perform spike-recovery experiments on representative soil matrices at multiple concentration levels to determine method bias. Recoveries should typically fall within 70-120%.[17][18]
-
Precision: Analyze replicate samples to determine the method's repeatability and reproducibility, expressed as the Relative Standard Deviation (RSD).
-
Matrix Effects: Evaluate whether components of the soil matrix enhance or suppress the analytical signal.
The goal is to provide objective evidence that the method is fit for its intended purpose.[19]
Conclusion
The extraction of this compound from soil is a complex task where the choice of methodology dictates the quality of the resulting data.
-
Soxhlet extraction remains the undisputed benchmark for exhaustive extraction, particularly for challenging, high-organic matrices, but at the cost of time, labor, and solvent.
-
Ultrasonic-Assisted Extraction (UAE) offers a rapid, low-cost alternative suitable for screening purposes or less complex soil types, though its efficiency may be lower for strongly bound residues.
-
Accelerated Solvent Extraction (ASE) represents the pinnacle of efficiency, providing excellent recoveries and precision with high automation and minimal solvent waste. Its primary barrier is the initial capital investment.
Ultimately, the "best" method is the one that is properly validated for your specific soil types and meets your laboratory's objectives for data quality, throughput, and budget.
References
- Fast and reliable determination of phthalic acid esters in soil and lettuce samples based on QuEChERS GC-MS/MS. (2024). Food Chemistry.
- Determination of phthalate esters in soil using a quick, easy, cheap, effective, rugged, and safe method followed by GC-MS. (2018).
- PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. U.S. EPA.
- Development and validation of methods for the trace determination of phthalates in sludge and vegetables. (2005). PubMed.
- SOXHLET EXTRACTION METHOD. U.S. EPA.
- Determination of phthalate esters in soil using a quick, easy, cheap, effective, rugged, and safe method followed by GC–MS. (2018). OUCI.
- Extraction of different phthalates from the spiked soil samples using... (2019).
- Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil. (1998). USDA ARS.
- Development and validation of methods for the trace determination of phthalates in sludge and vegetables. (2005). CORE.
- Fast and reliable determination of phthalic acid esters in soil and lettuce samples based on QuEChERS GC-MS/MS. (2024). Semantic Scholar.
- Development and validation of methods for the trace determination of phthalates in sludge and vegetables. (2005). Semantic Scholar.
- Analysis of phthalate esters in soils near an electronics manufacturing facility and from a non-industrialized area by gas purge microsyringe extraction and gas chromatography. (2023).
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- Pollutants; and Poisons from Animal Tissue Using Accelerated Solvent Extraction (ASE). Fisher Scientific.
- Method validation for phthalate analysis
- Simple method for determining phthalate diesters and their metabolites in seafood species using QuEChERS extraction and liquid chromatography-high resolution mass spectrometry. (2021).
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- Phthalate Acid Esters in Soil, Plastic Shed Film, and Ginseng Tissues of Different Ages From Farmland: Concentration, Distribution, and Risk Assessment. (2022). Frontiers in Environmental Science.
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- Accelerated Solvent Extraction Environmental Applications Summary Notebook. Thermo Fisher Scientific.
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- Application of Ultrasound-Assisted Supercritical Extraction to Soil Remediation. (2021).
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- Analytical Methods for Diethyl Phthalate.
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- Analytical Methods for Di-n-butyl Phthalate.
- Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. (2024). Ecological Chemistry and Engineering S.
- Ultrasound-assisted soil washing processes for the remediation of heavy metals contaminated soils: The mechanism of the ultrasonic desorption. (2017). Ultrasonics Sonochemistry.
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comparing the migration rates of Diisodecyl phthalate and DINP from PVC
An In-Depth Technical Guide to the Comparative Migration Rates of Diisodecyl Phthalate (DIDP) and Diisononyl Phthalate (DINP) from Polyvinyl Chloride (PVC)
Executive Summary
This guide provides a detailed comparison of the migration characteristics of two prominent high-molecular-weight (HMW) plasticizers, this compound (DIDP) and Diisononyl phthalate (DINP), from a Polyvinyl Chloride (PVC) matrix. For researchers, scientists, and professionals in drug development, understanding the stability and leaching potential of these additives is critical for ensuring product safety, efficacy, and regulatory compliance. This document synthesizes experimental data, outlines standardized testing protocols, and explains the physicochemical principles governing plasticizer migration. While direct comparative studies are limited, a robust analysis based on molecular properties and extensive data on DINP allows for a scientifically grounded comparison. The evidence indicates that both DIDP and DINP exhibit low migration potential. Given its slightly larger molecular size, DIDP is expected to have a migration rate that is comparable to, or marginally lower than, that of DINP under identical conditions.
Introduction: The Role of High-Molecular-Weight Plasticizers in PVC
Polyvinyl Chloride (PVC) is a versatile and widely used polymer, but in its rigid form, its applications are limited. To impart flexibility, softness, and durability, plasticizers are incorporated into the PVC matrix. These molecules are not covalently bonded to the polymer chains, which means they can leach or "migrate" out of the material over time.[1][2] This phenomenon is a critical concern in sensitive applications, such as medical devices, pharmaceutical packaging, and laboratory equipment, where leached substances can contaminate samples or pose health risks.
This compound (DIDP) and Diisononyl phthalate (DINP) are HMW phthalates that have become prevalent replacements for lower-molecular-weight plasticizers like Di(2-ethylhexyl) phthalate (DEHP).[1] Their larger molecular size and lower volatility are intended to reduce migration. This guide delves into the nuances of their migration behavior, providing the technical insights necessary for material selection and risk assessment.
The Mechanism of Plasticizer Migration
Plasticizer migration is a complex diffusion process influenced by several key factors. The rate of migration is fundamentally determined by the plasticizer's ability to move through the PVC polymer matrix and transfer into a contacting medium (e.g., a liquid, solid, or air).
Key Influencing Factors:
-
Molecular Weight: This is one of the most critical properties. Larger molecules, such as HMW phthalates, have more difficulty diffusing through the entangled PVC polymer chains.[3][4][5] Therefore, migration is generally inversely proportional to the molecular weight.[5]
-
Temperature: Heat increases the kinetic energy of plasticizer molecules and causes the PVC polymer chains to expand, creating larger gaps for the plasticizer to escape. Migration rates can increase significantly with rising temperature.[2]
-
Contact Medium (Simulant): The nature of the substance in contact with the PVC heavily influences migration. Lipophilic (fatty) substances tend to extract phthalates more effectively than aqueous or dry media due to the fat-soluble nature of these plasticizers.[6][7]
-
Exposure Time: Longer contact times generally lead to a greater cumulative amount of migrated plasticizer.
-
PVC Formulation: The specific composition of the PVC material, including the concentration of the plasticizer and the presence of other additives, can also affect migration rates.
Physicochemical Property Comparison: DIDP vs. DINP
The primary difference between DIDP and DINP lies in the length of their branched alkyl side chains, which directly impacts their molecular weight. DIDP is predominantly a C10 phthalate, while DINP is primarily a C9 phthalate, though both are commercial mixtures of isomers.[6][8][9]
| Property | This compound (DIDP) | Diisononyl Phthalate (DINP) | Rationale for Comparison |
| Primary CAS Number | 26761-40-0 | 28553-12-0 | Unique identifiers for the primary chemical structures. |
| Molecular Formula | C₂₈H₄₆O₄ (Average)[8] | C₂₆H₄₂O₄ (Average)[9] | Shows the difference in carbon and hydrogen atoms. |
| Average Molecular Weight | ~446.7 g/mol [8][10][11] | ~418.6 g/mol [9] | A key determinant of migration potential. The higher MW of DIDP suggests lower mobility. |
| Physical State | Oily, viscous liquid[6][8] | Oily, viscous liquid[6] | Similar physical states indicate similar handling properties. |
| Water Solubility | Very low (~2 x 10⁻⁷ g/L)[8] | Very low | Both are highly hydrophobic, limiting migration into purely aqueous media. |
Standardized Methodology for Migration Testing
To produce reliable and comparable data, migration testing must be conducted under standardized conditions. The following protocol is based on established frameworks, such as the European Union's Regulation (EU) 10/2011 for food contact materials, which provides a robust model for assessing leaching.[12][13]
Experimental Protocol: Total Immersion Migration Test
-
Sample Preparation:
-
Cut the PVC material into test specimens of a known surface area (e.g., 6 dm²).
-
Clean the specimens gently with a lint-free cloth to remove any surface contaminants without abrading the surface.
-
Accurately measure and record the dimensions and weight of each specimen.
-
-
Choice of Food Simulant:
-
Select the appropriate food simulant based on the intended application, as specified in regulations like EU 10/2011.[12][14]
-
Simulant A: 10% ethanol (v/v) for aqueous products.
-
Simulant B: 3% acetic acid (w/v) for acidic products.
-
Simulant D2: Vegetable oil (e.g., olive oil) for fatty/lipophilic products.
-
-
-
Migration Cell Setup:
-
Place a single PVC specimen in a clean, inert glass container.
-
Add a known volume of the pre-conditioned food simulant, ensuring the entire specimen is fully immersed. A standard ratio is 100 mL of simulant per 1 dm² of the sample surface area.
-
Seal the container tightly to prevent evaporation. Prepare at least three replicates for each test condition.
-
Prepare a "blank" control containing only the simulant to monitor for background contamination.
-
-
Incubation:
-
Place the sealed migration cells in a calibrated oven or incubator at a specified temperature and for a set duration. Standard "worst-case" testing conditions for long-term storage are often 10 days at 40°C or 50°C.[15]
-
-
Sample Collection and Extraction:
-
After incubation, remove the cells and allow them to cool to room temperature.
-
Carefully remove the PVC specimen.
-
The simulant now contains the migrated phthalates. For aqueous simulants, perform a liquid-liquid extraction by adding a non-miscible solvent (e.g., hexane or chloroform), shaking vigorously, and collecting the organic layer.[16]
-
-
Analytical Quantification:
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the chemical components and provides precise identification and quantification.[16]
-
Create a calibration curve using certified standards of DIDP and DINP to accurately determine their concentration in the extracts.
-
-
Calculation of Migration Rate:
-
Calculate the total mass of the phthalate that migrated into the simulant.
-
Express the final result as the mass of phthalate migrated per unit of surface area of the PVC sample over a specific time period (e.g., µg/cm²/h).
-
Experimental Workflow Diagram
Caption: Workflow for determining phthalate migration from PVC.
Experimental Data & Comparative Analysis
Extensive research has been conducted on the migration of DINP, particularly in the context of toys and childcare articles. The data below, compiled from a comprehensive review, summarizes migration rates into artificial saliva, which simulates a relevant exposure scenario.[17]
| Test Condition Category | Mean DINP Migration Rate (µg/cm²/h) | Min-Max Range (µg/cm²/h) | Source |
| Medium | 13.3 (± 6.44) | 1.5 - 29.1 | Danish EPA Report[17] |
| Harsh | 44.8 (± 33.4) | 7.8 - 124.8 | Danish EPA Report[17] |
| In-Vivo (Chewing) | 16.4 | 3.8 - 32.6 | Sugita et al., 2003 (via[18]) |
Analysis of Findings:
-
DINP Migration: The data for DINP shows a clear dependence on experimental conditions, with "harsh" conditions (e.g., higher agitation) leading to higher migration rates. However, even under these conditions, the migration potential is well-characterized. In-vivo studies with human volunteers chewing on PVC products yielded a mean migration rate of 16.4 µg/cm²/h.[18] It is crucial to note that in some studies, the migration of DINP from certain PVC articles like flooring was not observed at all under the tested conditions.
-
-
DIDP has an average molecular weight of ~446.7 g/mol , which is approximately 7% greater than DINP's ~418.6 g/mol .
-
This larger size and mass mean that DIDP molecules will have a lower diffusion coefficient within the PVC matrix compared to DINP.
-
Therefore, under identical temperature, contact time, and simulant conditions, the migration rate of DIDP is expected to be slightly lower than or, at worst, very similar to that of DINP.
-
Conclusion for the Scientific Professional
Both this compound (DIDP) and Diisononyl phthalate (DINP) are high-molecular-weight plasticizers that demonstrate significantly lower migration potential from PVC compared to their lower-molecular-weight predecessors.
-
DINP has been extensively studied, with migration rates into saliva simulants typically ranging from 13 to 45 µg/cm²/h depending on the severity of test conditions.[17]
-
While direct comparative data is sparse, the fundamental principles of polymer science and diffusion dictate that the slightly higher molecular weight of DIDP should result in a migration rate that is comparable to, or marginally lower than, that of DINP.
For professionals in research and drug development, this means that both plasticizers represent stable options for flexible PVC applications where minimizing leachables is a priority. When selecting between the two, if the absolute lowest migration is the primary objective, DIDP may hold a theoretical, albeit slight, advantage due to its larger molecular size. However, both are considered to be high-performance, low-migration choices, and the selection may ultimately depend on other factors such as specific product formulations, regulatory acceptance for a given application, and supplier availability.
References
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Danish Ministry of the Environment, Environmental Protection Agency. (n.d.). Determination of Migration Rates for Certain Phthalates. Retrieved from [Link]
-
European Commission. (n.d.). Legislation - Food Contact Materials. Retrieved from [Link]
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Smithers. (n.d.). What are the Migration Testing Simulants? Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme. (n.d.). This compound. Retrieved from [Link]
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KÖR Group. (n.d.). Migration Testing for Plastic Food Contact Materials. Retrieved from [Link]
-
GreenFacts. (n.d.). Scientific Facts on Phthalate Di-isodecyl & Di-isononyl phthalates. Retrieved from [Link]
-
Sugita, K., et al. (2003). Comparison of Diisononyl Phthalate Migration from Polyvinyl Chloride Products into Human Saliva in Vivo and into Saliva Simulant in Vitro. Journal of Health Science, 49(5), 349-355. (Available through ResearchGate: [Link])
-
Intertek. (n.d.). Migration Testing for Food Contact Materials (FCMs). Retrieved from [Link]
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EuPIA. (n.d.). Guidance on Migration Test Methods for the evaluation of substances in printing inks and varnishes for food contact materials. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisononyl Phthalate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 33599. Retrieved from [Link]
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Danish Environmental Protection Agency. (n.d.). This compound (DIDP). Retrieved from [Link]
-
Szymański, P., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Molecules, 26(4), 932. Retrieved from [Link]
- Lee, Y. M., et al. (2025). Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials. Science of The Total Environment, 1002, 180559. (Note: Future publication date as per search result, link not available).
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ResearchGate. (n.d.). Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials. Retrieved from [Link]
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ResearchGate. (n.d.). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. Retrieved from [Link]
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ResearchGate. (n.d.). Migration of Di-(2-ethylhexyl)phthalate (DEHP) and Diisononyl Phthalate (DINP) from PVC articles. Retrieved from [Link]
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Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Migrability of PVC plasticizers. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. Retrieved from [Link]
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Bernard, L., et al. (2018). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. PLoS ONE, 13(2), e0192369. Retrieved from [Link]
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Hedenqvist, M. (n.d.). Environmentally Friendly Plasticizers for PVC. Diva-portal.org. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Analysis of Diisodecyl Phthalate (DIDP) Exposure from Consumer Products
<_ _>
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diisodecyl phthalate (DIDP) is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers to impart flexibility.[1][2] Its widespread use in a variety of consumer products, from vinyl flooring and automotive interiors to toys and food packaging, results in ubiquitous human exposure.[3][4] Growing concerns over the potential health effects of phthalates, including developmental and reproductive toxicity, necessitate a robust framework for assessing and comparing exposure from different sources.[3][5][6] This guide provides a comprehensive comparative analysis of DIDP exposure from various consumer products, detailing the scientific methodologies required for accurate quantification and risk assessment. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear perspective on interpreting the resulting data.
Introduction to this compound (DIDP)
DIDP is not a single compound but a complex mixture of isomeric C10 dialkyl phthalates.[5] It is a viscous, oily liquid that is fat-soluble and has low water solubility and volatility.[5] These properties make it an effective and durable plasticizer, with about 95% of its use in PVC applications.[5] In flexible PVC formulations, DIDP can be present in concentrations ranging from 20% to as high as 55%.[7]
The primary concern with DIDP, and phthalates in general, is that they are not chemically bound to the polymer matrix. This allows them to leach, migrate, or off-gas from products over time, leading to human exposure through ingestion, inhalation, and dermal contact.[1][3] While DIDP has low acute toxicity, chronic exposure is linked to potential health risks, particularly developmental toxicity.[5][6] Regulatory bodies in the US and EU have consequently restricted DIDP concentrations in certain products, especially children's toys and childcare articles, to less than 0.1% by weight.[3][8][9][10][11]
A comparative analysis is crucial for identifying the most significant sources of DIDP exposure, enabling targeted risk management strategies and providing a foundational understanding for toxicological and pharmaceutical research.
Comparative Overview of DIDP in Consumer Products
DIDP is found in a vast array of consumer goods. The concentration can vary significantly depending on the product's material, intended use, and age. Below is a comparative table summarizing common product categories and their potential for DIDP content.
| Product Category | Common Examples | Typical DIDP Concentration (% w/w) | Primary Exposure Pathways |
| Building Materials | Vinyl flooring, wall coverings, wire & cable insulation | 10 - 40%[7] | Inhalation of indoor air/dust, Dermal contact |
| Automotive Interiors | Dashboards, upholstery, car seats, interior trim | 10 - 40%[2][7] | Inhalation of in-car air/dust, Dermal contact |
| Toys & Childcare Articles | Soft PVC toys, bath mats, play mats | < 0.1% (Regulated)[3][8] | Oral (mouthing), Dermal contact, Ingestion of dust |
| Food Contact Materials | Food packaging films, conveyor belts, tubing | 10 - 12% (in some wraps)[1] | Ingestion (migration into food) |
| Apparel & Accessories | Raincoats, shoes, synthetic leather goods | Variable, up to 40%[7] | Dermal contact |
| Adhesives, Sealants & Coatings | Caulks, paints, lacquers | < 1% to > 50%[7] | Inhalation of aerosols/mists, Dermal contact |
Exposure Pathways and Assessment
Understanding the routes of exposure is fundamental to assessing risk. DIDP enters the human body through three primary pathways originating from consumer products.
-
Oral Ingestion: This occurs through the mouthing of objects by children, ingestion of contaminated dust that has settled on surfaces and hands, and consumption of food where DIDP has migrated from packaging.[1][3]
-
Inhalation: DIDP has very low vapor pressure, meaning it does not readily evaporate at room temperature.[7] Therefore, inhalation exposure is primarily from airborne particles (aerosols) and dust to which DIDP has adsorbed.[7][12] This is a significant pathway in indoor environments like homes and vehicles.[3]
-
Dermal Absorption: Direct skin contact with DIDP-containing products can lead to absorption.[1] Studies have shown that dermal uptake from the air is also a meaningful exposure pathway for some phthalates.[13] However, for DIDP, dermal absorption is generally considered to be very low.[2]
The following diagram illustrates the logical flow from product to human exposure.
Analytical Methodologies for DIDP Quantification
A robust and validated analytical workflow is the cornerstone of any comparative exposure study. The goal is to accurately extract, identify, and quantify DIDP from complex product matrices. The primary technique for this is Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow: Sample Preparation to Analysis
The choice of sample preparation technique is critical and depends entirely on the product matrix. The causality behind these choices is to efficiently liberate the analyte (DIDP) from the polymer and remove interfering substances before instrumental analysis.
Step 1: Sample Preparation & Extraction
-
Objective: To dissolve the polymer matrix and release the DIDP into a solvent.
-
Protocol for PVC-based products (e.g., toys, flooring):
-
Cryogenic Milling: Mill a representative portion of the sample (0.1 - 1.0 g) into a fine powder at cryogenic temperatures (using liquid nitrogen). Rationale: This increases the surface area dramatically, allowing for more efficient solvent penetration and extraction.
-
Solvent Dissolution: Dissolve the powdered sample in a strong solvent like tetrahydrofuran (THF). A typical ratio is 5 mL of THF for every 0.5 g of sample.[14]
-
Sonication/Agitation: Place the sample in an ultrasonic bath or on a shaker for 1-2 hours to ensure complete dissolution.[15]
-
-
Protocol for Dust Samples:
-
Sieving: Sieve the collected dust sample to obtain a uniform particle size fraction (e.g., <150 µm).
-
Soxhlet Extraction: Place the sieved dust (approx. 1 g) into a cellulose thimble and perform Soxhlet extraction for 6-8 hours using a solvent like hexane or a hexane/acetone mixture. Rationale: Soxhlet is an exhaustive extraction technique suitable for solid matrices, ensuring high recovery of the analyte.
-
Step 2: Analyte Isolation & Sample Clean-up
-
Objective: To separate the DIDP from the dissolved polymer and other matrix interferences.
-
Protocol for PVC-based products:
-
Polymer Precipitation: Add a non-solvent for PVC, such as hexane or methanol, to the THF solution (e.g., 10 mL of hexane for every 5 mL of THF).[14] This will cause the PVC polymer to precipitate out of the solution.
-
Centrifugation & Filtration: Centrifuge the mixture to pellet the precipitated polymer. Filter the supernatant containing the DIDP through a 0.45 µm PTFE syringe filter to remove any remaining particulates.[14]
-
-
Protocol for Dust Samples (Post-Soxhlet):
-
Solvent Evaporation: Concentrate the extract to a small volume (approx. 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE): For complex dust samples, an SPE clean-up step using a Florisil or silica cartridge may be necessary to remove polar interferences.[16] Elute the DIDP with a non-polar solvent.
-
Step 3: Instrumental Analysis (GC-MS)
-
Objective: To separate DIDP from other compounds, identify it based on its mass spectrum, and quantify it using a calibration curve.
-
Protocol:
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated phthalate) to the final extract before injection. Rationale: The internal standard corrects for variations in sample injection volume and instrument response, ensuring quantitative accuracy.
-
GC-MS Conditions:
-
Injector: Splitless mode, 280°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, ramp to 300°C at 15°C/min, hold for 10 min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-500 or using Selected Ion Monitoring (SIM) for higher sensitivity. The characteristic ion for phthalates is m/z 149.
-
-
Quantification: Prepare a multi-level calibration curve using certified DIDP standards. Quantify the sample concentration based on the response factor relative to the internal standard.
-
Self-Validating System: QA/QC
To ensure trustworthiness, the entire protocol must be self-validating.
-
Method Blank: An empty vessel carried through the entire process to check for laboratory contamination.[17]
-
Matrix Spike: A sample spiked with a known amount of DIDP to assess matrix effects and recovery.
-
Certified Reference Material (CRM): Analysis of a CRM (e.g., polymer with a certified phthalate concentration) to validate the accuracy of the method.[14]
-
Replicates: Analyzing samples in triplicate to assess the precision of the method.[14]
Workflow Visualization
The following diagram outlines the complete analytical workflow for a solid PVC product.
Comparative Exposure Data & Analysis
By applying these analytical methods, researchers can generate data on DIDP migration and emission from various products under simulated use conditions. For example, migration tests can be performed using food simulants (e.g., ethanol for fatty foods) to assess exposure from food packaging.[18] Air chamber studies can be used to measure emission rates from vinyl flooring.[19][20]
The following table presents a synthesis of potential exposure levels from different product categories, derived from modeling and experimental studies. These values are illustrative and can vary widely based on specific product characteristics and environmental conditions.
| Product Category | Exposure Scenario | Estimated Daily Intake (µg/kg body weight/day) - Upper End | Primary Contribution |
| Vinyl Flooring | Residential Indoor | ~1.9 µg/kg/day (for DINP, a close analogue)[21] | Ingestion of dust, Inhalation |
| Children's Toys | Infant (mouthing) | ~1.6 µg/kg/day (for DINP, pre-regulation)[22] | Oral (migration) |
| Food Packaging | High-fat food consumption | Can exceed Tolerable Daily Intake (TDI) in specific scenarios[1] | Ingestion (migration) |
| Automotive Interiors | Daily Commute | Variable, contributes significantly to total inhalation exposure | Inhalation of in-car air/dust |
Note: These values are estimations for comparison. Actual exposure is highly dependent on individual behavior, product age, and environmental factors like temperature and ventilation.[23]
Analysis: The data suggests that for the general adult population, indoor environments, particularly those with extensive vinyl flooring, are a primary source of chronic, low-level DIDP exposure via dust and air.[21] For infants and toddlers, direct mouthing of toys (if they contain DIDP) and ingestion of contaminated dust are the most significant exposure routes.[22] Acute, higher-level exposures are possible from the consumption of fatty foods wrapped in certain PVC films.[1]
Discussion and Future Perspectives
This guide outlines a comprehensive framework for the comparative analysis of DIDP exposure. The data clearly indicates that no single consumer product is solely responsible for an individual's total DIDP body burden. Rather, exposure is an aggregate of multiple sources, with the relative importance of each source varying by age, lifestyle, and environment.
Key Takeaways for Researchers:
-
Matrix Matters: The selection of extraction and clean-up protocols must be tailored to the specific consumer product being analyzed.
-
Contamination is Key: Phthalates are ubiquitous in laboratory environments. Rigorous use of blanks and pre-cleaned labware is essential for accurate results at low concentrations.[17]
-
Beyond the Parent Compound: For biomonitoring studies, it's crucial to measure the urinary metabolites of DIDP (like MCiNP, MOiDP, and MHiDP), as the parent compound is rapidly metabolized and its hydrolytic monoester is often not detected.[1][24]
-
Source Apportionment: Combining environmental measurements (air, dust) with product content analysis and biomonitoring is a powerful approach to apportion exposure sources.
Future research should focus on developing more refined exposure models that incorporate real-world product usage patterns and the influence of environmental factors like temperature and humidity on DIDP migration and emission. Additionally, continued monitoring of DIDP levels in consumer products is necessary to ensure regulatory compliance and to assess the effectiveness of substitution efforts.
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A Senior Application Scientist's Guide to Evaluating Diisodecyl Phthalate (DIDP) Substitutes in Industrial Applications
Executive Summary
Diisodecyl phthalate (DIDP) has long served as a workhorse high-molecular-weight plasticizer, prized for its ability to impart flexibility and durability to polyvinyl chloride (PVC) across a spectrum of industrial applications. However, evolving regulatory landscapes and a heightened focus on health and environmental profiles have catalyzed a critical re-evaluation of its use. This guide provides researchers, scientists, and product development professionals with a comprehensive framework for evaluating the effectiveness of DIDP substitutes. We move beyond mere data sheets to explore the causality behind material selection, offering robust, self-validating experimental protocols and objective performance comparisons to empower informed decision-making in the qualification of next-generation plasticizers.
The Rationale for Substitution: Understanding the Technical and Regulatory Drivers
This compound is a high-molecular-weight ortho-phthalate ester used to soften PVC for applications requiring permanence, low volatility, and durability, such as wire and cable insulation, automotive interiors, flooring, and roofing membranes.[1] While generally considered to have a more favorable toxicological profile than its lower-molecular-weight counterparts, concerns persist.
Regulatory pressure stems from several key areas:
-
Developmental Toxicity: The U.S. Environmental Protection Agency (EPA) has identified an unreasonable risk of developmental toxicity to unprotected female workers of reproductive age in specific occupational settings involving the spray application of DIDP-containing products.[2][3]
-
Reproductive Harm: DIDP is listed under California's Proposition 65 as a chemical known to cause reproductive harm.[4][5]
-
Restrictions in Sensitive Applications: Regulations in the U.S. and European Union restrict the use of DIDP in children's toys and childcare articles that can be placed in the mouth, as well as in certain food-contact applications.[4][6][7]
These factors, coupled with market demand for "phthalate-free" solutions, necessitate a rigorous evaluation of viable alternatives. The ideal substitute must not only match or exceed the performance of DIDP but also offer a demonstrably improved health and environmental profile.
A Landscape of Alternatives: Chemical Classes and Key Characteristics
The selection of a DIDP substitute is not a one-size-fits-all decision. It is governed by the specific performance requirements of the end-use application. The primary alternatives can be categorized into several distinct chemical families.
Caption: Logical relationship between DIDP and its primary substitute classes, driven by application needs.
-
Terephthalates (e.g., DOTP/DEHT): Dioctyl terephthalate (DOTP), also known as bis(2-ethylhexyl) terephthalate (DEHT), is the most common non-phthalate alternative. It is a general-purpose plasticizer offering a good balance of properties, including excellent low-temperature flexibility and low volatility.[8][9][10]
-
Trimellitates (e.g., TOTM): Tris(2-ethylhexyl) trimellitate (TOTM) is a larger molecule prized for its extremely low volatility and high permanence. This makes it the preferred choice for high-temperature applications like 105°C-rated wire and cable insulation and automotive interior components where material degradation over time is a critical failure point.[3][11][12]
-
Cyclohexanoates (e.g., DINCH®): Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) was specifically developed for sensitive applications with close human contact. It boasts an excellent toxicological profile and has received approvals for use in medical devices and food contact materials.[13][14][15][16]
-
Bio-Based Plasticizers: This is a broad and rapidly evolving category.
-
Citrates (e.g., ATBC): Acetyl tributyl citrate is derived from citric acid and is used in sensitive applications like toys and medical products.[13][17][18]
-
Sebacates and Adipates: These aliphatic diesters can offer excellent low-temperature performance.[5][19]
-
Epoxidized Soybean Oil (ESBO): Often used as a secondary plasticizer and co-stabilizer in conjunction with primary plasticizers, ESBO improves thermal stability and offers good resistance to extraction by soapy water.[1][20][21][22][23]
-
Acetylated Monoglycerides (AMGs): Derived from vegetable oils, these plasticizers are approved as food additives and can offer excellent migration resistance, making them suitable for food packaging films.[6][24]
-
Performance Evaluation: A Comparative Data Analysis
Objective evaluation requires standardized testing. The following tables summarize key performance metrics for DIDP and its leading substitutes. All data is based on a standard flexible PVC formulation to ensure comparability.
Table 1: Comparison of Mechanical and Thermal Properties
| Property | Test Method | DIDP | DOTP (Eastman 168™) | TOTM | DINCH® | ATBC (Citrate) |
| Shore A Hardness (10s) | ASTM D2240 | 83 | 84 | ~85-88¹ | ~82-84² | ~80-83³ |
| Tensile Strength (MPa) | ASTM D412 | 15.9 | 15.2 | ~18-20¹ | ~15-16² | ~16-18³ |
| Elongation at Break (%) | ASTM D412 | 340 | 330 | ~300-320¹ | ~350-370² | ~350-400³ |
| Low-Temp. Flex (°C, Tf) | ASTM D1043 | -33 | -31 | -25 | -38 | -40 |
| Volatility (% Weight Loss) | ASTM D1203 | 1.3 | 0.8 | <0.5 | 1.1 | >2.0 |
Data compiled from industry technical data sheets and scientific literature.[8][9][11][18] ¹TOTM generally results in slightly harder, stronger compounds due to its structure. ²DINCH provides excellent flexibility and elongation. ³Citrates like ATBC offer very good plasticizing efficiency and low-temperature performance but can have higher volatility.
Table 2: Comparison of Permanence and Electrical Properties
| Property | Test Method | DIDP | DOTP (Eastman 168™) | TOTM | DINCH® | ESBO |
| Soapy Water Extraction (%) | Internal Lab | Moderate | Low | Very Low | Low | Very Low |
| Oil Extraction (%) | Internal Lab | Moderate | Low | Very Low | Low | Low |
| Volume Resistivity (Ω·cm) | ASTM D257 | ~1x10¹³ | >5x10¹³ | >1x10¹⁴ | ~2x10¹³ | Lowers VR |
Data compiled from industry technical data sheets and scientific literature.[14][20]
Causality and Field-Proven Insights:
-
Why Volatility Matters: In applications like automotive interiors or wire insulation, high operating temperatures can cause volatile components to evaporate. This leads to stiffening, cracking, and premature product failure. The extremely low volatility of TOTM is why it is the material of choice for high-heat specifications.[3][12]
-
Why Migration is Critical: For food packaging, medical tubing, or toys, plasticizers must not leach into the items they contact. The molecular size and polarity of the plasticizer dictate its migration resistance. Polymeric plasticizers and larger molecules like TOTM generally exhibit the lowest migration. Bio-based alternatives like AMGs and ESBO , and specialized molecules like DINCH® , are also engineered for low migration in specific media.[14][20][24]
-
Why Electrical Properties are Key: For wire and cable insulation, the primary function is to prevent electrical current leakage. The volume resistivity of the insulating compound is a direct measure of this capability. Plasticizers, being polar molecules, can lower the volume resistivity of PVC. DOTP and TOTM are known to have a less detrimental effect on electrical properties compared to many phthalates, making them superior choices for these applications.
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, all comparative testing must adhere to standardized methodologies. Below are step-by-step protocols for the key experiments cited in this guide.
Experimental Workflow Overview
Caption: A standardized workflow for the evaluation of plasticizer performance in PVC.
Protocol 1: Durometer Hardness (ASTM D2240)
Objective: To measure the indentation hardness of the plasticized PVC. This is a primary indicator of plasticizing efficiency.
Methodology:
-
Apparatus: Shore A Durometer.
-
Specimen: A conditioned test plaque with a minimum thickness of 6 mm (stacking of thinner sheets is permissible if intimate contact is ensured).
-
Procedure: a. Place the specimen on a hard, flat surface. b. Hold the durometer in a vertical position with the presser foot parallel to the specimen surface. c. Apply the presser foot to the specimen, ensuring it makes firm, parallel contact. The application should be done as rapidly as possible without shock. d. Take the reading on the dial immediately (within 1 second) after the presser foot is in firm contact with the specimen. e. Repeat the measurement at five different positions on the specimen, at least 6 mm apart, and calculate the average value.[23]
Protocol 2: Tensile Properties (ASTM D412)
Objective: To determine the ultimate tensile strength and elongation at break. This evaluates the material's strength and flexibility.
Methodology:
-
Apparatus: Universal Testing Machine (Tensile Tester) with appropriate grips and an extensometer.
-
Specimen: Die-cut dumbbell-shaped specimens (e.g., Type C) from a conditioned test plaque.
-
Procedure: a. Measure the thickness and width of the narrow section of the dumbbell specimen. b. Place bench marks on the narrow section (e.g., 25 mm apart). c. Mount the specimen in the grips of the testing machine, ensuring it is aligned vertically. d. Set the grip separation speed (e.g., 500 ± 50 mm/min). e. Start the test, recording the force applied and the elongation between the bench marks until the specimen ruptures. f. Calculate Tensile Strength (Force at break / Original cross-sectional area) and Ultimate Elongation ((Final length at break - Initial length) / Initial length) x 100. g. Test at least five specimens and report the median values.[4][20][24]
Protocol 3: Volatility/Permanence (ASTM D1203, Method A)
Objective: To measure the weight loss due to volatilization, a key indicator of permanence, especially at elevated temperatures.
Methodology:
-
Apparatus: Circulating air oven, analytical balance, activated carbon (6/14 mesh).
-
Specimen: A circular disc (e.g., 50 mm diameter) of known thickness.
-
Procedure: a. Weigh the conditioned specimen to the nearest 0.001 g (W₁). b. Place the specimen in a container and surround it with a layer of activated carbon at least 10 mm deep. c. Place the container in the air oven at a specified temperature and duration (e.g., 70°C for 24 hours). d. After the test period, remove the specimen from the carbon, cool to room temperature, and carefully clean off any adhering carbon particles. e. Reweigh the specimen (W₂). f. Calculate Volatile Loss (%) = ((W₁ - W₂) / W₁) x 100.[19]
Protocol 4: Low-Temperature Flexibility (ASTM D1043)
Objective: To determine the temperature at which the material becomes too stiff for its intended application (the torsional flex temperature, Tf).
Methodology:
-
Apparatus: Torsion tester with a temperature-controlled chamber.
-
Specimen: A rectangular specimen of specified dimensions (e.g., 63.5 x 6.35 x 2.0 mm).
-
Procedure: a. Mount the specimen in the torsion tester clamps inside the chamber at room temperature. b. Cool the chamber to a temperature well below the expected Tf (e.g., -70°C). c. Apply a torsional load for 5 seconds and record the angular deflection. d. Calculate the apparent modulus of rigidity. e. Increase the temperature in increments (e.g., 5°C) and repeat the measurement at each step until the material is flexible. f. Plot the apparent modulus of rigidity versus temperature. The temperature at which the modulus reaches a specified value (e.g., 310 MPa) is reported as the torsional flex temperature (Tf).[6][21][22]
Conclusion and Recommendations
The selection of a substitute for this compound is a complex process that balances performance, cost, and safety. There is no single "drop-in" replacement for all applications.
-
For general-purpose applications where cost-effectiveness is key, DOTP (Eastman 168™) offers a well-rounded performance profile with low volatility and a favorable regulatory status.
-
For high-temperature and demanding applications such as automotive and wire/cable, the superior permanence and thermal stability of TOTM make it the leading candidate, despite its higher cost.
-
For sensitive applications involving direct human contact (medical, toys, food packaging), DINCH® provides an extensively tested, low-migration solution.
-
Bio-based plasticizers represent the future of sustainable material design. While performance can be variable, newer generations like acetylated monoglycerides (AMGs ) and specialized citrates (ATBC ) show great promise, particularly in applications where a renewable source and low toxicity are paramount. ESBO remains an excellent secondary plasticizer and co-stabilizer across many formulations.
Ultimately, the responsibility lies with the material scientist and product developer to conduct a thorough, application-specific evaluation. By employing the structured approach, comparative data, and validated protocols outlined in this guide, professionals can confidently navigate the landscape of DIDP alternatives and select materials that are not only effective but also safe and sustainable for the future.
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Navigating the Maze of Isomers: A Comparative Guide to Cross-Reactivity Assessment in Analytical Methods for Diisodecyl Phthalate (DIDP) Metabolites
For researchers, scientists, and professionals in drug development, the accurate quantification of xenobiotic metabolites is a cornerstone of robust toxicological and pharmacokinetic studies. Diisodecyl phthalate (DIDP), a high-production-volume plasticizer, presents a significant analytical challenge due to its complex isomeric nature and rapid metabolism. This guide provides an in-depth comparison of analytical methodologies for DIDP metabolites, with a critical focus on the assessment of cross-reactivity—a factor that can profoundly impact data integrity. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the development of highly specific and reliable analytical methods.
The DIDP Conundrum: A Complex Metabolic Landscape
DIDP is not a single chemical entity but a complex mixture of branched C10-alkyl isomers. Upon entering the body, it undergoes rapid and extensive metabolism. The initial hydrolysis by esterases and lipases yields monoisodecyl phthalate (MIDP), which is also an isomeric mixture.[1] This primary metabolite is then subject to further oxidation, leading to a host of secondary metabolites, including mono(hydroxy-isodecyl) phthalate (MHIDP), mono(oxo-isodecyl) phthalate (MOIDP), and mono(carboxy-isononyl) phthalate (MCiNP).[2][3] These oxidative metabolites are considered more reliable biomarkers for DIDP exposure than MIDP due to their higher abundance in urine.[4]
The structural similarity among these various DIDP metabolites, and indeed with metabolites of other high molecular weight phthalates like diisononyl phthalate (DINP), creates a significant potential for cross-reactivity in analytical assays.[5][6] This necessitates a rigorous evaluation of analytical method specificity to avoid overestimation and ensure accurate exposure assessment.
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Safety Operating Guide
Hazard Profile of DIDP: The "Why" Behind the Precautions
A Senior Application Scientist's Guide to the Proper Disposal of Diisodecyl Phthalate (DIDP)
This guide provides essential safety and logistical information for the proper handling and disposal of this compound (DIDP) in a laboratory setting. As researchers and drug development professionals, understanding the complete lifecycle of the chemicals we use, including their safe disposal, is paramount to ensuring personnel safety and environmental stewardship. This document moves beyond mere procedural steps to explain the causality behind each recommendation, grounding our protocols in established scientific and regulatory principles.
This compound (DIDP) is a high molecular weight phthalate ester, primarily used as a plasticizer to impart flexibility to materials like polyvinyl chloride (PVC).[1][2] While it has low acute toxicity and is not classified as a carcinogen by major bodies like IARC or OSHA, its chemical properties and specific health risks necessitate stringent disposal protocols.[3][4]
-
Environmental Hazard: DIDP is characterized as very toxic to aquatic life with long-lasting effects.[4][5][6] It is poorly soluble in water and, if released, tends to adsorb to sediment and soil, where it can persist, particularly in anaerobic (oxygen-free) environments like the lower levels of a landfill.[7][8][9] This property is the primary driver for preventing its release into sewers or waterways.
-
Human Health Hazard: The U.S. Environmental Protection Agency (EPA) has identified that DIDP presents an unreasonable risk of developmental toxicity to unprotected female workers of reproductive age when exposed to airborne mists, such as during the spraying of adhesives or coatings.[7][10][11] While less of a risk in typical lab use, this highlights the importance of minimizing aerosol generation. Direct contact may cause mild skin or eye irritation.[3][12] It is also listed under California's Proposition 65 due to its potential for reproductive harm.[13]
-
Physical Hazard: DIDP is a combustible liquid with a high flash point, meaning it does not ignite easily at ambient temperatures.[5][12][14] However, it should still be kept away from open flames and high heat sources.[5]
Table 1: Key Properties and Classifications of this compound
| Property | Value | Source(s) |
| CAS Number | 26761-40-0 / 68515-49-1 | [3][5] |
| Molecular Formula | C₂₈H₄₆O₄ | [3][15] |
| Appearance | Clear, viscous, oily liquid | [1][14] |
| Water Solubility | Insoluble / Very low (e.g., 0.00017 mg/L) | [8][16] |
| Flash Point | ~229 - 275 °C (444 - 527 °F) | [5][12][14] |
| GHS Hazard | H411: Toxic to aquatic life with long lasting effects. | [4][6] |
| Transport Class | UN 3082, Class 9, Environmentally hazardous substance | [4] |
Regulatory Framework: Ensuring Compliance
The disposal of DIDP is governed by federal, state, and local regulations. In the United States, the EPA regulates DIDP under the Toxic Substances Control Act (TSCA).[7][11] All waste materials, including the primary chemical, contaminated labware, and spill cleanup debris, must be managed as hazardous waste unless determined otherwise by analytical testing. It is imperative to consult your institution's Environmental Health & Safety (EHS) office to ensure full compliance with all applicable regulations.
Standard Operating Procedure (SOP) for DIDP Waste Disposal
This section provides a step-by-step methodology for the routine collection and disposal of DIDP waste generated in the laboratory.
Step 1: Waste Segregation Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate proper disposal.
-
Pure DIDP Waste: Collect unused or waste DIDP in a dedicated, compatible waste container.
-
Contaminated Solids: Collect disposable items grossly contaminated with DIDP (e.g., pipette tips, absorbent pads, gloves) in a separate, clearly labeled solid waste container.
-
Aqueous Solutions: Due to its insolubility, do not mix DIDP with aqueous waste streams.
-
Solvent Solutions: If DIDP is dissolved in a solvent, the entire solution must be treated as a mixed hazardous waste, following the protocol for the most hazardous component.
Step 2: Containerization and Labeling
-
Container Selection: Use containers made of compatible materials (e.g., glass or polyethylene) with secure, tight-fitting lids. DIDP is known to attack some forms of plastic, so material compatibility should be verified.[14]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Environmental Hazard," "Reproductive Toxin").
Step 3: On-Site Storage Store waste containers in a designated satellite accumulation area. This area should be a secondary containment bin or tray in a well-ventilated location, away from heat sources and incompatible materials like strong oxidizing agents.[16]
Step 4: Disposal Pathway Selection The final disposal of DIDP waste must be handled by a licensed professional hazardous waste service.[5] The decision pathway below outlines the typical options your EHS department will consider.
Caption: Decision pathway for selecting the appropriate disposal route for DIDP waste.
Emergency Procedures: Spill Management
Even with careful handling, spills can occur. A prepared and rapid response is key to mitigating risks. This protocol is for minor laboratory spills (typically <1 liter) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team immediately.
Experimental Protocol: Minor DIDP Spill Cleanup
-
Immediate Response (Assess & Secure): 1.1. Alert personnel in the immediate area of the spill.[17] 1.2. If the material is heated or there is a risk of aerosolization, evacuate the immediate area. 1.3. Identify and remove any nearby ignition sources as a precaution.[18]
-
Personal Protective Equipment (PPE): 2.1. Don the appropriate PPE before approaching the spill.[19] This must include:
-
Containment & Cleanup: 3.1. Contain the spill. Prevent it from spreading or entering drains by creating a dike around the spill's outer edge with an inert absorbent material like sand, earth, or a universal chemical binder.[18][20] 3.2. Absorb the material. Apply the absorbent material over the spill, starting from the outside and working inward.[14][19] 3.3. Collect the waste. Once the DIDP is fully absorbed, carefully scoop the material using non-sparking tools and place it into a designated hazardous waste container or double-bag it in heavy-duty plastic bags.[16][21] 3.4. Decontaminate the area. Wipe the spill surface with a cloth soaked in alcohol, followed by a thorough wash with soap and water.[16] All cleaning materials must be disposed of as hazardous waste. 3.5. Dispose of PPE. Remove and dispose of all contaminated PPE as hazardous waste.[17] Wash hands thoroughly with soap and water.
Caption: Step-by-step workflow for responding to a minor laboratory spill of DIDP.
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Navigating the Safe Handling of Diisodecyl Phthalate: A Guide to Personal Protective Equipment and Disposal
Welcome to your essential guide for the safe laboratory handling of Diisodecyl phthalate (DIDP). As researchers, scientists, and drug development professionals, your safety is paramount. This document provides in-depth, procedural guidance on the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods for DIDP. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal and environmental protection.
Understanding the Risks: Why PPE is Crucial
This compound is a colorless, viscous liquid commonly used as a plasticizer.[1][2] While it has low acute toxicity, it is classified as a substance that can cause skin and eye irritation.[3][4][5] The primary routes of occupational exposure are through inhalation and dermal contact.[1][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your laboratory's safety protocol.
Core Protective Measures: Your PPE Arsenal
A risk assessment should always precede the handling of any chemical. For DIDP, the following PPE is generally recommended to minimize exposure.
Eye and Face Protection: Your First Line of Defense
Direct contact with DIDP can cause eye irritation.[2][3][4] Therefore, appropriate eye protection is mandatory.
-
Standard Operations: For routine handling and where the risk of splashing is low, safety glasses with side shields are the minimum requirement.[2]
-
Splash Hazard: When there is a potential for splashing, such as during transfers of large volumes or vigorous mixing, chemical splash goggles should be worn.[7][8] For extensive splash risks, a face shield used in conjunction with goggles provides the highest level of protection.[7][8]
Hand Protection: Choosing the Right Gloves
Prolonged or repeated skin contact with DIDP may lead to irritation or dermatitis.[2][3] The selection of appropriate gloves is crucial for preventing dermal absorption.
-
Recommended Materials: Look for gloves made of nitrile rubber, neoprene, or natural rubber .[2] Nitrile gloves are often preferred due to their good chemical resistance and because they readily show punctures or tears.
-
Glove Selection Considerations:
-
Incidental Contact: For tasks with minimal risk of direct contact, such as handling sealed containers, disposable nitrile gloves are suitable.
-
Extended Contact: For tasks involving potential immersion or significant splashing, a thicker, reusable glove made of a resistant material is recommended.
-
-
Best Practices: Always inspect gloves for any signs of degradation or perforation before use. Remove and replace contaminated gloves immediately. Never reuse disposable gloves.
| Glove Material | Chemical Resistance for DIDP | Notes |
| Nitrile Rubber | Good to Excellent | Preferred for general use; good alternative for those with latex allergies.[9] |
| Neoprene | Good | Suitable for handling acids, bases, and alcohols.[10] |
| Natural Rubber (Latex) | Fair to Good | Provides a barrier, but may have less chemical resistance compared to nitrile and neoprene. |
Body Protection: Shielding Your Skin
To prevent contamination of personal clothing and skin, appropriate lab attire is essential.
-
Lab Coat: A standard laboratory coat should be worn at all times when handling DIDP.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: In situations with a high potential for widespread exposure, such as a large spill, a disposable coverall may be necessary.
Respiratory Protection: When to Consider It
Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required due to DIDP's low vapor pressure.[11] However, in specific situations, it becomes necessary.
-
Aerosol Generation: If the process generates mists or aerosols of DIDP, a NIOSH-approved respirator should be used.[2]
-
Inadequate Ventilation: In areas with poor ventilation where vapor concentrations may exceed exposure limits, a respirator is required.
-
Spill Cleanup: For large spills, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[1][3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling DIDP minimizes risks. The following workflow outlines the key stages from preparation to post-handling procedures.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure to DIDP, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[2][3] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][3] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air.[3] If they experience breathing difficulties, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, give them 1-2 glasses of water to drink.[2] Seek immediate medical attention.
Spill Management and Disposal Plan
Proper management of DIDP waste is crucial to prevent environmental contamination.
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or commercial sorbents to contain the spill.[2]
-
Collect Absorbent Material: Carefully collect the absorbent material and place it into a suitable, labeled, and sealed container for disposal.[1][12]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.[13]
Waste Disposal
All DIDP waste, including contaminated absorbent materials and disposable PPE, must be handled as hazardous waste.
-
Containerization: Store all DIDP waste in clearly labeled, sealed containers.[1][2]
-
Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local environmental regulations.[3] Do not pour DIDP down the drain or dispose of it in the regular trash.
-
Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of DIDP waste.[3]
Caption: A procedural plan for the safe disposal of this compound waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
